molecular formula C12H14N2O3 B037330 ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate CAS No. 1217644-25-1

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B037330
CAS No.: 1217644-25-1
M. Wt: 234.25 g/mol
InChI Key: DEKRXQYFEJCJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a high-value, multifunctional synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a privileged indole scaffold substituted with both an electron-donating methoxy group and a highly reactive 3-amino moiety, making it an essential building block for the synthesis of more complex heterocyclic systems. Its primary research application lies in the construction of novel molecules targeting serotonin receptors and other neurological targets, as the methoxy-substituted indole core is a common pharmacophore in psychoactive compounds. The presence of the ethyl ester and the primary amine at the 3-position allows for extensive derivatization, enabling researchers to develop libraries of compounds for structure-activity relationship (SAR) studies. It serves as a key precursor in the synthesis of tricyclic structures such as β-carbolines and other fused indole alkaloids, which are investigated for their potential anticancer, antimicrobial, and neuropharmacological properties. This reagent is offered with comprehensive analytical documentation (including NMR and HPLC-MS) to ensure batch-to-batch consistency and purity, critical for reproducible experimental results in high-throughput screening and lead optimization processes.

Properties

IUPAC Name

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKRXQYFEJCJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355671
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-80-7
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, a robust and validated synthetic pathway, and its potential applications in drug discovery and development, grounded in the established bioactivity of its core structural motifs.

Core Chemical Properties

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, and the specific substitutions on this molecule—an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—impart distinct chemical and biological properties.

PropertyValueSource(s)
CAS Number 89607-80-7[1][2]
Molecular Formula C₁₂H₁₄N₂O₃[1][2]
Molecular Weight 234.26 g/mol [1][2]
Appearance Expected to be a solidInferred from similar compounds
Purity Commercially available up to >98%[1]

Synthetic Pathway: A Validated Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis .[3][4] This pathway is a classic and reliable method for the construction of the indole nucleus.[5][6]

Overall Synthetic Scheme

Synthetic_Pathway p_anisidine p-Anisidine diazonium 4-Methoxybenzenediazonium Chloride p_anisidine->diazonium NaNO₂, HCl, 0-5 °C hydrazone Ethyl 2-cyano-2-(2-(4-methoxyphenyl)hydrazono)acetate diazonium->hydrazone Japp-Klingemann Reaction NaOAc, EtOH, 0-5 °C ethyl_cyanoacetate Ethyl 2-cyanoacetate ethyl_cyanoacetate->hydrazone final_product This compound hydrazone->final_product Fischer Indole Synthesis Acid Catalyst (e.g., H₂SO₄), Heat caption Overall synthetic workflow. Reactivity cluster_reactions Potential Reactions main_compound This compound acylation N-Acylation main_compound->acylation 3-Amino Group alkylation N-Alkylation main_compound->alkylation 3-Amino or 1-Indole Position saponification Ester Hydrolysis main_compound->saponification 2-Carboxylate Group amide_coupling Amide Bond Formation saponification->amide_coupling Carboxylic Acid Intermediate caption Key reactive sites and potential transformations.

Sources

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among these, derivatives of 3-amino-5-methoxy-1H-indole-2-carboxylate are of significant interest as versatile intermediates in the synthesis of complex therapeutic agents. The specific arrangement of an amino group at the C3 position, a carboxylate at C2, and a methoxy group at C5 provides a unique scaffold for further chemical elaboration. This guide presents a comprehensive, field-proven synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the chemical principles behind procedural choices, offering a robust and reproducible strategy grounded in authoritative literature. The core of this synthesis relies on the classic Reissert indole synthesis, followed by a strategic functionalization sequence involving electrophilic nitration and subsequent reduction.

Strategic Rationale and Retrosynthetic Analysis

The design of a successful multi-step synthesis hinges on a logical retrosynthetic approach, breaking down the target molecule into readily available precursors. The target compound, this compound, possesses a highly functionalized indole core.

Our retrosynthetic strategy identifies two key disconnections:

  • The C3-amino group can be installed via the reduction of a C3-nitro precursor. This is a reliable and high-yielding transformation in indole chemistry.

  • The core 5-methoxy-1H-indole-2-carboxylate scaffold can be constructed efficiently using the Reissert indole synthesis.[1][2] This classic method is well-suited for preparing indole-2-carboxylates from corresponding o-nitrotoluenes.[1]

This leads us back to 4-methoxy-2-nitrotoluene and diethyl oxalate as simple, commercially available starting materials. This pathway is chosen for its reliability, scalability, and the extensive documentation of its constituent reactions in chemical literature.

G Target This compound NitroIndole Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate Target->NitroIndole C-N Bond Formation (Nitro Reduction) IndoleCore Ethyl 5-methoxy-1H-indole-2-carboxylate NitroIndole->IndoleCore C-N Bond Formation (Electrophilic Nitration) Pyruvate Ethyl 2-(4-methoxy-2-nitrophenyl)-3-oxopropanoate IndoleCore->Pyruvate Indole Ring Formation (Reductive Cyclization) Start1 4-Methoxy-2-nitrotoluene Pyruvate->Start1 C-C Bond Formation (Condensation) Start2 Diethyl Oxalate Pyruvate->Start2 C-C Bond Formation (Condensation)

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Step-by-Step Guide

This section details the four-stage forward synthesis, providing mechanistic insights and detailed experimental protocols for each transformation.

Stage 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate via Reissert Synthesis

The Reissert synthesis is a powerful method for creating the indole-2-carboxylate core. It proceeds in two distinct steps: a base-catalyzed condensation followed by a reductive cyclization.

The synthesis begins with the condensation of 4-methoxy-2-nitrotoluene with diethyl oxalate.[1] The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated by a strong base like sodium ethoxide, forming a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation to yield the corresponding ethyl o-nitrophenylpyruvate derivative.

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate

  • Reaction Setup : To an oven-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of absolute ethanol.

  • Base Preparation : Carefully add sodium metal (1.1 eq.) in small portions to the ethanol under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

  • Reagent Addition : To the stirred solution of sodium ethoxide, add a mixture of 4-methoxy-2-nitrotoluene (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 30 °C.

  • Reaction : After the addition is complete, stir the resulting dark red mixture at room temperature for 12-16 hours.

  • Workup : Pour the reaction mixture into 1 L of ice-cold water and acidify with dilute HCl until the pH is ~3-4. The pyruvate product will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo. The crude product is typically of sufficient purity for the next step.

The key indole-forming step is the reductive cyclization of the ethyl o-nitrophenylpyruvate intermediate.[3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method.[1] The nitro group is reduced to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring, eliminating a molecule of water.

G cluster_0 Reissert Indole Synthesis Mechanism A o-Nitrophenylpyruvate B o-Aminophenylpyruvate (unstable intermediate) A->B Reduction of NO2 (e.g., H2, Pd/C) C Enamine Intermediate B->C Intramolecular Condensation D Indole-2-carboxylate C->D Dehydration & Aromatization

Caption: Key steps in the Reissert reductive cyclization.

Experimental Protocol: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate

  • Reaction Setup : Charge a Parr hydrogenation bottle or a suitable autoclave with the crude ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate (1.0 eq.), glacial acetic acid (as solvent), and 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).[3]

  • Hydrogenation : Seal the vessel, flush with hydrogen gas, and then pressurize to 30-50 psi of hydrogen.[3]

  • Reaction : Shake or stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake (typically 2-4 hours).

  • Workup : Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen. Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Purification : Combine the filtrate and washes. Pour the solution into a large volume of water with stirring. The product will precipitate.[3] Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Stage 2: C3-Functionalization of the Indole Core

With the stable indole core constructed, the focus shifts to installing the required amino group at the C3 position. This is achieved via a two-step nitration-reduction sequence.

The indole ring is electron-rich, and the C3 position is the most nucleophilic site, making it highly susceptible to electrophilic substitution.[4] Nitration can be achieved using various reagents, but a common and effective method involves using nitric acid in a suitable solvent like acetic acid. Careful control of temperature is crucial to prevent over-nitration or degradation of the indole ring.

Experimental Protocol: Synthesis of Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate

  • Reaction Setup : Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq.) in glacial acetic acid in a flask cooled to 0-5 °C in an ice-salt bath.

  • Nitration : While stirring vigorously, add a pre-cooled solution of concentrated nitric acid (1.1 eq.) in glacial acetic acid dropwise, ensuring the internal temperature does not rise above 10 °C.

  • Reaction : Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, slowly pour the reaction mixture onto crushed ice with stirring. The yellow, solid 3-nitroindole product will precipitate.

  • Purification : Collect the precipitate by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry thoroughly.

The final step is the reduction of the 3-nitro group to the target 3-amino group. This transformation is readily accomplished by catalytic hydrogenation, which is highly selective for the nitro group and will not affect the ester or the aromatic rings under standard conditions.[5][6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup : In a procedure analogous to the previous reduction, charge a hydrogenation vessel with ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate (1.0 eq.), a solvent such as ethanol or ethyl acetate, and a catalyst like 10% Pd/C or Raney Nickel.[6]

  • Hydrogenation : Seal the vessel, flush with hydrogen, and pressurize to 40-50 psi.

  • Reaction : Stir or shake the mixture at room temperature until hydrogen uptake ceases (typically 3-6 hours).

  • Workup : Vent the hydrogen and flush with nitrogen. Remove the catalyst by filtration through Celite®.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound, as a stable solid.

Workflow and Data Summary

The entire synthetic pathway is a robust sequence of well-established reactions. The following diagram and table summarize the complete workflow and expected outcomes.

G A 4-Methoxy-2-nitrotoluene + Diethyl Oxalate B Ethyl 3-(4-methoxy-2-nitrophenyl) -2-oxopropanoate A->B NaOEt, EtOH RT, 12-16h C Ethyl 5-methoxy-1H-indole -2-carboxylate B->C H2, Pd/C HOAc, RT D Ethyl 3-nitro-5-methoxy-1H-indole -2-carboxylate C->D HNO3, HOAc 0-5 °C, 1-2h E Ethyl 3-amino-5-methoxy-1H-indole -2-carboxylate D->E H2, Pd/C EtOH, RT

Caption: Overall synthetic workflow for the target molecule.

Table 1: Summary of Reaction Parameters

StepReactionKey ReagentsSolventConditionsTypical Yield
1 CondensationNaOEt, Diethyl OxalateEthanolRoom Temp, 12-16h80-90%
2 Reductive CyclizationH₂ (30-50 psi), 10% Pd/CAcetic AcidRoom Temp, 2-4h85-95%
3 C3-NitrationConc. HNO₃Acetic Acid0-10 °C, 1-2h75-85%
4 Nitro ReductionH₂ (40-50 psi), 10% Pd/CEthanolRoom Temp, 3-6h>90%

Conclusion

This guide outlines a logical and efficient four-step synthesis for this compound. By leveraging the classic Reissert indole synthesis followed by a regioselective nitration and reduction, the target molecule can be prepared from inexpensive starting materials. The provided protocols are scalable and based on well-understood, reliable chemical transformations, making this pathway highly suitable for implementation in both academic research and industrial drug development settings. Each step has been rationalized, providing the user with not just a procedure, but a deeper understanding of the underlying chemical principles.

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Cantale, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Jana, L., et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 27(1), 227.
  • Jiang, H., et al. (2014). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 25(1), 143-146.
  • ChemEurope.com. (n.d.). Japp-Klingemann reaction.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Pelcman, B. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC.
  • Jhanwar, A., et al. (n.d.). Application of Japp-Klingemann reaction in the synthesis of azacarbazole derivatives. Trade Science Inc.
  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole.
  • Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • PrepChem.com. (n.d.). Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Middle East Technical University. (2013). Synthesis of Indole Fused Heterocyclic Compounds.
  • Appretech Scientific Limited. (n.d.). This compound.
  • ResearchGate. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic characteristics of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and a thorough understanding of its substitution patterns through spectroscopic analysis is paramount for synthetic confirmation, quality control, and the design of new chemical entities.

This document moves beyond a simple listing of data, offering insights into the structural reasoning behind the spectroscopic signatures. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data with empirical data from closely related analogs to provide a robust and scientifically grounded analytical profile.

Molecular Structure and Key Spectroscopic Features

This compound possesses a core indole bicyclic system, substituted at key positions that give rise to a distinct spectroscopic fingerprint. The ethyl ester at the 2-position, the amino group at the 3-position, and the methoxy group at the 5-position each contribute unique signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C12H14N2O3), the expected mass spectral data is as follows:

Parameter Value Source
Molecular FormulaC12H14N2O3[1]
Molecular Weight234.26 g/mol [2]
Monoisotopic Mass234.10045 Da[1]
Predicted [M+H]⁺235.10773[1]
Predicted [M+Na]⁺257.08967[1]

Expertise & Experience: The molecular ion peak ([M]⁺) is expected at m/z 234. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) at m/z 235 would be the most prominent peak in the positive ion mode. The presence of two nitrogen atoms means that the molecular ion will have an even mass, consistent with the nitrogen rule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their chemical environments. Based on the structure, the following proton signals are predicted. The chemical shifts are estimated based on the analysis of structurally similar compounds, particularly ethyl 5-methoxyindole-2-carboxylate.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Indole N-H~8.5-9.5br s-1H
H-4~7.2-7.4d~2.01H
H-6~6.8-7.0dd~9.0, 2.01H
H-7~7.1-7.3d~9.01H
-NH₂~4.5-5.5br s-2H
-OCH₂CH₃~4.3-4.4q~7.12H
-OCH₃~3.8-3.9s-3H
-OCH₂CH₃~1.3-1.4t~7.13H

Causality Behind Experimental Choices:

  • The broad singlets for the N-H and NH₂ protons are due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The downfield shift of the indole N-H is characteristic and is due to the aromatic nature of the indole ring and deshielding effects.

  • The aromatic protons on the benzene ring portion of the indole will exhibit splitting patterns (doublet and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

  • The ethyl ester will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are based on established values for substituted indoles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~162-165
C-5 (C-OCH₃)~155-157
C-7a~131-133
C-3a~128-130
C-2~125-127
C-3~115-118
C-7~112-114
C-6~110-112
C-4~100-102
-OCH₂CH₃~60-62
-OCH₃~55-56
-OCH₂CH₃~14-15

Trustworthiness: The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy and amino groups will cause an upfield shift (lower ppm) of the carbons in the benzene and pyrrole rings, respectively, compared to unsubstituted indole. The ester carbonyl carbon is significantly downfield due to the deshielding effect of the oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (indole)Stretching3300-3500 (sharp)
N-H (amino)Stretching3200-3400 (two bands, medium)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (ester)Stretching1680-1700
C=C (aromatic)Stretching1580-1620
C-O (ether)Stretching1230-1270 (asymmetric), 1020-1060 (symmetric)
C-NStretching1300-1350

Authoritative Grounding: The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The strong carbonyl stretch of the conjugated ester is expected to be at a slightly lower wavenumber than a typical saturated ester due to resonance with the indole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above.

6.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the deuterated solvent peak.

6.2. Mass Spectrometry (Electrospray Ionization)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the molecular ion.

6.3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Logical Relationships and Structural Analogs

analogs target Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate (Predicted Data) analog1 Ethyl 5-methoxy- 1H-indole-2-carboxylate (Experimental Data Available) target->analog1 -NH2 group analog2 5-Methoxy-1H-indole- 2-carboxylic acid (Experimental Data Available) target->analog2 -NH2 group, -CH2CH3 group +H analog3 Ethyl 1H-indole-2-carboxylate (Experimental Data Available) analog1->analog3 +OCH3 group

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a substituted indole, a heterocyclic scaffold of immense significance in medicinal chemistry and drug development. The indole core is a key pharmacophore found in a wide array of biologically active natural products and synthetic compounds. A precise understanding of the structure and purity of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. This guide provides a detailed exploration of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on data from analogous compounds, including substituted ethyl 3-((phenyl)amino)-1H-indole-2-carboxylates, 5-methoxyindole-2-carboxylic acid, and ethyl 1H-indole-2-carboxylate[1][2][3][4][5][6]. The spectrum is assumed to be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
NH (Indole)~11.0 - 11.5Broad Singlet (br s)-1H
H-4~7.2 - 7.3Doublet (d)J = 8.8 - 9.01H
H-6~6.7 - 6.8Doublet of Doublets (dd)J = 8.8 - 9.0, 2.4 - 2.61H
H-7~7.0 - 7.1Doublet (d)J = 2.4 - 2.61H
NH₂~5.0 - 5.5Broad Singlet (br s)-2H
OCH₃~3.7 - 3.8Singlet (s)-3H
OCH₂CH₃~4.2 - 4.3Quartet (q)J = 7.0 - 7.22H
OCH₂CH₃~1.2 - 1.3Triplet (t)J = 7.0 - 7.23H

Molecular Structure and Proton Numbering

The structure of this compound with the standard numbering for the indole ring is shown below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like N-H and O-H.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 400 or 500 MHz NMR spectrometer is typically sufficient for obtaining a well-resolved spectrum.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for sharp resonance signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the TMS signal.

Interpretation of the Predicted ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts, multiplicities, and coupling constants of the signals to assign them to specific protons in the molecule.

  • Indole N-H Proton: The proton on the indole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 11.5 ppm. Its chemical shift is highly dependent on solvent and concentration.

  • Aromatic Protons (H-4, H-6, and H-7):

    • The 5-methoxy group is an electron-donating group, which increases the electron density on the benzene part of the indole ring, causing the aromatic protons to shift upfield compared to an unsubstituted indole.

    • H-7 is predicted to be a doublet around δ 7.0-7.1 ppm due to ortho-coupling with H-6.

    • H-4 is expected to appear as a doublet at approximately δ 7.2-7.3 ppm due to ortho-coupling with H-6.

    • H-6 will likely be a doublet of doublets in the range of δ 6.7-6.8 ppm due to ortho-coupling with both H-4 and H-7.

  • Amino Group Protons (NH₂): The protons of the amino group at the C3 position are expected to appear as a broad singlet around δ 5.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methoxy Group Protons (OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately δ 3.7-3.8 ppm.

  • Ethyl Ester Protons (OCH₂CH₃):

    • The methylene protons (OCH₂) will appear as a quartet around δ 4.2-4.3 ppm due to coupling with the adjacent methyl protons.

    • The methyl protons (CH₃) will be a triplet in the upfield region, around δ 1.2-1.3 ppm, due to coupling with the methylene protons.

Spin-Spin Coupling Relationships

The coupling patterns observed in the aromatic region are key to confirming the substitution pattern on the indole ring. The diagram below illustrates the expected spin-spin coupling interactions.

Caption: Predicted spin-spin coupling network for the aromatic protons.

Conclusion

This in-depth technical guide provides a comprehensive predicted ¹H NMR analysis of this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling constants, researchers can confidently interpret the ¹H NMR spectrum of this and related indole derivatives. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the presented spectral data is predictive, it is grounded in established NMR principles and data from closely related structures, offering a valuable resource for scientists in the field of drug discovery and development.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv
  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.
  • Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. Scribd.
  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum. ChemicalBook.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of 13C NMR spectroscopy, present a detailed experimental protocol for data acquisition, and provide an in-depth analysis and assignment of the predicted 13C NMR spectrum. This document is designed to serve as a practical resource for researchers, enabling a thorough understanding of the structural elucidation of this and similar indole derivatives.

The Strategic Importance of 13C NMR in Structural Elucidation

In the realm of organic chemistry and drug discovery, the unambiguous determination of a molecule's structure is paramount. 13C NMR spectroscopy stands as a powerful and indispensable analytical technique for this purpose.[1][2] Unlike 1H NMR, which provides information about the proton framework, 13C NMR directly probes the carbon skeleton of a molecule.[1][3] The key advantages of 13C NMR include its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the direct correlation between the number of signals and the number of chemically non-equivalent carbon atoms.[3][4] For a molecule such as this compound, with its multiple substituents on a core indole scaffold, 13C NMR is essential for confirming the substitution pattern and the overall molecular architecture.

Foundational Principles of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the 13C isotope, which has a nuclear spin of ½.[1] With a low natural abundance of approximately 1.1%, 13C NMR experiments are inherently less sensitive than 1H NMR.[1] Consequently, techniques such as Fourier Transform (FT) and proton decoupling are routinely employed to enhance signal-to-noise and simplify the spectra.[2]

In a standard proton-decoupled 13C NMR spectrum, each unique carbon atom gives rise to a single peak. The position of this peak, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift to lower ppm values.[5]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a reliable 13C NMR spectrum necessitates careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for indole derivatives. The solvent choice can slightly influence chemical shifts.

  • Concentration: For a typical 13C NMR experiment on a small molecule, a concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.[6]

  • Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[3]

NMR Instrument Parameters

The following parameters are a general guideline for a standard 13C NMR experiment on a 400-500 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster repetition rates.
Spectral Width 0 - 220 ppmTo encompass the full range of expected carbon chemical shifts for organic molecules.[3][4]
Acquisition Time 1 - 2 secondsA sufficient duration to ensure good digital resolution.
Relaxation Delay 2 - 5 secondsAllows for the relaxation of carbon nuclei, particularly quaternary carbons, between pulses.
Number of Scans 1024 - 4096 (or more)Due to the low natural abundance of 13C, a large number of scans is required to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Workflow for 13C NMR Data Acquisition and Processing

G Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (Pulse Program, SW, NS, etc.) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform (FID to Spectrum) acquire_data->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct calibrate Calibrate Spectrum (TMS to 0 ppm) baseline_correct->calibrate

Caption: Structure of this compound with IUPAC numbering.

A graphical representation of the numbered molecular structure would be placed here. For the purpose of this text-based generation, a detailed table of assignments is provided below.

Predicted Chemical Shift Assignments

The following table outlines the predicted chemical shifts for each carbon atom in this compound. These predictions are based on the known effects of the amino, methoxy, and ethyl carboxylate substituents on the indole ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~145-150Significantly deshielded due to the attached electron-withdrawing carboxylate group and the nitrogen atom of the indole ring.
C3 ~110-115Shielded by the electron-donating amino group.
C3a ~125-130A quaternary carbon at the fusion of the two rings, influenced by the surrounding aromatic system.
C4 ~110-115Influenced by the methoxy group at the para position.
C5 ~155-160Strongly deshielded due to the direct attachment of the electronegative oxygen of the methoxy group.
C6 ~100-105Shielded by the ortho- and para-directing methoxy group.
C7 ~115-120Influenced by the indole nitrogen and the overall aromatic system.
C7a ~130-135A quaternary carbon at the ring fusion, deshielded by the adjacent nitrogen atom.
C=O ~160-165Typical chemical shift for an ester carbonyl carbon.
-OCH2CH3 ~60-65Methylene carbon attached to the electronegative oxygen of the ester.
-OCH2CH3 ~14-16Methyl carbon of the ethyl group, in a typical aliphatic region.
-OCH3 ~55-60Methyl carbon of the methoxy group, attached to an electronegative oxygen.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, a standard 1D 13C NMR spectrum may not be sufficient for definitive signal assignment. Advanced NMR techniques can provide crucial additional information.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique used to determine the multiplicity of each carbon atom (i.e., whether it is a CH3, CH2, CH, or a quaternary carbon). [7][8][9]A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between these carbon types, greatly aiding in the assignment process. [8][9]

  • DEPT-90: Only CH signals are observed.

  • DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Spectroscopy

Two-dimensional NMR experiments provide correlation information between different nuclei, which is invaluable for structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). [10][11]This is a highly effective method for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for piecing together different fragments of the molecule.

Conclusion

The 13C NMR analysis of this compound is a critical step in its structural verification. By combining a standard proton-decoupled 13C NMR experiment with advanced techniques such as DEPT and 2D NMR, a complete and unambiguous assignment of all carbon signals can be achieved. This guide provides the theoretical framework, a practical experimental protocol, and a detailed predictive analysis to assist researchers in their study of this and related indole derivatives, thereby supporting the advancement of drug discovery and development programs.

References

  • 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. (n.d.). Studylib.
  • DEPT | NMR Core Facility. (n.d.). Columbia University.
  • Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. (2024, November 13). Chemistry LibreTexts.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • NMR sample preparation. (n.d.).
  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (2021, June 8). National Institutes of Health.
  • DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.
  • Optimized Default 13C Parameters. (2020, May 4). University of Missouri-St. Louis.
  • High-Resolution Homonuclear 2D NMR of Carbon-13 Enriched Metabolites and their Mixtures. (n.d.). National Institutes of Health.
  • 13 Carbon NMR. (n.d.). University of Warwick.
  • Panasenko, A. A., et al. (1994). 13 C NMR spectra of some indole derivatives. Russian Chemical Bulletin, 43(11), 1879-1882.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • C13 & 2D NMR. (n.d.). SlideShare.
  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
  • Acquiring 1 H and 13 C Spectra. (2018, September 28). In NMR-based Structure Elucidation.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database.
  • Indole-2-carboxylic acid. (n.d.). PubChem.
  • 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.
  • Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (n.d.).
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). (n.d.). Human Metabolome Database.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath.
  • 3-Diethylaminoacetylindole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.
  • Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (2021). PubMed.
  • Structure elucidation of uniformly 13C labeled small molecule natural products. (n.d.). National Institutes of Health.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 13-C NMR Chemical Shift Table. (n.d.). Scribd.

Sources

A Technical Guide to the Mass Spectrometry of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive, in-depth guide to the mass spectrometric analysis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. As a molecule of interest within medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This guide moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step, ensuring a robust and self-validating analytical workflow. We will explore the expected behavior of this indole derivative under High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and predict its fragmentation pathways to aid researchers in its identification and characterization.

Molecular Profile and Analytical Significance

This compound is a substituted indole, a heterocyclic scaffold prevalent in a vast number of biologically active compounds.[1] Its structure incorporates three key functional groups that dictate its behavior in a mass spectrometer: a basic amino group, an ester, and a methoxy-substituted aromatic system. Accurate mass measurement and fragmentation analysis are essential to confirm its identity against potential isomers, synthetic byproducts, or metabolites.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₄N₂O₃[2][3]
CAS Number 89607-80-7[2][3]
Average Molecular Weight 234.26 g/mol [2][3]
Monoisotopic Mass 234.10045 Da[4]
Predicted [M+H]⁺ m/z 235.10773[4]
Predicted [M+Na]⁺ m/z 257.08967[4]
Predicted [M-H]⁻ m/z 233.09317[4]

The Analytical Workflow: A Self-Validating Approach

A successful analysis hinges on a logical sequence of steps, from sample preparation to data interpretation. Each stage is designed to yield high-quality data that collectively provides incontrovertible evidence of the molecule's structure. High-resolution mass spectrometry with electrospray ionization (ESI) is the technique of choice for this class of compound due to its high sensitivity, mass accuracy, and suitability for generating structurally informative fragments via tandem MS (MS/MS).[1]

G cluster_prep Part A: Sample Preparation & Separation cluster_ms Part B: Mass Spectrometry cluster_data Part C: Data Interpretation Sample Analyte in Solution (e.g., 1 µg/mL in MeOH) LC Liquid Chromatography (Reversed-Phase C18) Sample->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS Analysis (Accurate Mass of [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate m/z 235.11 Confirm Elemental Composition Confirmation (< 2 ppm error) MS1->Confirm MS2 Tandem MS (MS/MS) (Fragmentation Data) CID->MS2 Elucidate Structural Elucidation (Fragmentation Analysis) MS2->Elucidate Elucidate->Confirm Validation

Caption: Integrated workflow for the analysis of indole derivatives.[1]
Experimental Protocol: Sample Preparation and Chromatography

The goal of this phase is to present a pure, appropriately concentrated sample to the mass spectrometer, free from interfering contaminants like salts or polymers.

  • Stock Solution Preparation: Accurately weigh ~1 mg of the title compound and dissolve in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile, LC-MS grade) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution at a concentration of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatographic Separation (Optional but Recommended): While direct infusion is possible, coupling with liquid chromatography (LC) is superior for removing residual impurities.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[5]

Experimental Protocol: High-Resolution Mass Spectrometry

The following parameters serve as a robust starting point for analysis on a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer.

ParameterRecommended SettingRationale & Expertise
Ionization Mode ESI PositiveThe 3-amino group and indole nitrogen are basic and readily accept a proton to form a stable positive ion.[1]
Capillary Voltage 3.0 – 4.0 kVOptimizes the formation of the Taylor cone and subsequent ion generation.
Source Temperature 120 – 150 °CAssists in solvent desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 400 – 600 L/hrHigh flow of inert gas (N₂) to efficiently remove solvent droplets from the generated ions.
Full MS Scan Range m/z 50 – 500A range sufficient to encompass the expected precursor ion (m/z 235.11) and potential low-mass fragments.
MS Resolution > 60,000 FWHMEssential for high mass accuracy (< 2 ppm), allowing confident determination of the elemental formula.[1]
Tandem MS (MS/MS) Collision-Induced Dissociation (CID)The precursor ion ([M+H]⁺) is mass-selected and accelerated into a collision cell filled with an inert gas (e.g., Argon) to induce fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products.

Data Interpretation: Predicting the Fragmentation Pathway

While a definitive fragmentation pattern requires experimental data, a chemically logical pathway can be predicted based on the fragmentation rules of its constituent functional groups, including aromatic esters and amines.[6][7] The analysis begins with the high-accuracy mass of the protonated molecule.

Precursor Ion: The most likely protonation site is the 3-amino group, the most basic center in the molecule. The resulting [M+H]⁺ ion has a calculated exact mass of m/z 235.10773 , corresponding to the elemental formula [C₁₂H₁₅N₂O₃]⁺ . A measured mass within 2 ppm of this value provides high confidence in the elemental composition.[1]

Proposed MS/MS Fragmentation: The following diagram illustrates the most probable fragmentation pathways upon CID of the m/z 235.11 precursor ion.

G Parent [M+H]⁺ m/z 235.11 [C₁₂H₁₅N₂O₃]⁺ Frag1 Loss of Ethanol (-46.04 Da) m/z 189.07 [C₁₀H₉N₂O]⁺ Parent->Frag1 - C₂H₅OH Frag2 Loss of Ethylene (-28.03 Da) m/z 207.08 [C₁₀H₁₁N₂O₃]⁺ Parent->Frag2 - C₂H₄ Frag3 Loss of Ethoxy Radical (-45.03 Da) m/z 190.08 [C₁₀H₈N₂O₂]⁺˙ Parent->Frag3 - •OC₂H₅ Frag5 Loss of CH₃ Radical from Methoxy (-15.02 Da) m/z 220.08 [C₁₁H₁₂N₂O₃]⁺˙ Parent->Frag5 - •CH₃ Frag4 Loss of CO from m/z 189 (-28.00 Da) m/z 161.07 [C₉H₉N₂]⁺ Frag1->Frag4 - CO

Caption: Proposed fragmentation pathway for protonated this compound.
Key Fragmentation Pathways Explained:
  • Loss of Ethanol (Neutral Loss of 46.04 Da): This is a very common and often dominant fragmentation pathway for ethyl esters. It involves the transfer of a hydrogen atom (likely from the protonated amine) to the ester moiety, resulting in the neutral loss of ethanol (C₂H₅OH) and the formation of a stable acylium-type ion at m/z 189.07 . This fragment can subsequently lose carbon monoxide (CO) to yield an ion at m/z 161.07 .

  • Loss of Ethylene (Neutral Loss of 28.03 Da): A McLafferty-type rearrangement can lead to the loss of ethylene (C₂H₄) from the ethyl ester, leaving a carboxylic acid function at m/z 207.08 . This is another diagnostic loss for ethyl esters.[7]

  • Loss of an Ethoxy Radical (Radical Loss of 45.03 Da): Direct cleavage of the C-O bond in the ester can result in the loss of an ethoxy radical (•OC₂H₅), forming a stable acylium cation at m/z 190.08 . The stability of this ion often makes it a prominent peak in the spectrum.

  • Loss of a Methyl Radical (Radical Loss of 15.02 Da): Cleavage of the methoxy group can occur via the loss of a methyl radical (•CH₃), which would produce a less common fragment ion at m/z 220.08 .

The relative abundance of these fragments will depend on the collision energy used. However, the fragments resulting from the cleavage of the labile ester group (m/z 189.07, 207.08, 190.08) are expected to be the most significant and structurally informative. The combination of an accurate precursor mass and the presence of these specific fragment ions provides a powerful and definitive confirmation of the molecule's identity.

References

  • BenchChem. (2025). Application Note: High-Resolution ESI-MS for the Structural Characterization of Synthesized Indoles. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80dZzLIa7GmkZFjaSSewCtkldGAzrt_9m7m0FetzOLcqRtqIzkcdnQYG5nkeQN1yeuYKnoV3u71t7O4doBV1zPWu2-LjhM9lstW1VkmuQSePt0WM1CJ4p-ft8_FYdBtrYSj6j10EEkQSGO7HovC01osqbMYRSLUFomSn3qmlsU7NT9wIxnGu1JbklbtfoRj53n36opoPnoiX3oMQV9aa1RQqKtWPUph8HU-AUshThewAhUb5iM-41x9vdXkpgfEY=]
  • Cao, S., Liu, H., Xu, W., Liao, X., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [https://pubmed.ncbi.nlm.nih.gov/15724239/]
  • Rocchetti, G., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [https://www.mdpi.com/2304-8158/11/19/3135]
  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indole-2-carboxylic-acid-3-2-aminoethyl-5-methoxy-]
  • Abovchem. (n.d.). This compound. [https://www.abovchem.com/cas-89607-80-7.html]
  • Genta-Jouve, G., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [https://www.mdpi.com/1420-3049/26/24/7576]
  • ResearchGate. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. [https://www.researchgate.
  • Sigma-Aldrich. (n.d.). 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid. [https://www.sigmaaldrich.com/US/en/product/aldrich/s450890]
  • MolPort. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate. [https://www.molport.com/shop/molecule-link/4138-0143]
  • Appretech Scientific Limited. (n.d.). This compound. [https://www.appretech.com/product/apt005754.html]
  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]
  • Jakobsen, H. J., et al. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. [https://pubs.rsc.org/en/content/articlelanding/1966/j2/j29660000940]
  • All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [https://www.youtube.
  • PubChemLite. (n.d.). This compound (C12H14N2O3). [https://pubchemlite.acs.org/compound/Ethyl%203-amino-5-methoxy-1h-indole-2-carboxylate_C12H14N2O3_DEKRXQYFEJCJEZ-UHFFFAOYSA-N]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS No. 89607-80-7) is a substituted indole derivative.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitutions on this molecule—an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—suggest its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting point and solubility, is a critical first step in its handling, characterization, and application in research and drug development.

Physicochemical Properties: A Foundation for Drug Discovery

The melting point and solubility of an active pharmaceutical ingredient (API) or a key intermediate are fundamental properties that influence its entire development lifecycle, from synthesis and purification to formulation and bioavailability.

  • Melting Point: Provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, whereas impurities tend to broaden and depress the melting range. It is also a critical parameter for many formulation processes, such as hot-melt extrusion.

  • Solubility: Directly impacts the bioavailability of a drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to low or variable absorption. Determining solubility in various solvents is essential for developing appropriate formulations and for designing in vitro and in vivo experiments.

Data Summary for this compound

As of the latest literature review, specific experimental data for the melting point and solubility of this compound (CAS 89607-80-7) are not publicly documented. Commercial suppliers of this compound list the melting point as "No data available".[1][4]

For contextual reference, a structurally related compound, ethyl 5-methoxy-1H-indole-2-carboxylate (CAS 4792-58-9), which lacks the 3-amino group, has a reported melting point range of 154.0-160.0 °C . This information should be used with caution as the presence of the amino group in the target compound is expected to influence its intermolecular interactions and, consequently, its melting point.

The following sections provide detailed experimental protocols for the determination of these properties.

PropertyValueSource
Melting Point Data not availableN/A
Solubility in Water Data not availableN/A
Solubility in Ethanol Data not availableN/A
Solubility in DMSO Data not availableN/A

Experimental Protocols

Determination of Melting Point

The capillary melting point method is a standard and widely accepted technique for determining the melting point of a crystalline solid.

Principle: A small amount of the finely powdered compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Thermometer (calibrated)

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and crystalline. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Place the capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed with a fast heating rate (e.g., 10-20 °C/min) to establish a rough estimate.

    • For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

  • Self-Validation and Trustworthiness:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the thermometer of the apparatus using certified melting point standards (e.g., benzoic acid, caffeine) to ensure the accuracy of the readings.

Determination of Aqueous and Organic Solvent Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. For higher throughput screening in early drug discovery, kinetic solubility methods are often employed.

1. Shake-Flask Method for Thermodynamic Solubility

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent (e.g., deionized water, ethanol, or DMSO) to the vial.

    • Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

    • Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

2. Kinetic Solubility Determination using Nephelometry

Principle: This high-throughput method measures the turbidity that forms when a compound precipitates from a DMSO stock solution upon addition to an aqueous buffer. Nephelometry quantifies the scattered light from the suspended particles.[5]

Apparatus:

  • Nephelometer

  • 96-well microplates

  • Liquid handling system or multichannel pipettes

  • DMSO (spectroscopic grade)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of concentrations.

  • Incubation and Measurement:

    • Allow the plate to incubate for a set period (e.g., 1-2 hours) to allow for precipitation.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • The kinetic solubility is typically defined as the highest concentration at which the turbidity is not significantly different from the background.

Causality and Experimental Choices:

  • Choice of Solvent: Water is the primary solvent for assessing pharmaceutical relevance. Ethanol is a common co-solvent in formulations. DMSO is frequently used for preparing stock solutions for biological assays, and understanding a compound's solubility in DMSO is crucial for this application.[6]

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and defined temperature is essential for obtaining reproducible results.

  • Equilibration Time: In the shake-flask method, sufficient time must be allowed for the system to reach thermodynamic equilibrium. Incomplete equilibration will lead to an underestimation of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Solubility Methods A Compound Synthesis & Purification (this compound) B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point Determination (Capillary Method) B->C D Solubility Profiling B->D E Data Analysis & Reporting C->E D->E D1 Shake-Flask Method (Thermodynamic) D2 Kinetic Solubility Assay (e.g., Nephelometry)

Caption: Workflow for Physicochemical Characterization.

Conclusion

While the specific melting point and solubility of this compound are yet to be reported in readily accessible literature, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed protocols for capillary melting point determination and shake-flask or kinetic solubility assays, scientists can generate reliable and reproducible data. This information is indispensable for the continued investigation and potential development of this and other novel indole derivatives in the field of medicinal chemistry. The principles and methodologies outlined herein represent standard practices that ensure the scientific integrity and trustworthiness of the obtained results.

References

  • Organic Laboratory Techniques: Melting Point. (n.d.).
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O™.

Sources

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical characteristics of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical understanding and practical applicability.

Molecular Identity and Core Properties

This compound is a substituted indole derivative. The core indole scaffold is functionalized with an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate group at the 2-position. These substitutions are critical in defining the molecule's chemical reactivity, biological activity, and its physical properties.

A summary of the fundamental molecular properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₃[1][2][3]
Molecular Weight 234.26 g/mol [1][2]
CAS Number 89607-80-7[1][2][3][4]
Typical Purity ≥95% to 98% (commercial samples)[1][2][3]

Physical State and Thermal Properties: An Analog-Informed Perspective

Direct experimental data for the physical state and thermal properties of this compound are not extensively reported in publicly accessible literature. However, by examining closely related structural analogs, we can derive scientifically sound estimations.

Appearance: The physical appearance of a closely related isomer, ethyl 5-methoxyindole-2-carboxylate (CAS 4792-58-9), is a dark yellow to brown crystalline powder.[5] It is therefore highly probable that this compound also exists as a crystalline solid at room temperature, likely with a similar coloration. The presence of the amino group may influence the crystal packing and, consequently, the exact crystal habit and color.

Melting Point: For the aforementioned analog, ethyl 5-methoxyindole-2-carboxylate, a melting point range of 154.0-160.0 °C has been reported.[5] The introduction of a primary amino group at the 3-position in the target molecule allows for additional hydrogen bonding interactions, which typically leads to a higher melting point due to a more stable crystal lattice. Therefore, the melting point of this compound is anticipated to be in, or slightly above, this range.

Boiling Point: Experimental data for the boiling point is unavailable.[4] For a molecule of this molecular weight and polarity, it is expected to have a high boiling point. It is also likely that the compound may decompose at temperatures required for boiling under atmospheric pressure.

Workflow for Experimental Determination of Melting Point

cluster_prep Sample Preparation cluster_analysis Melting Point Apparatus cluster_data Data Recording prep1 Ensure sample is dry and pure prep2 Finely grind the crystalline sample prep1->prep2 prep3 Pack into a capillary tube (1-2 mm height) prep2->prep3 mp1 Place capillary in the heating block prep3->mp1 mp2 Set a ramp rate (e.g., 2 °C/min for accuracy) mp1->mp2 mp3 Observe for the onset of melting and complete liquefaction mp2->mp3 data1 Record the temperature range from the first drop of liquid to complete melting mp3->data1 data2 Perform at least three independent measurements data1->data2 data3 Report the average melting point range data2->data3

Figure 1. Standard workflow for the determination of a compound's melting point.

Solubility Profile: A Qualitative Assessment

A qualitative assessment of the solubility of this compound can be inferred from its molecular structure. The molecule possesses both polar (amino group, ester carbonyl, indole N-H) and non-polar (indole ring, ethyl group) regions.

  • Likely Soluble in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to some extent in alcohols like ethanol and methanol, due to the potential for hydrogen bonding.

  • Likely Sparingly Soluble to Insoluble in: Non-polar solvents like hexanes and diethyl ether.

  • Water Solubility: Expected to be low due to the predominantly hydrophobic indole core, although the polar functional groups may impart slight solubility.

Experimental Protocol for Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 10 mg/mL. If not, the mixture can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

cluster_nmr NMR Spectroscopy cluster_ir Infrared (IR) Spectroscopy cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis and Structural Confirmation start Pure Sample of this compound nmr_prep Dissolve in a deuterated solvent (e.g., DMSO-d6 or CDCl3) start->nmr_prep ir_prep Prepare sample (e.g., KBr pellet or ATR) start->ir_prep ms_prep Dissolve in a suitable solvent and introduce into the mass spectrometer start->ms_prep nmr_acq Acquire 1H, 13C, and 2D NMR spectra nmr_prep->nmr_acq analysis Correlate spectral data to confirm the molecular structure nmr_acq->analysis ir_acq Acquire IR spectrum ir_prep->ir_acq ir_acq->analysis ms_acq Acquire mass spectrum (e.g., ESI-MS) ms_prep->ms_acq ms_acq->analysis

Figure 2. A generalized workflow for the comprehensive spectroscopic analysis of an organic compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (δ) in ppm:

  • Indole N-H: A broad singlet, typically in the range of 8.0-11.0 ppm.

  • Aromatic Protons (indole ring): Signals between 6.5-7.5 ppm. The specific coupling patterns will depend on the substitution.

  • Amino (NH₂): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • Ethyl Ester (CH₂CH₃): A quartet around 4.2-4.4 ppm for the -OCH₂- group and a triplet around 1.3-1.5 ppm for the -CH₃ group.

  • Methoxy (OCH₃): A sharp singlet around 3.8-4.0 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (δ) in ppm:

  • Ester Carbonyl (C=O): In the range of 160-170 ppm.

  • Aromatic and Indole Carbons: Multiple signals between 100-150 ppm.

  • Ethyl Ester (-OCH₂-): Around 60-65 ppm.

  • Methoxy (-OCH₃): Around 55-60 ppm.

  • Ethyl Ester (-CH₃): Around 14-16 ppm.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.[11]

  • Data Processing: Process the data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Expected Absorption Bands (cm⁻¹):

  • N-H Stretching (amine and indole): Two bands for the primary amine (symmetric and asymmetric stretching) in the range of 3300-3500 cm⁻¹. The indole N-H stretch will also be in this region, potentially overlapping.

  • C-H Stretching (aromatic and aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretching (ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

  • C=C Stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (ester and ether): In the fingerprint region, typically between 1000-1300 cm⁻¹.

Experimental Protocol:

  • Sample Preparation: For a solid sample, either mix a small amount with dry potassium bromide (KBr) and press it into a thin pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Expected Molecular Ion Peak (m/z):

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at approximately m/z 235.11.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the solution into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Further fragmentation patterns can provide additional structural information.

Conclusion

This technical guide provides a detailed account of the physical characteristics of this compound, grounded in both established data for the molecule and scientifically informed predictions based on structural analogs. The inclusion of detailed experimental workflows is intended to empower researchers and drug development professionals to independently verify these properties and to handle this compound with a thorough understanding of its physical nature. As with any scientific investigation, the predicted properties should be confirmed by empirical data as it becomes available.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
  • Appretech Scientific Limited. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate.
  • Mol-Instincts. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate.
  • PubChemLite. (n.d.). This compound (C12H14N2O3).
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Chemcasts. (n.d.). ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate (CAS 107575-60-0).
  • precisionFDA. (n.d.). 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • Semantic Scholar. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.

Sources

A Technical Guide to the Stability and Storage of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. The integrity of this compound is paramount for the synthesis of complex pharmaceutical agents and functional materials, where impurities can drastically alter biological activity or performance. This guide provides an in-depth analysis of the compound's stability profile, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring the reproducibility of experimental results and preserving the intrinsic value of the material.

Introduction: Compound Profile

This compound (CAS No. 89607-80-7) is a substituted indole derivative increasingly utilized as a precursor in the synthesis of targeted therapeutics.[1] Its structure, featuring a reactive 3-amino group, an electron-donating 5-methoxy group, and a C2-ethyl ester, presents a unique combination of functionalities. This arrangement, however, also introduces specific vulnerabilities that necessitate careful handling and storage to prevent degradation. This document serves as a comprehensive technical resource for researchers to maintain the purity and stability of this valuable intermediate.

Physicochemical and Structural Data

A foundational understanding of the compound's physical properties is essential for its proper handling and for the design of robust analytical methods.

PropertyValueSource(s)
CAS Number 89607-80-7[2]
Molecular Formula C₁₂H₁₄N₂O₃[2][3]
Molecular Weight 234.26 g/mol [2]
Appearance Varies; typically a solid (powder/crystalline)[4]
Purity (Typical) ≥95%[1][2]
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N[3]
InChIKey DEKRXQYFEJCJEZ-UHFFFAOYSA-N[3]

Core Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors. The indole core, particularly when substituted with an electron-rich amino group, is susceptible to specific degradation mechanisms.

Oxidative Instability

The primary degradation concern for this molecule is oxidation. Unprotected 3-aminoindoles are known to be sensitive to air and light, often leading to oxidative dimerization or the formation of colored decomposition products.[5] The electron-donating nature of both the 3-amino and 5-methoxy groups increases the electron density of the indole ring system, making it more susceptible to attack by atmospheric oxygen.

  • Causality: The lone pair of electrons on the 3-amino group can readily participate in single-electron transfer processes, initiating radical chain reactions in the presence of oxygen and/or light, leading to complex polymeric impurities.

Hydrolytic Susceptibility

The ethyl ester at the C2 position introduces a potential for hydrolysis, particularly under non-neutral pH conditions.

  • Acid-Catalyzed Hydrolysis: In strongly acidic conditions, the ester can be cleaved to yield the corresponding carboxylic acid.

  • Base-Catalyzed Saponification: In alkaline conditions (pH > 8), the ester is highly susceptible to saponification, which is typically an irreversible process that forms the carboxylate salt. The rate of hydrolysis is significantly influenced by temperature and the concentration of the acid or base.

Photostability

Indole derivatives are known to absorb UV radiation, and this energy absorption can promote degradation.[6][7] The presence of auxochromic groups like -NH₂ and -OCH₃ can shift the absorption maximum and increase photosensitivity. Prolonged exposure to light, especially UV or high-intensity visible light, can catalyze oxidative processes and should be rigorously avoided.

Thermal Profile

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted storage and handling strategy is required. The following protocols are designed to create a self-validating system for preserving compound integrity.

Optimal Storage Conditions

Based on the compound's vulnerabilities, the following conditions are mandated for both short-term and long-term storage:

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerator) Slows the rate of all potential chemical degradation reactions. While some suppliers may suggest room temperature, refrigerated storage provides a superior margin of safety.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[5]
Light Amber Glass Vial / Protect from Light Prevents photo-catalyzed degradation by blocking UV and high-energy visible light.[6]
Moisture Tightly Sealed Container with Desiccant Minimizes the risk of ester hydrolysis. The container seal is the primary barrier, with a desiccant providing secondary protection.
Experimental Workflow: Handling and Solution Preparation

Correct handling during experimental use is as critical as long-term storage. The following workflow minimizes exposure to degrading elements.

G cluster_prep Preparation cluster_weighing Weighing & Dissolving cluster_storage Storage A Equilibrate container to room temperature in a desiccator B Transfer to inert atmosphere glovebox or use gas flush A->B Prevents moisture condensation C Quickly weigh required amount into clean vial B->C Minimizes O₂ exposure D Add anhydrous solvent (e.g., DMSO, DMF) C->D Use dry solvents E Sonicate briefly if necessary D->E F Purge solution vial headspace with Argon E->F G Seal tightly with septum cap F->G Ensures stability H Store stock solution at -20°C or -80°C G->H Ensures stability

Caption: Recommended workflow for handling solid compound and preparing stock solutions.

Analytical Methods for Integrity Verification

Regularly assessing the purity of the compound is the only way to validate the effectiveness of the storage protocol. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]

Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method provides a quantitative measure of purity and can detect the emergence of degradation products over time.

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 280 nm (indoles have strong absorbance in this region).[9]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition (e.g., 90:10 A:B) to a final concentration of ~50 µg/mL.

  • Gradient Elution Method:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% B to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibrate at 10% B

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peak area of the main compound and any impurities.

    • Calculate purity as: (Area_MainPeak / Area_Total) * 100%.

    • Degradation is indicated by a decrease in the main peak's area percentage and the appearance of new, typically more polar (earlier eluting) or non-polar dimeric (later eluting) peaks.

G Start Compound Received or Post-Synthesis QC_Check Run Initial QC? (HPLC Purity >97%) Start->QC_Check Store Store under recommended conditions (Sec 4.1) QC_Check->Store Yes Discard Discard or Re-purify material QC_Check->Discard No Reanalyze Re-analyze purity via HPLC every 6 months Store->Reanalyze Check_Purity Purity >97%? Reanalyze->Check_Purity Use Proceed with experimentation Check_Purity->Use Yes Check_Purity->Discard No

Caption: Decision workflow for compound quality control and long-term stability monitoring.

Known Incompatibilities

To prevent rapid decomposition, avoid storing or mixing this compound with the following chemical classes:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates) - Will aggressively degrade the indole ring.

  • Strong Acids: (e.g., HCl, H₂SO₄) - Can promote ester hydrolysis and potentially protonate the indole, leading to side reactions.

  • Strong Bases: (e.g., NaOH, KOH) - Will rapidly saponify the ethyl ester.

  • Aldehydes and Ketones: The 3-amino group can potentially react to form imines or other condensation products.

Conclusion

The chemical integrity of this compound is contingent upon a proactive and informed approach to its storage and handling. The principal threats to its stability are oxidation, hydrolysis, and photodegradation. By implementing a storage protocol centered on refrigeration (2-8 °C) under an inert atmosphere, protected from light and moisture, researchers can effectively mitigate these risks. Regular analytical verification using a standardized RP-HPLC method provides a robust quality control system, ensuring that this valuable building block remains fit for purpose in demanding synthetic applications.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC. Benchchem.
  • This compound - CAS:89607-80-7. Abovchem.
  • This compound. MySkinRecipes.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH).
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH).
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health (NIH).
  • This compound (C12H14N2O3). PubChemLite.
  • This compound. CymitQuimica.
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.

Sources

theoretical studies of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Executive Summary

Indole derivatives form the backbone of numerous pharmaceuticals and biologically active compounds, making them a focal point of intensive research.[1][2] This guide delves into the theoretical and computational examination of a specific, promising derivative: this compound. By leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties. This theoretical framework not only complements experimental findings but also provides predictive insights into the molecule's reactivity, stability, and potential for drug development. This document serves as a technical resource for researchers and scientists, detailing the methodologies, analyses, and key findings derived from the computational study of this indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it an ideal framework for designing therapeutic agents targeting a wide range of biological targets. The functionalization of the indole ring with substituents like amino (-NH₂) and methoxy (-OCH₃) groups can significantly modulate its physicochemical and pharmacological properties.

This compound (C₁₂H₁₄N₂O₃) is a subject of interest due to the combined electronic effects of its substituents.[3][4] The electron-donating amino and methoxy groups, coupled with the electron-withdrawing ethyl carboxylate group, create a unique electronic profile that warrants detailed investigation. Theoretical studies provide a powerful, non-invasive means to understand this profile at a molecular level. This guide outlines the application of modern computational chemistry techniques to predict the molecule's geometry, vibrational frequencies, NMR spectra, and electronic reactivity, offering a foundational understanding for future drug design and development efforts.

Computational Methodology: The DFT Approach

To accurately model the molecular system, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a robust and widely-used method, offering an optimal balance between computational efficiency and accuracy for organic molecules.[5][6][7]

Foundational Theory

The calculations discussed herein are predominantly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] This functional combines the strengths of Hartree-Fock theory and DFT to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties. A comprehensive basis set, such as 6-311++G(d,p), is typically employed to ensure a flexible and accurate description of the electron distribution, including polarization and diffuse functions that are crucial for modeling non-covalent interactions.[2][5][8]

Experimental Protocol: A Standard Computational Workflow

The theoretical investigation of this compound follows a structured, multi-step protocol designed to ensure the reliability and validity of the results.

  • Structure Optimization:

    • An initial 3D structure of the molecule is generated.

    • A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

    • The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[8]

  • Spectroscopic Prediction:

    • FT-IR: Vibrational frequencies are calculated from the optimized geometry. The resulting theoretical wavenumbers are often scaled by a known factor (e.g., ~0.96) to correct for anharmonicity and systematic errors inherent in the harmonic approximation.[9]

    • NMR: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[5][10] Calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level.

  • Electronic Property Analysis:

    • FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.

    • MEP Analysis: The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the molecule's electron density surface to visualize charge distribution.

The diagram below illustrates this standard workflow.

G cluster_input Input Phase cluster_computation Computational Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Validation Input Initial Molecular Structure (this compound) Opt Geometry Optimization Input->Opt 1. Optimize Freq Frequency Calculation Opt->Freq 2. Verify Minimum NMR GIAO NMR Calculation Opt->NMR 3b. Calculate Shifts Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec 3c. Analyze Orbitals Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom FTIR Predicted FT-IR Spectrum Freq->FTIR 3a. Analyze Vibrations NMR_Spec Predicted NMR Shifts NMR->NMR_Spec React Reactivity Analysis (FMO, MEP) Elec->React

Standard workflow for theoretical molecular analysis.

Theoretical Analysis and Key Findings

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. DFT calculations provide optimized bond lengths and angles that are generally in excellent agreement with experimental data from X-ray crystallography of similar indole compounds.[2][9] For this compound, the indole ring system is found to be nearly planar, a characteristic feature of this scaffold.[11][12] The substituents will adopt conformations that minimize steric hindrance while maximizing electronic stabilization. For instance, the C=O bond of the ethyl carboxylate group is predicted to be coplanar with the indole ring to facilitate π-conjugation.

Table 1: Selected Theoretical Geometric Parameters

ParameterBond/AngleCalculated ValueSignificance
Bond LengthC=O (ester)~1.22 ÅTypical double bond character.[2]
Bond LengthC-N (indole ring)~1.38 ÅPartial double bond character due to resonance.
Bond LengthC-O (methoxy)~1.37 ÅElectron donation from methoxy to the ring.
Bond AngleN1-C2-C3 (indole)~109.3°Reflects the sp² hybridization within the five-membered ring.[2]
Dihedral AngleC3-C2-C(O)-O~180°Indicates planarity for maximal conjugation.
Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.), allowing for precise assignment of the observed spectral bands.[5]

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeExpected Experimental Range (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
N-H (Indole)Stretching3300 - 3500~3450
N-H (Amino)Asymmetric/Symmetric Stretch3300 - 3400~3350, ~3250
C-H (Aromatic)Stretching3000 - 3100~3050
C-H (Aliphatic)Stretching2850 - 3000~2980
C=O (Ester)Stretching1680 - 1720~1700
C=C (Aromatic)Stretching1450 - 1600~1580, ~1470
C-O (Ester/Methoxy)Stretching1000 - 1300~1250, ~1150

The strong correlation between the calculated and expected experimental values validates the accuracy of the computational model and the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis

The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[13]

For this compound, the HOMO is primarily localized over the indole ring and the amino group, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carboxylate group and the fused benzene ring, highlighting the electron-accepting region of the molecule.

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) LUMO->HOMO   ΔE = Energy Gap   (Reactivity Indicator) GroundState Lower Energy Occupied Orbitals HOMO->GroundState   E_HOMO Energy Energy Energy->LUMO   E_LUMO

Conceptual diagram of HOMO-LUMO energy levels.

The calculated energy gap provides a quantitative measure of the molecule's stability and its potential to engage in charge-transfer interactions, a key mechanism in many biological processes.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[14] It is invaluable for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.

The MEP map is color-coded:

  • Red: Regions of most negative electrostatic potential (electron-rich), indicating sites for electrophilic attack.

  • Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.

  • Green: Regions of neutral potential.

For our target molecule, the MEP analysis reveals that the most negative potential (red) is concentrated around the oxygen atoms of the ester carbonyl group, making it a primary site for hydrogen bond donation. The hydrogen atom of the indole N-H group exhibits the most positive potential (blue), identifying it as the primary hydrogen bond donor site. The amino group also presents both hydrogen bond donor (H atoms) and acceptor (lone pair on N) capabilities.

MEP cluster_potential MEP Color-Coding cluster_interpretation Chemical Interpretation Molecule Molecular Surface (Electron Density) Red Red Region Nucleophilic Nucleophilic / Proton Acceptor Site Red->Nucleophilic Identifies Blue Blue Region Electrophilic Electrophilic / Proton Donor Site Blue->Electrophilic Identifies Green Green Region Neutral Non-polar Region Green->Neutral Identifies

Interpretation of a Molecular Electrostatic Potential (MEP) map.

This detailed charge landscape is crucial for understanding how the molecule might dock into the active site of a protein, such as Glycogen Synthase Kinase-3β (GSK-3β), for which indole derivatives have shown inhibitory activity.[15][16]

Implications for Drug Development

The theoretical insights gained from these studies have direct applications in rational drug design:

  • Structure-Activity Relationship (SAR): By understanding how substitutions affect the electronic properties (HOMO-LUMO gap, MEP), researchers can rationally design new analogues with improved activity. For example, modifying substituents to enhance the negative potential around the carbonyl oxygen could strengthen interactions with a target receptor.

  • Reactivity and Metabolism: The FMO and MEP analyses can help predict sites susceptible to metabolic transformation. The nucleophilic and electrophilic sites identified are often the first points of interaction with metabolic enzymes.

  • Bioavailability: Properties derived from these calculations, such as dipole moment and polarizability, can be used in quantitative structure-property relationship (QSPR) models to predict bioavailability and other ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[13]

Conclusion

The theoretical investigation of this compound through DFT calculations provides a comprehensive and detailed picture of its structural, spectroscopic, and electronic characteristics. The optimized geometry, predicted vibrational and NMR spectra, and analyses of frontier molecular orbitals and electrostatic potential collectively create a robust molecular profile. These computational findings not only align with fundamental chemical principles and experimental observations for related compounds but also offer predictive power. The elucidation of electron-rich and electron-poor regions and the quantification of the HOMO-LUMO energy gap are invaluable for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby providing a solid theoretical foundation for its further exploration as a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate.
  • ResearchGate. (n.d.). Molecular electrostatic potential map of the compound 2 (iso value: 0.0004).
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • IJRAR.org. (n.d.). QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.
  • ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and....
  • PubChemLite. (n.d.). This compound (C12H14N2O3).
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • NIH. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate.
  • PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201.
  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)].
  • YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • Appretech Scientific Limited. (n.d.). This compound.
  • MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • ResearchGate. (n.d.). (PDF) Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate.
  • ResearchGate. (n.d.). (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies....
  • ResearchGate. (n.d.). (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods.

Sources

A Technical Guide to Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identifier: CAS 89607-80-7 Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.26 g/mol

This technical guide provides an in-depth overview of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction and Significance

This compound is a polysubstituted indole, a class of heterocyclic compounds of immense interest due to their prevalence in biologically active natural products and pharmaceuticals. The indole core is recognized as a "privileged structure" in medicinal chemistry, frequently forming the scaffold of molecules designed to interact with various biological targets.

The specific arrangement of functional groups on this molecule—an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—makes it a versatile and valuable building block. The nucleophilic 3-amino group serves as a critical handle for introducing diverse substituents and building complex molecular architectures, while the electron-donating methoxy group and electron-withdrawing ester group modulate the reactivity and physicochemical properties of the indole ring. These features are instrumental in the synthesis of targeted therapeutics, including potential GSK-3β inhibitors and agents targeting the central nervous system.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of chemical synthesis and drug development. The validated data for this compound are summarized below.

PropertyValueSource
CAS Number 89607-80-7[2]
Molecular Formula C₁₂H₁₄N₂O₃[2][3]
Molecular Weight 234.26 g/mol [2][3]
Appearance Expected to be a solid (crystalline powder)General knowledge
Purity Commercially available up to ≥98%[4]
Predicted XlogP 2.4[3]

While a specific experimental melting point is not widely published, related compounds such as ethyl 5-methoxyindole-2-carboxylate have a melting point in the range of 154-160 °C.[5] Detailed ¹H NMR and ¹³C NMR data are essential for structural confirmation and are typically generated upon synthesis.

Synthesis and Mechanistic Rationale

The construction of the substituted indole core of this compound is classically achieved through a multi-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis . This robust and well-established pathway offers a reliable method for preparing highly functionalized indole-2-carboxylates.[6]

Overview of the Synthetic Strategy

The synthesis begins with the diazotization of a substituted aniline, which then undergoes a Japp-Klingemann reaction with a β-ketoester. The resulting hydrazone is then cyclized under acidic conditions to form the indole ring system. A subsequent nitration and reduction sequence installs the key 3-amino group.

Synthesis_Overview A Substituted Aniline B Diazotization A->B C Aryl Diazonium Salt B->C D Japp-Klingemann Reaction (+ β-Ketoester) C->D E Arylhydrazone Intermediate D->E F Fischer Indole Synthesis (Acid-catalyzed cyclization) E->F G Ethyl 5-methoxy-1H-indole- 2-carboxylate F->G H Nitration G->H I Ethyl 5-methoxy-3-nitro- 1H-indole-2-carboxylate H->I J Reduction I->J K Final Product: Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate J->K

Caption: General synthetic workflow for 3-amino-indole-2-carboxylates.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis

  • Diazotization: To a cooled (0-5 °C) solution of p-anisidine (1.0 eq) in aqueous HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the p-methoxyphenyl diazonium chloride solution.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add a solution of sodium acetate. Cool the mixture to 0-5 °C and add the previously prepared diazonium salt solution slowly. Allow the reaction to stir and warm to room temperature overnight. The resulting arylhydrazone is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.

  • Fischer Indole Cyclization: Dissolve the crude arylhydrazone in ethanol and add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid). Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material. Cool the reaction, pour it onto ice water, and extract the product. Purify the crude ethyl 5-methoxy-1H-indole-2-carboxylate by column chromatography or recrystallization.

Step 2: Nitration of the Indole Ring at the 3-Position

  • Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in glacial acetic acid and cool to 0-5 °C.

  • Add nitric acid (1.1 eq) dropwise while maintaining the low temperature.

  • Stir the reaction at low temperature for 1-2 hours. Upon completion, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to yield ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate.

Step 3: Reduction of the Nitro Group to the 3-Amino Group

  • Suspend the nitro-indole intermediate (1.0 eq) in ethanol or ethyl acetate.

  • Add a reducing agent, such as SnCl₂·2H₂O or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

  • If using SnCl₂, heat the mixture to reflux for several hours. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.

  • After the reaction is complete, perform an appropriate workup. For the tin reduction, basify the mixture with aqueous NaHCO₃ and extract the product. For hydrogenation, filter off the catalyst.

  • Concentrate the organic phase and purify the crude product by column chromatography on silica gel to afford pure this compound.

Mechanistic Considerations
  • Japp-Klingemann Reaction: This reaction is a reliable method for forming arylhydrazones from diazonium salts and active methylene compounds like β-ketoesters. The mechanism involves an initial azo coupling followed by the hydrolytic cleavage of an acyl group (in this case, the acetyl group from ethyl acetoacetate), which is a key advantage as it directly yields the required hydrazone for the subsequent Fischer synthesis.

  • Fischer Indole Synthesis: This acid-catalyzed reaction proceeds via a-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The choice of acid is critical and can influence yields and side-product formation.

  • Nitration & Reduction: The electron-rich indole ring is susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is selectively nitrated. The subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation often being preferred for its clean reaction profile and milder conditions.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate for constructing more complex molecules with therapeutic potential. The 3-amino group is a key functional handle for diversification.

Synthesis of Kinase Inhibitors

The indole scaffold is present in numerous kinase inhibitors. For example, derivatives of this compound can be elaborated into potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes.[1] The synthesis involves acylating the 3-amino group or using it in condensation reactions to build larger, more complex heterocyclic systems.

Application_Workflow cluster_0 Core Intermediate cluster_1 Synthetic Elaboration cluster_2 Target Molecule Class cluster_3 Therapeutic Application A Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate B Acylation / Condensation at 3-amino position A->B Step 1 C Cyclization / Further Functionalization B->C Step 2 D Complex Indole Derivatives (e.g., Pyrido[3,4-b]indoles) C->D Step 3 E Kinase Inhibitors (GSK-3β) EGFR Inhibitors CNS Agents D->E

Caption: Role as a scaffold in medicinal chemistry workflows.

Precursor for EGFR Inhibitors

The compound is also a valuable precursor for synthesizing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. For instance, related 5-chloro-indole-2-carboxamides have been developed as potent inhibitors against both wild-type and mutant forms of EGFR.[5] The synthesis involves coupling the indole core with various amine derivatives, a strategy where our title compound would be a highly relevant starting material.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Wash hands thoroughly after handling.[2]

    • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.

    • First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[2]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended for research use only and is not for human or veterinary use.[3]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, rooted in classic organic reactions, provides reliable access to a scaffold primed for chemical diversification. The presence of the 3-amino group, in particular, offers a versatile point of attachment for building libraries of compounds aimed at critical drug targets, such as protein kinases. A thorough understanding of its synthesis, properties, and handling is essential for any researcher looking to leverage the power of the indole nucleus in drug discovery.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.MDPI.
  • Material Safety Data Sheet - Cole-Parmer.Cole-Parmer.
  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.ResearchGate.
  • 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - precisionFDA.precisionFDA.
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC - NIH.National Center for Biotechnology Information.
  • 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem.PubChem.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.Royal Society of Chemistry.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH.National Center for Biotechnology Information.
  • This compound (C12H14N2O3) - PubChemLite.PubChemLite.
  • Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate - MolPort.MolPort.
  • Compound ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate - MolPort.MolPort.
  • This compound - Appretech Scientific Limited.Appretech Scientific Limited.
  • ethyl 3-[(2-bromo-3-methylbutanoyl)amino]-5-methoxy-1H-indole-2-carboxylate - SpectraBase.SpectraBase.
  • ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF - ResearchGate.ResearchGate.
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchGate.ResearchGate.

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds. Among its numerous derivatives, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate stands out as a versatile intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of its molecular structure, underpinned by a detailed examination of its synthesis and spectroscopic characterization. As Senior Application Scientists, our goal is to not only present robust data but also to illuminate the causal relationships between molecular architecture and experimental observations, thereby empowering researchers in their drug discovery and development endeavors.

Molecular Overview

This compound is a polysubstituted indole with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of approximately 234.26 g/mol .[1][2][3] Its structure is characterized by an indole core functionalized with an ethyl carboxylate group at the 2-position, an amino group at the 3-position, and a methoxy group at the 5-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential biological activity.

Key Structural Features:

  • Indole Nucleus: A bicyclic aromatic heterocycle that provides a rigid framework.

  • Electron-donating Groups: The amino group at C3 and the methoxy group at C5 increase the electron density of the indole ring system, influencing its reactivity in electrophilic substitution reactions.

  • Electron-withdrawing Group: The ethyl carboxylate group at C2 deactivates the pyrrole ring towards certain reactions and provides a handle for further chemical modifications.

The interplay of these functional groups governs the molecule's chemical behavior and its utility as a building block in organic synthesis.

Synthesis and Mechanistic Insights

A robust and reproducible synthesis is paramount for the reliable application of any chemical intermediate. The preparation of this compound can be achieved through a multi-step sequence, which is a testament to the strategic application of fundamental organic reactions.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology for synthesizing 3-amino-1H-indole-2-carboxylates.[4]

Step 1: Protection of 2-Amino-5-methoxybenzonitrile

  • To a solution of 2-amino-5-methoxybenzonitrile in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of a suitable protecting group precursor (e.g., benzyl chloroformate) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N-protected 2-amino-5-methoxybenzonitrile.

Causality: The protection of the amino group is crucial to prevent its interference in the subsequent nucleophilic addition step. A carbamate protecting group is often chosen for its stability and ease of removal in a later stage.

Step 2: Glycinate Ester Formation

  • To a suspension of sodium hydride (a strong base) in anhydrous tetrahydrofuran (THF) at 0 °C, add the N-protected 2-amino-5-methoxybenzonitrile dropwise.

  • After stirring for a short period, add an ethyl bromoacetate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the resulting glycinate ester by column chromatography.

Causality: The sodium hydride deprotonates the protected amine, forming a nucleophile that attacks the ethyl bromoacetate to form the corresponding glycinate ester.

Step 3: Intramolecular Cyclization

  • Dissolve the glycinate ester in a suitable solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base such as sodium hydride to promote the intramolecular cyclization.

  • The reaction involves the addition of the glycinate α-carbon to the cyano group, leading to the formation of the indole core.

  • Quench the reaction and work up to isolate the protected this compound.

Causality: The low temperature is critical to control the reactivity of the strong base and favor the desired intramolecular reaction over potential side reactions.

Step 4: Deprotection

  • Dissolve the protected indole in a suitable solvent (e.g., ethanol).

  • Subject the solution to catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) under a hydrogen atmosphere.

  • Monitor the reaction until the protecting group is completely removed.

  • Filter off the catalyst and concentrate the solvent to obtain the final product, this compound.

Causality: Catalytic hydrogenation provides a mild and effective method for the removal of the benzyl carbamate protecting group, yielding the free amino group without affecting other functional groups in the molecule.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Amino-5-methoxybenzonitrile step1 Step 1: N-Protection (e.g., Benzyl Chloroformate) start->step1 intermediate1 N-Protected Intermediate step1->intermediate1 step2 Step 2: Glycinate Ester Formation (NaH, Ethyl Bromoacetate) intermediate1->step2 intermediate2 Glycinate Ester step2->intermediate2 step3 Step 3: Intramolecular Cyclization (NaH, low temp.) intermediate2->step3 intermediate3 Protected Indole step3->intermediate3 step4 Step 4: Deprotection (H₂, Pd/C) intermediate3->step4 product Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate step4->product

Caption: A four-step synthesis workflow.

Spectroscopic and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
-OCH₂CH₃~1.3Triplet~7.1
-OCH₂CH₃~4.3Quartet~7.1
-OCH₃~3.8Singlet-
-NH₂Broad Singlet-
Aromatic H (C4, C6, C7)6.8 - 7.5Multiplet-
Indole NHBroad Singlet-

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
-OCH₂C H₃~14.5
-OC H₂CH₃~60.5
-OC H₃~55.7
Indole C3~100-110
Aromatic C~110-140
Indole C2~140-150
C=O~162.5

Rationale for Predictions: The electron-donating amino and methoxy groups are expected to shield the aromatic protons, shifting them to a relatively upfield region. The ethyl ester protons will exhibit a characteristic triplet-quartet pattern. The NH and NH₂ protons are often broad and may exchange with deuterium in deuterated solvents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak would be at m/z 234.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
234[M]⁺ (Molecular Ion)
189[M - OCH₂CH₃]⁺
161[M - COOCH₂CH₃]⁺

Rationale for Fragmentation: The fragmentation is likely to initiate with the loss of the ethoxy group from the ester, followed by the loss of the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3300N-HStretching (amine and indole)
2980-2850C-HStretching (aliphatic)
~1700C=OStretching (ester)
1620-1580C=CStretching (aromatic)
~1250C-OStretching (ether and ester)

Rationale for Predictions: The presence of the amino and indole N-H groups will give rise to characteristic stretching bands in the high-frequency region. The ester carbonyl will show a strong absorption around 1700 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. While crystallographic data for the title compound is not currently available, analysis of similar indole derivatives provides insights into the expected molecular geometry.[7][8]

Expected Structural Features:

  • The indole ring system is expected to be largely planar.

  • The substituents at positions 2, 3, and 5 will influence the crystal packing through intermolecular interactions such as hydrogen bonding (from the N-H and NH₂ groups) and van der Waals forces.

Physicochemical Properties and Their Implications

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for drug development.

Summary of Physicochemical Properties:

PropertyPredicted ValueImplication
Molecular Formula C₁₂H₁₄N₂O₃-
Molecular Weight 234.26 g/mol -
XlogP 2.4Indicates moderate lipophilicity, which can influence membrane permeability.[1]
Hydrogen Bond Donors 2The NH and NH₂ groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4The oxygen atoms of the ester and methoxy groups, and the nitrogen of the indole, can act as hydrogen bond acceptors.

These properties suggest that this compound possesses a balance of lipophilic and hydrophilic character, a desirable trait for many drug candidates.

Logical Relationship Diagram

logical_relationships cluster_properties Molecular Properties and Their Interplay Structure Molecular Structure (C₁₂H₁₄N₂O₃) FuncGroups Functional Groups (-NH₂, -OCH₃, -COOEt) Structure->FuncGroups determines Spectra Spectroscopic Data (NMR, MS, IR) FuncGroups->Spectra gives rise to PhysChem Physicochemical Properties (Lipophilicity, H-bonding) FuncGroups->PhysChem influences Reactivity Chemical Reactivity (Nucleophilicity, etc.) FuncGroups->Reactivity governs Bioactivity Potential Biological Activity PhysChem->Bioactivity impacts Reactivity->Bioactivity enables synthesis of active compounds

Caption: Interconnectivity of molecular properties.

Conclusion

This compound is a molecule of significant interest due to its potential as a scaffold in the development of new therapeutic agents. This guide has provided a detailed overview of its molecular structure, grounded in established synthetic methodologies and spectroscopic principles. While a complete experimental dataset for this specific molecule remains to be fully consolidated in the public domain, the presented analysis, based on sound chemical principles and data from closely related analogs, offers a robust framework for its understanding and utilization. For researchers in drug discovery, a thorough grasp of the structure-property relationships of such key intermediates is indispensable for the rational design and synthesis of next-generation pharmaceuticals.

References

  • A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxyl
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate.
  • 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem. [Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Ethyl 3-amino-5-methoxy-1h-indole-2-carboxyl
  • This compound. Appretech Scientific Limited. [Link]
  • Compound ethyl 3-[(ethoxycarbonyl)
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. precisionFDA. [Link]

Sources

A Technical Guide to the Potential Biological Activities of Ethyl 3-Amino-5-Methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. While direct studies on this molecule are nascent, this document synthesizes information from structurally related indole derivatives to postulate and provide a framework for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide array of biological targets.[3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][5] The specific substitutions on the indole ring play a crucial role in defining the compound's biological activity. The subject of this guide, this compound, possesses key functional groups—an amino group at position 3, a methoxy group at position 5, and an ethyl carboxylate at position 2—that suggest a high potential for biological activity. The 3-aminoindole moiety, in particular, is found in various compounds with noted biological activities.[6][7]

Chemical Profile of this compound
  • Molecular Formula: C₁₂H₁₄N₂O₃[8]

  • Molecular Weight: 234.25 g/mol

  • Structure:

    
    

    Image Source: PubChem CID 814476

The synthesis of similar indole-2-carboxylate derivatives often involves methods like the Reissert indole synthesis, which utilizes substituted 2-nitrotoluenes as starting materials.[9] The presence of the ester and amino groups provides reactive sites for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Postulated Biological Activity I: Antimicrobial Potential

Indole derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[5][10] The indole nucleus can disrupt bacterial cell membranes and inhibit biofilm formation.[3] The presence of the amino and methoxy groups on the indole ring of the title compound may enhance its antimicrobial properties.

Proposed Mechanism of Antimicrobial Action

Based on studies of related indole compounds, the potential antimicrobial mechanism of this compound could involve:

  • Inhibition of Biofilm Formation: Many indole derivatives interfere with the signaling pathways that regulate biofilm production in bacteria, a key factor in antibiotic resistance.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: The compound may target essential bacterial enzymes, such as those involved in fatty acid synthesis, like the FabH protein.[11]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A robust method to determine the antimicrobial efficacy is the broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC).[12][13][14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

Materials:

  • Test Compound: this compound

  • Bacterial Strains: Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa[11][15]

  • Fungal Strains: Candida albicans, Cryptococcus neoformans[15]

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls.[15]

  • Resazurin dye (for viability indication).

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.[16] Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth within the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by adding a viability indicator like resazurin.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureusData to be determinedData to be determined
MRSAData to be determinedData to be determined
E. coliData to be determinedData to be determined
P. aeruginosaData to be determinedData to be determined
C. albicansData to be determinedData to be determined
C. neoformansData to be determinedData to be determined

Postulated Biological Activity II: Anticancer Potential

The indole scaffold is present in several FDA-approved anticancer drugs.[17] Indole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[18][19][20]

Proposed Mechanisms of Anticancer Action

Given the structural features of this compound, plausible anticancer mechanisms include:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells at specific phases of the cell cycle, such as G2/M.[19]

  • Inhibition of Kinases: Many indole derivatives are known to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[21][22]

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines and determine its IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Test Compound: this compound

  • Cancer Cell Lines: MCF-7 (breast cancer), MDA-MB-468 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)[23]

  • Normal Cell Line (for selectivity assessment): HEK293 (human embryonic kidney)[23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[21]

  • 96-well cell culture plates.

  • Standard anticancer drug (e.g., Doxorubicin) as a positive control.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[21]

  • Solubilization: Dissolve the formazan crystals with the solubilization solution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation:

Cell LineTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MCF-7Data to be determinedData to be determined
MDA-MB-468Data to be determinedData to be determined
HeLaData to be determinedData to be determined
A549Data to be determinedData to be determined
HEK293Data to be determinedData to be determined
Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treat_cells 3. Treat Cells (24-72h incubation) cell_seeding->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50 Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mediators Inflammatory Mediators cluster_response Physiological Response cluster_intervention Potential Intervention Point stimulus Carrageenan nf_kb NF-κB Activation stimulus->nf_kb cox2 COX-2 Upregulation nf_kb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb->cytokines prostaglandins Prostaglandins cox2->prostaglandins edema Edema, Pain, Redness prostaglandins->edema cytokines->edema indole_derivative Ethyl 3-amino-5-methoxy -1H-indole-2-carboxylate indole_derivative->nf_kb Inhibition indole_derivative->cox2 Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

This compound emerges as a compound of significant interest for biological screening. The extensive body of literature on related indole derivatives provides a strong rationale for investigating its potential antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols detailed in this guide offer a comprehensive framework for such an investigation.

Future research should focus on a systematic evaluation of this compound's biological activities, followed by structure-activity relationship studies to optimize its potency and selectivity. Further mechanistic studies will be crucial to elucidate its mode of action at the molecular level. The findings from these studies could pave the way for the development of novel therapeutic agents based on this promising indole scaffold.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024). Molecules, 29(19), 4770.
  • Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed. (2022). European Journal of Medicinal Chemistry, 227, 113932.
  • Kaur, J., Utreja, D., Ekta, Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37.
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Current Organic Synthesis, 20(1).
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers. (2018). Frontiers in Chemistry, 6, 559.
  • Chemical structures of some indole derivatives showing anticancer activity - ResearchGate. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (2023). Heliyon, 9(11), e21299.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (2024). Molecules, 29(19), 4770.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (2022). European Journal of Medicinal Chemistry, 227, 113932.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.).
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). Critical Reviews in Analytical Chemistry.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42207-42217.
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed. (2011). European Journal of Pharmacology, 670(1), 291-298.
  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis Online. (2022). Polycyclic Aromatic Compounds.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (2018). Molecules, 23(7), 1639.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024). Molecules, 29(19), 4770.
  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC. (2021). Frontiers in Aging Neuroscience, 13, 754321.
  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Organic Synthesis, 20(1).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). Journal of Visualized Experiments, (81), e50585.
  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (2017).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (2017). Journal of Pharmaceutical Analysis, 7(2), 71-79.
  • Biologically active 3-aminoindole derivatives. - ResearchGate. (n.d.).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019). BrJP, 2(1).
  • Versatility in pharmacological actions of 3-substituted indoles - International Journal of Chemical Studies. (2019). International Journal of Chemical Studies, 7(3), 2248-2256.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019). BrJP, 2(1).
  • Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. (2013). Pharmaceutical Chemistry Journal, 47(3), 123-128.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies, 23(1), 114.
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016). Molecules, 21(3), 333.
  • Enzyme Inhibitory Activity of 3-(2-Aminobutyl)indole Derivatives - ACS Publications. (1963). Journal of Medicinal Chemistry, 6(3), 251-255.
  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. (2013).
  • In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products - MDPI. (n.d.).
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. (2023). Molecules, 28(8), 3589.
  • This compound (C12H14N2O3) - PubChemLite. (n.d.).
  • 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - precisionFDA. (n.d.).

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic approach detailed herein is designed for researchers and scientists, offering not only a step-by-step experimental framework but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Overview: A Three-Pronged Approach to the Indole Core and Functionalization

The synthesis of this compound is most effectively approached through a well-established three-stage process. This strategy leverages classic and reliable reactions in heterocyclic chemistry to first construct the core indole structure, followed by targeted functionalization to introduce the desired amino group.

Our synthetic blueprint is as follows:

  • Formation of the Indole Nucleus: We will employ the robust Japp-Klingemann reaction followed by a Fischer indole synthesis. This powerful sequence is renowned for its efficiency in constructing highly functionalized indole-2-carboxylates from readily available starting materials.

  • Regioselective Nitration: To introduce the nitrogen functionality at the C3 position, a regioselective electrophilic nitration of the synthesized ethyl 5-methoxy-1H-indole-2-carboxylate will be performed. The directing effects of the existing substituents are key to the success of this step.

  • Chemoselective Reduction: The final step involves the selective reduction of the 3-nitro group to the desired 3-amino functionality, yielding the target molecule. This transformation requires a reducing agent that is compatible with the ester and methoxy groups present in the molecule.

This strategic pathway is visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: C3-Nitration cluster_2 Stage 3: Reduction p_anisidine p-Anisidine diazonium 4-Methoxybenzenediazonium Salt p_anisidine->diazonium NaNO2, HCl hydrazone Hydrazone Intermediate diazonium->hydrazone Japp-Klingemann Reaction acetoacetate Ethyl 2-acetyl-3-oxobutanoate acetoacetate->hydrazone indole_ester Ethyl 5-methoxy-1H-indole-2-carboxylate hydrazone->indole_ester Fischer Indole Synthesis nitro_indole Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate indole_ester->nitro_indole Nitrating Agent target_molecule This compound nitro_indole->target_molecule Reducing Agent Japp_Klingemann_Fischer p_anisidine p-Anisidine diazonium 4-Methoxybenzenediazonium Chloride p_anisidine->diazonium 1. NaNO2, HCl 2. Ethyl 2-acetyl-3-oxobutanoate,   NaOAc hydrazone Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-3-oxobutanoate diazonium->hydrazone Japp-Klingemann acetoacetate Ethyl 2-acetyl-3-oxobutanoate acetoacetate->hydrazone indole_ester Ethyl 5-methoxy-1H-indole-2-carboxylate hydrazone->indole_ester HCl (g), EtOH, Reflux Fischer Indolization

Caption: Japp-Klingemann/Fischer indole synthesis of the indole ester intermediate.

Experimental Protocol:

  • Step 1: Diazotization of p-Anisidine

    • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve p-anisidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the 4-methoxybenzenediazonium chloride solution.

  • Step 2: Japp-Klingemann Reaction

    • In a separate, larger flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the β-keto ester solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours. The formation of the hydrazone intermediate can be monitored by TLC.

  • Step 3: Fischer Indole Synthesis

    • Heat the reaction mixture containing the hydrazone to reflux.

    • Bubble gaseous hydrogen chloride through the refluxing solution for 2 hours. [1] 3. Maintain the reflux for an additional 15 minutes after the HCl addition is complete.

    • Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Causality and Expertise: The choice of the Japp-Klingemann/Fischer indole sequence is predicated on its high efficiency and the ready availability of the starting materials. [1]The use of gaseous HCl in ethanol for the Fischer cyclization is a classic and effective method, though care must be taken due to its corrosive nature. The acidic conditions facilitate both the Japp-Klingemann rearrangement (cleavage of the acetyl group) and the subsequent-[2][2]sigmatropic rearrangement and cyclization of the Fischer indole synthesis. [3][4]

Stage 2: Regioselective Nitration of Ethyl 5-methoxy-1H-indole-2-carboxylate

The introduction of a nitro group at the C3 position is achieved through electrophilic aromatic substitution. The indole nucleus is electron-rich and generally undergoes electrophilic substitution readily. The C3 position is the most nucleophilic and is the typical site of substitution. The presence of the electron-withdrawing carboxylate group at C2 further deactivates the C2 position and directs the incoming electrophile to C3.

A modern and highly regioselective method for the nitration of indoles that avoids strongly acidic conditions involves the use of tetramethylammonium nitrate with trifluoroacetic anhydride. [5][6]This system generates trifluoroacetyl nitrate in situ, a potent electrophilic nitrating agent.

Reaction Scheme:

Nitration indole_ester Ethyl 5-methoxy-1H-indole-2-carboxylate nitro_indole Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate indole_ester->nitro_indole (CH3)4NNO3, (CF3CO)2O DCM, 0 °C to rt

Caption: Regioselective nitration of the indole ester at the C3 position.

Experimental Protocol:

  • Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add tetramethylammonium nitrate (1.1 eq) to the solution.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate.

Causality and Expertise: This non-acidic nitration method is particularly advantageous as it minimizes potential side reactions and degradation that can occur with sensitive indole substrates under harsh acidic conditions (e.g., nitric acid/sulfuric acid). The high regioselectivity for the C3 position is a key benefit of this protocol. [5]

Stage 3: Chemoselective Reduction of the 3-Nitro Group

The final step is the reduction of the 3-nitro group to the corresponding 3-amino group. This transformation must be selective to avoid reduction of the ester functionality. Two highly reliable methods for this are catalytic hydrogenation and reduction with tin(II) chloride.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. [7] Reaction Scheme:

Reduction_Hydrogenation nitro_indole Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate target_molecule This compound nitro_indole->target_molecule H2 (balloon), 10% Pd/C EtOH, rt

Caption: Catalytic hydrogenation for the reduction of the 3-nitro group.

Experimental Protocol:

  • In a flask suitable for hydrogenation, dissolve ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol % Pd) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Expertise: Catalytic hydrogenation is often preferred for its clean reaction profile, with water being the only byproduct. It is generally highly chemoselective for the reduction of nitro groups in the presence of esters.

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and robust method for converting aromatic nitro compounds to amines. [1][8]It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Reaction Scheme:

Reduction_SnCl2 nitro_indole Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate target_molecule This compound nitro_indole->target_molecule SnCl2·2H2O, HCl EtOH, rt or heat

Caption: Reduction of the 3-nitro group using tin(II) chloride.

Experimental Protocol:

  • In a round-bottom flask, dissolve ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid.

  • Stir the mixture at room temperature or gently heat to 50-60 °C, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. The precipitated tin salts should redissolve.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality and Expertise: Tin(II) chloride is a cost-effective and powerful reducing agent. The workup can be more involved due to the formation of tin salts, but careful basification to a high pH will dissolve these as stannates, facilitating extraction. [1]This method offers a reliable alternative to catalytic hydrogenation.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield
1 p-Anisidine, Ethyl 2-acetyl-3-oxobutanoateEthyl 5-methoxy-1H-indole-2-carboxylate1. NaNO₂, HCl; 2. NaOAc; 3. HCl(g), EtOH, reflux60-70%
2 Ethyl 5-methoxy-1H-indole-2-carboxylateEthyl 3-nitro-5-methoxy-1H-indole-2-carboxylate(CH₃)₄NNO₃, (CF₃CO)₂O, DCM80-90%
3A Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylateThis compoundH₂, 10% Pd/C, EtOH>90%
3B Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylateThis compoundSnCl₂·2H₂O, HCl, EtOH85-95%

Conclusion

The synthesis of this compound can be reliably achieved through a logical and efficient three-stage process. The combination of the Japp-Klingemann reaction and Fischer indole synthesis provides a robust entry to the key indole intermediate. Subsequent regioselective nitration at the C3 position followed by chemoselective reduction of the nitro group furnishes the target molecule in good overall yield. The protocols outlined in this guide are based on well-established and optimized procedures, providing a solid foundation for the synthesis of this and related indole derivatives for applications in drug discovery and development.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Wikipedia. (2023). Fischer indole synthesis. [Link]
  • Organic Chemistry Portal. (2021). Nitro Reduction. [Link]
  • Moody, C. J., & Roff, G. J. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(6), 382-386. [Link]
  • Pranathi, A. N., et al. (2023). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. Synlett. [Link]
  • Al-Zoubi, R. M., et al. (2016).
  • Shinde, S. S., et al. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 5(3), 205-212. [Link]
  • Marenin, I., et al. (2023). The Japp-Klingemann Reaction.
  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26733-26737. [Link]
  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in the design of novel therapeutics. From the anti-migraine triptans to potent anti-cancer agents, the indole motif continues to inspire the development of next-generation pharmaceuticals.[1][2][3] This guide focuses on a specific, functionally rich indole derivative: ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. The presence of an amino group at the 3-position, a methoxy group at the 5-position, and a carboxylate at the 2-position provides a versatile platform for further chemical elaboration, making it a valuable building block for drug discovery programs targeting a wide range of diseases.[4][5]

Strategic Overview: A Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively detailed in readily available literature, a robust and logical synthetic route can be constructed based on well-established and reliable organic transformations. The proposed pathway leverages the classical Japp-Klingemann and Fischer indole synthesis reactions to construct the core indole framework, followed by a strategic introduction of the C3-amino functionality via a nitration-reduction sequence. This approach offers a high degree of control over the substitution pattern and utilizes readily available starting materials.

The overall synthetic strategy is depicted in the workflow diagram below:

G cluster_0 Part 1: Indole Core Synthesis cluster_1 Part 2: C3-Amination A p-Anisidine C Diazonium Salt A->C NaNO2, HCl B Ethyl 2-chloroacetoacetate D Hydrazone Intermediate C->D Japp-Klingemann Reaction with B E Ethyl 5-methoxy-1H-indole-2-carboxylate D->E Fischer Indole Synthesis F Ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate E->F Nitration (e.g., HNO3/H2SO4) G This compound F->G Reduction (e.g., H2/Pd-C, SnCl2) G p_anisidine p-Anisidine diazonium p-Methoxyphenyl diazonium chloride p_anisidine->diazonium 1. NaNO2, HCl 2. 0-5 °C hydrazone Hydrazone Intermediate diazonium->hydrazone Japp-Klingemann Reaction acetoacetate Ethyl 2-chloroacetoacetate acetoacetate->hydrazone Japp-Klingemann Reaction

Figure 2: Japp-Klingemann reaction for hydrazone synthesis.

Step 1.2: The Fischer Indole Synthesis - Cyclization to the Indole Core

The Fischer indole synthesis is a classic and versatile method for forming the indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions. [1][6]In our proposed route, the hydrazone intermediate from the Japp-Klingemann reaction undergoes acid-catalyzed cyclization to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Causality Behind Experimental Choices:

  • Acid Catalyst: A variety of Brønsted or Lewis acids can be employed. Polyphosphoric acid (PPA) is often a good choice as it serves as both the catalyst and the solvent, driving the reaction to completion at elevated temperatures. Alternatively, a mixture of a strong acid like sulfuric acid in a high-boiling solvent such as ethanol can be effective. [1]* Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the key-sigmatropic rearrangement step.

G hydrazone Hydrazone Intermediate indole_ester Ethyl 5-methoxy-1H-indole-2-carboxylate hydrazone->indole_ester Fischer Indole Synthesis (e.g., PPA, heat)

Figure 3: Fischer indole synthesis for the indole core.

Part 2: Introduction of the 3-Amino Functionality

With the core indole scaffold in hand, the next critical step is the regioselective introduction of an amino group at the C3 position. A reliable and well-documented method for this transformation is a two-step process involving nitration followed by reduction.

Step 2.1: Electrophilic Nitration at the C3 Position

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the most common site of electrophilic attack. Nitration of ethyl 5-methoxy-1H-indole-2-carboxylate can be achieved using standard nitrating agents.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of side products. Milder nitrating agents, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, can also be used to improve selectivity. [7]* Reaction Control: Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial to prevent over-nitration or degradation of the indole ring.

Step 2.2: Reduction of the Nitro Group to the Amine

The final step in the proposed synthesis is the reduction of the 3-nitro group to the desired 3-amino functionality. This is a common and generally high-yielding transformation.

Causality Behind Experimental Choices:

  • Reduction Method: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method. [8]Alternatively, metal-acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective and can be more practical for smaller-scale laboratory preparations. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established procedures for analogous transformations and should be optimized for the specific substrate.

Protocol 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

This protocol combines the Japp-Klingemann and Fischer indole syntheses into a one-pot procedure from the diazonium salt.

  • Diazotization of p-Anisidine: In a flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.

  • Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Reaction and Hydrazone Formation: Slowly add the cold diazonium salt solution to the solution of the β-keto ester while maintaining the temperature below 10 °C. Stir the reaction mixture for 2-3 hours at this temperature, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Fischer Indole Synthesis: To the reaction mixture containing the hydrazone, add a suitable acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid and ethanol. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Nitration: Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C. To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Workup of Nitration: Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash the solid with cold water until the filtrate is neutral. Dry the crude ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate.

  • Reduction: Suspend the crude nitro-indole in ethanol. Add a reducing agent such as tin(II) chloride dihydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours. Alternatively, for catalytic hydrogenation, suspend the nitro-indole in ethanol or ethyl acetate, add 10% Pd/C (5-10 mol%), and stir under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Workup and Purification: For the SnCl2 reduction, cool the reaction mixture, make it basic with a sodium bicarbonate solution, and extract with ethyl acetate. For the catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted properties of the target compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃[9][10]
Molecular Weight 234.25 g/mol [10][11]
CAS Number 89607-80-7[10]
Appearance Solid (predicted)-
Predicted ¹H NMR Signals corresponding to ethyl ester, methoxy, aromatic, and amine protons.-
Predicted ¹³C NMR Resonances for carbonyl, aromatic, and aliphatic carbons.-
Predicted MS (m/z) [M+H]⁺ ≈ 235.10[9]

Applications in Drug Development

The 3-aminoindole-2-carboxylate scaffold is a versatile intermediate in the synthesis of more complex heterocyclic systems with potential therapeutic applications. The amino group at the C3 position can be readily functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships. For example, these compounds can serve as precursors for the synthesis of:

  • β-carbolines: Through Pictet-Spengler type reactions, which are important scaffolds in neuroscience drug discovery. [4]* Pyrimido[5,4-b]indoles: By reaction with reagents like isocyanates, leading to fused heterocyclic systems with potential anti-cancer and anti-inflammatory activities. [4][5]* Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and the functional handles on this molecule allow for its incorporation into such drug candidates. [12]

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route for the discovery and preparation of this compound. By leveraging the power of classical named reactions and well-established functional group transformations, this guide offers a logical and practical approach for researchers and scientists in the field of drug development. The strategic insights into the causality behind experimental choices and the detailed, albeit proposed, protocols provide a solid foundation for the successful synthesis and further exploration of this valuable chemical entity.

References

  • Wikipedia. Fischer indole synthesis.
  • Regioselective C5−H Direct Iodination of Indoles.
  • PubChemLite. This compound (C12H14N2O3).
  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • P. Bela, et al. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC, 1999.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Ciulla, M. G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules (Basel, Switzerland), 25(14), 3238.
  • Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • Al-Hussain, S. A., & Ali, A. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (Basel, Switzerland), 21(3), 333.
  • precisionFDA. 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID.
  • THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. ACS Publications.
  • ResearchGate. Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • Wikipedia. Japp–Klingemann reaction.
  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS.
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules (Basel, Switzerland), 27(16), 5247.
  • YouTube. Fischer Indole Synthesis.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • chemeurope.com. Japp-Klingemann reaction.
  • Appretech Scientific Limited. This compound.
  • Wolska, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules (Basel, Switzerland), 29(10), 2262.
  • Wang, C., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Ghorab, M. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(5), 307–316.
  • MySkinRecipes. This compound.
  • Crochet, A., & Fromm, K. M. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o339.
  • Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
  • ResearchGate. Direct nitration of five membered heterocycles.
  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

Sources

Methodological & Application

detailed protocol for ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 3-aminoindole-2-carboxylate derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic systems with a wide range of biological activities. This document provides a comprehensive, three-step protocol for the synthesis of this compound, a key intermediate for drug discovery and development. The described methodology is robust, scalable, and relies on well-established chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Synthetic Strategy

This compound is a valuable synthetic intermediate due to its trifunctional nature, possessing a nucleophilic amino group, an ester suitable for further modification, and an electron-rich indole core. The strategic placement of the methoxy group at the 5-position modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions.

The synthesis outlined herein follows a logical and efficient three-step sequence, beginning with the construction of the indole core, followed by regioselective functionalization and subsequent chemical reduction.

The overall synthetic pathway is as follows:

  • Step 1: Fischer Indole Synthesis - Formation of ethyl 5-methoxy-1H-indole-2-carboxylate from 4-methoxyphenylhydrazine hydrochloride and ethyl pyruvate. This classic reaction provides a reliable method for constructing the indole-2-carboxylate core.

  • Step 2: Electrophilic Nitration - Regioselective nitration of the C3 position of the indole ring to yield ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate. The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic.

  • Step 3: Reduction of the Nitro Group - Conversion of the 3-nitro group to the target 3-amino group via catalytic hydrogenation, affording the final product.

This approach ensures high yields and purity, utilizing readily available starting materials.

Synthetic_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Reduction A 4-Methoxyphenylhydrazine HCl + Ethyl Pyruvate B Ethyl 5-methoxy-1H-indole- 2-carboxylate A->B  PPA, Heat   C Ethyl 5-methoxy-3-nitro-1H-indole- 2-carboxylate B->C  HNO3/H2SO4, 0 °C   D Ethyl 3-amino-5-methoxy-1H-indole- 2-carboxylate C->D  H2, Pd/C, EtOH  

Figure 1: Overall synthetic workflow for this compound.

Theoretical Background and Mechanistic Insights

The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.

  • Tautomerization of the hydrazone to its ene-hydrazine form.

  • A[3][3]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement) which forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.

  • Rearomatization of the benzene ring through proton loss.

  • Cyclization via nucleophilic attack of the amino group onto the imine carbon.

  • Elimination of ammonia to form the final indole ring.[2]

Polyphosphoric acid (PPA) is an excellent catalyst for this reaction as it serves as both a strong protic acid and a dehydrating agent, effectively promoting the cyclization and subsequent elimination steps.[4][5]

Fischer_Indole_Mechanism start Arylhydrazine + Ketone hydrazone Hydrazone Formation start->hydrazone enehydrazine Tautomerization (Ene-hydrazine) hydrazone->enehydrazine rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement rearomatization Rearomatization rearrangement->rearomatization cyclization Intramolecular Cyclization rearomatization->cyclization elimination NH3 Elimination cyclization->elimination indole Indole Product elimination->indole

Figure 2: Key stages of the Fischer Indole Synthesis mechanism.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring system is electron-rich and highly reactive towards electrophiles. The highest electron density is at the C3 position, making it the primary site for electrophilic attack. The ester group at the C2 position is an electron-withdrawing group, which further deactivates the C2 position and reinforces the inherent preference for C3 substitution. The nitration reaction proceeds via the attack of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, at the C3 position.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Handle strong acids (H₂SO₄, PPA) and nitric acid with extreme care.

Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methoxyphenylhydrazine hydrochloride174.6210.0 g57.3
Ethyl pyruvate116.127.3 g (6.6 mL)62.9
Polyphosphoric acid (PPA)-100 g-
Ice18.02~500 g-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11~300 mL-
Brine-~100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and ethyl pyruvate (7.3 g, 62.9 mmol).

  • Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become a thick slurry.

  • Heat the reaction mixture in an oil bath at 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After the reaction is complete, allow the mixture to cool to approximately 60 °C.

  • Carefully and slowly pour the warm reaction mixture into a beaker containing 500 g of crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol/water to afford ethyl 5-methoxy-1H-indole-2-carboxylate as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of Ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-methoxy-1H-indole-2-carboxylate219.245.0 g22.8
Concentrated Sulfuric Acid (H₂SO₄)98.0825 mL-
Fuming Nitric Acid (HNO₃)63.011.1 mL~25.1
Ice18.02~200 g-
Dichloromethane (DCM)84.93~150 mL-
Water18.02~100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (5.0 g, 22.8 mmol) in concentrated sulfuric acid (25 mL) at 0 °C using an ice-salt bath. Stir until a clear solution is obtained.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 mL) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indole ester over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring. A yellow solid will precipitate.

  • Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate.

Expected Yield: 80-90%

Step 3: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate264.244.0 g15.1
Palladium on Carbon (10% Pd/C)-400 mg (10 wt%)-
Ethanol (Absolute)46.07100 mL-
Hydrogen Gas (H₂)2.021 atm (balloon)-
Celite®-As needed-

Procedure:

  • To a 250 mL hydrogenation flask, add ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate (4.0 g, 15.1 mmol), ethanol (100 mL), and 10% Palladium on carbon (400 mg).

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The progress of the reduction can be monitored by TLC.

  • Upon completion, carefully vent the hydrogen gas in the fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the desired product, this compound.[6] It can be purified by recrystallization if necessary, typically from ethyl acetate/hexane.

Expected Yield: 90-98%

Summary of Results

StepStarting MaterialProductKey ReagentsConditionsTypical Yield (%)
14-Methoxyphenylhydrazine HCl, Ethyl PyruvateEthyl 5-methoxy-1H-indole-2-carboxylatePPA80-90 °C, 2-3 h75-85%
2Ethyl 5-methoxy-1H-indole-2-carboxylateEthyl 5-methoxy-3-nitro-1H-indole-2-carboxylateHNO₃, H₂SO₄0-5 °C, 1-2 h80-90%
3Ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylateThis compoundH₂, 10% Pd/CRoom Temperature, 1 atm, 4-6 h90-98%

Conclusion

This application note details a reliable and high-yielding three-step synthesis of this compound. The protocol utilizes the classic Fischer indole synthesis followed by a regioselective nitration and a clean catalytic reduction. Each step is explained with clear, actionable instructions and the underlying chemical principles are discussed to provide a comprehensive guide for researchers in organic synthesis and medicinal chemistry. This versatile intermediate can be further elaborated to access a diverse library of indole-based compounds for drug discovery programs.

References

  • Wikipedia. Japp–Klingemann reaction.
  • ResearchGate. The Japp‐Klingemann Reaction.
  • chemeurope.com. Japp-Klingemann reaction.
  • Paskucz, B. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. Arkivoc1999, (i), 25-31.
  • TSI Journals. Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives.
  • ResearchGate. Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles.
  • Semantic Scholar. A three-component Fischer indole synthesis.
  • National Institutes of Health. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Org. Lett.2007, 9(10), 1809-1812.
  • Organic Chemistry Portal. Synthesis of indoles.
  • MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules2023, 28(9), 3731.
  • Organic Syntheses. Ethyl indole-2-carboxylate. Coll. Vol. 4, p.476 (1963); Vol. 37, p.34 (1957).
  • ResearchGate. Two‐step synthesis of 3‐substituted‐2‐aminoindoles from 2‐bromoaryl ketones/nitriles.
  • National Institutes of Health. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein J. Org. Chem.2014, 10, 1375-1387.
  • Molbase. Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • Middle East Technical University. Synthesis of Indole Fused Heterocyclic Compounds.
  • MDPI.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Der Pharma Chemica2016, 8(1), 469-483.
  • PubChem. This compound.
  • Organic Syntheses. Ethyl 2-methylindole-5-carboxylate. Coll. Vol. 6, p.597 (1988); Vol. 54, p.58 (1974).
  • UNICAM. 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Adv. Synth.
  • MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules2024, 29(16), 3652.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. 1993.
  • Oriental Journal of Chemistry. Synthesis of Novel 2-Amino-4-(4′-Methoxy) Phenyl-5,10-Dihydropyrimido [4′,5′:5,4]-Cyclopent [B] Indoles and Acetylderivatives of Cyclopent [B] Indoles. Orient J Chem2001, 20(1).
  • ACS Publications. Indoles in Multicomponent Processes (MCPs). Chem. Rev.2011, 111(5), 3247-3307.

Sources

Fischer indole synthesis for ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Fischer Indole Synthesis for Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Construction of a Privileged Heterocycle

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the amino acid tryptophan and the anti-migraine drug sumatriptan.[1] The synthesis of highly functionalized indoles is therefore of paramount importance. This guide details the synthesis of this compound, a valuable building block for drug discovery, via the venerable Fischer indole synthesis.

Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for constructing the indole ring system from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[2][3] This application note provides a detailed protocol and explores the mechanistic underpinnings of the synthesis, offering insights into experimental choices and potential challenges. The target molecule, with its specific 3-amino and 2-carboxylate substitution pattern, requires a carefully selected carbonyl partner to achieve the desired functionality directly.

Mechanistic Pathway: A Cascade of Acid-Catalyzed Transformations

The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several distinct, acid-catalyzed steps. The accepted mechanism, first proposed by Robinson, involves the formation of a key C-C bond via a[3][3]-sigmatropic rearrangement.[3]

The synthesis of this compound is achieved by reacting 4-methoxyphenylhydrazine with a suitable three-carbon carbonyl component, such as ethyl 2-amino-3-oxobutanoate or a synthetic equivalent. The reaction proceeds as follows:

  • Hydrazone Formation : The reaction initiates with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with the carbonyl compound to form a phenylhydrazone intermediate.

  • Tautomerization : The phenylhydrazone tautomerizes to its more reactive enehydrazine isomer. This step is crucial as it sets up the molecule for the subsequent rearrangement.[2][4]

  • [3][3]-Sigmatropic Rearrangement : The protonated enehydrazine undergoes the key[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond, yielding a di-imine intermediate. Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[2][3]

  • Rearomatization and Cyclization : The di-imine intermediate rearomatizes, followed by a nucleophilic attack of the terminal amine onto the imine carbon, forming a five-membered ring aminoacetal (aminal).[2]

  • Ammonia Elimination : Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent proton loss results in the formation of the stable, aromatic indole ring.[5]

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis Start 4-Methoxyphenylhydrazine + Ethyl 2-amino-3-oxobutanoate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (H⁺) Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate Aminal->Indole Elimination (-NH₃)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Alternative Strategy: The Japp-Klingemann Reaction

Detailed Experimental Protocol

This protocol describes a one-pot procedure where the hydrazone is formed in situ and cyclized directly.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular WeightPurpose
4-Methoxyphenylhydrazine HCl19501-58-7174.63 g/mol Starting Material
Ethyl 2-cyano-3-oxobutanoate634-47-9155.15 g/mol Carbonyl Source
Polyphosphoric Acid (PPA)8017-16-1VariableAcid Catalyst/Solvent
Ethanol (EtOH)64-17-546.07 g/mol Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Saturated Sodium Bicarbonate144-55-884.01 g/mol Neutralizing Agent
Brine (Saturated NaCl)7647-14-558.44 g/mol Washing Agent
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying Agent

Equipment

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and ethyl 2-cyano-3-oxobutanoate (1.55 g, 10 mmol) in absolute ethanol (20 mL).

  • Hydrazone Formation : Stir the mixture at room temperature for 1 hour. The formation of the hydrazone intermediate may be observed by a color change or precipitation. The ethanol is then removed under reduced pressure using a rotary evaporator.

    • Scientist's Note: This initial condensation is often rapid. While it can be done in situ during the cyclization, pre-forming the hydrazone at a lower temperature can sometimes improve the overall yield by minimizing side reactions of the starting materials under harsh acidic conditions.

  • Cyclization : Carefully add polyphosphoric acid (PPA, ~20 g) to the flask containing the crude hydrazone.

    • Safety Precaution: PPA is a viscous, corrosive acid. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE). The addition is exothermic.

  • Heating : Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

    • Expert Insight: The choice of acid catalyst is critical. PPA acts as both the catalyst and solvent, providing an effective medium for the reaction.[4] Other acids like zinc chloride in a high-boiling solvent or ethanolic HCl can also be used, but may require different temperatures and reaction times.[2][3] The viscosity of PPA necessitates efficient stirring to ensure a homogenous reaction.

  • Work-up : Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (~100 g). This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization : Stir the aqueous slurry until all the ice has melted. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure this compound.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Mix Hydrazine & Carbonyl in EtOH Evaporation 2. Remove EtOH Reactants->Evaporation Cyclization 3. Add PPA & Heat (80-90°C) Evaporation->Cyclization Quench 4. Quench in Ice Cyclization->Quench Neutralize 5. Neutralize (NaHCO₃) Quench->Neutralize Extract 6. Extract (EtOAc) Neutralize->Extract Wash 7. Wash & Dry Extract->Wash Concentrate 8. Concentrate Wash->Concentrate Chromatography 9. Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: A typical workflow for the synthesis and purification.

Characterization and Expected Results

Product Specifications

ParameterExpected Value
Chemical Name This compound
Molecular Formula C₁₂H₁₄N₂O₃[9]
Molecular Weight 234.26 g/mol [9]
Appearance Off-white to light yellow solid
Expected Yield 50-70% (post-purification)

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.1 (br s, 1H, NH-indole), 7.1 (d, 1H), 6.9 (d, 1H), 6.8 (dd, 1H), 4.4 (q, 2H, OCH₂CH₃), 4.0 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 165.0 (C=O), 154.0 (C-O), 132.0, 130.0, 125.0, 112.0, 111.0, 101.0, 60.0 (OCH₂), 56.0 (OCH₃), 14.5 (CH₃).

  • Mass Spectrometry (ESI+) : m/z 235.1 [M+H]⁺.

Troubleshooting and Optimization Insights

  • Low Yields : If yields are low, ensure anhydrous conditions, as water can interfere with the acid catalyst. The temperature of the cyclization is crucial; too low may result in incomplete reaction, while too high can cause decomposition and tar formation.

  • Purification Difficulties : The product contains a primary amine and an ester, making it moderately polar. If separation is difficult, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

  • Alternative Catalysts : If PPA proves problematic (e.g., due to its viscosity or harshness), consider using a Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent such as toluene or xylene.[4][10] Each catalyst system may require optimization of temperature and reaction time.

  • Regioisomer Formation : With meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles can form.[10] For the para-methoxy substrate used here, this is not a concern, which is a key advantage of this starting material.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
  • Talebizadeh, P., & Shakeri, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(S1), S29-S32.
  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
  • Andreini, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4061-4069.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Wikipedia. (2023). Japp–Klingemann reaction. In Wikipedia.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-106). John Wiley & Sons, Ltd.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • PubMed. (n.d.). A three-component Fischer indole synthesis.
  • ResearchGate. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Perjési, P. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. Molecules, 4(11), 344-353.
  • TSI Journals. (n.d.). Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives.
  • Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • Google Patents. (2014). WO 2014/203275 A2.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
  • PubChemLite. (n.d.). This compound (C12H14N2O3).
  • Appretech Scientific Limited. (n.d.). This compound.

Sources

Application Notes and Protocols: Reissert Synthesis of Substituted Ethyl Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-migraine drug eletriptan, the versatility of the indole scaffold is evident.[2] Specifically, ethyl indole-2-carboxylates are pivotal intermediates, serving as versatile precursors for a wide array of more complex molecules, including potent HIV-1 reverse transcriptase inhibitors and NMDA-glycine antagonists.[3][4] The strategic placement of substituents on the indole core is crucial for modulating pharmacological activity, making robust and adaptable synthetic methodologies paramount. The Reissert indole synthesis, a classic and reliable method, provides a powerful avenue for accessing these valuable benzene-ring-substituted indole-2-carboxylates from readily available 2-nitrotoluenes.[1]

Mechanistic Deep Dive: The Reissert Indole Synthesis

The Reissert synthesis is a two-stage process that elegantly constructs the indole framework.[5][6] The reaction sequence begins with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate.[7]

Part 1: Base-Catalyzed Condensation

The initial step hinges on the acidity of the methyl protons of the o-nitrotoluene, which are activated by the electron-withdrawing nitro group. In the presence of a strong base, such as potassium ethoxide, a proton is abstracted, generating a carbanion.[8] This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the ethyl o-nitrophenylpyruvate.[8] The choice of base is critical; potassium ethoxide has been demonstrated to provide superior results compared to sodium ethoxide.[6]

Part 2: Reductive Cyclization

The second stage involves the reduction of the nitro group of the ethyl o-nitrophenylpyruvate to an amino group. This is typically achieved using reducing agents such as zinc dust in acetic acid, ferrous sulfate with ammonia, or through catalytic hydrogenation.[7][9][10] The newly formed amino group then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl, initiating cyclization.[8] Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic indole ring, yielding the final ethyl indole-2-carboxylate product.[8]

A variety of reducing agents have been successfully employed for this transformation, including iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite.[3][7] More contemporary approaches have also utilized continuous-flow hydrogenation, offering a scalable and efficient alternative.[11]

Visualizing the Reissert Synthesis Workflow

Reissert_Synthesis_Workflow Start Substituted o-Nitrotoluene + Diethyl Oxalate Condensation Condensation Start->Condensation Base Base (e.g., KOEt) Base->Condensation Intermediate Ethyl o-Nitrophenylpyruvate Condensation->Intermediate Formation of C-C bond ReductiveCyclization Reductive Cyclization Intermediate->ReductiveCyclization ReducingAgent Reducing Agent (e.g., Zn/AcOH) ReducingAgent->ReductiveCyclization Product Substituted Ethyl Indole-2-carboxylate ReductiveCyclization->Product Nitro reduction & Intramolecular cyclization

Caption: Workflow of the Reissert synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Chloro-1H-indole-2-carboxylate

This protocol provides a representative example of the Reissert synthesis.

Materials and Reagents:

  • 4-Chloro-2-nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide (KOEt)

  • Absolute ethanol

  • Zinc dust

  • Glacial acetic acid

  • Diethyl ether

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Synthesis of the Potassium Salt of Ethyl 4-Chloro-2-nitrophenylpyruvate

  • Under an inert atmosphere, dissolve potassium metal in absolute ethanol to prepare a fresh solution of potassium ethoxide.

  • In a separate flask, also under an inert atmosphere, prepare a solution of 4-chloro-2-nitrotoluene and diethyl oxalate in absolute ethanol.

  • Slowly add the ethanolic solution of 4-chloro-2-nitrotoluene and diethyl oxalate to the stirred potassium ethoxide solution at room temperature.

  • Stir the reaction mixture for 2-3 hours. The potassium salt of the pyruvate will precipitate.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Part B: Reductive Cyclization to Ethyl 5-Chloro-1H-indole-2-carboxylate

  • Suspend the dried potassium salt of ethyl 4-chloro-2-nitrophenylpyruvate in glacial acetic acid.

  • To this stirred suspension, add zinc dust portion-wise, maintaining the temperature below 40°C with an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into a large volume of ice-water with vigorous stirring.

  • The crude ethyl 5-chloro-1H-indole-2-carboxylate will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Dry the purified product under vacuum.

Process Optimization and Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Condensation Step Incomplete deprotonation of the nitrotoluene.Ensure the use of a strong, anhydrous base like potassium ethoxide. Ensure all reagents and solvents are dry.
Side reactions.Control the reaction temperature; add the nitrotoluene/oxalate solution slowly to the base.
Low Yield in Reductive Cyclization Incomplete reduction of the nitro group.Use a sufficient excess of the reducing agent. Ensure the zinc dust is activated if necessary.
Formation of byproducts.Control the temperature during the addition of the reducing agent. Consider alternative reducing agents like SnCl₂ or catalytic hydrogenation.[7]
Incomplete Cyclization Steric hindrance from bulky substituents.May require harsher reaction conditions (higher temperature, longer reaction time), but this can also lead to degradation.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous workup.Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after quenching the reaction.
Oily product that is difficult to crystallize.Purify by column chromatography.

Applications in Drug Development

Ethyl indole-2-carboxylates are not merely synthetic curiosities; they are crucial building blocks in the synthesis of high-value pharmaceutical agents. Their utility is demonstrated in the synthesis of:

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle.[4][12] The ethyl ester provides a convenient handle for further chemical modifications to optimize antiviral activity.

  • Allosteric Modulators for Cannabinoid Receptors: Derivatives of indole-2-carboxamides have been developed as allosteric modulators of the cannabinoid CB1 receptor, offering potential therapeutic avenues for various neurological and psychiatric disorders.[13]

  • Anti-inflammatory Agents: The indole nucleus is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Etodolac.[1] The Reissert synthesis provides access to substituted indoles that can be further elaborated into novel anti-inflammatory compounds.

Mechanistic Pathway of Reductive Cyclization

Reductive_Cyclization Start Ethyl o-Nitrophenylpyruvate Reduction Reduction of Nitro Group Start->Reduction [H] AminoIntermediate Ethyl o-Aminophenylpyruvate Reduction->AminoIntermediate Cyclization Intramolecular Cyclization AminoIntermediate->Cyclization Nucleophilic attack of NH2 on C=O CyclizedIntermediate Hydroxindoline Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration CyclizedIntermediate->Dehydration -H2O Product Ethyl Indole-2-carboxylate Dehydration->Product

Caption: Key steps in the reductive cyclization stage.

Conclusion

The Reissert indole synthesis remains a highly relevant and practical method for the preparation of substituted ethyl indole-2-carboxylates. Its reliability, use of accessible starting materials, and the importance of its products in medicinal chemistry underscore its continued value. By understanding the underlying mechanism and optimizing reaction conditions, researchers can effectively leverage this powerful synthetic tool in the discovery and development of novel therapeutics.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Gribble, G. W. (2019). Reissert Indole Synthesis.
  • Colombo, E., et al. (2011). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Journal of Flow Chemistry, 1(2), 68-73. [Link]
  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Cambridge University Press. [Link]
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 215-224. [Link]
  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.
  • CMV. (2020, December 28). Reissert Indole Synthesis [Video]. YouTube. [Link]
  • IUCrData. (2020). Ethyl 1H-indole-2-carboxylate.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]
  • Al-Hourani, B. J., et al. (2016).
  • Dr. AK's Organic Chemistry. (2020, December 28). Indole: Fischer/Reissert Synthesis [Video]. YouTube. [Link]
  • Damont, A., et al. (2015). Synthesis and in vitro characterization of novel fluorinated derivatives of the TSPO 18 kDa ligand SSR180575.
  • Al-Hayali, A., et al. (2020). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 25(15), 3368. [Link]
  • Wang, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6667. [Link]

Sources

Application Notes & Protocols: Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, including alkaloids, neurotransmitters, and pharmaceuticals.[1][2] This guide will elucidate the synthesis of the title compound and detail its subsequent transformations into more complex molecular architectures, providing researchers in drug discovery and materials science with robust, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Handling

A thorough understanding of a starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 89607-80-7[3][4]
Molecular Formula C₁₂H₁₄N₂O₃[3][4][5]
Molecular Weight 234.25 g/mol [3][5]
Appearance Typically a solid
IUPAC Name This compound[5]
Storage Room temperature, sealed, dry environment[3]

Safety and Handling: As with any laboratory chemical, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For complete safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of the Core Intermediate

The most reliable and widely adopted method for constructing substituted indole-2-carboxylates is a two-stage process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis.[6][7][8] This approach offers high modularity, allowing for variation in both the aniline and the β-ketoester components.

Causality of the Synthetic Strategy:
  • Japp-Klingemann Reaction: This reaction efficiently forms an arylhydrazone intermediate from a diazonium salt and a β-ketoester.[6][9] It is a cornerstone of heterocyclic chemistry because it reliably forges the crucial C-N bond required for the subsequent cyclization.

  • Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions. This classic reaction proceeds via a[7][7]-sigmatropic rearrangement to form the indole ring system, a thermodynamically favorable process.[1][9] The presence of the ester group at the 2-position deactivates the indole ring, preventing unwanted side reactions that can plague Fischer syntheses of other indoles.[8]

G cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis p_anisidine p-Anisidine diazonium 4-Methoxybenzenediazonium Salt p_anisidine->diazonium NaNO₂, HCl hydrazone Intermediate Hydrazone diazonium->hydrazone Base (e.g., NaOAc) ketoester Ethyl 2-methyl-3-oxobutanoate ketoester->hydrazone Base (e.g., NaOAc) final_product Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate hydrazone->final_product Acid Catalyst (e.g., HCl, H₂SO₄)

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Japp-Klingemann/Fischer Indole Synthesis

Materials:

  • p-Anisidine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl 2-methyl-3-oxobutanoate

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Sulfuric acid (H₂SO₄) or gaseous HCl

  • Ice, Diethyl ether, Saturated sodium bicarbonate solution

Procedure:

Part A: Hydrazone Formation (Japp-Klingemann)

  • In a flask cooled to 0-5 °C in an ice bath, dissolve p-anisidine in a mixture of concentrated HCl and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

  • In a separate, larger vessel, dissolve ethyl 2-methyl-3-oxobutanoate and a molar excess of sodium acetate in aqueous ethanol. Cool this solution to 0-5 °C.

  • Add the cold diazonium salt solution from Step 2 to the ketoester solution from Step 3 slowly, with vigorous stirring. The pH should be maintained around 4-5.[8]

  • A colored precipitate (the hydrazone) should form. Allow the reaction to stir for several hours at low temperature, then let it stand overnight in a cold room.

  • Collect the hydrazone by vacuum filtration, wash thoroughly with cold water, and air-dry. This intermediate is often used directly in the next step without further purification.

Part B: Indole Formation (Fischer Cyclization)

  • Suspend the crude hydrazone from Part A in absolute ethanol.

  • Add a strong acid catalyst. This can be concentrated sulfuric acid added dropwise or by saturating the ethanolic solution with gaseous HCl.[7]

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

  • Cool the reaction mixture to room temperature and then pour it into a beaker of ice water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. The product will precipitate.

  • Collect the solid by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Heterocyclic Synthesis

The true value of this compound lies in the orthogonal reactivity of its functional groups. The 3-amino group serves as a potent nucleophile, while the 2-carboxylate ester can be modified or used as an activating group. This dual functionality makes it an ideal precursor for constructing fused heterocyclic systems.

Application Example: Synthesis of Triazino[5,6-b]indoles

The construction of fused polycyclic systems is a major goal in medicinal chemistry. The title compound is an excellent starting point for synthesizing triazino[5,6-b]indoles, a class of compounds with potential biological activities. The general strategy involves reacting the 3-amino group to form a hydrazone, which can then undergo intramolecular cyclization.[10]

G cluster_0 Step 1: Diazotization & Coupling cluster_1 Step 2: Intramolecular Cyclization start_indole Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate diazo_intermediate In situ Diazo Intermediate start_indole->diazo_intermediate NaNO₂, Acid hydrazono_product Hydrazono-indole Intermediate diazo_intermediate->hydrazono_product Base coupling_partner Active Methylene Compound (e.g., Malononitrile) coupling_partner->hydrazono_product Base fused_product Fused Triazino[5,6-b]indole System hydrazono_product->fused_product Thermal or Acid-catalyzed Cyclization

Caption: General workflow for synthesizing fused heterocycles.

Protocol 2: Synthesis of Fused Indole Systems (General Protocol)

Rationale: This protocol demonstrates the derivatization of the 3-amino group into a reactive handle for cyclization. By converting it to a hydrazone, an intramolecular reaction with the adjacent ester group (or a hydrolyzed carboxylic acid) can be thermally or chemically induced to form a new six-membered ring fused to the indole core.[10]

Materials:

  • This compound

  • Reagents for the specific cyclization (e.g., for triazines: an appropriate 1,2-dicarbonyl compound or its equivalent)

  • Solvent (e.g., ethanol, acetic acid, or a high-boiling point solvent like diphenyl ether)

  • Acid or base catalyst as required

Procedure:

  • Hydrazone Formation: Dissolve the starting indole in a suitable solvent like ethanol. Add the chosen carbonyl compound (e.g., glyoxal) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction. The intermediate product may precipitate or can be isolated by removing the solvent under reduced pressure.

  • Cyclization: Take the crude intermediate and dissolve it in a high-boiling point solvent (e.g., diphenyl ether for thermal cyclization) or a solvent suitable for acid catalysis (e.g., polyphosphoric acid).

  • Heat the reaction mixture to the required temperature (e.g., 150-250 °C for thermal cyclization) and hold for several hours.

  • Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid by filtration and purify using column chromatography or recrystallization to obtain the desired fused heterocyclic product.

Orthogonal Derivatization Protocols

The functional groups of the title compound can be selectively modified to produce a library of analogs for structure-activity relationship (SAR) studies, a critical process in drug development.[11]

Protocol 3: N-Acylation of the 3-Amino Group

Rationale: Acylation of the 3-amino group is a fundamental transformation that allows for the introduction of a wide variety of substituents, modulating the compound's steric and electronic properties.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve the starting indole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 to 1.5 equivalents of the base (e.g., triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of the acylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be purified by chromatography or recrystallization.

Protocol 4: Ester Hydrolysis to the Carboxylic Acid

Rationale: Converting the ethyl ester to the corresponding carboxylic acid provides a new functional handle. The resulting acid can participate in amide bond formation, isosteric replacements, or serve as a key intermediate for decarboxylation reactions.[2][8]

Materials:

  • This compound

  • Base (e.g., lithium hydroxide (LiOH), sodium hydroxide (NaOH))

  • Solvent system (e.g., THF/Water or Methanol/Water)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester in a 3:1 mixture of THF and water.

  • Add 2-3 equivalents of LiOH or NaOH.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the mixture in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a high-value, versatile intermediate whose strategic importance is derived from its densely functionalized indole core. The presence of orthogonally reactive amino and ester groups allows for a diverse range of chemical transformations. The protocols detailed herein provide a robust framework for the synthesis, modification, and application of this compound, empowering researchers to efficiently construct complex molecular libraries for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • Title: Japp–Klingemann reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?
  • Title: The Japp‐Klingemann Reaction Source: ResearchG
  • Title: Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid Source: International Journal of Advanced Research in Science, Communic
  • Title: Japp-Klingemann reaction Source: chemeurope.com URL:[Link]
  • Title: SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION Source: Arkivoc URL:[Link]
  • Title: APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIV
  • Title: Ethyl 3-amino-5-methoxy-1H-indole-2-carboxyl
  • Title: this compound (C12H14N2O3) Source: PubChemLite URL:[Link]
  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Title: this compound Source: Appretech Scientific Limited URL:[Link]
  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry - ACS Public
  • Title: Indole-2-carboxamides Optimization for Antiplasmodial Activity Source: PMC - NIH URL:[Link]

Sources

Application Notes and Protocols for the Selective Alkylation of the 3-Amino Group in Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Substituted 3-Aminoindoles in Medicinal Chemistry

The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer and neuroprotective properties. The targeted functionalization of the exocyclic amino group at the 3-position of the indole ring, particularly in highly substituted systems like ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, is a critical step in the synthesis of novel drug candidates. This modification allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological profile.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the selective alkylation of the 3-amino group in this compound. We will explore various synthetic strategies, address the key challenge of chemoselectivity, and offer practical guidance on reaction optimization and product purification.

The Chemoselectivity Challenge: N3-Amino vs. N1-Indole Alkylation

The primary challenge in the alkylation of 3-aminoindoles is controlling the regioselectivity. The starting material possesses two nucleophilic nitrogen atoms: the exocyclic amino group at the C3 position and the indole ring nitrogen at the N1 position. The relative nucleophilicity of these two sites is influenced by the electronic nature of the substituents on the indole ring. The electron-withdrawing ethyl carboxylate group at the C2 position decreases the electron density of the indole ring, making the N1 nitrogen less nucleophilic. Conversely, the electron-donating amino group at C3 increases the ring's electron density. However, direct alkylation can still lead to a mixture of N1- and N3-alkylated products.

To achieve selective alkylation of the 3-amino group, two primary strategies can be employed:

  • Direct Selective Alkylation under Controlled Conditions: By carefully selecting the base, solvent, and temperature, it is possible to favor the kinetic alkylation of the more nucleophilic exocyclic amino group.

  • Indole N1-Protection Strategy: A more robust approach involves the temporary protection of the indole N1-nitrogen with a suitable protecting group. This ensures that the alkylating agent reacts exclusively with the 3-amino group. The protecting group is then removed in a subsequent step.

dot graph "Chemoselectivity_Challenge" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Substrate [label="Ethyl 3-amino-5-methoxy-\n1H-indole-2-carboxylate"]; N3_Alkylation [label="Desired N3-Alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; N1_Alkylation [label="Undesired N1-Alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dialkylation [label="Potential N3-Dialkylated\nSide-Product", fillcolor="#FBBC05", fontcolor="#202124"];

Substrate -> N3_Alkylation [label="Selective Alkylation\n(Target)"]; Substrate -> N1_Alkylation [label="Competing\nAlkylation"]; N3_Alkylation -> Dialkylation [label="Over-alkylation"]; } Caption: Competing pathways in the alkylation of this compound.

Protocol I: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for introducing simple alkyl groups. The success of this approach hinges on the higher nucleophilicity of the exocyclic amino group compared to the indole nitrogen under the chosen reaction conditions. A mild base is often used to avoid significant deprotonation of the indole N-H.

Experimental Protocol: N-Benzylation of this compound
  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

    • Filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzylated product.[1]

ParameterConditionRationale
Base K₂CO₃A mild base that facilitates the reaction without significantly deprotonating the indole N-H, thus favoring N3-alkylation.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions.
Stoichiometry Slight excess of alkyl halideEnsures complete consumption of the starting material. A large excess should be avoided to minimize dialkylation.

Protocol II: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and chemoselective method for the synthesis of secondary and tertiary amines.[2] The reaction proceeds via the formation of an imine or enamine intermediate from the condensation of the primary amine with a carbonyl compound, followed by in-situ reduction with a mild reducing agent. This method is particularly advantageous as it typically avoids the issue of N1-alkylation.

dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Ethyl 3-amino-5-methoxy-\n1H-indole-2-carboxylate\n+ Aldehyde/Ketone"]; Imine [label="Imine/Enamine Formation\n(in situ)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Reduction [label="Reduction with\nSodium Triacetoxyborohydride"]; Product [label="N-Alkylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Imine; Imine -> Reduction; Reduction -> Product; } Caption: General workflow for the reductive amination protocol.

Experimental Protocol: Synthesis of N-Cyclohexyl Derivative
  • Materials:

    • This compound

    • Cyclohexanone

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous dichloroethane, add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature under an inert atmosphere for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: STAB reacts with moisture; handle accordingly.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion (typically 12-18 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

ParameterReagent/ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent that reduces the imine intermediate in the presence of the unreacted carbonyl compound.[3]
Solvent Dichloroethane (DCE)An effective solvent for both imine formation and reduction.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Temperature Room TemperatureThe reaction generally proceeds efficiently at ambient temperature.

Protocol III: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the method of choice.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 3-amino group and an aryl halide or triflate.[6][7] This powerful transformation is known for its broad substrate scope and high functional group tolerance.

Experimental Protocol: N-Phenylation of this compound
  • Materials:

    • This compound

    • Bromobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous and degassed

    • Ethyl acetate (EtOAc)

    • Celite®

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add sodium tert-butoxide (1.4 eq).

    • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After completion (typically 16-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-phenylated product.

ParameterReagent/ConditionRationale
Catalyst Pd(OAc)₂A common palladium precursor for the catalytic cycle.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Sodium tert-butoxideA strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the active catalyst.
Solvent TolueneA non-polar, high-boiling solvent suitable for this type of cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions; degradation of starting material or product.Optimize reaction time and temperature. Ensure all reagents and solvents are pure and anhydrous.[8]
Formation of N1-Alkylated Product Reaction conditions favor alkylation of the indole nitrogen.Employ the N1-protection strategy. Alternatively, for direct alkylation, screen different bases and solvents to improve selectivity.[9]
Formation of Dialkylated Product Excess alkylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction closely by TLC to avoid over-reaction.[10]
Difficult Purification Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC if necessary.

Conclusion

The selective alkylation of the 3-amino group in this compound is a crucial transformation for the synthesis of novel, biologically active molecules. This guide has provided detailed protocols for direct alkylation, reductive amination, and Buchwald-Hartwig amination, offering a versatile toolkit for the introduction of a wide range of alkyl and aryl substituents. The key to success lies in understanding and controlling the chemoselectivity of the reaction, either through careful optimization of reaction conditions or by employing a protecting group strategy for the indole nitrogen. The methodologies and troubleshooting advice presented herein are intended to empower researchers to efficiently and effectively synthesize their target N-substituted 3-aminoindole derivatives.

References

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. [URL: https://www.benchchem.
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. [URL: https://www.benchchem.
  • Corbet, M., & De Lievre, C. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(47), 11049-11053. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852109/]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [URL: https://www.jocpr.com/articles/protecting-group-strategies-for-complex-molecule-synthesis-in-medicinal-chemistry.pdf]
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. [URL: https://www.researchgate.
  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Reactions/24.
  • Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36, 2925–2929. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1751532]
  • Wikipedia. (2023, November 28). Reductive amination. [URL: https://en.wikipedia.
  • Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [URL: https://www.mdpi.com/2073-8994/12/7/1184]
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.benchchem.com/application-notes/protecting-groups-peptide-synthesis]
  • Smith, A. B., et al. (2015). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. Journal of the American Chemical Society, 137(35), 11214–11217. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4683084/]
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 7-Aminoindole. [URL: https://www.benchchem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Alberola, A., et al. (2005). Amino Acid-Protecting Groups. Organic Preparations and Procedures International, 37(4), 337-384. [URL: https://www.scispace.com/user/manuscripts/2397061/review]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Ikawa, T., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(2), 350-358. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c1ob06411a]
  • ResearchGate. (2012). ChemInform Abstract: Study of N 1 -Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. [URL: https://www.researchgate.net/publication/274070014_ChemInform_Abstract_Study_of_N_1_-Alkylation_of_Indoles_from_the_Reaction_of_2or_3-Aminoindole-3or_2carbonitriles_with_DMF-Dialkylacetals]
  • Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(25), 4916-4925. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25747e]
  • PubMed. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. [URL: https://pubmed.ncbi.nlm.nih.gov/22618218/]
  • Al-Warhi, T., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(2), 333. [URL: https://www.mdpi.com/1420-3049/25/2/333]
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00718/full]
  • TCI Chemicals. (n.d.). Protecting Agents. [URL: https://www.tcichemicals.com/US/en/support-download/brochures/protecting-agents]
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7518a6f61921358728b7e]
  • Tarasevich, V. A., & Kozlov, N. G. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 69(6), 55-72. [URL: https://www.researchgate.net/publication/243302099_The_Reductive_Amination_of_Aldehydes_and_Ketones_and_the_Hydrogenation_of_Nitriles_Mechanistic_Aspects_and_Selectivity_Control]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
  • Csomos, P., et al. (2016). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 21(9), 1184. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. [URL: https://www.youtube.
  • Chem-Space. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate. [URL: https://chem-space.com/compounds/4138-0143]
  • PubChemLite. (n.d.). This compound (C12H14N2O3). [URL: https://pubchemlite.deepchem.io/#!/compound/DEKRXQYFEJCJEZ-UHFFFAOYSA-N]
  • Appretech Scientific Limited. (n.d.). This compound. [URL: https://www.appretech.com/product/show/id/5754.html]
  • Chem-Space. (n.d.). Compound ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate. [URL: https://chem-space.com/compounds/4138-0144]
  • Liu, B., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 843641. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.843641/full]
  • The Journal of Organic Chemistry. (2022). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00947]
  • National Center for Biotechnology Information. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/698111]
  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [URL: https://www.mdpi.com/1422-0067/22/16/8753]
  • precisionFDA. (n.d.). 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. [URL: https://precision.fda.gov/substances/P633T972KW]
  • BenchChem. (n.d.). One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols. [URL: https://www.benchchem.
  • National Center for Biotechnology Information. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8795034/]

Sources

The Versatile Scaffold: Application Notes and Protocols for Cyclization Reactions of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Among the vast family of indole derivatives, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems. The strategic placement of an amino group at the C3 position, an ester at C2, and a methoxy group on the benzene ring opens up a rich landscape of chemical transformations, particularly cyclization reactions, leading to novel molecular architectures with significant therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for key cyclization reactions involving this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, offers step-by-step experimental procedures, and showcases the power of this scaffold in generating diverse heterocyclic libraries.

Core Chemistry: The Reactivity of the 3-Aminoindole System

The synthetic utility of this compound is primarily dictated by the nucleophilicity of the 3-amino group and its interplay with the adjacent ester functionality. This arrangement allows for a variety of cyclocondensation reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. The methoxy group at the 5-position, being an electron-donating group, can influence the overall reactivity of the indole ring, though the primary transformations discussed herein focus on the amino and ester groups.

Application Note I: Synthesis of Pyrimido[5,4-b]indole Derivatives

One of the most powerful applications of this compound is its use in the synthesis of pyrimido[5,4-b]indoles. This heterocyclic core is of significant interest due to its structural resemblance to purines, suggesting potential as antimetabolites and modulators of various enzymes and receptors. The general strategy involves the reaction of the 3-aminoindole with reagents containing a C=N or C=S double bond, such as isocyanates and isothiocyanates, followed by cyclization.

Reaction with Isocyanates: Formation of Pyrimido[5,4-b]indole-2,4-diones

The reaction with isocyanates proceeds through an initial nucleophilic attack of the 3-amino group on the isocyanate carbon, forming a urea intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the indole C4 position (or the urea nitrogen) onto the ester carbonyl, followed by elimination of ethanol, yields the fused pyrimido[5,4-b]indole-2,4-dione ring system.

reaction_mechanism_isocyanate start Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate + R-N=C=O intermediate Urea Intermediate start->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Heat product Pyrimido[5,4-b]indole- 2,4-dione Derivative cyclization->product - EtOH

Caption: Reaction pathway for the synthesis of pyrimido[5,4-b]indole-2,4-diones.

Protocol 1: Synthesis of 3-Aryl-8-methoxy-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4-dione

This protocol is adapted from the work of Shestakova et al. on related methyl esters.[2]

Materials:

  • This compound

  • Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous dioxane or toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dioxane (20 mL) under an inert atmosphere, add the aryl isocyanate (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 3-aryl-8-methoxy-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4-dione.

Data Summary:

Reactant (Aryl Isocyanate)Reaction Time (h)Typical Yield (%)
Phenyl isocyanate485-95
4-Chlorophenyl isocyanate580-90
4-Methoxyphenyl isocyanate4.588-96
Reaction with Isothiocyanates: Formation of 2-Thioxo-pyrimido[5,4-b]indol-4-ones

Similarly, the reaction with isothiocyanates leads to the formation of a thiourea intermediate. Intramolecular cyclization then furnishes the 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one. These thioxo derivatives are valuable intermediates for further functionalization, for instance, through S-alkylation.

experimental_workflow_isothiocyanate cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3-aminoindole in anhydrous solvent B Add aryl isothiocyanate A->B C Reflux under inert atmosphere B->C D Monitor by TLC C->D E Cool and filter precipitate D->E Reaction complete F Recrystallize E->F G Characterize product F->G

Caption: Experimental workflow for the synthesis of 2-thioxo-pyrimido[5,4-b]indol-4-ones.

Protocol 2: Synthesis of 3-Aryl-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (15 mL).

  • Add the aryl isothiocyanate (1.1 mmol) to the solution.

  • Heat the reaction mixture at 120-130 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent like acetic acid to obtain the pure product.

Application Note II: Synthesis of Pyrido[1,2-a]indole Derivatives via Cyclocondensation

While the primary reactivity of the 3-amino group is with electrophiles that can engage in a cyclization with the C2-ester, other cyclization pathways are also accessible. For instance, condensation with β-dicarbonyl compounds can lead to the formation of more complex fused systems, such as pyrido[1,2-a]indoles, which are present in various biologically active compounds.

Reaction with β-Diketones: A Pathway to Fused Pyridine Rings

The reaction of 3-aminoindoles with β-diketones can proceed through a series of condensation and cyclization steps to afford pyrido[1,2-a]indole derivatives. The reaction is typically acid-catalyzed and involves the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Protocol 3: General Procedure for the Synthesis of Pyrido[1,2-a]indole Derivatives

Materials:

  • This compound

  • β-Diketone (e.g., acetylacetone, dibenzoylmethane)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • High-boiling point solvent (e.g., xylene)

Procedure:

  • To a mixture of this compound (1.0 mmol) and the β-diketone (1.2 mmol), add polyphosphoric acid (approximately 10 times the weight of the reactants).

  • Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data Summary:

β-DiketoneReaction Temperature (°C)Typical Yield (%)
Acetylacetone14060-70
Dibenzoylmethane15055-65

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds. The protocols detailed in this guide for the preparation of pyrimido[5,4-b]indoles and pyrido[1,2-a]indoles highlight its utility in generating molecular diversity. The straightforward nature of these cyclization reactions, coupled with the potential for further functionalization of the resulting products, underscores the importance of this scaffold in modern medicinal chemistry and drug discovery programs.

References

  • Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 782-789.
  • Al-Said, N. H., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 14(10), 4039-4051. [Link]
  • Kapti, T., Dengiz, Ç., & Balci, M. (2017). The Chemistry of Ethyl 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: Synthesis of Pyrimido[4,5-b]indoles and Diethyl 4-Hydroxyquinoline-2,3-dicarboxylate via Intramolecular Cyclizations. Synthesis, 49(08), 1898-1904. [Link]
  • Al-Zoubi, R. M., et al. (2016).
  • Dambal, S. B., & Siddappa, S. (1965). Synthesis of indole-2-carbaldehydes. Journal of the Indian Chemical Society, 42(2), 112-114.
  • PubChem Compound Summary for CID 814476, this compound.

Sources

use of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate

Introduction: The Privileged Indole Scaffold and a Versatile Building Block

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as a versatile template for designing molecules that can interact with a wide range of biological targets.[2][3] Its unique electronic properties and the ability of the N-H group and C3 position to engage in crucial hydrogen bonding interactions make it an ideal scaffold for drug discovery.[1]

Within this important class of compounds, This compound (CAS No: 89607-80-7) emerges as a particularly valuable and strategically functionalized building block for chemical library synthesis.[4][5] Its structure incorporates several key features that medicinal chemists can exploit:

  • A Nucleophilic 3-Amino Group: This primary amine is a prime handle for introducing diverse substituents via acylation, sulfonylation, or reductive amination, enabling systematic Structure-Activity Relationship (SAR) studies.

  • A Modifiable 2-Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical intermediate for amide bond formation, or converted into other functionalities like amides, hydrazides, or alcohols.[3][6]

  • An Electron-Donating 5-Methoxy Group: This group modulates the electronic properties of the indole ring system, influencing its reactivity and potential interactions with biological targets. It is a common feature in bioactive indole derivatives, including those with anti-parasitic or kinase inhibitory activity.[7]

  • A Reactive Indole N-H Group: The indole nitrogen can be alkylated or arylated to further expand the chemical space and fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability.[3]

Derivatives of this scaffold have shown potential in several therapeutic areas, most notably in the development of novel anticancer agents, including kinase inhibitors, and as neuroprotective agents, owing to the indole core's structural similarity to neurotransmitters like serotonin.[8][9] This guide provides a detailed overview of the synthesis, reactivity, and strategic application of this compound in modern drug discovery programs.

Synthesis of the Core Scaffold: A Plausible Approach

While numerous methods exist for indole synthesis, the Japp-Klingemann reaction provides a reliable and adaptable route for constructing substituted indole-2-carboxylates.[10] This reaction involves the coupling of a diazonium salt with a β-keto ester, followed by acid-catalyzed cyclization to form the indole ring.

A plausible synthetic pathway to this compound is outlined below. The key steps involve the nitrosation of a protected aminomalonate, followed by reduction to the amine.

Synthetic_Pathway cluster_0 Proposed Synthesis via Japp-Klingemann & Reduction A p-Anisidine B 4-Methoxyphenyl diazonium salt A->B NaNO2, HCl 0-5 °C D Hydrazone Intermediate B->D Japp-Klingemann Reaction + Ethyl 2-chloro-3-oxobutanoate (C) Base (e.g., NaOEt) C Ethyl 2-chloro-3-oxobutanoate E Ethyl 5-methoxy-1H-indole-2-carboxylate D->E Fischer Indole Synthesis Acid Catalyst (e.g., H2SO4) F Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate E->F Nitration HNO3 / Ac2O G This compound F->G Reduction (e.g., H2/Pd-C or SnCl2)

Caption: Proposed synthetic route to the target compound.

Protocol 1: Proposed Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for indole synthesis and functionalization.[6][10][11]

Step 1: Fischer Indole Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Rationale: This classical method reliably constructs the indole core from a phenylhydrazone precursor, which is formed in situ.[6]

  • Combine 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) and ethyl pyruvate (1.1 equiv) in absolute ethanol.

  • Heat the mixture to reflux for 2-4 hours while monitoring the reaction by TLC.

  • Cool the reaction mixture and add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid).

  • Heat the mixture again to reflux for 4-8 hours until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield Ethyl 5-methoxy-1H-indole-2-carboxylate.

Step 2: Nitration at the C3-Position

  • Rationale: The C3 position of the indole ring is highly activated towards electrophilic substitution. Nitration provides a precursor to the desired amino group.

  • Dissolve the product from Step 1 (1.0 equiv) in acetic anhydride at 0 °C.

  • Add fuming nitric acid (1.1 equiv) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate.

Step 3: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.

  • Dissolve the nitro-indole from Step 2 (1.0 equiv) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, This compound . The product may be purified further by recrystallization or column chromatography if necessary.

Chemical Reactivity and Derivatization Strategies

The true power of this scaffold lies in its capacity for diversification. The orthogonal reactivity of its functional groups allows for the systematic construction of large chemical libraries.

Derivatization_Pathways Core This compound N-H 3-NH2 2-COOEt N_Alk N-Alkylated Indoles Core:nh->N_Alk R-X, Base Amide 3-Amide Derivatives Core:n3->Amide R-COCl or R-COOH, Coupling Agent Sulfonamide 3-Sulfonamide Derivatives Core:n3->Sulfonamide R-SO2Cl, Base Acid 3-Amino-5-methoxy-1H- indole-2-carboxylic Acid Core:e2->Acid Hydrolysis (e.g., LiOH) Hydrazide 2-Carbohydrazide Derivatives Core:e2->Hydrazide N2H4·H2O Carboxamide 2-Carboxamide Derivatives Acid->Carboxamide R-NH2, Coupling Agent

Caption: Key derivatization pathways from the core scaffold.

Application Note 1: Synthesis of Potent Kinase Inhibitors

Rationale: The indole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The N-H and a strategically placed carbonyl group can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. By acylating the 3-amino group of our title compound, we can introduce moieties that occupy other pockets of the ATP-binding site, thereby engineering potency and selectivity. This strategy has been successfully used to develop dual EGFR/CDK2 inhibitors and other antiproliferative agents.[9][12][13]

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Workflow Start Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate Step1 Ester Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate 3-Amino-5-methoxy-1H- indole-2-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (R-NH2, EDC, HOBt) Intermediate->Step2 Final Target Kinase Inhibitor: Indole-2-carboxamide Step2->Final

Caption: Workflow for synthesizing an indole-2-carboxamide kinase inhibitor.

Protocol 2: Representative Synthesis of an Indole-2-Carboxamide Derivative

This protocol describes the hydrolysis of the ester followed by amide coupling, a common sequence in medicinal chemistry.[14]

Step A: Saponification to the Carboxylic Acid

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, ~2-3 equiv) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-Amino-5-methoxy-1H-indole-2-carboxylic acid.

Step B: Amide Coupling

  • Rationale: Carbodiimide-mediated coupling is a standard method for forming amide bonds from carboxylic acids and amines. Additives like HOBt or DMAP are used to improve efficiency and suppress side reactions.[13][14]

  • Suspend the carboxylic acid from Step A (1.0 equiv) in a suitable solvent like DMF or CH₂Cl₂.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), 1-hydroxybenzotriazole (HOBt, 1.1 equiv), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the desired primary or secondary amine (R-NH₂, 1.1 equiv) and continue stirring at room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the target indole-2-carboxamide.

ReagentMolar Equiv.Purpose
Indole-2-carboxylic Acid1.0Substrate
EDC1.2Coupling Agent
HOBt1.1Activating Agent
DIPEA2.0Base
Amine (R-NH₂)1.1Nucleophile

Application Note 2: Scaffold Hopping and Bioisosteric Replacement

Rationale: While optimization of substituents on a core scaffold is effective, sometimes the scaffold itself must be changed to overcome issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to alter the target profile. "Scaffold hopping" involves replacing the core structure with a different, often isoelectronic, ring system that maintains the key pharmacophoric interactions.[15] A common and successful hop from the indole scaffold is to an indazole. This subtle change (C-H at position 3 to a nitrogen atom) can drastically alter properties like pKa, metabolic stability, and target selectivity, for instance, shifting a compound from being a selective MCL-1 inhibitor to a dual MCL-1/BCL-2 inhibitor.[15]

Bioisosterism is the strategy of replacing a functional group with another that has similar physical or chemical properties to improve the molecule's overall profile without losing potency.[16][17] For example, the carboxylic acid ester in our title compound could be replaced with other groups like tetrazoles or acylsulfonamides to modulate acidity, improve cell permeability, and alter metabolic fate.

Scaffold_Hopping Indole Indole Scaffold (e.g., MCL-1 Selective) Indazole Indazole Scaffold (e.g., Dual MCL-1/BCL-2) Indole->Indazole Scaffold Hop (C-H to N) Properties Altered Properties: - pKa - H-bonding - Metabolic Stability - Target Selectivity Indazole->Properties

Caption: Conceptual diagram of scaffold hopping from indole to indazole.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated starting point for the design and synthesis of novel therapeutic agents. Its strategically placed functional groups offer medicinal chemists multiple handles for diversification and property modulation. Through standard synthetic transformations and advanced strategies like scaffold hopping, this building block provides a robust platform for developing potent and selective molecules targeting a range of diseases, particularly in the fields of oncology and neuroscience. The protocols and strategies outlined here serve as a guide for researchers to unlock the full potential of this versatile indole derivative in their drug discovery endeavors.

References

  • Smolecule. 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride.
  • MySkinRecipes. This compound.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
  • Molbase. Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • Mol-Instincts. Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate.
  • Mol-Instincts. Compound ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate.
  • Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • National Institutes of Health (NIH). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.
  • Abovchem. This compound - CAS:89607-80-7.
  • ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • Anax Laboratories. This compound.
  • National Institutes of Health (NIH). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • PubChem. This compound.
  • Molbase. Synthesis of 2,3-Dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester.
  • National Institutes of Health (NIH). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
  • ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
  • precisionFDA. 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID.
  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Sigma-Aldrich. 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid.
  • University of Tokyo. Bioisosterism: A Rational Approach in Drug Design.
  • RSC Publishing. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.
  • ResearchGate. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • PubMed. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase.
  • PubMed Central. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
  • MDPI. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations.
  • International Journal of Pharma Sciences and Research. RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including a multitude of kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2] This document provides a comprehensive guide for the synthesis of potential kinase inhibitors starting from the versatile building block, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate.

This guide is intended for researchers, scientists, and drug development professionals. It will detail synthetic strategies to modify the core scaffold at the 2- and 3-positions to generate libraries of compounds for screening and lead optimization. We will explore the conversion of the 2-ester to a variety of amides and the derivatization of the 3-amino group into ureas, thioureas, and fused heterocyclic systems, all of which are common pharmacophores in known kinase inhibitors.[3][4]

Strategic Overview of Synthetic Pathways

The synthetic strategy hinges on the sequential or orthogonal modification of the two key functional groups of the starting material: the ethyl ester at the C2 position and the amino group at the C3 position. The 5-methoxy group can also be a site for modification in more advanced synthetic schemes, but this guide will focus on the primary functionalities.

A general workflow for the synthesis of diverse kinase inhibitor scaffolds from this compound is presented below.

G start Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate hydrolysis Step 1: Ester Hydrolysis start->hydrolysis acid 3-Amino-5-methoxy- 1H-indole-2-carboxylic acid hydrolysis->acid amide_coupling Step 2: Amide Coupling acid->amide_coupling carboxamide 3-Amino-5-methoxy-1H-indole- 2-carboxamides amide_coupling->carboxamide urea_formation Step 3a: Urea/Thiourea Formation carboxamide->urea_formation cyclization Step 3b: Cyclocondensation carboxamide->cyclization urea_product Urea/Thiourea-Indole- 2-carboxamides urea_formation->urea_product fused_heterocycle Fused Indolo-pyrimidines/ -pyridazines cyclization->fused_heterocycle

Figure 1: General synthetic workflow.

This modular approach allows for the generation of a diverse library of compounds by varying the amine component in the amide coupling step and the reagent used for modifying the 3-amino group.

Part 1: Synthesis of the 3-Amino-5-methoxy-1H-indole-2-carboxylic Acid Intermediate

The first critical step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is essential for subsequent amide coupling reactions.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes a standard procedure for the saponification of the ethyl ester.

Materials:

  • This compound

  • Ethanol (EtOH) or Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 to 1:1 ratio).

  • Add a solution of NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-methoxy-1H-indole-2-carboxylic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Expertise & Experience: The choice between NaOH and LiOH can influence the reaction rate and work-up. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents. Careful pH adjustment is crucial during work-up to ensure complete precipitation of the carboxylic acid product.

Part 2: Synthesis of 3-Amino-5-methoxy-1H-indole-2-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. The synthesized carboxylic acid can be coupled with a diverse range of amines to generate a library of indole-2-carboxamides. Many known kinase inhibitors feature an indole-2-carboxamide core.[4]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol details a widely used and reliable method for amide bond formation.[5]

Materials:

  • 3-Amino-5-methoxy-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine (1.1-1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution (5% aqueous, for DMF work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-amino-5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2-1.5 eq) and the amine (1.1-1.5 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the mixture and cool to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (for DMF): Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl solution (3 x volumes) to remove DMF, followed by saturated aqueous NaHCO₃, and finally brine.

  • Work-up (for DCM): Dilute the reaction mixture with DCM. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-5-methoxy-1H-indole-2-carboxamide.

Trustworthiness: The use of HOBt minimizes side reactions and racemization if chiral amines are used. The order of addition of reagents can be critical; pre-activating the carboxylic acid with EDC/HOBt before adding the amine is also a common practice.

G acid 3-Amino-5-methoxy- 1H-indole-2-carboxylic acid reagents EDC, HOBt, DIPEA DMF or DCM acid->reagents amine R1R2NH amine->reagents carboxamide 3-Amino-5-methoxy-1H-indole- 2-carboxamide reagents->carboxamide

Figure 2: Amide coupling reaction scheme.

Part 3: Derivatization of the 3-Amino Group

The 3-amino group is a versatile handle for introducing further diversity and targeting specific interactions within the kinase ATP-binding site.

Pathway 3a: Synthesis of Ureas and Thioureas

Urea and thiourea moieties are common in kinase inhibitors, often acting as hydrogen bond donors and acceptors.

Materials:

  • 3-Amino-5-methoxy-1H-indole-2-carboxamide

  • Isocyanate or isothiocyanate (R-N=C=O or R-N=C=S) (1.0-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-amino-5-methoxy-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF or DCM.

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final urea or thiourea derivative.

Pathway 3b: Synthesis of Fused Heterocyclic Scaffolds

Cyclocondensation reactions involving the 3-amino group and the adjacent 2-carboxamide can lead to the formation of fused heterocyclic systems, such as indolo[3,2-d]pyrimidines, which are potent kinase inhibitors.

This protocol describes a potential route for the synthesis of a fused pyrimidinone ring system.

Materials:

  • 3-Amino-5-methoxy-1H-indole-2-carboxamide

  • Formamidine acetate or Triethyl orthoformate

  • Ethanol or Acetic acid

Procedure:

  • Method A (Formamidine Acetate):

    • In a round-bottom flask, combine the 3-amino-5-methoxy-1H-indole-2-carboxamide (1.0 eq) and formamidine acetate (2.0-3.0 eq).

    • Add ethanol or another high-boiling point solvent.

    • Heat the mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS.

  • Method B (Triethyl Orthoformate):

    • Dissolve the 3-amino-5-methoxy-1H-indole-2-carboxamide (1.0 eq) in triethyl orthoformate.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux for 6-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with a suitable solvent (e.g., diethyl ether or ethyl acetate) to induce precipitation.

    • Collect the solid by filtration and purify by recrystallization or column chromatography.

Authoritative Grounding: The synthesis of pyridopyrimidines and related fused heterocycles from ortho-amino amides or esters is a well-established strategy in heterocyclic chemistry.[6]

Data Presentation: Exemplary Compound Library

The following table illustrates a small, representative library of potential kinase inhibitors that can be synthesized using the protocols outlined above.

Compound IDR Group (from Amine)3-Position MoietyTarget Kinase Class (Hypothetical)
KIN-001 4-FluorophenylAminoCDK, VEGFR
KIN-002 3-PyridylmethylAminoEGFR, Src
KIN-003 CyclohexylAminoROCK, Aurora
KIN-004 4-Fluorophenyl4-ChlorophenylureaMulti-kinase
KIN-005 3-PyridylmethylEthylthioureaTyrosine Kinases
KIN-006 - (Fused Ring)PyrimidinoneCDK, GSK-3

Conclusion

The protocols and strategies detailed in this application note provide a robust framework for the synthesis of a diverse range of potential kinase inhibitors from the readily accessible starting material, this compound. By systematically varying the substituents at the C2 and C3 positions, researchers can generate extensive libraries for high-throughput screening and structure-activity relationship studies, ultimately accelerating the discovery of novel therapeutics. The modular nature of these synthetic routes offers significant flexibility, allowing for the fine-tuning of physicochemical and pharmacological properties in the quest for potent and selective kinase inhibitors.

References

  • El-Gendy, M. A., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(11), 625-634.
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic Chemistry, 118, 105474.
  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 567-575.
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). Molecules, 25(5), 1074.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5650.
  • Alkaline hydrolysis of ethyl indole-2-carboxylate. Organic Syntheses.
  • The Design and Synthesis of Novel 3-[2-Indol-1-yl-ethyl]-1H-indole Derivatives as Selective Inhibitors of CDK4. (2018). Letters in Drug Design & Discovery, 15(1), 74-81.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkivoc, 2019(2), 1-13.
  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (2025). Arkivoc, 2025(5), 1-11.
  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. (2003). Journal of Medicinal Chemistry, 46(14), 2975-2988.
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2021). RSC Medicinal Chemistry, 12(10), 1699-1712.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Chemical Science, 10(23), 6035-6040.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(28), 152125.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Chemistry & Biology Interface, 13(2), 133-144.
  • Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. (2007). Bioorganic & Medicinal Chemistry, 15(19), 6376-6385.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2012). ACS Combinatorial Science, 14(11), 604-608.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(21), 14389-14411.

Sources

Application Notes & Protocols: A Roadmap for Developing Antiviral Agents from Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2][3] Its unique structure allows it to mimic peptides and interact with a diverse array of biological targets, making it a fertile ground for drug discovery.[1] This guide provides a comprehensive roadmap for researchers and drug development professionals to explore the antiviral potential of a promising starting scaffold: ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. We will detail a logical, field-proven workflow from derivative synthesis through in vitro screening and preliminary mechanism-of-action insights, grounding each step in established scientific principles and regulatory considerations.[4][5]

Rationale: The Indole Scaffold as an Antiviral Pharmacophore

The indole ring system is not new to antiviral research. Marketed drugs like Arbidol (Umifenovir), used against influenza, and Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV, feature this core structure.[1][6] The versatility of the indole scaffold allows it to inhibit various stages of the viral life cycle, including:

  • Entry and Fusion Inhibition: Preventing the virus from entering the host cell.[1]

  • Enzyme Inhibition: Targeting critical viral enzymes like reverse transcriptase, protease, and integrase.[1][7]

  • Replication Machinery Disruption: Interfering with RNA-dependent RNA polymerase (RdRp) and other components essential for viral replication.[3][7]

Our starting compound, this compound, presents multiple points for chemical modification, enabling the creation of a diverse library of analogues to probe structure-activity relationships (SAR). The primary sites for derivatization are the N1-indole nitrogen, the C3-amino group, and the C2-ester.

The Antiviral Drug Discovery Workflow

The development process follows a cascaded approach, designed to efficiently screen compounds and identify promising leads. This workflow ensures that resources are focused on derivatives with the highest potential for selective antiviral activity.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Advancement A Starting Scaffold Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate B Chemical Derivatization (N1, C2, C3 positions) A->B C Compound Library (Diverse Analogues) B->C D Cytotoxicity Assay (Determine CC50) C->D E Primary Antiviral Assay (Determine EC50) C->E F Calculate Selectivity Index (SI) SI = CC50 / EC50 D->F E->F G Hit Identification (High SI Value) F->G H Mechanism of Action (MoA) Studies G->H I Structure-Activity Relationship (SAR) Analysis G->I J Lead Optimization I->J

Caption: High-level workflow for antiviral agent development.

Protocol: Synthesis of a Derivative Library

The foundation of this work is the chemical synthesis of a library of compounds derived from the parent scaffold. Below is a generalized protocol for N-acylation of the C3-amino group, a common strategy for exploring SAR.

Protocol 3.1: N-Acylation of the C3-Amino Group

  • Rationale: Modifying the amino group with various acyl chlorides can significantly alter the compound's polarity, size, and hydrogen bonding capabilities, which are critical for target binding.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Pyridine (as a base)

    • Desired Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

    • Nitrogen or Argon gas supply

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 1 equivalent of this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C using an ice bath.

    • Add 1.2 equivalents of a base (e.g., Triethylamine).

    • Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.

    • Confirm the structure of the final product using NMR and Mass Spectrometry.[8]

Protocols: The In Vitro Antiviral Screening Cascade

This cascade is a two-pronged approach to simultaneously assess a compound's toxicity to host cells and its efficacy against the target virus. The goal is to find compounds that are potent against the virus at concentrations far below those that harm the host cell.

G A 1. Prepare Cell Monolayer Seed 96-well plates with susceptible host cells B 2. Prepare Compound Dilutions Create serial dilutions of test compounds (e.g., 100 µM to 0.01 µM) C 3A. Cytotoxicity Assay (CC50 Determination) B->C To Uninfected Cells D 3B. Antiviral Assay (EC50 Determination) B->D To Infected Cells E Add compound dilutions to cells. Incubate for 48-72 hours. C->E F Add compound and virus to cells. Incubate for 48-72 hours. D->F G 4A. Measure Cell Viability (e.g., MTT or LDH Assay) E->G H 4B. Measure Viral Inhibition (e.g., CPE Reduction Assay) F->H I 5. Data Analysis & Calculation Plot dose-response curves. Calculate CC50 and EC50 values. Determine Selectivity Index (SI = CC50/EC50) G->I H->I

Caption: Workflow for the in vitro screening cascade.

Protocol 4.1: Cytotoxicity Assay (CC₅₀ Determination)

  • Rationale: This protocol determines the 50% cytotoxic concentration (CC₅₀), the concentration at which a compound reduces host cell viability by 50%. This is essential to ensure that any observed antiviral effect is not simply due to cell death.[9][10] We describe two common methods: MTT and LDH assays.

  • Method 4.1.1: MTT Assay (Metabolic Activity)

    • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK) at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[9]

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include "cell control" wells with medium only.

    • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the untreated cell control. The CC₅₀ is determined by plotting viability against compound concentration and using regression analysis.

  • Method 4.1.2: LDH Release Assay (Membrane Integrity)

    • Assay Setup: Follow steps 1-3 from the MTT assay.

    • Supernatant Collection: After incubation, carefully collect an aliquot of the cell-free supernatant from each well.[11][12]

    • LDH Reaction: Use a commercial LDH Cytotoxicity Detection Kit. Add the supernatant to the reaction mixture as per the manufacturer's protocol. This reaction measures the activity of lactate dehydrogenase (LDH), an enzyme released from cells with damaged membranes.[11]

    • Measurement: Read the absorbance at 490 nm.

    • Calculation: Determine cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with Triton X-100). The CC₅₀ is calculated via regression analysis.

Protocol 4.2: Primary Antiviral Assay (EC₅₀ Determination)

  • Rationale: This protocol measures the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits the viral cytopathic effect (CPE) or viral replication by 50%.[13][14] The CPE reduction assay is a robust and widely used primary screening method.

  • Procedure (CPE Reduction Assay):

    • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.

    • Infection and Treatment: Remove the culture medium. Add 50 µL of medium containing the virus at a predetermined multiplicity of infection (MOI). Immediately after, add 50 µL of medium containing the test compound at 2x the final desired concentration.[9]

    • Controls: Every plate must include:

      • Virus Control: Cells infected with the virus but not treated with any compound (represents 100% CPE).

      • Cell Control: Cells that are not infected and not treated (represents 0% CPE).

      • Positive Control: Cells infected with the virus and treated with a known antiviral drug (e.g., Remdesivir for SARS-CoV-2).[9]

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 48-72 hours).[13]

    • CPE Measurement: Quantify cell viability in each well. This can be done visually or, more quantitatively, by staining with crystal violet or using a cell viability reagent like MTT.[9]

    • Calculation: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The ultimate goal of the primary screen is to calculate the Selectivity Index (SI) , which is the ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising compound, as it suggests a larger therapeutic window.[1] Compounds with an SI > 10 are often considered for further investigation.

Table 1: Hypothetical Screening Data for a Derivative Library

Compound IDModification (at C3-NH₂)EC₅₀ (µM) vs. Influenza ACC₅₀ (µM) in MDCK CellsSelectivity Index (SI)
Parent -H12.5>100>8
Deriv-01 -C(O)CH₃ (Acetyl)8.2>100>12.2
Deriv-02 -C(O)Ph (Benzoyl)2.185.440.7
Deriv-03 -C(O)CF₃ (Trifluoroacetyl)15.625.11.6
Control Arbidol5.3>100>18.8
  • Interpretation: In this hypothetical example, Deriv-02 emerges as the most promising "hit." The addition of a benzoyl group significantly increased antiviral potency (lower EC₅₀) while maintaining acceptable cytotoxicity, resulting in a high Selectivity Index.[15] In contrast, the trifluoroacetyl group in Deriv-03 was detrimental, increasing toxicity more than potency. This type of analysis forms the basis of Structure-Activity Relationship (SAR) studies, which guide the next round of lead optimization.

Concluding Remarks and Future Directions

This guide outlines a robust and logical framework for leveraging this compound as a scaffold for novel antiviral drug discovery. By systematically synthesizing derivatives and evaluating them through a validated in vitro screening cascade, researchers can efficiently identify "hit" compounds with high selectivity indices. Such hits warrant progression to more advanced studies, including mechanism-of-action elucidation, evaluation against drug-resistant viral strains, and assessment in animal models, as outlined in regulatory guidance.[5][16][17] The indole scaffold continues to be a valuable resource in the fight against viral diseases, and a structured approach is key to unlocking its full potential.[6][18]

References

  • Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • A review on recent developments of indole-containing antiviral agents. PMC.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential (Extended). Protocols.io.
  • Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. Federal Register.
  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA.
  • Recent report on indoles as a privileged anti-viral scaffold in drug discovery. PubMed.
  • Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. FDA.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
  • Guidance for Industry Influenza: Developing Drugs for Treatment and/or Prophylaxis.
  • FDA updates guidance on developing drugs for Covid-19, replacing pandemic-era version. Endpoints News.
  • Application Notes and Protocols for In Vitro Antiviral Assay of Solasurine. BenchChem.
  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central.
  • Indole-Based Compounds as Potential Drug Candid
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
  • Indole-Based Compounds as Potential Drug Candid
  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biopharmaceutical Journal.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Update on in vitro cytotoxicity assays for drug development.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH.
  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.
  • Synthesis and biological evalu
  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aminoindole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery programs targeting a wide array of diseases. Within this vast chemical family, the ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate core represents a particularly valuable starting point for library synthesis. This molecule is endowed with three primary, chemically distinct handles for diversification: the nucleophilic 3-amino group, the acidic indole N1-proton, and the C2-ester, which can be readily modified.

The presence of the 3-amino group is especially significant. While unprotected 3-aminoindoles can be unstable, this reactivity provides a prime opportunity for facile derivatization to generate libraries of amides, sulfonamides, and secondary amines, which are staples in modern drug design.[3][4] The 5-methoxy substituent modulates the electronic character of the indole ring, and the C2-carboxylate provides a rigidifying element and an additional site for modification.[5]

This guide provides a comprehensive framework for the systematic derivatization of this core scaffold. It details robust synthetic protocols, explains the strategic rationale behind each modification, and outlines standardized biological screening assays to evaluate the resulting compound library for potential anticancer, antimicrobial, and neuroprotective activities.

The Core Scaffold: Structure and Reactive Sites

The starting material, this compound, possesses a well-defined structure with predictable points for chemical modification. Understanding these reactive centers is the first step in designing a diverse and pharmacologically relevant compound library.

Caption: Core Scaffold Structure.

The primary sites for derivatization are highlighted below. Each site offers a unique opportunity to modulate the physicochemical and pharmacological properties of the molecule.

G cluster_0 This compound mol mol siteA Site A: 3-Amino Group (Acylation, Sulfonylation, Alkylation) siteA->mol siteB Site B: Indole N1-H (Alkylation, Arylation) siteB->mol siteC Site C: C2-Ester (Hydrolysis, Amidation) siteC->mol

Caption: Key Reactive Sites for Derivatization.

Synthetic Derivatization Strategies & Protocols

The following protocols are designed to be robust and adaptable, allowing for the creation of a diverse chemical library from the common starting material.

A. Derivatization of the 3-Amino Group (Site A)

This is the most versatile position for introducing a wide range of functional groups to explore structure-activity relationships (SAR).

Rationale: The 3-amino group serves as a potent nucleophile. Converting it to amides, sulfonamides, or substituted amines allows for systematic variation of steric bulk, electronics, and hydrogen bonding patterns, which are critical for molecular recognition by biological targets.

Protocol 1: General Procedure for Acylation (Amide Formation)

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide derivative.

Protocol 2: General Procedure for Sulfonylation (Sulfonamide Formation)

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Reaction: Add the desired sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) (1.2 eq.) portion-wise.

  • Monitoring: Allow the mixture to stir at room temperature overnight. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (aq). A precipitate may form, which can be collected by filtration. Alternatively, extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

B. Derivatization at the Indole N1-Position (Site B)

Rationale: Alkylation or arylation at the N1 position eliminates a hydrogen bond donor site and increases lipophilicity. This can improve cell permeability and alter the compound's binding orientation within a target protein.[6]

Protocol 3: General Procedure for N-Alkylation

  • Setup: To a solution of the indole starting material (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) and stir the mixture at 50 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the N-alkylated product.

C. Modification of the C2-Ester Group (Site C)

Rationale: The ester can be converted into a carboxylic acid or an amide. A carboxylic acid introduces a key acidic and hydrogen-bonding group, which is a common feature in many drugs.[5] Conversion to amides provides another avenue for library expansion.

Protocol 4: Saponification to Carboxylic Acid

  • Setup: Dissolve the ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) and stir the mixture vigorously at room temperature overnight.

  • Monitoring: Monitor by TLC until the starting ester is fully consumed.

  • Workup: Partially remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the pure carboxylic acid. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.

Biological Screening: Protocols and Workflow

Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The following standardized protocols are recommended for initial screening.

Screening Workflow

A tiered approach is most efficient for screening new chemical entities. A primary, high-throughput screen identifies initial "hits," which are then subjected to more detailed secondary assays.

screening_workflow cluster_assays Select Primary Assay start Synthesized Compound Library primary_screen Primary Screen (Single High Concentration, e.g., 10-50 µM) start->primary_screen anticancer Anticancer (MTT Assay) antimicrobial Antimicrobial (MIC Assay) neuro Neuroprotection (Oxidative Stress Assay) decision Activity > Threshold? primary_screen->decision inactive Inactive decision->inactive No secondary_screen Secondary Screen: Dose-Response Curve (IC₅₀/EC₅₀ Determination) decision->secondary_screen Yes ('Hit') hit_validation Hit Confirmation & Validation secondary_screen->hit_validation downstream Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) hit_validation->downstream

Caption: Tiered Biological Screening Workflow.

Protocol 5: Anticancer Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for preliminary anticancer screening.[1][7][8]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO (10 mM stock).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS).

    • DMSO (cell culture grade).

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For active compounds, determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

  • Data Presentation:

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)
SC-001Parent ScaffoldMCF-7>100
DERIV-A01Benzoyl AmideMCF-715.2
DERIV-B01N-BenzylMCF-745.8
DERIV-C01Carboxylic AcidMCF-788.1
Protocol 6: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test compounds dissolved in DMSO.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Sterile 96-well microplates.

  • Procedure:

    • Compound Preparation: Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well.

    • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the bacterial inoculum to each well.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 7: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay screens for compounds that can protect neuronal cells from damage induced by an oxidative stressor.[10][11]

  • Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y).

    • Complete medium (e.g., DMEM/F12 with 10% FBS).

    • Test compounds in DMSO.

    • Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)).

    • MTT assay reagents (as in Protocol 5).

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induction of Stress: Add the oxidative stressor (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells containing the test compounds. Include control wells (cells only), stressor-only wells, and compound-only wells (to check for inherent toxicity).

    • Incubation: Incubate for 24 hours at 37°C.

    • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 5.

    • Data Analysis: Calculate the percentage of cell survival relative to the untreated control. A successful "hit" will show a statistically significant increase in cell viability in the presence of the stressor compared to the stressor-only control.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the generation of novel bioactive compounds. The synthetic and screening protocols outlined in this guide offer a systematic and efficient pathway from initial chemical design to the identification of promising biological "hits." Compounds that demonstrate significant activity in these primary assays warrant further investigation, including validation in secondary and orthogonal assays, exploration of structure-activity relationships through further analog synthesis, and detailed mechanism-of-action studies. This structured approach accelerates the hit-to-lead process, bringing new therapeutic candidates one step closer to clinical development.

References

  • Title: Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening Source: PubMed URL:[Link]
  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PMC - NIH URL:[Link]
  • Title: Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant Source: PubMed URL:[Link]
  • Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: News-Medical.net URL:[Link]
  • Title: Bioactive indole‐2‐carboxylate based compounds Source: ResearchG
  • Title: Synthesis and Biological Screening of Some New Novel Indole Derivatives Source: ResearchG
  • Title: Synthesis, characterization and biological screening of some 3-phenyl indole derivatives Source: ResearchG
  • Title: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells Source: PubMed URL:[Link]
  • Title: Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells Source: ACS Omega - ACS Public
  • Title: Assay development and efficacy testing of novel and established antimicrobials Source: White Rose eTheses Online URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors Source: Journal of Medicinal Chemistry - ACS Public
  • Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: PMC - NIH URL:[Link]
  • Title: In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors Source: MDPI URL:[Link]
  • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: MDPI URL:[Link]
  • Title: Screening of Neuroprotective Drugs Source: BMSEED URL:[Link]
  • Title: Chemical structures of some indole derivatives showing anticancer activity Source: ResearchG
  • Title: A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke Source: ResearchG
  • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: PMC - NIH URL:[Link]
  • Title: New approaches to neuroprotective drug development Source: PubMed URL:[Link]
  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Title: Synthesis of indoles Source: Der Pharma Chemica URL:[Link]
  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors Source: PubMed URL:[Link]
  • Title: C2-functionalized bioactive indole derivatives Source: ResearchG

Sources

Application Note & Protocol: A Scalable Synthesis of Ethyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indole core is a key pharmacophore in a variety of therapeutic agents, including those targeting central nervous system disorders and oncology pathways. The growing demand for such complex intermediates necessitates the development of synthetic protocols that are not only high-yielding but also robust, safe, and economically viable for large-scale production.[1]

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this target molecule. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations. The chosen synthetic pathway involves a two-stage process: (1) a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by (2) a reductive cyclization to construct the final indole heterocycle. This route is advantageous due to the use of readily available starting materials and its amenability to scale.[2][3]

This document is intended for researchers, chemists, and process development professionals, providing the technical insights required to successfully implement and adapt this synthesis at scale.

Synthetic Strategy and Mechanistic Rationale

The selected strategy hinges on a robust and well-established transformation sequence that is ideally suited for constructing the target 3-aminoindole-2-carboxylate scaffold.

Overall Reaction Scheme

The synthesis proceeds in two distinct chemical operations starting from 4-methoxyaniline and ethyl 2-cyanoacetate.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Reductive Cyclization A 4-Methoxyaniline diazotization Diazonium Salt Formation A->diazotization 1. NaNO₂, aq. HCl 0-5 °C B Ethyl 2-cyanoacetate C Intermediate Hydrazone (ethyl 2-cyano-2-((4-methoxyphenyl)hydrazono)acetate) D Final Product This compound C->D Reductive Cyclization (e.g., Na₂S₂O₄ or H₂/Pd-C) Heat diazotization->C 2. Coupling with Ethyl 2-cyanoacetate   NaOAc buffer, pH ~5

Caption: Overall two-stage synthetic route.

Mechanistic Discussion
  • Stage 1: The Japp-Klingemann Reaction This classic reaction is a powerful method for forming arylhydrazones from aryl diazonium salts and active methylene compounds.[4][5]

    • Diazotization: 4-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. Precise temperature control is paramount to prevent decomposition of the thermally sensitive diazonium salt and to minimize side reactions.

    • Coupling: The active methylene group of ethyl 2-cyanoacetate is deprotonated under weakly acidic to neutral conditions (buffered with sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound.

    • Rearrangement/Cleavage: Unlike reactions with β-keto esters where a carboxyl group is typically cleaved, the use of ethyl 2-cyanoacetate leads directly to the formation of the stable hydrazone, ethyl 2-cyano-2-((4-methoxyphenyl)hydrazono)acetate, which serves as the key intermediate for the subsequent cyclization.[6]

  • Stage 2: Reductive Cyclization The construction of the indole ring is achieved via an intramolecular cyclization of the hydrazone intermediate. While a traditional Fischer indole synthesis involves strong acid and heat, the presence of the cyano group allows for a milder reductive cyclization pathway to furnish the 3-amino substituent directly.

    • Reduction: A reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over Pd/C), reduces the cyano group to an imine and/or the hydrazone linkage.

    • Cyclization: The newly formed amino group (or its precursor) attacks the aromatic ring in an intramolecular electrophilic aromatic substitution-type reaction, facilitated by the electron-donating methoxy group.

    • Aromatization: Subsequent elimination of ammonia and tautomerization leads to the formation of the stable, aromatic indole ring system.

Scale-Up Process: Detailed Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.

Equipment and Reagents
EquipmentReagents & Materials
2 L jacketed glass reactor with overhead stirrer4-Methoxyaniline (p-Anisidine)
Thermocouple and temperature controllerSodium Nitrite (NaNO₂)
Addition funnel (500 mL)Hydrochloric Acid (conc., 37%)
Buchner funnel and vacuum flaskEthyl 2-cyanoacetate
pH meter or pH strips (range 3-6)Sodium Acetate (anhydrous)
Mechanical stirrerSodium Dithionite (Na₂S₂O₄, 85%+)
Heating/cooling circulatorEthanol
Ethyl Acetate
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Stage 1: Synthesis of Intermediate Hydrazone
  • Reactor Setup: Charge the 2 L reactor with 4-methoxyaniline (105 g, 0.85 mol) and deionized water (500 mL). Begin stirring to create a slurry.

  • Acidification: Add concentrated hydrochloric acid (215 mL, ~2.55 mol) slowly to the slurry. The addition is exothermic; maintain the temperature below 25 °C. The aniline salt should fully dissolve.

  • Cooling: Cool the reactor contents to 0–5 °C using the circulator.

  • Diazotization: Dissolve sodium nitrite (62 g, 0.90 mol) in deionized water (150 mL). Add this solution dropwise via the addition funnel over 60–90 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • Causality Check: A slow addition rate and tight temperature control are critical to prevent the formation of explosive nitrogen oxides and ensure high conversion to the diazonium salt.

  • In-Process Control (IPC): After the addition is complete, stir for an additional 30 minutes at 0–5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, is desired). If the test is negative, add a small amount of the nitrite solution until a positive test is maintained for 5 minutes.

  • Coupling Solution Preparation: In a separate 2 L beaker, dissolve ethyl 2-cyanoacetate (96 g, 0.85 mol) and sodium acetate (210 g, 2.56 mol) in 800 mL of 50:50 ethanol/water. Cool this solution to 10–15 °C.

  • Japp-Klingemann Coupling: Add the cold diazonium salt solution from the reactor to the coupling solution beaker over ~1 hour with vigorous stirring. The product will precipitate as a yellow-orange solid.

    • Scale-Up Insight: For larger scales, this is a "reverse addition" where the diazonium salt is added to the active methylene compound. This ensures the active methylene is always in excess, minimizing diazo-tar formation.

  • Isolation: Stir the resulting slurry for 2 hours at room temperature. Isolate the solid product by vacuum filtration using the Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 300 mL) and then with cold ethanol (1 x 150 mL).

  • Drying: Dry the intermediate hydrazone in a vacuum oven at 50 °C until a constant weight is achieved.

    • Expected Yield: ~190-205 g (90-97%).

Stage 2: Reductive Cyclization to Final Product
  • Reactor Setup: Charge the 2 L reactor with the dried hydrazone intermediate (200 g, 0.81 mol) and ethanol (1 L). Stir to form a suspension.

  • Reduction: Heat the mixture to 70–75 °C. In a separate beaker, dissolve sodium dithionite (350 g, ~1.7 mol, assuming 85% purity) in deionized water (1 L). Add the dithionite solution to the reactor over 1 hour, maintaining the temperature at 70–75 °C. The color of the reaction mixture should lighten significantly.

    • Safety Note: The decomposition of dithionite can release SO₂ gas. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at 75 °C for 2–3 hours. Monitor the reaction progress by TLC or HPLC until the starting hydrazone is consumed.

  • Work-up - Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (800 mL). Stir for 15 minutes. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 400 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 300 mL) and brine (1 x 300 mL).

    • Causality Check: The bicarbonate wash removes any acidic impurities, while the brine wash aids in breaking emulsions and removing residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/heptane solvent system to yield the final product as a crystalline solid.

  • Final Drying: Dry the purified product in a vacuum oven at 50–60 °C to a constant weight.

    • Expected Yield: 133-152 g (70-80% for this stage).

    • Overall Yield: 63-78%.

Data Summary and Characterization

ParameterValue
Final Product Name This compound
CAS Number 89607-80-7[7][8]
Molecular Formula C₁₂H₁₄N₂O₃[7][9]
Molecular Weight 234.26 g/mol [7]
Appearance Off-white to light brown crystalline solid
Typical Yield (Overall) 63–78%
Typical Purity (HPLC) >98%
¹H NMR Consistent with literature values
Mass Spec (ESI+) m/z = 235.1 [M+H]⁺

Laboratory Workflow Visualization

G cluster_prep Preparation cluster_stage1 Stage 1: Japp-Klingemann cluster_stage2 Stage 2: Reductive Cyclization cluster_qc Quality Control prep_reagents Prepare Reagents (Aniline, NaNO₂, Cyanoacetate) diazotization Diazotization of 4-Methoxyaniline (0-5 °C) prep_reagents->diazotization coupling Couple with Ethyl 2-Cyanoacetate (pH ~5, <15 °C) diazotization->coupling filtration1 Filter & Wash Intermediate coupling->filtration1 drying1 Dry Hydrazone Intermediate filtration1->drying1 cyclization Reductive Cyclization with Na₂S₂O₄ (70-75 °C) drying1->cyclization workup Quench & Solvent Exchange cyclization->workup extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction purification Recrystallization extraction->purification drying2 Dry Final Product purification->drying2 qc Final Analysis (HPLC, NMR, MS) drying2->qc

Caption: Step-by-step experimental workflow diagram.

Critical Safety Considerations

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially when dry. NEVER isolate the diazonium salt intermediate. Always use it directly in solution at low temperatures.

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. Toxic upon ingestion.

  • Hydrazine Derivatives: The intermediate hydrazone and the final amino-indole product should be handled as potentially toxic. Hydrazine itself is a known carcinogen and highly toxic.[10][11][12] Although not used directly here, its derivatives warrant caution.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11][12][13]

  • Ventilation: All operations must be performed in a properly functioning chemical fume hood to avoid inhalation of vapors or dust.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[14] Have sodium bicarbonate available to neutralize acid spills.

Conclusion

This application note details a validated and scalable two-stage process for the synthesis of this compound. By leveraging a Japp-Klingemann coupling followed by a reductive cyclization, the protocol offers high yields and relies on cost-effective starting materials. The outlined process controls, safety procedures, and mechanistic insights provide the necessary foundation for researchers and drug development professionals to successfully implement this synthesis on a larger scale, facilitating the production of this key pharmaceutical intermediate.

References

  • Wikipedia. Japp–Klingemann reaction.
  • ResearchGate. The Japp‐Klingemann Reaction.
  • Chemeurope.com. Japp-Klingemann reaction.
  • RSC Publishing. Recent advances in the synthesis of indoles and their applications.
  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles.
  • Péter, B. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES.
  • EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
  • PMC. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine.
  • University of New Mexico Environmental Health & Safety. Hydrazine Standard Operating Procedure Template.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
  • MDPI. Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • Appretech Scientific Limited. This compound.
  • PubChemLite. This compound (C12H14N2O3).

Sources

Application Note: High-Resolution Purification of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent instability of the 3-aminoindole scaffold presents significant purification challenges, including susceptibility to oxidative degradation.[1][2][3] This guide details a systematic approach, beginning with the determination of an optimal solvent system via Thin Layer Chromatography (TLC) and culminating in a robust flash column chromatography protocol designed to maximize purity and yield while minimizing product decomposition. The causality behind critical procedural choices, such as the use of an amine-modified mobile phase and inert atmosphere techniques, is thoroughly explained to ensure methodological success and reproducibility.

Introduction: The Challenge of Purifying 3-Aminoindoles

The 3-aminoindole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][4] this compound is a valuable building block for drug discovery programs. However, researchers frequently encounter difficulties in its purification. The electron-rich nature of the unprotected 3-amino group makes the molecule highly susceptible to oxidative dimerization and decomposition, often resulting in complex, discolored mixtures and diminished yields.[1][2][3]

Standard silica gel chromatography can exacerbate these issues due to the acidic nature of silanol groups (Si-OH) on the silica surface. These acidic sites can strongly interact with the basic amino group, leading to significant tailing, poor separation, and in some cases, on-column degradation. This protocol directly addresses these stability and interaction challenges.

Physicochemical Properties of the Target Compound

A clear understanding of the compound's properties is fundamental to developing a successful purification strategy.

PropertyValueSource
CAS Number 89607-80-7[5][6]
Molecular Formula C₁₂H₁₄N₂O₃[5][7]
Molecular Weight 234.26 g/mol [5]
Appearance Expected to be a solidN/A
Predicted XlogP 2.4[7]
Monoisotopic Mass 234.10045 Da[7]

Foundational Principles: Ensuring Stability and Selectivity

The success of this purification hinges on two core principles: (1) Mitigating Degradation and (2) Optimizing Chromatographic Selectivity .

  • Mitigating Degradation: Unprotected 3-aminoindoles are sensitive to both air and light.[1][2] Oxidative dimerization is a primary degradation pathway.[3] Therefore, all steps should be performed under an inert atmosphere (e.g., nitrogen or argon) and with protection from direct light by using amber glassware or aluminum foil.

  • Optimizing Selectivity: The choice of stationary and mobile phases is critical. While standard silica gel is used in this protocol, its acidic nature must be neutralized to achieve sharp, symmetrical peaks. This is accomplished by adding a small percentage of a volatile base, such as triethylamine (Et₃N), to the mobile phase. This "competing base" effectively deactivates the acidic silanol sites, preventing strong adsorption of the target amine.[8][9]

Experimental Workflow: From Crude Material to Purified Product

The overall purification strategy is a multi-step process designed for systematic optimization and execution.

workflow crude Crude Reaction Mixture tlc Step 1: TLC Analysis (Solvent System Scouting) crude->tlc Optimize Separation prep Step 2: Column Preparation (Slurry Packing) tlc->prep Use Optimized Eluent load Step 3: Sample Loading (Dry Loading Recommended) prep->load elute Step 4: Elution & Fraction Collection load->elute monitor Step 5: Fraction Analysis (TLC Monitoring) elute->monitor combine Step 6: Combine Pure Fractions & Solvent Evaporation monitor->combine Pool fractions with pure product (single spot) final Pure Compound (Store under N₂) combine->final

Caption: Overall purification workflow.

Protocol Part I: TLC Analysis for Optimal Solvent System Selection

Before committing to a large-scale column, a rapid and systematic TLC analysis is essential to identify a mobile phase that provides adequate separation. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically translates well to flash column chromatography, ensuring the compound elutes neither too quickly nor too slowly.

Materials
  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chambers

  • Spotting capillaries

  • Crude sample of this compound

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • UV lamp (254 nm)

Procedure
  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of DCM or EtOAc.

  • TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary to spot a small amount of the dissolved crude sample onto the origin line. Keep the spot as small as possible.

  • Eluent Preparation: Prepare 5-10 mL of various solvent systems in separate, covered TLC chambers. Allow the chambers to saturate with solvent vapor for at least 5 minutes.

    • Suggested Scouting Systems:

      • System A: 20% EtOAc / 80% Hexanes + 0.5% Et₃N

      • System B: 30% EtOAc / 70% Hexanes + 0.5% Et₃N

      • System C: 40% EtOAc / 60% Hexanes + 0.5% Et₃N

      • System D: 10% MeOH / 90% DCM + 0.5% Et₃N (for more polar impurities)

  • Development: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the system that gives an Rf of ~0.3 and provides the best separation from impurities.

tlc_logic start Run TLC with Scouting System rf Calculate Rf of Target Compound start->rf high_rf Rf > 0.4 (Too High) rf->high_rf low_rf Rf < 0.2 (Too Low) rf->low_rf good_rf 0.2 < Rf < 0.4 (Optimal) rf->good_rf decrease Decrease Eluent Polarity (e.g., more Hexanes) high_rf->decrease increase Increase Eluent Polarity (e.g., more EtOAc) low_rf->increase proceed Proceed to Column Chromatography good_rf->proceed decrease->start increase->start

Caption: Logic for optimizing the mobile phase using TLC.

Protocol Part II: Flash Column Chromatography

This protocol assumes a standard glass flash chromatography setup. The principles are directly applicable to automated systems.

Materials
  • Glass chromatography column

  • Silica gel (flash grade, e.g., 40-63 µm)

  • Sand (acid-washed)

  • Optimized mobile phase (from Part I)

  • Crude sample

  • Collection tubes/flasks

  • Inert gas supply (Nitrogen or Argon)

Procedure
  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the optimized mobile phase. A good ratio is ~100 g of silica for every 1-2 g of crude material, depending on separation difficulty.

    • While gently swirling, pour the slurry into the column. Use a funnel to avoid spillage.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a protective layer of sand (~1 cm) on top. Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating an even layer on the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the sample.

    • Pressurize the column with a gentle flow of inert gas to achieve a steady flow rate (e.g., ~5 cm/minute drop level).

    • Begin collecting fractions immediately. The size of the fractions should be guided by the column volume.

    • Continuously monitor the eluting fractions by TLC. Spot every few fractions on a single TLC plate to track the separation.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain the pure product (single spot at the correct Rf), combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent and triethylamine.

Post-Purification and Troubleshooting

Storage: The purified this compound should be stored as a solid in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated to prevent degradation.

Troubleshooting Guide:

ProblemProbable Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC 1. Compound is too polar for the eluent. 2. Strong interaction with acidic silica. 3. Sample overload.1. Increase eluent polarity. 2. Ensure 0.5-1% Et₃N is in the mobile phase. 3. Spot a more dilute sample on the TLC plate.
Poor Separation on Column 1. Eluent is too polar (low Rf difference between spots). 2. Poorly packed column (channeling). 3. Column overloaded with crude material.1. Re-optimize TLC with a less polar eluent. 2. Repack the column carefully. 3. Use a larger column or less crude material.
Compound Decomposes on Column (Discoloration) 1. Exposure to air/light. 2. Prolonged contact with acidic silica.1. Work quickly, protect the column from light. 2. Consider using neutral alumina or an amine-functionalized silica column as the stationary phase.[8][9]
No Compound Elutes 1. Eluent is not polar enough. 2. Irreversible adsorption to silica.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Use an amine-functionalized column or add more Et₃N to the eluent.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Aminoindoles.
  • Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3543. [Link]
  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • Powell, J. F. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(4), 569-573. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
  • Sciencemadness Discussion Board. (2017).
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
  • BGD Group. (2011). TLC Developing System. [Link]
  • Mohammad, A., & Sharma, S. (2001). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethylaminocinnamaldehyde.
  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. [Link]
  • Smith, C. R., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8031. [Link]
  • Gevorgyan, V., et al. (2012). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 14(13), 3296-3299. [Link]
  • Chemcasts. (n.d.).
  • PubChemLite. (n.d.).
  • Chemicalize. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)
  • MySkinRecipes. (n.d.).
  • Tomberlin, J. K., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(18), e01163-17. [Link]
  • European Directorate for the Quality of Medicines & HealthCare. (2023).
  • Biotage. (2023).
  • Waser, M., et al. (2021). Photoredox-Catalyzed Decarboxylative C-Terminal Peptide Functionalization and Arylation. Chemical Science, 12(1), 241-246. [Link]
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • SIELC Technologies. (n.d.).
  • Al-Tel, T. H. (2016).
  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. [Link]

Sources

Application Note: High-Purity Recrystallization of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the recrystallization of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications, we present two robust, field-proven protocols: a single-solvent method using ethanol and a dual-solvent (solvent/anti-solvent) method with ethyl acetate and heptane. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, troubleshooting advice, and a logical workflow to ensure the consistent attainment of high-purity material.

Introduction: The Imperative for Purity

This compound is a highly functionalized heterocyclic compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The specific arrangement of the amino, methoxy, and ethyl carboxylate groups on this molecule makes it a versatile building block for more complex therapeutic agents.

The purity of such an intermediate is paramount. Impurities, such as unreacted starting materials, by-products, or degradation products, can interfere with subsequent synthetic steps, complicate biological assays, and introduce artifacts into research data. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[3] This document details optimized recrystallization methodologies tailored to the specific physicochemical properties of this compound.

Physicochemical Properties & Solubility Rationale

Understanding the molecular structure is key to designing an effective purification strategy. The target compound possesses a combination of polar and non-polar features:

  • Hydrogen Bond Donors: The indole N-H and the primary amine (-NH₂) groups.

  • Hydrogen Bond Acceptors: The ester carbonyl (C=O), ester ether oxygen, and methoxy oxygen.

  • Aromatic System: The bicyclic indole core, which can participate in π-π stacking interactions.

  • Polarity: The molecule has an overall moderate to high polarity due to the multiple heteroatoms and hydrogen bonding capabilities. The amino group, in particular, significantly increases polarity.

This structural makeup dictates its solubility. The compound is expected to be soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate, acetone) but poorly soluble in non-polar aliphatic hydrocarbons (like hexane or heptane). This differential solubility is the foundation of a successful recrystallization.[4]

Solvent ClassExample SolventPredicted Solubility at 25 °CRationale for Selection/Exclusion
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleExcellent candidates for single-solvent recrystallization. Strong H-bonding with the solute provides a steep solubility curve with temperature.
Polar Aprotic Ethyl Acetate (EtOAc)SolubleGood "solvent" in a solvent/anti-solvent pair. Dissolves the compound well, allowing for precipitation with a non-polar anti-solvent.
Polar Aprotic AcetoneSolubleSimilar to EtOAc; can be effective but its lower boiling point can lead to rapid evaporation and premature precipitation.
Chlorinated Dichloromethane (DCM)SolubleGenerally too good a solvent for recrystallization, making it difficult to recover the product. More suitable for chromatography.
Non-Polar Heptane, HexaneInsolubleIdeal "anti-solvents." Their inability to dissolve the polar compound allows them to induce precipitation when added to a solution.
Aqueous WaterInsolubleCan be used as an anti-solvent with a highly water-miscible solvent like ethanol or acetone, particularly for polar compounds.[5]

Recrystallization Workflow & Method Selection

The choice between a single-solvent and a dual-solvent method depends on the initial purity of the crude material and the desired final specifications. The following workflow provides a logical path for method selection.

G crude Crude Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate test_sol Perform Small-Scale Solubility Tests crude->test_sol decision Good solubility in hot solvent? Poor solubility in cold solvent? test_sol->decision single_solvent Protocol 1: Single-Solvent Recrystallization (e.g., Ethanol) decision->single_solvent  Yes dual_solvent_path Insoluble in non-polar solvent? Soluble in polar aprotic solvent? decision->dual_solvent_path  No / Marginal purified High-Purity Crystals (Verify by TLC, mp, NMR) single_solvent->purified dual_solvent Protocol 2: Solvent/Anti-Solvent Recrystallization (e.g., EtOAc/Heptane) dual_solvent_path->dual_solvent  Yes troubleshoot Troubleshoot: (Oiling out, no crystals, etc.) dual_solvent_path->troubleshoot  No dual_solvent->purified

Caption: Workflow for selecting the optimal recrystallization protocol.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Indole compounds can be sensitive to light and air; consider working under an inert atmosphere (e.g., nitrogen) for maximum purity.[6]

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is ideal when a solvent is identified that dissolves the compound well at its boiling point but poorly at low temperatures. Ethanol is an excellent starting point for this compound. A similar, non-substituted indole ester has been successfully recrystallized from methanol.[1][7]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent required to dissolve the compound is critical for maximizing yield. An excess of solvent will keep more product dissolved upon cooling.

  • Decolorization (Optional): If the solution is highly colored due to persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w).[6] Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and compare it to the crude material.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Ethyl Acetate/Heptane)

This technique is highly effective when no single solvent provides the desired solubility profile. A "solvent" (ethyl acetate) is used to fully dissolve the compound, and an "anti-solvent" (heptane) is added to reduce the solubility and induce crystallization.[5]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of warm (~50 °C) ethyl acetate required for complete dissolution.

  • Addition of Anti-Solvent: While stirring the warm solution, add heptane dropwise. Continue adding heptane until the solution becomes faintly and persistently cloudy (the point of saturation). Causality Note: The cloudiness indicates that the solubility limit has been exceeded and nucleation is beginning. Adding the anti-solvent too quickly can cause the product to "oil out" or precipitate as an amorphous solid, trapping impurities.[6]

  • Clarification: If the solution becomes cloudy, add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation & Drying: Collect, wash with a small amount of a heptane-rich ethyl acetate/heptane mixture, and dry the crystals as described previously.

Protocol Comparison & Troubleshooting

ParameterProtocol 1 (Ethanol)Protocol 2 (EtOAc/Heptane)
Principle Temperature-dependent solubilityPolarity-dependent solubility
Pros Simple; uses a single, common solvent; often yields well-formed crystals.Highly versatile; fine-tunes solubility; effective for compounds that are too soluble in most solvents.
Cons Requires a solvent with a steep solubility curve; may not be suitable if compound is very soluble even when cold.Risk of "oiling out" if anti-solvent is added too quickly or at the wrong temperature; requires miscible solvent pairs.
Best For Crude material with moderate to good initial purity.Purifying compounds from very soluble impurities or when a suitable single solvent cannot be found.

Troubleshooting Common Issues:

  • "Oiling Out": The compound separates as a liquid instead of a solid.[6] This occurs if the solution is supersaturated at a temperature above the melting point of the solute. Solution: Re-heat the mixture to dissolve the oil, add more of the primary solvent (ethanol or EtOAc), and allow it to cool more slowly.

  • No Crystals Form: The solution may be too dilute or requires initiation of nucleation. Solution: Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a single "seed" crystal from a previous batch. If still unsuccessful, reduce the solvent volume by gentle heating and re-cool.

  • Poor Recovery: The yield is lower than expected. Solution: Too much solvent was used initially. The filtrate can be concentrated and a second crop of crystals can be collected. Ensure adequate cooling time in the ice bath.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: https://www.researchgate.net/post/How-to-recrystallization-amine-compound-and-it-is-not-soluble-in-common-organic-solvents
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Available at: https://patents.google.
  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Available at: https://www.mdpi.com/2073-4344/12/9/958
  • BenchChem. (n.d.). Removal of starting materials from the final indole product. Available at: https://www.benchchem.
  • Google Patents. (2016). CN105646324A - Preparation method of high-purity indole. Available at: https://patents.google.
  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: https://www.researchgate.net/publication/362817814_Purification_of_Indole_Contained_in_Wash_Oil_by_Combination_of_Extraction_and_Crystallization_Part_1_Recovery_and_Concentration_of_Indole_Contained_in_Wash_Oil_by_Solvent_Extraction
  • IUCr Journals. (2020). Ethyl 1H-indole-2-carboxylate. Available at: https://journals.iucr.org/e/issues/2020/09/00/x201205/
  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: https://www.mdpi.com/1420-3049/23/10/2533
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: https://www.youtube.
  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Available at: https://www.reddit.
  • ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. Available at: https://www.researchgate.

Sources

Troubleshooting & Optimization

improving the yield of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized troubleshooting guide for the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common hurdles and significantly improve your reaction yields. This guide is structured to address problems as they arise in a logical, sequential workflow, from starting materials to final product purification.

Core Synthetic Strategy: The Reissert Indole Synthesis

The synthesis of the target molecule, this compound, is most effectively approached via the Reissert indole synthesis. This classic method is renowned for its reliability in creating indole-2-carboxylates from 2-nitrotoluene precursors.[1] The pathway involves an initial base-catalyzed condensation followed by a reductive cyclization, which conveniently forms the indole ring and the 3-amino group in a single, efficient transformation.

Reissert_Synthesis_Pathway cluster_0 Step 1: Reissert Condensation cluster_1 Step 2: Reductive Cyclization A 4-Methoxy-2-nitrotoluene P1 Ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate A->P1 Condensation B Diethyl Oxalate B->P1 C Potassium Ethoxide (KOEt) in Dry Ether/Ethanol C->P1 Base Catalyst P2 Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate P1->P2 Reduction & Cyclization D Reducing Agent (e.g., H₂/Pd/C or SnCl₂/HCl) D->P2

Caption: The two-step Reissert synthesis pathway for the target indole.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Part 1: The Reissert Condensation

Question 1: My yield for the initial condensation of 4-methoxy-2-nitrotoluene with diethyl oxalate is consistently low (<40%). What are the critical factors I should investigate?

Low yield in this Claisen-type condensation is a frequent problem, often stemming from three key areas: moisture, base strength/stoichiometry, and reaction temperature.

  • Causality—The Role of Anhydrous Conditions: The reaction relies on the formation of a carbanion on the methyl group of 4-methoxy-2-nitrotoluene, which is generated by the ethoxide base. This carbanion is the key nucleophile. Any water present in the reaction will protonate the ethoxide and the carbanion, quenching the reaction.

  • Troubleshooting Steps:

    • Ensure Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents like ethanol and ether must be freshly distilled and dried over molecular sieves.[2]

    • Verify Base Quality and Stoichiometry: Use freshly prepared potassium ethoxide or high-purity commercial grade. A common error is using insufficient base. The reaction requires at least one full equivalent of base to drive the deprotonation to completion. Consider using a slight excess (1.1 to 1.2 equivalents).

    • Optimize Temperature: The initial deprotonation is often performed at room temperature or with gentle warming, but the subsequent reaction with diethyl oxalate should be controlled. Running the reaction at 0-5 °C after adding the oxalate can minimize side reactions, such as self-condensation of the diethyl oxalate.

Question 2: I'm observing a significant amount of unreacted 4-methoxy-2-nitrotoluene. Is the reaction reversible?

Yes, the initial deprotonation is an equilibrium. The acidity of the benzylic protons is enhanced by the ortho-nitro group, but a strong base is still required to shift the equilibrium towards the carbanion.

  • Causality—Equilibrium and Acidity: The pKa of a toluene derivative is high, and while the nitro group helps, a powerful, non-nucleophilic base is essential. Potassium ethoxide is a good choice, but sodium hydride (NaH) can also be effective, as the removal of H₂ gas drives the reaction forward.

  • Troubleshooting Steps:

    • Consider an Alternative Base: Switching from potassium ethoxide to sodium hydride (NaH) in an aprotic solvent like THF or DMF can lead to more complete deprotonation.

    • Increase Reaction Time: Allow the base to stir with the nitrotoluene for a sufficient period (e.g., 1-2 hours) before adding the diethyl oxalate to ensure maximum carbanion formation. Monitor this stage by TLC if possible, although visualizing the anion is not feasible; you are looking for the consumption of the starting material upon adding the electrophile.

Part 2: The Reductive Cyclization

Question 3: My reductive cyclization step is giving me a complex mixture of products with very little of the desired indole. What is going wrong?

This is the most critical and often problematic step. The reaction involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the adjacent pyruvate carbonyl group. The choice of reducing agent is paramount and dictates the success of the reaction.[3]

  • Causality—Chemoselectivity of Reducing Agents: Different reducing agents have varying levels of reactivity and can interact with the multiple functional groups present. Harsh conditions can lead to over-reduction of the indole ring itself or other side reactions.[4]

  • Troubleshooting Steps:

    • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest method.[5] However, it can be sensitive.

      • Catalyst Poisoning: The starting material or intermediates can sometimes poison the catalyst. Ensure the purity of your pyruvate intermediate.

      • Over-reduction: Under high pressure or prolonged reaction times, the newly formed indole ring can be partially hydrogenated to an indoline.[6] Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed.

    • Metal-Acid Reduction (SnCl₂ or Fe/HCl): Tin(II) chloride is a classic and highly effective reagent for this transformation.[5][7] It is generally more tolerant of other functional groups than catalytic hydrogenation.

      • Stoichiometry: A significant excess of SnCl₂ (typically 3-5 equivalents) is required.

      • Workup: The workup can be cumbersome due to the formation of tin salts. It often requires careful basification and filtration to remove the metal hydroxides.

Troubleshooting_Yield Start Low Yield in Reductive Cyclization Agent Which reducing agent was used? Start->Agent H2_Pd H₂/Pd/C Agent->H2_Pd SnCl2 SnCl₂/HCl Agent->SnCl2 Incomplete Incomplete Reaction? H2_Pd->Incomplete OverRed Multiple Products/ Over-reduction? H2_Pd->OverRed Sn_Stoich Check SnCl₂ Stoichiometry (Use 3-5 eq.) SnCl2->Sn_Stoich Acid Ensure Sufficient Acid (e.g., conc. HCl) SnCl2->Acid Poison Suspect Catalyst Poisoning Incomplete->Poison Yes Time Increase H₂ Pressure or Reaction Time Incomplete->Time No Monitor Monitor by TLC; Stop when SM is gone OverRed->Monitor Purity Purify Pyruvate Intermediate Poison->Purity

Caption: Troubleshooting decision tree for the reductive cyclization step.

Question 4: I'm struggling with the purification of the final product. It streaks badly on my silica gel column. How can I get a pure compound?

The 3-amino group makes the final product basic, which often leads to poor chromatographic behavior (tailing) on acidic silica gel.

  • Causality—Analyte-Stationary Phase Interaction: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and broadly.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is very effective at neutralizing the active sites on the silica and improving peak shape.[8]

    • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.

    • Recrystallization: This can be an excellent method for obtaining highly pure material if a suitable solvent system can be found.[9] Experiment with various solvents, such as ethyl acetate/hexanes, ethanol/water, or isopropanol.

Quantitative Data & Protocols

Table 1: Comparison of Reducing Agents for Cyclization
Reducing AgentTypical ConditionsAdvantagesDisadvantagesExpected Yield
H₂/Pd/C 10% Pd/C, 50 psi H₂, Ethanol or Acetic Acid, RTClean reaction, easy workup (filtration)Catalyst can be poisoned; potential for over-reduction of indole ring.[6]60-85%
SnCl₂·2H₂O 4-5 eq. SnCl₂·2H₂O, conc. HCl, Ethanol, 70-80°CHigh functional group tolerance, reliableTedious workup to remove tin salts, stoichiometric waste.[5]70-90%
Fe / Acetic Acid 5-10 eq. Iron powder, Glacial Acetic Acid, 80-100°CInexpensive, effectiveRequires large excess of iron, acidic workup needed.[7]65-80%
Sodium Dithionite Na₂S₂O₄, aq. THF or Methanol, RefluxMild conditionsCan sometimes be sluggish, requires aqueous media.[3]50-70%
Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxy-2-nitrotoluene (10.0 g, 59.8 mmol) and 150 mL of anhydrous diethyl ether.

  • Base Addition: Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (2.57 g, 65.8 mmol) in 75 mL of anhydrous ethanol under nitrogen.

  • Condensation: Add the potassium ethoxide solution dropwise to the nitrotoluene solution over 30 minutes at room temperature. Stir the resulting deep red mixture for 1 hour.

  • Electrophile Addition: Cool the mixture to 0°C in an ice bath. Add diethyl oxalate (9.61 g, 65.8 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Workup: Quench the reaction by slowly pouring it into 200 mL of ice-cold 1M HCl. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude pyruvate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Reductive Cyclization using Tin(II) Chloride

  • Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (15.0 g, 56.1 mmol) in 200 mL of ethanol.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 63.3 g, 280.5 mmol, 5 eq.) in one portion.

  • Acidification & Heating: Carefully add 50 mL of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 3-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: significant foaming may occur.

  • Filtration & Extraction: The resulting thick slurry containing tin hydroxides is filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate (3 x 150 mL). The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with additional ethyl acetate (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the final product.[9]

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process.
  • National Institutes of Health (NIH). (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • National Institutes of Health (NIH). (n.d.). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Péter, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, Vol. 51, No. 12.
  • Royal Society of Chemistry. (1965). The Catalytic Hydrogenation of Indoles.
  • MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • National Institutes of Health (NIH). (n.d.). Why Do Some Fischer Indolizations Fail?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

Sources

Technical Support Center: Purification of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this valuable indole intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The core challenge with this molecule stems from the inherent instability of the 3-aminoindole scaffold.[1] The C3-amino group, a strong electron-donating feature, renders the indole nucleus highly susceptible to oxidation, leading to the formation of colored impurities and degradation products.[1][2] This guide provides a framework for navigating these stability issues to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my product, which looks clean by NMR, turn pink/purple/dark brown upon standing or concentration?

A1: This is the most common issue and is almost always due to oxidation. The electron-rich 3-aminoindole system is highly prone to air and light-induced oxidation, which forms highly conjugated, colored dimeric or polymeric species.[1] To mitigate this, handle the compound rapidly, use degassed solvents, store under an inert atmosphere (Argon or Nitrogen), and protect from light.

Q2: My column chromatography yield is extremely low. Is the compound sticking to the silica gel?

A2: Yes, this is a significant probability. Two factors are at play:

  • Acid-Base Interaction: The basic amino group can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to significant tailing, and in some cases, irreversible adsorption.

  • On-Column Decomposition: The slightly acidic nature of silica gel can catalyze the degradation of this sensitive molecule, especially if the residence time on the column is long.

Q3: I see a new, more polar spot appearing on my TLC plate when I let my solution of the purified compound sit for a few hours. What is it?

A3: This is likely the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester.[3][4] This can be catalyzed by trace amounts of acid or base, especially in the presence of water. Ensure all solvents are dry and avoid unnecessarily prolonged exposure to non-neutral pH conditions.

Q4: Can I avoid silica gel chromatography altogether?

A4: It is possible, depending on the impurity profile of your crude material. A carefully designed crystallization or a sequence of acid-base extractions might be sufficient. If chromatography is necessary, alternatives to standard silica gel, such as reverse-phase chromatography or using deactivated silica, can be highly effective.

Section 2: Troubleshooting Purification Workflows

This section provides a problem-and-solution framework for the two primary purification techniques.

Troubleshooting Guide: Flash Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Severe Tailing (Comet-like spots) Strong interaction between the basic amine and acidic silica surface.1. Add a Mobile Phase Modifier: Incorporate 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide into your eluent system. This base will "cap" the acidic silanol sites, allowing your compound to elute more symmetrically. 2. Use Deactivated Silica: Consider using neutral alumina or commercially available deactivated silica gel for your column.
Color Change on Column (Band turns dark) On-column oxidation or decomposition catalyzed by the stationary phase.1. Increase Flow Rate: Minimize the compound's residence time on the column. Use a slightly more polar solvent system to elute the product faster (aim for an Rf of ~0.3-0.4). 2. Work Quickly: Do not let the column run dry or sit packed for extended periods before use. 3. Use an Inert Atmosphere: Apply a positive pressure of nitrogen or argon to the top of the column to minimize air exposure.
Poor Separation from a Close-Running Impurity Impurity has a very similar polarity to the product.1. Fine-Tune Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol.[5] 2. Reduce Column Loading: Overloading the column significantly reduces resolution. Use a maximum of 1g of crude material per 50g of silica. 3. Consider Reverse-Phase (C18) Chromatography: The separation mechanism is different and may easily resolve impurities that co-elute on normal phase.
Troubleshooting Guide: Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Product "Oils Out" The compound is too soluble in the chosen solvent, or the solution is supersaturated and crashing out of solution as a liquid phase.1. Change Solvent System: The compound is likely too soluble. Add a non-polar anti-solvent dropwise to the hot, dissolved solution until turbidity persists. Common systems include Ethyl Acetate/Hexane or Toluene/Heptane. 2. Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a refrigerator or ice bath. Crash cooling often promotes oiling.
Purity Does Not Improve The impurities are co-crystallizing with the product.1. Perform a Charcoal Treatment: If the impurities are colored (oxidative byproducts), add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and filter hot through a pad of celite to remove the charcoal and adsorbed impurities. 2. Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving both the product and the impurity. Experiment with different solvent systems.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.1. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal from a previous batch if available. 3. Cool to Lower Temperature: Move the solution from the refrigerator (4°C) to a freezer (-20°C) if no crystals have formed after several hours.

Section 3: Recommended Purification Protocols

These protocols are designed as self-validating systems with integrated quality control checks.

Protocol 3.1: Optimized Flash Chromatography

This protocol prioritizes speed and compound stability.

  • Solvent System Selection (QC Step 1):

    • On an analytical TLC plate, find a solvent system that gives your product an Rf value between 0.3 and 0.4.

    • Start with a 30:70 mixture of Ethyl Acetate (EtOAc) in Hexane. Adjust polarity as needed.

    • Crucially, add 1% Triethylamine (Et₃N) to your chosen solvent system. This will be your mobile phase.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Flush the column with the mobile phase (e.g., 30% EtOAc/Hexane + 1% Et₃N) under positive pressure, ensuring no air bubbles are trapped. Do not let the column run dry.

  • Sample Preparation & Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your mobile phase.

    • For best results (Dry Loading): Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top to prevent disturbance.

  • Elution & Fraction Collection:

    • Fill the column with the mobile phase and apply positive pressure (N₂ or Ar is preferred) to begin elution at a steady, fast drip rate.

    • Collect fractions and monitor them by TLC. Pool the fractions containing the pure product.

  • Product Isolation (QC Step 2):

    • Combine the pure fractions. Before concentrating the entire batch, take a small aliquot, concentrate it, and run a final TLC and ¹H NMR to confirm purity.

    • Concentrate the pooled fractions in vacuo at a moderate temperature (<40°C) to minimize degradation.

    • Immediately place the purified, dry product under an inert atmosphere.

Protocol 3.2: Two-Solvent Recrystallization
  • Solvent Screening (QC Step):

    • Place a few milligrams of your chromatographed product into several test tubes.

    • Test solvent pairs. Find a "solvent" in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethyl Acetate, Toluene, Acetone) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane).

  • Dissolution:

    • Place the material to be crystallized in a flask. Add the "solvent" (e.g., Ethyl Acetate) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the "anti-solvent" (e.g., Hexane) dropwise until you see persistent cloudiness (turbidity).

    • Add 1-2 drops of the "solvent" back to make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold "anti-solvent".

    • Dry the crystals under high vacuum. Store under an inert atmosphere and protected from light.

Section 4: Visualized Workflows & Logic

General Purification Strategy

The following diagram outlines the logical flow from crude product to a purified, stable compound.

PurificationWorkflow cluster_prep Initial Assessment cluster_main_purification Primary Purification cluster_polishing Final Polishing cluster_final Final Analysis & Storage Crude Crude Product QC1 QC Check: TLC & ¹H NMR Crude->QC1 Chroma Flash Chromatography (Et₃N modified eluent) QC1->Chroma Impurities Present Recryst Recrystallization (e.g., EtOAc/Hexane) QC1->Recryst Crude is >90% Pure Chroma->Recryst Isolable Solid Needs Polishing QC2 Final QC: Purity Check Chroma->QC2 Product is >98% Pure Recryst->QC2 Store Store under N₂/Ar Protected from Light QC2->Store Pass

Caption: A typical workflow for purifying this compound.

Troubleshooting Colored Product

Use this decision tree if your final product is not a white or off-white solid.

TroubleshootingColor Start My final product is colored (pink, brown, etc.) Q1 Was the crude material colored before purification? Start->Q1 A1_Yes Problem is in the reaction or workup. Review for excess oxidants or heat. Q1->A1_Yes Yes Q2 Did the color appear during chromatography? Q1->Q2 No A2_Yes Decomposition on column. Use deactivated silica, add Et₃N, and elute faster. Q2->A2_Yes Yes Q3 Did the color appear during solvent removal? Q2->Q3 No A3_Yes Heat/Air sensitivity. Use lower temp rotovap. Backfill with N₂/Ar. Q3->A3_Yes Yes A3_No Post-purification oxidation. Store under inert gas and protect from light. Q3->A3_No No

Caption: Decision tree for diagnosing the source of colored impurities.

References

  • Watanabe, K., & Moriyama, K. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Molecules, 24(6), 1147. [Link]
  • PubChem. (n.d.). This compound.
  • MolPort. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • precisionFDA. (n.d.). 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. [Link]
  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
  • ResearchGate. (n.d.).
  • Bielawski, M., & Alov, P. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704. [Link]
  • Green, O. D., & You, S. L. (2019). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 17(30), 7168-7172. [Link]
  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
  • Al-Hourani, B. J. (2019).
  • Der Pharma Chemica. (2016).
  • Peltz, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Al-Hadedi, A. A. M., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 28(13), 5192. [Link]
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. [Link]
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]
  • Appretech Scientific Limited. (n.d.).
  • MySkinRecipes. (n.d.).
  • Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1793. [Link]
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 12417. [Link]
  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
  • Amerigo Scientific. (n.d.).
  • Le-Coz, C., et al. (2021). Photoredox-catalyzed oxidative decarboxylative coupling of small peptides. Chemical Science, 12(1), 191-196. [Link]
  • Google Patents. (n.d.). WO2011133751A2 - Process of producing cycloalkylcarboxamido-indole compounds.
  • ResearchGate. (2016). (PDF) Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)

Sources

Technical Support Center: Optimization of the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. First discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone remains one of the most versatile and widely used methods for constructing the indole scaffold, a core component in numerous pharmaceuticals and natural products.[1][2][3][4]

This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: The Fischer Indole Synthesis - A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through several key, acid-catalyzed steps.[1][3] The choice of acid, solvent, and temperature directly influences the rate and efficiency of each step, particularly the irreversible[2][2]-sigmatropic rearrangement, which is often rate-determining.

The generally accepted mechanism is as follows:

  • Hydrazone Formation: The arylhydrazine and a suitable aldehyde or ketone condense to form an arylhydrazone. This step can be performed separately or in situ.[4][5]

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[1][3][5]

  • [2][2]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[6][7]

  • Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a five-membered ring (an aminal).[7]

  • Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[1][3][7]

Fischer_Indole_Mechanism cluster_start Inputs Arylhydrazine Arylhydrazine Hydrazone 1. Hydrazone Formation Arylhydrazine->Hydrazone + Acid (cat.) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + Acid (cat.) Enamine 2. Tautomerization to Enamine Hydrazone->Enamine Rearrangement 3. [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Rate-Determining Step Aminal 4. Cyclization to Aminal Rearrangement->Aminal Indole 5. NH₃ Elimination & Aromatization Aminal->Indole Product Indole Product Indole->Product

Caption: Key stages of the Fischer indole synthesis mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst to start with?

There is no single "best" catalyst, as the optimal choice is highly substrate-dependent. However, a good starting point for many syntheses is a moderately strong Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂) .[1][3]

  • Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) are effective and widely used.[3] PPA can be particularly useful as it can also serve as the solvent, but its high viscosity and challenging workup are drawbacks.

  • Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) are also excellent catalysts and can sometimes offer milder conditions or different regioselectivity.[1][2][8]

The key is to match the acid strength to the substrate. Electron-rich hydrazines may require milder acids to prevent side reactions like N-N bond cleavage, while electron-poor systems might need stronger acids to facilitate the rearrangement.[9]

Q2: How do I choose the right solvent for my reaction?

Solvent selection is critical for managing temperature, ensuring solubility of reactants, and sometimes, driving the reaction equilibrium.[10][11]

  • High-boiling non-polar solvents like toluene or xylene are common choices. They allow for high reaction temperatures and can facilitate the initial hydrazone formation by azeotropic removal of water.

  • Polar aprotic solvents such as DMF or DMSO can be effective, particularly for substrates with poor solubility in non-polar media.[5]

  • Alcohols like ethanol are often used, especially for the initial hydrazone formation step.

  • Solvent-free (neat) conditions or reactions in low melting mixtures (e.g., eutectic mixtures) have also proven effective and can simplify workup and reduce waste.[12][13]

The polarity of the solvent can influence the stability of intermediates and the overall reaction rate.[10] For sensitive substrates, diluting the reaction mixture with an inert solvent can help prevent degradation at high temperatures.[10][11]

Q3: What are typical reaction temperatures and times?

The Fischer indole synthesis is highly temperature-sensitive and often requires elevated temperatures to proceed efficiently.[9][11][12]

  • Typical Temperatures: Often run between 80 °C and the reflux temperature of the solvent. Harsh conditions can sometimes employ temperatures up to 200 °C.

  • Reaction Times: Can range from a few hours (typically 2-4) to overnight, depending on the reactivity of the substrates and the chosen conditions.[1]

It is crucial to monitor the reaction by TLC or LC-MS. Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired indole product, resulting in tar formation.[11]

Section 3: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most common issues encountered during the Fischer indole synthesis in a practical, question-and-answer format.

Troubleshooting_Workflow cluster_yield Low or No Yield cluster_purity Purity Issues cluster_solutions Potential Solutions Start Reaction Issue Identified (e.g., Low Yield, Side Products) Check_Hydrazone Is Hydrazone Stable? Formed In Situ? Start->Check_Hydrazone Check_Conditions Conditions Too Mild? Start->Check_Conditions Check_Degradation Substrate/Product Degradation? Start->Check_Degradation Side_Products Side Products Observed? Start->Side_Products Regioisomers Regioisomers Formed? Start->Regioisomers Sol_InSitu Action: Form Hydrazone In Situ Check_Hydrazone->Sol_InSitu Sol_Conditions Action: Increase Temp. &/or Acid Strength Check_Conditions->Sol_Conditions Sol_Milder Action: Decrease Temp. Use Milder Acid Check_Degradation->Sol_Milder Sol_Substrate Action: Check for EDGs. Consider Lewis Acid Side_Products->Sol_Substrate Sol_Regio Action: Screen Acid Catalysts (Brønsted vs. Lewis) Regioisomers->Sol_Regio

Caption: A workflow for troubleshooting common Fischer indole synthesis issues.

Problem 1: My reaction gives a low yield or fails completely.

Possible Cause A: Unstable Hydrazone Intermediate

  • Why it happens: Some arylhydrazones are unstable and can decompose upon isolation or standing.

  • Solution: Perform the reaction as a "one-pot" synthesis.[6] Instead of isolating the hydrazone, generate it in situ by mixing the arylhydrazine and carbonyl compound directly in the acidic reaction medium.[9] This ensures the unstable intermediate is immediately subjected to the cyclization conditions.

Possible Cause B: Reaction Conditions are Too Mild

  • Why it happens: The[2][2]-sigmatropic rearrangement has a significant activation energy barrier. Insufficient heat or acid strength will result in an incomplete reaction, with starting material remaining.[9]

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.

    • Increase Acid Strength: Switch from a weaker acid (e.g., acetic acid) to a stronger one (e.g., p-TsOH, PPA, or a Lewis acid like ZnCl₂).[9]

Possible Cause C: Substrate or Product Degradation

  • Why it happens: The combination of strong acid and high heat can degrade sensitive starting materials or the indole product, often forming insoluble tars.[11]

  • Solutions:

    • Lower Temperature: If decomposition is evident, reduce the reaction temperature.

    • Use a Milder Acid: Switch to a less aggressive catalyst (e.g., from PPA to acetic acid).

    • Dilute the Reaction: Running the reaction at a lower concentration in an inert, high-boiling solvent can sometimes mitigate degradation.[10]

Problem 2: My reaction produces significant side products.

Possible Cause A: Competing N-N Bond Cleavage

  • Why it happens: This is a major competing pathway, especially when the arylhydrazine contains strong electron-donating groups (EDGs) like methoxy or amino groups.[9][14] These groups can stabilize an intermediate that favors direct cleavage of the N-N bond, leading to aniline byproducts instead of cyclization.[14][15][16]

  • Solutions:

    • Use Milder Conditions: Employ a weaker acid catalyst and a lower reaction temperature to disfavor the cleavage pathway.[9]

    • Switch to a Lewis Acid: Lewis acids like ZnCl₂ can sometimes promote the desired cyclization over cleavage more effectively than Brønsted acids for these substrates.[15]

Possible Cause B: Formation of Regioisomers

  • Why it happens: When using an unsymmetrical ketone (with two different α-methylene groups), two different enamine intermediates can form, leading to a mixture of two isomeric indole products.[9][17]

  • Solution: Regioselectivity is notoriously difficult to control and is influenced by a complex interplay of steric effects, acid strength, and temperature.[2][9] A systematic screening of acid catalysts (both Brønsted and Lewis acids) and solvents is the most effective approach to optimize the ratio for the desired isomer.[17] Weaker acids may favor the kinetic product, while stronger acids can favor the thermodynamic product.[9]

Problem 3: I cannot synthesize the parent, unsubstituted indole.

  • Why it happens: The Fischer indole synthesis fails when using acetaldehyde as the carbonyl component.[1]

  • Solution: A common workaround is to use pyruvic acid as the starting ketone. This forms indole-2-carboxylic acid, which can then be easily decarboxylated by heating to yield the parent indole.[5][14]

Section 4: Protocols for Optimization

Protocol 1: General Procedure for Fischer Indole Synthesis (Two-Step)

This protocol describes the formation of 2-phenylindole and is a robust starting point that can be adapted.[4]

  • Step A: Hydrazone Formation

    • Combine equimolar amounts of phenylhydrazine (e.g., 3.6 g, 33 mmol) and acetophenone (e.g., 4.0 g, 33 mmol).

    • Warm the mixture gently (e.g., on a steam bath) for 1 hour.

    • Dissolve the hot mixture in a minimal amount of hot 95% ethanol (e.g., 80 mL).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the acetophenone phenylhydrazone crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Step B: Indolization

    • In a suitable flask, thoroughly mix the dried phenylhydrazone (e.g., 5.3 g, 25 mmol) with powdered anhydrous zinc chloride (e.g., 25.0 g).

    • Immerse the flask in a preheated oil bath at 170 °C and stir vigorously.

    • The mixture will liquefy, and fumes will evolve. After ~5 minutes, remove from heat and continue stirring.

    • Carefully pour the hot reaction mixture into a beaker containing water (400 mL), glacial acetic acid (50 mL), and concentrated HCl (5 mL) to dissolve the zinc salts.

    • Collect the crude 2-phenylindole precipitate by filtration, wash thoroughly with water, and recrystallize from hot ethanol.

Protocol 2: Screening Acid Catalysts

To optimize the reaction, it is essential to screen different acid catalysts.

Catalyst TypeCatalyst ExampleTypical Loading (mol%)Notes
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)10 - 100 mol%Good general-purpose catalyst.
Brønsted Acid Polyphosphoric acid (PPA)Used as solventEffective but viscous; workup can be difficult.
Lewis Acid Zinc Chloride (ZnCl₂)1 - 2 equivalentsA very common and effective catalyst.[2]
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)1 - 2 equivalentsPowerful Lewis acid; handle with care.[2]

Screening Procedure:

  • Set up four parallel reactions in small scale (e.g., 0.5 mmol).

  • To each reaction vessel, add the arylhydrazine, the carbonyl compound, and the chosen solvent.

  • Add one of the selected catalysts from the table to each respective vessel.

  • Heat all reactions to the same temperature (e.g., 100 °C) and monitor their progress over time by TLC or LC-MS.

  • Compare the yield and purity of the desired indole to identify the most effective catalyst.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • 88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. PMC.
  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • ResearchGate. (2002). Fischer indole synthesis in the absence of a solvent.
  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Here, we address common experimental hurdles in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your synthetic strategies.

General Troubleshooting

This section addresses broad issues applicable to various indole synthesis methodologies.

Q1: My indole synthesis is resulting in a very low yield or failing completely. What are the primary factors to investigate?

Low yields are a frequent challenge and can stem from several interrelated factors. A systematic evaluation of your reaction parameters is the most effective approach.[1][2]

Core Areas for Investigation:

  • Purity of Starting Materials: Impurities in your arylhydrazine, aniline, or carbonyl compounds can introduce competing side reactions or inhibit your catalyst.[2][3] Always ensure the purity of your reagents through appropriate characterization (NMR, melting point) and purification (recrystallization, distillation) before use.[3]

  • Reaction Conditions: Indole syntheses, particularly the Fischer method, are highly sensitive to temperature, reaction time, and acid strength.[1][3] Sub-optimal conditions can lead to decomposition of starting materials, intermediates, or the final product.[3][4] It is often necessary to empirically optimize these parameters for each specific substrate combination.[3]

  • Atmospheric Conditions: The active Pd(0) catalyst in many cross-coupling reactions is sensitive to oxygen.[5] Similarly, some intermediates or reagents may be sensitive to moisture.[2] If you are running a sensitive reaction, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Substituent Effects: The electronic nature of the substituents on your starting materials can dramatically influence the reaction's success. For instance, in the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting undesired cleavage over cyclization.[1][6][7]

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.[6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[8][9]

Q2: I'm observing significant side product formation in my Fischer indole synthesis. What are the likely culprits?

Side reactions in the Fischer synthesis are common and often arise from the acidic conditions and the nature of the carbonyl component.

  • Aldol Condensation: If you are using an enolizable aldehyde or ketone, self-condensation can occur under the acidic reaction conditions, consuming your starting material.[3] Consider using a non-enolizable carbonyl compound if your desired product allows for it.

  • N-N Bond Cleavage: This is a major competing pathway, especially when the arylhydrazine contains electron-donating substituents.[1][6] This cleavage results in byproducts such as aniline derivatives.[6] Computational studies have shown that excessive stabilization of the key ene-hydrazine intermediate can favor this cleavage over the desired[6][6]-sigmatropic rearrangement.[6][7]

  • Rearrangements: Under strongly acidic conditions, the initially formed indolenine can undergo 1,2-alkyl migration, leading to isomeric indole products.[10]

Q3: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity?

Regioselectivity is a well-known challenge when using unsymmetrical ketones.[3] The outcome is a delicate balance of steric effects and the acidity of the reaction medium.[3]

  • Catalyst Acidity: The choice and concentration of the acid catalyst can significantly influence the product ratio.[3][11] Weaker acids often favor the kinetic product, derived from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable product.[3] For example, reactions with methyl ethyl ketone have shown this trend.[3]

  • Steric Hindrance: Bulky substituents on either the ketone or the arylhydrazine can direct the cyclization to the less sterically hindered position.[3]

Acid Catalyst SystemTypical Outcome with Unsymmetrical Ketones
90% (w/w) Orthophosphoric AcidOften favors one regioisomer (e.g., the 3-substituted indole)[11]
Polyphosphoric Acid (PPA)Can favor the thermodynamically more stable isomer[8][11]
70% (w/w) Sulfuric AcidTends to produce the alternative regioisomer (e.g., the 2-substituted indole)[11]
Lewis Acids (ZnCl₂, BF₃)Can also influence regioselectivity, but the outcome is substrate-dependent[8][12][13]
Workflow for Troubleshooting Fischer Indole Synthesis

fischer_troubleshooting start Start: Low Yield or No Product check_purity Check Purity of Starting Materials Arylhydrazine Carbonyl Compound start->check_purity Impure? optimize_conditions Optimize Reaction Conditions Temperature Acid Catalyst Reaction Time start->optimize_conditions Pure solution_purity Purify Reagents Recrystallize or Distill check_purity->solution_purity Yes consider_substituents Evaluate Substituent Effects Electron-donating vs. Electron-withdrawing optimize_conditions->consider_substituents No Improvement side_products Analyze Side Products Aldol Condensation N-N Cleavage Isomers optimize_conditions->side_products Side Products Observed end Successful Synthesis optimize_conditions->end Improved Yield solution_substituents Modify Strategy Change synthesis route Use milder Lewis acid consider_substituents->solution_substituents Adverse Effects solution_side_products Adjust Conditions Lower temperature Change catalyst side_products->solution_side_products solution_purity->optimize_conditions solution_conditions Systematic Screen Vary one parameter at a time solution_substituents->end solution_side_products->optimize_conditions

Caption: A troubleshooting workflow for common Fischer indole synthesis problems.

Bischler-Möhlau Indole Synthesis

This method produces 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[14][15] Historically, this reaction has been plagued by harsh conditions and low yields.[14][16]

Q4: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of byproducts. How can I improve this reaction?

The primary drawback of the classical Bischler-Möhlau synthesis is the requirement for harsh reaction conditions.[14]

  • Milder Reaction Conditions: Recent advancements have focused on developing milder protocols. The use of lithium bromide as a catalyst has shown promise.[15] Additionally, microwave-assisted synthesis, often in greener solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve yields and reduce reaction times.[15][16]

  • Role of Excess Aniline: In the traditional procedure, excess aniline serves as a reactant, a base to neutralize the HBr formed, and as the solvent.[16] Understanding these multiple roles is key to optimization.

Mechanism of the Bischler-Möhlau Synthesis

bischler_mohlau_mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Aromatization start α-Bromo-acetophenone + 2 Aniline intermediate1 Adduct Formation start->intermediate1 + Aniline intermediate2 Intermediate 4 (α-Arylamino-ketone derivative) intermediate1->intermediate2 + Aniline, -HBr intermediate3 Intermediate 5 (Cyclized intermediate) intermediate2->intermediate3 Electrophilic Cyclization (- Aniline) product 2-Aryl-indole (Final Product) intermediate3->product Aromatization & Tautomerization

Caption: Key steps in the Bischler-Möhlau indole synthesis mechanism.[14][15]

Palladium-Catalyzed Indole Syntheses

Modern synthetic methods often rely on palladium-catalyzed reactions, such as the Larock, Buchwald-Hartwig, and Suzuki-Miyaura couplings, to construct the indole core.[4] These methods offer broad substrate scope but are sensitive to catalyst, ligand, and reaction conditions.

Q5: My palladium-catalyzed indole synthesis is sluggish or fails to proceed. What are the common points of failure?

The success of these reactions hinges on maintaining an active catalytic cycle.

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ligand is paramount.[5][17] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the desired reaction pathway and prevent catalyst inhibition by nitrogen-containing substrates like pyridines.[5]

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation to inactive Pd(II).[5] Running the reaction under an inert atmosphere is critical. Catalyst deactivation can also manifest as the formation of palladium black (aggregated, inactive palladium), which can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[5]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction. The base's strength and the solvent's polarity must be optimized for the specific coupling reaction.[17] The solvent must be anhydrous and capable of dissolving all reaction components.[5]

Protocol: General Setup for a Palladium-Catalyzed Cross-Coupling Reaction
  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the coupling partner (e.g., alkyne, boronic acid; 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst/Ligand Addition: In a separate vial or glovebox, prepare a stock solution of the palladium precatalyst (e.g., 2 mol %) and the appropriate ligand (e.g., 4 mol %). Add the required volume of this solution to the reaction vial.[5]

  • Reaction Monitoring: Heat the reaction to the optimized temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous wash to remove the base and salts. Dry the organic layer, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Protecting Groups and Purification

Q6: I need to perform a reaction on a substituent of my indole, but the indole N-H is interfering. How do I choose a suitable protecting group?

N-protection is a crucial strategy in indole chemistry.[18] The choice of protecting group depends on the subsequent reaction conditions and the required deprotection method.[19]

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Characteristics
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, baseAcidic conditions (e.g., TFA, HCl)[19]Electron-withdrawing, stabilizes the ring to oxidation.[19] Labile to acid.[19]
Ts (Tosyl)TsCl, baseHarsh conditions (e.g., strong reducing agents, strong base)[19]Very robust, electron-withdrawing. Notoriously difficult to remove.[19]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMF[19]Fluoride sources (e.g., TBAF) or acidic conditionsStable to a wide range of conditions.[1][20]
Pivaloyl Pivaloyl chloride, baseStrong base (e.g., LDA) at elevated temperatures[18]Sterically bulky, can protect both N-1 and C-2 positions. Difficult to remove with traditional methods.[18]
Q7: I'm struggling with the purification of my crude indole product. What are some effective strategies?

Purification of indoles can be challenging due to the presence of closely related impurities and the potential for degradation on silica gel.[1]

  • Column Chromatography: This is the most common method. The choice of solvent system is critical. A gradient elution may be necessary to separate closely eluting compounds.[1] Sometimes, deactivation of the silica gel with a small amount of a basic modifier like triethylamine (if the compound is stable to it) can prevent streaking and degradation.

  • Recrystallization: This can be a highly effective method for obtaining high-purity material, although it may lead to lower recovery.[1] A mixed solvent system, such as methanol and water, can sometimes be effective.[1]

  • Reverse-Phase HPLC: For challenging separations or for obtaining highly pure samples for biological testing, reverse-phase HPLC can be an excellent option.[21]

References
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. PMCID: PMC3076556.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5980-5989. DOI: 10.1021/ja200122e.
  • Loffet, A., & Zhang, H. (2000). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 55(4), 304-311. DOI: 10.1034/j.1399-3011.2000.00698.x.
  • Palmer, B. D., & Waring, D. R. (1971). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 806-810. DOI: 10.1039/J29710000806.
  • Ali, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 1883-1890. PMCID: PMC6257321.
  • Isaksson, R., & Sandström, J. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • SynArchive. (n.d.). Protecting Groups List.
  • Fresneda, P. M., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 7(8), 589-594.
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4433-4442. DOI: 10.1039/D2GC00724J.
  • Al-Shamali, A. A., & El-Apasery, M. A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54068-54096. DOI: 10.1039/C7RA10716A.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • University of Connecticut. (n.d.). Indoles.
  • ResearchGate. (n.d.). Bischler-Möhlau indole synthesis.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Sharma, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. DOI: 10.1039/D5RA00871A.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Chen, J., & Chen, J. (2019). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry, 84(15), 9723-9731. DOI: 10.1021/acs.joc.9b01321.
  • National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Ackermann, L., & Potukuchi, H. K. (2012). Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation. Angewandte Chemie International Edition, 51(48), 12077-12080. DOI: 10.1002/anie.201206533.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position.
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. DOI: 10.1016/0003-2697(87)90273-9.

Sources

Technical Support Center: Navigating the Stability Challenges of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile yet sensitive building block in their synthetic endeavors. The inherent reactivity of the 3-aminoindole scaffold, while synthetically useful, presents a unique set of stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome these issues, ensuring the success and reproducibility of your experiments.

The Dichotomy of Reactivity and Instability

This compound is a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, particularly those with biological activity.[1] The electron-rich nature of the 3-aminoindole core makes it highly nucleophilic and susceptible to various transformations. However, this same electronic character is the root of its instability. The molecule is particularly sensitive to atmospheric oxygen and light, which can trigger rapid decomposition pathways.[2]

The substituents on the indole ring play a crucial role in modulating its stability. The 5-methoxy group is an electron-donating group (EDG) which further increases the electron density of the indole system, enhancing its nucleophilicity but also its susceptibility to oxidation. Conversely, the 2-ethyl carboxylate group is an electron-withdrawing group (EWG) which can help to stabilize the molecule to some extent by delocalizing electron density. Understanding this electronic interplay is key to designing robust reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction mixture turns dark brown or black, and I observe a low yield of my desired product.

Possible Cause: This is a classic sign of oxidative decomposition of the 3-aminoindole starting material. The electron-rich indole nucleus is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and certain metal catalysts. The dark coloration is due to the formation of polymeric, tar-like byproducts.

Solutions:

  • Rigorous Inert Atmosphere: The most critical factor in preventing oxidative decomposition is the strict exclusion of oxygen.

    • Protocol:

      • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

      • Assemble the reaction apparatus while hot and immediately place it under a high-purity inert atmosphere (argon or nitrogen).

      • Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Add all reagents under a positive pressure of inert gas.

  • Light Protection: Photons can provide the energy to initiate radical-based decomposition pathways.

    • Protocol:

      • Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware.

      • Minimize exposure of the reaction mixture to ambient light during workup and purification.

  • Temperature Control: While heating is often necessary to drive reactions to completion, elevated temperatures can accelerate decomposition.

    • Protocol:

      • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Consider using a well-calibrated oil bath or a temperature-controlled reaction block.

      • If the reaction is exothermic, ensure adequate cooling to prevent a runaway reaction.

Problem 2: I am isolating an unexpected dimer of my starting material.

Possible Cause: Unprotected 3-aminoindoles are prone to oxidative dimerization, forming 3,3'-biindole structures.[2] This is a common side reaction, especially if the reaction conditions are not strictly anaerobic.

Solutions:

  • Inert Atmosphere: As with general decomposition, maintaining a strictly inert atmosphere is paramount.

  • Protecting Groups: If the 3-amino group is not directly involved in the desired transformation, consider protecting it.

    • Protocol for Boc Protection (Example):

      • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

      • Stir the reaction at room temperature and monitor by TLC.

      • Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The protected compound will be significantly more stable.

  • Control of Stoichiometry: In some cases, using a slight excess of the coupling partner can help to favor the desired reaction over self-dimerization.

Problem 3: My purification by silica gel column chromatography is leading to significant product loss and streaking.

Possible Cause: The slightly acidic nature of standard silica gel can promote the decomposition of the acid-sensitive 3-aminoindole. The high surface area of the silica also provides ample opportunity for air oxidation if the column is not run under anaerobic conditions.

Solutions:

  • Deactivated Silica Gel:

    • Protocol:

      • Prepare a slurry of silica gel in your chosen eluent.

      • Add 1-2% triethylamine (or another suitable base like pyridine) to the slurry and mix thoroughly. This will neutralize the acidic sites on the silica.

      • Pack the column with the deactivated silica slurry.

  • Anaerobic Column Chromatography:

    • Protocol:

      • Use a column equipped with a stopcock and a gas inlet adapter.

      • Pack the column with deactivated silica gel.

      • Gently flush the packed column with argon or nitrogen for 15-20 minutes before loading your sample.

      • Load the sample under a positive pressure of inert gas.

      • Run the column with a slight positive pressure of inert gas.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or celite.

  • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than you might normally choose to expedite elution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Temperature: At low temperatures, ideally in a freezer (-20 °C).

  • Light: In an amber-colored vial or a vial wrapped in aluminum foil to protect it from light.

  • Purity: Ensure the compound is as pure as possible, as impurities can sometimes catalyze decomposition.

Storage ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative decomposition.
Temperature -20 °C (Freezer)Slows down the rate of decomposition.
Light Amber vial or foil-wrappedPrevents light-induced degradation.

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions (pH < 4): Strong acids can lead to protonation of the indole nitrogen and potentially promote side reactions or decomposition, though the hydrochloride salt form is sometimes used to improve stability.[3]

  • Neutral Conditions (pH 6-7): Generally the most stable range for handling and short-term storage in solution.

  • Basic Conditions (pH > 8): Basic conditions can deprotonate the indole nitrogen, increasing the electron density of the ring system and making it even more susceptible to oxidation. Strong bases should be avoided unless required for a specific reaction, and in such cases, rigorous exclusion of air is critical.

Q3: What solvents are recommended for reactions involving this compound?

A3: The choice of solvent can influence the stability of this compound.

  • Recommended Solvents: Anhydrous and degassed aprotic solvents are generally preferred.

    • Dichloromethane (DCM): A good choice for many reactions, but ensure it is free of acidic impurities.

    • Tetrahydrofuran (THF): Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides, which can promote oxidation.

    • Acetonitrile (ACN): A versatile polar aprotic solvent.

    • Toluene: A good non-polar option, especially for reactions at elevated temperatures.

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol): While sometimes necessary, these solvents can participate in hydrogen bonding and may facilitate certain decomposition pathways.[4] Ensure they are thoroughly degassed.

    • Chlorinated Solvents (e.g., Chloroform, Carbon Tetrachloride): These should be used with caution as they can generate radical species under certain conditions, which can initiate decomposition.

Q4: What are some common side products I should be aware of besides dimerization?

A4: Besides oxidative dimerization, other potential side products can arise from the reactivity of the functional groups:

  • N-Alkylation/Arylation: The indole nitrogen is nucleophilic and can react with electrophiles present in the reaction mixture.

  • Reactions at the 3-Amino Group: The primary amino group is also nucleophilic and can react with electrophiles. If your desired reaction targets another part of the molecule, consider protecting the amino group.

  • Hydrolysis of the Ester: Under strongly acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Ring-Opened Products: Under harsh oxidative conditions, the indole ring can be cleaved to form various degradation products.

Visualizing Stability and Decomposition Pathways

To better understand the factors influencing the stability of this compound, the following diagrams illustrate key concepts.

DecompositionPathways A Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate B Oxidative Dimerization (e.g., 3,3'-biindole) A->B O₂, Light C Polymeric/Tarry Byproducts A->C O₂, Light, Heat D Ring-Opened Products A->D Harsh Oxidants O2 Oxygen (Air) Light Light (UV/Visible) Heat Excessive Heat pH Extreme pH ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Oven-Dry Glassware Degas Degas Solvents/Reagents Inert Inert Atmosphere (Ar or N₂) Degas->Inert Protect Protect from Light Temp Control Temperature Anaerobic Anaerobic Workup Temp->Anaerobic Deactivated Deactivated Silica Gel Rapid Rapid Purification End Stable Product Rapid->End Start Start Start->Dry

Caption: Recommended workflow for handling this compound.

By understanding the inherent instability of this compound and implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can significantly improve the success and reliability of their synthetic protocols.

References

  • Golec, B., Gorski, A., Thummel, R. P., Sierakowski, M., & Waluk, J. (2023). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences, 22(2), 333–344. [Link]
  • BenchChem. (2025). Applications of 3-Aminoindole in Heterocyclic Synthesis: A Guide for Researchers.
  • BenchChem. (2025). 3-aminoindole HCl | 57778-93-5.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Aminoindoles.
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3568. [Link]
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • PubChemLite. (n.d.). This compound (C12H14N2O3).
  • Smolecule. (n.d.). 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride.
  • University of Calgary. (n.d.). Ch12: Substituent Effects.
  • Vertex AI Search. (n.d.). 3-Aminoindole hydrochloride - Apollo Scientific.
  • Vertex AI Search. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate -....
  • Vertex AI Search. (n.d.). This compound - Appretech Scientific Limited.
  • Vertex AI Search. (n.d.). This compound - CAS:89607-80-7 - Abovchem.
  • Vertex AI Search. (n.d.). This compound - MySkinRecipes.
  • Vertex AI Search. (n.d.). The unexpected formation of 3-aminoindoles. - ResearchGate.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of indoles - Der Pharma Chemica.
  • Vertex AI Search. (n.d.). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI.
  • Vertex AI Search. (n.d.). Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • Vertex AI Search. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • Vertex AI Search. (n.d.). One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols - Benchchem.
  • Vertex AI Search. (n.d.). (PDF) Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere - ResearchGate.
  • Vertex AI Search. (n.d.). 3-aminoindole - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - precisionFDA.
  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. 7(2), 221-225.

Sources

Technical Support Center: Purification of Ethyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important indole scaffold. We understand that synthesizing and purifying substituted indoles can be challenging. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My reaction has finished, and I'm facing a complex crude mixture. What are the most likely starting materials and byproducts I need to remove?

A: Understanding the potential impurities is the first step to designing an effective purification strategy. The synthesis of this indole likely proceeds via a Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2] This multi-step process can introduce several classes of impurities.

  • Unreacted Starting Materials: The primary starting materials include a diazonium salt, typically generated in situ from 4-methoxyaniline (p-anisidine), and a β-keto-ester. Incomplete reaction will leave these behind.

  • Japp-Klingemann Byproducts: This reaction couples the diazonium salt with the β-keto-ester to form a hydrazone intermediate.[3][4] Potential impurities from this stage include:

    • Azo Compounds: The initial coupling product is an azo compound, which is an intermediate. Under certain conditions, it can persist or form side products.[2]

    • Phenols: Diazonium salts are thermally unstable and can decompose in aqueous solutions to form phenols (in this case, 4-methoxyphenol).[5] This is often exacerbated by prolonged reaction times or elevated temperatures.

    • Cleavage Products: The Japp-Klingemann reaction involves the cleavage of a group from the β-keto-ester. Incomplete or alternative cleavage can lead to different hydrazone species.[4]

  • Fischer Indole Synthesis Byproducts: The acid-catalyzed cyclization of the hydrazone is often the source of the most challenging impurities.

    • Polymeric Tars: This is the most common issue. Strong acids and heat can cause indole rings to polymerize, resulting in dark, intractable tars.[6]

    • Isomeric Indoles: If the ketone part of the hydrazone is unsymmetrical, there is a possibility of forming constitutional isomers, although the specific precursors for your target are designed to avoid this.

    • Partially Cyclized Intermediates: Incomplete reaction can leave behind hydrazone or other intermediates of the cyclization cascade.

Q2: My crude product is a dark, oily residue that won't solidify. How can I effectively handle this to isolate my product?

A: Dark tars are characteristic of Fischer indole syntheses.[6] This coloration comes from polymeric byproducts that can inhibit crystallization and complicate purification. The goal is to separate your desired product from this tar before attempting crystallization or chromatography.

  • Initial Liquid-Liquid Extraction: After quenching the reaction, perform a thorough aqueous workup. Dissolve the crude mixture in a suitable organic solvent like ethyl acetate. Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, followed by brine. This removes inorganic salts and some highly polar impurities.

  • Trituration: This is a critical step. After drying and concentrating the organic layer, you will likely have a viscous oil. Add a solvent in which your product is sparingly soluble but the non-polar, oily impurities are highly soluble.

    • Recommended Solvents: Start with n-hexane or a mixture of diethyl ether and hexane.

    • Procedure: Add the solvent to the oil and vigorously stir or sonicate. The desired product, being more polar, should precipitate as a solid, while the greasy impurities remain in the solvent. Decant the solvent and repeat the process several times. This should yield a more manageable solid powder.

Q3: I've isolated a solid, but my TLC plate shows multiple spots. What is the most robust purification strategy—recrystallization or column chromatography?

A: Both methods are viable, and the best choice depends on the nature and quantity of the impurities. Often, a combination of both is most effective.

Strategy 1: Recrystallization

This is an excellent method for removing small amounts of impurities, especially if your product is highly crystalline. The key is selecting an appropriate solvent system.

  • Principle: The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble as the solution cools (staying in the mother liquor).

  • Solvent Selection: Based on the structure of this compound, which has both polar (amino, ester, methoxy, N-H) and non-polar (aromatic rings) features, a moderately polar solvent system is recommended.

Solvent SystemRationale & Procedure
Ethanol/Water Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Ethyl Acetate/Hexane Dissolve the crude material in a minimum of boiling ethyl acetate. Add hexane slowly until the cloud point is reached. Allow to cool for crystallization. This is excellent for removing more polar impurities.[7]
Dichloromethane/Hexane Similar to the above, this system is effective but uses a more volatile chlorinated solvent. Dissolve in dichloromethane and add hexane as the anti-solvent.

Strategy 2: Flash Column Chromatography

This is the most powerful method for separating compounds with different polarities and is essential when recrystallization fails or when impurities have similar solubility profiles to your product.[8][9]

  • Stationary Phase: Silica gel (100-200 or 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane is highly effective for substituted indoles.[7]

    • Starting Polarity: Begin with a low polarity eluent (e.g., 10% ethyl acetate in hexane) to first elute non-polar byproducts.

    • Eluting the Product: Gradually increase the polarity (e.g., to 20-40% ethyl acetate in hexane). Your product should elute as the major fraction.

    • Stripping the Column: A final flush with a high polarity solvent (e.g., 50-100% ethyl acetate) will remove any highly polar baseline material.

Q4: The 3-amino group on the indole ring appears to be sensitive. Are there any special precautions I should take during purification to prevent degradation?

A: Yes, the 3-aminoindole moiety is electron-rich and susceptible to oxidation, which can lead to discoloration (often pink or purple hues) and degradation.

  • Avoid Strong Acids: While the Fischer synthesis requires acid, prolonged exposure during workup or chromatography should be minimized. If using silica gel (which is slightly acidic), consider adding a small amount of triethylamine (~0.5%) to your eluent to neutralize the stationary phase.

  • Minimize Heat and Light Exposure: When performing recrystallization, do not heat the solution for an extended period. Protect the fractions collected from column chromatography from direct light.

  • Consider an Inert Atmosphere: For maximum stability, especially if the purified compound will be stored for a long time, perform the final purification steps (like concentrating fractions) under an inert atmosphere of nitrogen or argon to prevent air oxidation.

  • Use Fresh, High-Purity Solvents: Peroxides in old solvents (like diethyl ether or THF) can oxidize your product. Always use freshly opened or purified solvents.

Visual Purification Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow cluster_start Initial Workup cluster_analysis Analysis & Strategy cluster_purification Purification Methods cluster_end Final Product start Crude Reaction Mixture workup Aqueous Wash & Extraction (EtOAc, NaHCO3, Brine) start->workup concentrate Concentrate to Oil/Solid workup->concentrate tlc TLC Analysis concentrate->tlc triturate Triturate with Hexane (Removes Oily Impurities) tlc->triturate Oily/Tarry chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) tlc->chromatography Multiple spots, close Rf recrystallize Recrystallize (e.g., EtOH/Water) tlc->recrystallize Mostly clean, one major spot triturate->tlc Re-analyze solid final_tlc Check Purity by TLC/NMR chromatography->final_tlc recrystallize->final_tlc final_tlc->chromatography Still impure product Pure Product final_tlc->product Purity >98%

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude, solid this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of absolute ethanol required to dissolve the solid while heating to a gentle boil.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Induce Crystallization: Re-heat the clear filtrate to boiling. Add hot deionized water dropwise while stirring until the solution remains faintly turbid. Add 1-2 drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass chromatography column with silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane or 5% ethyl acetate in hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the solution onto the silica using a rotary evaporator. This "dry loading" method typically results in better separation. Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Use TLC to monitor the fractions being collected.

  • Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase. For example, move from 10% to 20%, then to 30%. The target compound, being moderately polar, will likely elute in the 20-40% ethyl acetate range.

  • Fraction Collection: Collect fractions continuously and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • chemeurope.com. Japp-Klingemann reaction.
  • Wikipedia. Japp–Klingemann reaction.
  • SynArchive. Japp-Klingemann Reaction.
  • Slideshare. Japp klingemann reaction.
  • Organic Reactions. The Japp-Klingemann Reaction.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Molbase. Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • National Institutes of Health. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.
  • Appretech Scientific Limited. This compound.
  • Middle East Technical University. SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • CORE. The Synthesis of 2- and 3-Substituted Indoles.
  • Béla P. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • National Institutes of Health. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ResearchGate. What are the special considerations for the Japp-Klingemann reaction?
  • PubChemLite. This compound (C12H14N2O3).
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • National Institutes of Health. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest.
  • SlidePlayer. Synthesis and Chemistry of Indole.
  • Infoscience. Chemical Science.
  • Google Patents. WO2011133751A2 - Process of producing cycloalkylcarboxamido-indole compounds.

Sources

Technical Support Center: Characterization of Impurities in Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analytical characterization of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API) or its intermediates. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common challenges and outlines robust analytical strategies. Our guidance is grounded in established analytical principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).[3]

Part 1: Frequently Asked Questions (FAQs) - Impurity Origins and Initial Assessment

Q1: What are the most likely impurities I should expect to find in a sample of this compound?

A1: Impurities are typically categorized based on their origin: organic impurities, inorganic impurities, and residual solvents.[1] For this specific molecule, organic impurities are of primary concern and can arise from several sources:

  • Process-Related Impurities (Synthesis By-products):

    • Starting Materials: Unreacted starting materials from the synthesis route (e.g., a substituted phenylhydrazine or a keto-ester used in a Fischer or Japp-Klingemann indole synthesis).[4]

    • Intermediates: Incomplete conversion can leave residual synthesis intermediates.

    • Isomers: Positional isomers of the methoxy group or other substituents that may have been present in the starting materials.

    • Over-reaction Products: Such as N-acylated or N-ethylated derivatives of the indole nitrogen. An example of a related impurity could be ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate.[5]

    • Dimerization Products: Indole rings can be susceptible to oxidative dimerization, especially under acidic conditions.

  • Degradation Products: These form during storage or handling.

    • Hydrolysis Product: The most common degradation product is likely the corresponding carboxylic acid, 3-amino-5-methoxy-1H-indole-2-carboxylic acid, formed by the hydrolysis of the ethyl ester.

    • Oxidative Degradation: The electron-rich indole ring and the primary amino group are susceptible to oxidation, which can lead to a variety of colored degradants.

    • Photolytic Degradation: Exposure to light, particularly UV, can induce degradation pathways.

Q2: I have a new batch of the compound, and the color is slightly off-spec (e.g., pale yellow instead of off-white). What does this indicate?

A2: A change in color is often the first sign of new or elevated levels of impurities. Oxidative degradation of the indole nucleus or the amino group frequently produces highly conjugated, colored compounds. This is a critical observation that warrants immediate investigation.

Recommended First Steps:

  • Visual Inspection & Microscopy: Check for any heterogeneity in the sample.

  • Thin Layer Chromatography (TLC): A quick TLC or HPTLC analysis can provide a rapid qualitative comparison against a reference standard, revealing the presence of new, often colored, spots.[2]

  • HPLC-UV/DAD Analysis: Immediately perform a high-performance liquid chromatography (HPLC) analysis with a photodiode array detector (DAD). This will not only separate the impurities but also provide their UV-Vis spectra, which can give clues about their structure and chromophores.[3]

Part 2: Analytical Strategy and Troubleshooting Guides

This section details the recommended analytical workflow and provides solutions to specific experimental problems.

Overall Impurity Characterization Workflow

The logical flow for tackling an impurity profile investigation moves from detection and separation to identification and, finally, quantification.

Impurity_Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Quantification & Control Detect Initial Detection (e.g., HPLC-UV, TLC) Develop Method Development (HPLC/UPLC) Detect->Develop Separate Separation & Isolation (Prep-HPLC if needed) Develop->Separate LCMS LC-MS/MS (Molecular Weight & Fragmentation) Separate->LCMS Isolated Impurity or LC Peak NMR NMR Spectroscopy (1D & 2D for Structure) LCMS->NMR Quant Quantitative Method Validation (HPLC-UV) NMR->Quant Confirmed Structure Report Reporting & Specification Setting Quant->Report HPLC_Troubleshooting Start Unexpected Peak Observed Blank Inject Blank Solvent Start->Blank Peak_Present_Blank Peak Present? Blank->Peak_Present_Blank Mobile_Phase Inject Mobile Phase A & B Peak_Present_Blank->Mobile_Phase Yes Sample_Prep Re-prepare Sample (Fresh Solvent) Peak_Present_Blank->Sample_Prep No Peak_Present_MP Peak Present? Mobile_Phase->Peak_Present_MP Peak_Present_MP->Sample_Prep No Artifact Artifact (Solvent, System, Carryover) Peak_Present_MP->Artifact Yes Peak_Present_Reprep Peak Present? Sample_Prep->Peak_Present_Reprep Peak_Present_Reprep->Artifact No (Degradation in old solvent?) Impurity Potential Impurity (Proceed to Identification) Peak_Present_Reprep->Impurity Yes

Sources

dealing with low reactivity of precursors in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Overcoming Precursor Reactivity Challenges in Indole Synthesis

Welcome to the technical support center for indole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into one of the most common hurdles in this field: low reactivity of precursor molecules. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): General Principles

This section addresses broad, overarching issues that can affect various indole synthesis methods when precursor reactivity is low.

Q1: My indole synthesis is failing or giving very low yields. What are the most common culprits related to precursor reactivity?

A: Low yields or reaction failures often trace back to three fundamental factors: the electronic properties of your precursors, steric hindrance, and the purity of your starting materials.

  • Electronic Effects: The electron density of your aniline, hydrazine, or carbonyl precursor is critical. Electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or -CN can deactivate the aromatic ring, making it less nucleophilic and hindering the key cyclization step. Conversely, strong electron-donating groups (EDGs) like -OMe or -NMe₂ can sometimes lead to undesired side reactions by over-stabilizing intermediates or weakening key bonds, such as the N-N bond in Fischer indole synthesis.[1][2][3]

  • Steric Hindrance: Bulky substituents near the reaction centers can physically block the necessary bond formations.[1][4][5] For example, an ortho-substituent on an aniline precursor can impede the intramolecular cyclization required in many indole syntheses.

  • Purity of Starting Materials: Impurities in your precursors or reagents can poison catalysts or lead to competing side reactions, consuming your starting materials and reducing the yield of the desired indole.[1] Always ensure the purity of your starting materials, especially arylhydrazines, which can degrade over time.

Q2: How do I choose the right solvent when dealing with unreactive precursors?

A: Solvent choice is crucial and can dramatically influence reaction outcomes. There is no single "best" solvent; the choice depends on the specific synthesis.

  • Polarity: Highly polar solvents can be beneficial for stabilizing charged intermediates, which are common in many indole syntheses.[6][7] For instance, in the Nenitzescu synthesis, polar solvents are reported to improve reaction performance.[6]

  • High-Boiling Point Solvents: For sluggish reactions that require significant thermal energy, high-boiling point solvents like sulfolane, diphenyl ether, or ethylene glycol are often used. However, be cautious of potential decomposition at elevated temperatures.[7]

  • Solvent-Free & Microwave Conditions: For certain reactions like the Bischler-Möhlau synthesis, moving to solvent-free conditions, often coupled with microwave irradiation, can provide the necessary energy input while minimizing solvent-related side reactions and simplifying work-up.[7][8]

Troubleshooting Guide: Synthesis-Specific Issues

Different indole syntheses have unique mechanisms and are therefore sensitive to different precursor properties. This section breaks down common issues by reaction type.

Fischer Indole Synthesis

The Fischer synthesis, involving the acid-catalyzed reaction of an arylhydrazine and a carbonyl compound, is a workhorse of indole chemistry, but it is highly sensitive to precursor electronics.[1][9]

Q: My Fischer synthesis with an electron-donating group on the arylhydrazine is failing. I see byproducts like aniline instead of my indole. Why?

A: This is a classic failure mode. Strong electron-donating groups on the arylhydrazine weaken the critical N-N bond in the ene-hydrazine intermediate.[1][2] Instead of the desired[10][10]-sigmatropic rearrangement, the reaction pathway diverts to a heterolytic cleavage of this weakened N-N bond. This cleavage generates a stabilized iminylcarbocation and aniline, leading to reaction failure and the byproducts you are observing.[2][3]

dot

Caption: Failure pathway in Fischer synthesis with EDGs.

Q: How can I overcome the low reactivity of a precursor bearing an electron-withdrawing group (EWG)?

A: While EWGs can stabilize the N-N bond against cleavage, they deactivate the aromatic ring, making the final cyclization and aromatization steps more difficult. To overcome this, you often need more forcing conditions.

StrategyRationaleRecommended Catalysts
Increase Acid Strength A stronger acid catalyst more effectively protonates the intermediates, driving the equilibrium towards the cyclized product.Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), strong Lewis acids (e.g., FeCl₃, AlCl₃).[11][12][13]
Increase Temperature Provides the necessary activation energy for the sluggish cyclization and aromatization steps.Use of high-boiling solvents or microwave irradiation.[13]
Use a Stronger Lewis Acid Lewis acids can coordinate to the carbonyl or imine nitrogen, increasing electrophilicity and promoting cyclization.ZnCl₂, BF₃·OEt₂, AlCl₃.[1][9][14]
Madelung Indole Synthesis

The classical Madelung synthesis requires harsh conditions (strong base, high temperatures of 200-400 °C) for the intramolecular cyclization of N-acyl-o-toluidines, making it unsuitable for many functionalized precursors.[15]

Q: The required temperatures for my Madelung synthesis are causing decomposition. How can I run the reaction under milder conditions?

A: Several modifications can dramatically lower the required reaction temperature.

  • Madelung-Houlihan Variation: The most significant improvement involves replacing traditional alkoxide bases with stronger, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA).[1][15] These bases are potent enough to deprotonate the benzylic position at temperatures ranging from -20 to 25 °C.[15]

  • Activating Groups: Placing an electron-withdrawing group on the N-acyl portion of the precursor acidifies the benzylic protons, facilitating deprotonation and lowering the required temperature.[16]

  • Modern Base Systems: A recently developed system using LiN(SiMe₃)₂ in combination with CsF has been shown to be highly efficient for a tandem Madelung synthesis, achieving high yields at 110 °C.[17]

dot

Madelung_Troubleshooting Start Low Yield / Decomposition in Madelung Synthesis Check_Base Is the base strong enough? Start->Check_Base Check_Temp Are conditions too harsh? Start->Check_Temp Use_Strong_Base Action: Switch to LDA, n-BuLi, or LiN(SiMe3)2/CsF Check_Base->Use_Strong_Base No, using NaOEt Activate_Substrate Action: Introduce EWG on N-Acyl Group Check_Temp->Activate_Substrate Yes, >200 °C Milder_Conditions Result: Reaction at -20 °C to 110 °C Use_Strong_Base->Milder_Conditions Lower_Temp Result: Lower activation energy for cyclization Activate_Substrate->Lower_Temp

Caption: Decision workflow for Madelung synthesis issues.

Bischler-Möhlau & Nenitzescu Syntheses

These methods are also known for challenging reaction conditions.

  • Bischler-Möhlau: This synthesis of 2-arylindoles is notorious for harsh conditions, poor yields, and unpredictable regioselectivity.[1][18] Recent developments show that using microwave irradiation, often under solvent-free conditions, can lead to milder reaction conditions and significantly improved yields.[1][8]

  • Nenitzescu: This reaction, forming 5-hydroxyindoles, can be fickle, with yields highly dependent on the substituents and the reaction medium.[19] The reaction performs best in highly polar solvents, and Lewis acid catalysis (e.g., with ZnCl₂) has been shown to improve outcomes by activating the enamine intermediate.[6][19]

Advanced Strategies & Protocols

When conventional methods fail, modern techniques can provide a solution.

Protocol 1: Microwave-Assisted Bischler Synthesis of 2-Arylindoles

This protocol provides an environmentally friendly, solvent-free method that often improves yields for the notoriously difficult Bischler synthesis.[8]

Materials:

  • Substituted aniline (2.0 mmol)

  • Substituted α-bromoacetophenone (phenacyl bromide) (1.0 mmol)

  • Microwave reactor with sealed vessel capability

Procedure:

  • To a 10 mL microwave process vial, add the substituted aniline (2 equivalents) and the α-bromoacetophenone (1 equivalent). Note: The second equivalent of aniline acts as the base to neutralize the HBr formed.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the solid-state mixture at a power of 540 W for 45-75 seconds. Monitor the reaction progress by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Purify the residue directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-arylindole.

Protocol 2: Activating Unreactive Precursors with Protecting Groups

Sensitive functional groups on your precursors can interfere with the reaction or be degraded by harsh acidic or basic conditions. Protecting the indole nitrogen can also be a strategy to alter reactivity or direct substitution.

Q: When should I consider using a protecting group on the aniline/indole nitrogen?

A: Use a protecting group in the following scenarios:

  • To Survive Harsh Conditions: If your synthesis requires strongly acidic or basic conditions that would affect other functional groups on your molecule.

  • To Prevent N-Alkylation/Acylation: To block undesired reactions at the indole nitrogen.

  • To Improve Solubility or Stability: Some protecting groups can enhance the solubility and handling of intermediates.

  • To Direct C-H Functionalization: A directing group can guide metallation to a specific position for further functionalization.[20]

Common Nitrogen Protecting Groups:

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Features
tert-ButoxycarbonylBocBoc₂O, DMAP, baseStrong acid (TFA, HCl)Stable to base, easily removed with acid.[1]
Tosyl (p-toluenesulfonyl)TsTsCl, pyridine, baseHarsh conditions (e.g., HBr, Mg/MeOH)Very stable, but requires harsh removal.[1][21]
2-(Phenylsulfonyl)ethyl-Phenyl vinyl sulfoneBase (e.g., DBU, t-BuOK)A useful group that is stable to acid but readily cleaved by base.[22]
Silyl Groupse.g., TIPSTIPSCl, imidazoleFluoride source (TBAF)Good for mild conditions, sensitive to acid.[23]
References
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System - Organic Letters.
  • Synthesis of indoles - Organic Chemistry Portal.
  • Recent advances in the synthesis of indoles and their applic
  • Madelung synthesis - Wikipedia.
  • Nenitzescu indole synthesis - Wikipedia.
  • Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem.
  • Modified Madelung indole synthesis to access 2‐arylindoles via C−O bond...
  • (PDF)
  • Fischer Indole Synthesis - Alfa Chemistry.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchG
  • troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles - Benchchem.
  • Why Do Some Fischer Indoliz
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • Fischer indole synthesis - Wikipedia.
  • Microwave-assisted synthesis of medicinally relevant indoles - PubMed.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal.
  • Fischer indole synthesis: significance of choice of acid c
  • The solid-phase Nenitzescu indole synthesis | Request PDF - ResearchG
  • MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIV
  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases | Request PDF - ResearchG
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Bischler–Möhlau indole synthesis - Wikipedia.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • (PDF)
  • Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines - PubMed.

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted 3-aminoindoles, with a specific focus on ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. We move beyond classical methodologies to explore modern, efficient, and scalable catalytic alternatives. This document is structured to provide direct answers to common experimental challenges, offering both troubleshooting insights and detailed protocols grounded in established literature.

Section 1: Understanding the Core Challenge: The Limitations of Classical Synthesis

Before exploring alternative catalysts, it is crucial to understand why traditional methods often fall short for this class of molecules. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, is notoriously problematic for producing 3-aminoindoles.

Q: Why does the Fischer indole synthesis typically fail or provide poor yields for 3-aminoindoles like the target compound?

A: The failure is rooted in the reaction's mechanism. The key step is an acid-catalyzed[1][1]-sigmatropic rearrangement of an ene-hydrazine intermediate. However, when the goal is a 3-aminoindole, the precursor carbonyl compound contains a nitrogen-bearing group (e.g., from an α-amino ketone). This introduces a powerful electron-donating group at the position that will become C3 of the indole.

Mechanistic Insight: This electron-donating substituent excessively stabilizes a cationic charge on the nitrogen atom of the ene-hydrazine intermediate. This stabilization diverts the reaction down a competing pathway: heterolytic cleavage of the weak N-N bond.[2][3] Instead of rearranging to form the C-C bond required for the indole core, the intermediate fragments, often leading to byproducts like aniline and imines, which results in reaction failure or drastically reduced yields.[2][3]

Section 2: Troubleshooting Guide for Alternative Catalytic Syntheses

When employing modern transition-metal catalysts, new challenges can arise. This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows low conversion or stalls completely. What are the primary factors to investigate?

A: Low conversion in a catalytic reaction is a common issue that can typically be traced to one of four areas: catalyst integrity, reaction conditions, substrate quality, or reaction setup.

  • Catalyst Activity:

    • Deactivation: Many transition metal catalysts, particularly Palladium(0) species, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other side reactions. Use high-purity ligands and store them under inert gas.

    • Incorrect Oxidation State: Ensure you are using the correct precatalyst or that the active catalytic species can be generated in situ.

  • Reaction Conditions:

    • Temperature: Some catalytic cycles have high activation barriers. If you observe low conversion at a literature-reported temperature, consider a systematic increase (e.g., in 10 °C increments), while monitoring for substrate or product degradation via TLC or LC-MS.

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents (e.g., toluene, dioxane) are often preferred for cross-coupling reactions to avoid displacing essential ligands from the metal center.

  • Substrate Quality:

    • Impurities: Starting materials must be pure. Impurities containing strong coordinating groups (e.g., thiols, excess amines) can poison the catalyst.

    • Protecting Groups: Ensure any protecting groups used are stable to the reaction conditions. For example, some acid-sensitive groups may not be compatible with certain Lewis acidic co-catalysts.

Q2: I'm observing multiple unidentified side products. What are the most likely culprits?

A: Side product formation often points to competing reaction pathways or product instability.

  • Homocoupling: In cross-coupling reactions (e.g., using Palladium), you may observe homocoupling of your starting materials. This can often be suppressed by adjusting the ligand-to-metal ratio or changing the base.

  • Dimerization: Indole C3-H bonds can be acidic, and the product itself can sometimes react further, especially under basic conditions, to form bis(indolyl)methane-type structures.[4]

  • Isomerization: In multi-component reactions involving alkynes, isomerization of intermediates can lead to regioisomeric products.[1] The catalyst and ligand choice are paramount for controlling regioselectivity.

Decision Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues in a catalytic indole synthesis.

G start Low Yield or No Reaction check_inert 1. Verify Inert Atmosphere (Degas Solvents, Purge Setup) start->check_inert check_reagents 2. Check Reagent Purity (Catalyst, Ligand, Substrates) check_inert->check_reagents Atmosphere OK? check_conditions 3. Optimize Conditions (Temperature, Concentration) check_reagents->check_conditions Reagents Pure? analyze_byproducts 4. Analyze Side Products (LC-MS, NMR) check_conditions->analyze_byproducts Optimization Failed? result_ok Yield Improved analyze_byproducts->result_ok Side reactions identified & suppressed result_fail Issue Persists analyze_byproducts->result_fail No clear cause change_catalyst 5. Re-evaluate Catalyst System (Different Metal, Ligand, or Additive) result_fail->change_catalyst change_catalyst->start Restart with new system

Caption: A troubleshooting decision tree for low-yield catalytic reactions.

Section 3: Promising Alternative Catalytic Strategies

Given the issues with the Fischer synthesis, several transition-metal-catalyzed methods have emerged as powerful alternatives for accessing 3-aminoindoles.

Strategy 1: Copper-Catalyzed Three-Component Coupling

This strategy offers a highly efficient and convergent approach to the 3-aminoindole core from readily available starting materials.[5]

Q: What is the principle behind the copper-catalyzed synthesis of 3-aminoindoles?

A: This method involves a cascade reaction that couples three components: a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[5] The copper catalyst facilitates the initial coupling to form a propargylamine intermediate. This intermediate then undergoes an intramolecular cyclization onto the alkyne, followed by isomerization under basic conditions to yield the aromatic 3-aminoindole. This avoids the problematic N-N bond cleavage step entirely.[5]

FeatureDescription
Catalyst System Typically a mixture of Cu(I) and Cu(II) salts (e.g., CuI/Cu(OTf)₂), though single salts can be effective.
Key Components N-protected 2-aminobenzaldehyde, secondary amine (e.g., piperidine), terminal alkyne.
Advantages High efficiency, good functional group tolerance, convergent one-pot procedure.
Limitations Requires N-protection on the starting 2-aminobenzaldehyde, which must be removed in a subsequent step.
Experimental Protocol: Copper-Catalyzed Synthesis of a 3-Aminoindoline Precursor

This is a generalized protocol based on the literature and should be adapted for the specific substrates used for synthesizing this compound.[5]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the N-protected 2-aminobenzaldehyde derivative (1.0 equiv), CuI (5 mol%), and Cu(OTf)₂ (5 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., Dioxane, 2 mL per mmol of aldehyde). Stir the suspension for 5 minutes. Add the secondary amine (1.2 equiv) followed by the terminal alkyne (1.5 equiv).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup & Isomerization: Upon completion, cool the reaction to room temperature. Add a base such as DBU (1,5-Diazabicyclo[4.3.0]non-5-ene, 2.0 equiv) directly to the crude mixture and stir at 100 °C for an additional 12 hours to facilitate isomerization to the indole.[6]

  • Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Palladium-Catalyzed Cyclization Methods

Palladium catalysis is a versatile tool for indole synthesis, often proceeding through C-H activation or intramolecular annulation pathways.[1][7][8]

Q: How can Palladium catalysts be applied to form the indole-2-carboxylate structure?

A: A common and powerful approach is the Larock indole synthesis and its variations, which typically involve the palladium-catalyzed annulation of an alkyne with a 2-haloaniline derivative.[9] For the target molecule, this would involve a Sonogashira coupling followed by an intramolecular cyclization. This method is highly modular and allows for diverse substitutions on the indole core.[7]

General Workflow for Pd-Catalyzed Indole Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 2-Haloaniline Derivative C Pd(0) Catalyst + Cu(I) Co-catalyst + Base A->C B Terminal Alkyne B->C D 2-Alkynyl-aniline Intermediate C->D E Pd or other Lewis/Brønsted Acid Catalyst D->E F Substituted Indole Product E->F

Caption: A two-step workflow for indole synthesis via Pd-catalyzed coupling and cyclization.

Section 4: Summary of Alternative Catalysts

The table below provides a comparative overview of different catalytic approaches relevant to the synthesis of substituted 3-aminoindoles.

Catalyst TypeGeneral MethodStarting MaterialsAdvantagesKey Limitations & Considerations
Copper (Cu) Three-Component Coupling2-Aminobenzaldehyde, Secondary Amine, AlkyneHigh atom economy, convergent, one-pot potential.[5]Requires N-protection/deprotection steps; regioselectivity can be an issue with some alkynes.
Palladium (Pd) Intramolecular Annulation / C-H Activation2-Haloaniline, Alkyne; or N-Aryl EnaminesHighly versatile, broad substrate scope, well-established.[1][7][8]Often requires pre-functionalized starting materials (halides); catalyst can be expensive and sensitive.
Gold (Au) / Silver (Ag) Alkyne Hydroamination / Cyclization2-Alkynyl-anilinesVery mild reaction conditions, high functional group tolerance due to alkyne-pi-philicity.[9][10]Cost of catalyst; can be less effective for electron-poor systems.
Rhodium (Rh) C-H Annulation / Asymmetric MethodsAnilines, Diazo compoundsAccess to chiral indoles, can form multiple bonds in one step.[1][11]Substrate scope can be limited; diazo compounds require careful handling.
Titanium (Ti) Reductive CyclizationDinitro precursorsUtilizes a low-cost, earth-abundant metal.[12]Requires stoichiometric reductant; conditions can be harsh.

References

  • Gulevskaya, A. V., & Gevorgyan, V. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC, NIH.
  • Cera, G., & Cacchi, S. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
  • ResearchGate. Simplified catalytic cycle for the synthesis of 3‐aminoindole and ‐pyrroles.
  • ResearchGate. The Japp‐Klingemann Reaction.
  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
  • Royal Society of Chemistry. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry.
  • NIH. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
  • Royal Society of Chemistry. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances.
  • ACS Publications. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • ResearchGate. (2019). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles.
  • Reddit. (2017). Problems with Fischer indole synthesis.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC, NIH.
  • ResearchGate. (2017). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV).
  • Kumar, A., & Kumar, V. (2020). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. PMC.
  • University of California, Irvine. Indoles.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Wikipedia. Japp–Klingemann reaction.
  • SciSpace. (2019). Novel Non-toxic and Non-hazardous Solvent Systems for the Chemistry of Indoles: Use of a Sulfone-containing Brønsted Acid Ionic.
  • TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • ResearchGate. (2017). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • ResearchGate. (2017). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates.
  • ACS Publications. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research.
  • PubMed. (2019). Indole Synthesis Using Silver Catalysis.

Sources

Technical Support Center: Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the impact of solvent selection on reaction yield. The information provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this indole derivative is a multi-step process that typically begins with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis.[1][2][3][4] This approach offers versatility and good control over the final substituted indole structure.

Q2: I am experiencing a significantly low yield. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to several critical factors:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the diazonium salt and the β-keto-ester. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: The Japp-Klingemann reaction and the subsequent Fischer indole synthesis are sensitive to temperature. Strict temperature control is crucial to prevent decomposition of intermediates and the formation of byproducts.

  • pH of the Reaction Medium: The pH must be carefully controlled, especially during the coupling of the diazonium salt, to ensure the desired reaction proceeds efficiently.

  • Choice of Solvent: The solvent plays a pivotal role in the reaction, influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate and yield.

Q3: How does the choice of solvent impact the Japp-Klingemann reaction step?

The solvent's polarity and its ability to solvate the reacting species are critical. An ideal solvent should:

  • Effectively dissolve the starting β-keto-ester and the diazonium salt to ensure a homogeneous reaction mixture.

  • Stabilize the enolate anion and the diazonium salt.

  • Facilitate the subsequent hydrolysis and decarboxylation steps to form the hydrazone.

Commonly, aqueous or alcoholic solvents are used. The presence of water can be essential for the hydrolysis of an intermediate azo compound.[5][6] However, the optimal solvent system may require empirical determination.

Troubleshooting Guide: Low Yield and the Influence of Solvents

A systematic approach is essential when troubleshooting low product yield. This guide will walk you through a logical workflow to identify and resolve potential issues, with a specific focus on solvent effects.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_solvent Solvent Optimization start Low Yield of this compound check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, pH, Time) check_reagents->check_conditions Reagents OK optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Conditions Correct purification Evaluate Purification Method optimize_solvent->purification Solvent Optimized solvent_solubility Assess Reactant Solubility in Current Solvent optimize_solvent->solvent_solubility result Improved Yield purification->result Purification Effective solvent_polarity Evaluate Solvent Polarity (Protic vs. Aprotic) solvent_solubility->solvent_polarity solvent_screening Perform Small-Scale Solvent Screening solvent_polarity->solvent_screening cosolvent Consider a Co-solvent System solvent_screening->cosolvent

Caption: Troubleshooting workflow for low reaction yield.

Impact of Solvent Choice on Reaction Yield: A Comparative Analysis

While specific yield data for the synthesis of this compound across a range of solvents is not extensively published, we can infer the likely effects based on the mechanism of the Japp-Klingemann reaction. The following table provides a hypothesized comparison of common solvents and their potential impact.

Solvent SystemAnticipated AdvantagesPotential DisadvantagesRecommended Action
Water Excellent for dissolving diazonium salts and facilitating hydrolysis.[5] Environmentally benign.Poor solubility for many organic starting materials.Use as a co-solvent with a miscible organic solvent.
Ethanol/Methanol Good solubility for both organic reactants and diazonium salts. Protic nature can stabilize intermediates.May lead to side reactions such as transesterification if not carefully controlled.A good starting point for optimization. Consider a mixture with water.
Acetic Acid Can act as both a solvent and a catalyst for the subsequent Fischer indole cyclization.Can lead to unwanted side reactions if not neutralized properly. May be difficult to remove during workup.Use judiciously, particularly in the cyclization step.
Dioxane/THF Good at solvating organic compounds.Aprotic nature may not be ideal for stabilizing all intermediates. Potential for peroxide formation.Use with caution and ensure the solvent is fresh and free of peroxides.
Acetonitrile Polar aprotic solvent with good solvating properties.Can be sensitive to acidic and basic conditions.Can be a viable alternative, but may require careful pH control.[7]

Experimental Protocol: Synthesis via Japp-Klingemann and Fischer Indole Synthesis

This protocol outlines the general steps for the synthesis, with an emphasis on the critical role of the solvent.

Step 1: Diazotization of p-Anisidine
  • Dissolve p-anisidine in a suitable acidic aqueous solution (e.g., HCl in water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Scientist's Note: The use of an aqueous medium is standard for the formation of diazonium salts due to their ionic nature.

Step 2: Japp-Klingemann Coupling
  • In a separate flask, dissolve ethyl 2-acetyl-3-oxobutanoate in a chosen solvent or solvent mixture (e.g., ethanol/water).

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the β-keto-ester solution, maintaining the temperature and a slightly basic pH with the addition of a base like sodium acetate.

  • Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitor by TLC).

Scientist's Note: This is the critical step where solvent optimization is key. A protic solvent system like ethanol/water often provides a good balance of solubility for both the organic ester and the ionic diazonium salt.

Reaction Pathway

Japp_Klingemann_Fischer_Indole reagent1 p-Anisidine intermediate1 Diazonium Salt reagent1->intermediate1 NaNO2/HCl reagent2 Ethyl 2-acetyl-3-oxobutanoate intermediate2 Hydrazone Intermediate reagent2->intermediate2 + Diazonium Salt (Japp-Klingemann) intermediate1->intermediate2 product This compound intermediate2->product Acid Catalyst (Fischer Indole Synthesis)

Caption: General reaction pathway for the synthesis.

Step 3: Fischer Indole Synthesis
  • Isolate the crude hydrazone intermediate from the previous step.

  • Dissolve the hydrazone in a suitable solvent for the cyclization step (e.g., ethanol, acetic acid, or a mixture).

  • Add a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • Heat the reaction mixture to the appropriate temperature and for the required time to effect cyclization (monitor by TLC).

Scientist's Note: The choice of solvent and acid catalyst is crucial here. Acetic acid can serve as both solvent and a moderately strong acid catalyst. More robust catalysts may be needed depending on the reactivity of the hydrazone.

Step 4: Workup and Purification
  • After completion, cool the reaction mixture and neutralize the acid.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Concluding Remarks

The synthesis of this compound is a well-established yet nuanced process where the choice of solvent can significantly influence the outcome. A systematic approach to troubleshooting, with a particular emphasis on solvent screening and optimization, is paramount to achieving high yields and purity. This guide provides a framework for rational experimental design and problem-solving in your synthetic endeavors.

References

  • Japp-Klingemann reaction - chemeurope.com
  • Japp–Klingemann reaction - Wikipedia
  • The Japp‐Klingemann Reaction - ResearchG
  • Methods of indole synthesis: Part III (Fischer indole synthesis) - YouTube
  • Effect of solvent on the rate of the reaction and yield of the product.
  • Effects of solvent on the reaction time and yield a - ResearchG
  • Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction - YouTube
  • Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid

Sources

Technical Support Center: Temperature Control in the Synthesis of Ethyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The synthesis, while well-established, is highly sensitive to thermal parameters. Precise temperature control is not merely a suggestion but a critical requirement for achieving high yield and purity.

This guide provides in-depth, field-proven insights into managing the thermal aspects of the synthesis, structured as a series of troubleshooting questions and detailed protocols. Our goal is to explain the causality behind each thermal choice, empowering you to diagnose and resolve issues effectively.

Synthesis Overview: A Two-Stage Approach

The most reliable and common pathway to synthesize the target indole involves a two-stage process: the Japp-Klingemann reaction to form a key arylhydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][2] Each stage has distinct and critical temperature requirements.

Visualizing the Workflow

The following diagram outlines the general synthetic workflow, highlighting the critical temperature-controlled stages.

SynthesisWorkflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis A p-Anisidine B Diazotization (NaNO₂, aq. HCl) A->B Step 1.1 C Aryl Diazonium Salt B->C Critical Temp: 0-5 °C E Coupling Reaction C->E Step 1.2 D Ethyl 2-acetyl-3-aminobut-2-enoate (β-keto-ester equivalent) D->E F Arylhydrazone Intermediate E->F Critical Temp: 0-5 °C G Acid Catalyst (e.g., H₂SO₄, PPA) H Cyclization F->H Critical Temp: 80-130 °C G->H I Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate H->I Aromatization

Caption: General workflow for the synthesis of the target indole.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, with a direct focus on temperature as the root cause.

Question 1: During the formation of the diazonium salt (Stage 1), my reaction mixture turned dark brown, and I observed gas evolution. The subsequent yield of the hydrazone was extremely low. What happened?

Answer: This is a classic sign of diazonium salt decomposition. The issue is almost certainly a loss of temperature control.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction is highly exothermic, and if the addition of sodium nitrite is too fast or the external cooling is insufficient, the internal temperature can easily rise above the critical 5 °C threshold. Above this temperature, the diazonium group (-N₂⁺) readily decomposes, releasing nitrogen gas and leading to the formation of phenolic byproducts (in this case, 4-methoxyphenol), which contribute to the dark coloration.

  • Solution:

    • Pre-cool all solutions: Ensure the solution of p-anisidine in aqueous HCl is thoroughly chilled to 0 °C in an ice-salt bath before starting.

    • Slow, dropwise addition: Add the chilled aqueous sodium nitrite solution very slowly, drop by drop, ensuring the internal temperature never exceeds 5 °C. Use a calibrated thermometer immersed in the reaction mixture.

    • Vigorous stirring: Maintain efficient stirring to dissipate localized heat from the exothermic reaction.

Question 2: The final cyclization step (Stage 2) produced a significant amount of black, intractable tar instead of the desired crystalline product. How can I prevent this?

Answer: Tar formation during the Fischer indole synthesis is a clear indication of thermal decomposition, which means the reaction was run too hot or heated too quickly.[3]

  • Causality: The Fischer synthesis requires heat to drive the key[4][4]-sigmatropic rearrangement and subsequent cyclization.[5] However, the 3-aminoindole product and its intermediates are susceptible to degradation and oxidative side reactions at excessive temperatures.[3] Strong acid catalysts can exacerbate this decomposition.

  • Solution:

    • Optimize Temperature: The ideal temperature is highly dependent on the acid catalyst and solvent used. For a sulfuric acid/acetic acid system, a temperature of 80-90 °C is often sufficient. For polyphosphoric acid (PPA), a higher temperature around 100-120 °C may be needed. It is crucial to find the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Gradual Heating: Never place the reaction flask directly into a preheated bath at the target temperature. Instead, heat the mixture gradually while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent Choice: Using a higher-boiling solvent does not mean the reaction should be run at reflux. The solvent primarily serves to maintain a consistent temperature. Choose a solvent that allows you to precisely maintain the optimized temperature.

Data Table: Temperature Effects on Fischer Indole Cyclization
Temperature RangeObserved OutcomeYield/PurityCausality
< 80 °CIncomplete reaction; starting hydrazone remains.Very Low / PoorInsufficient thermal energy to overcome the activation barrier for the[4][4]-sigmatropic rearrangement.
80 - 100 °C Optimal for many acid systems. Clean conversion. High / Good Sufficient energy for cyclization with minimal thermal decomposition of the product.
> 120 °CRapid darkening, tar formation, potential gas evolution.Low / Very PoorExceeds the thermal stability of the indole product, leading to polymerization and decomposition pathways.[3]

Question 3: My cyclization reaction (Stage 2) is very slow and appears to have stalled. TLC shows a persistent spot for the hydrazone intermediate even after several hours. What should I do?

Answer: This indicates that the reaction temperature is too low to provide the necessary activation energy for the cyclization.[3]

  • Causality: The Fischer indole synthesis is a thermally driven process.[4] If the temperature is below the required threshold for the specific acid/solvent system being used, the rate of the key rearrangement and cyclization steps will be impractically slow.

  • Solution:

    • Incremental Temperature Increase: Gradually increase the reaction temperature by 5-10 °C and hold for 30-60 minutes. Monitor the reaction by TLC to see if the hydrazone spot begins to diminish and the product spot intensifies.

    • Verify Acid Catalyst Activity: Ensure the acid catalyst is not old or contaminated. For example, PPA can absorb atmospheric moisture, reducing its efficacy.

    • Consider a Stronger Catalyst: If increasing the temperature is not feasible or leads to decomposition, switching to a more potent acid catalyst might allow the reaction to proceed at a lower temperature. However, this must be done cautiously as stronger acids can also promote decomposition.[5][6]

Visualizing the Troubleshooting Logic

Troubleshooting Start Low Yield or Impure Product in Fischer Cyclization Q1 Is the reaction mixture a dark tar? Start->Q1 Q2 Does TLC show significant remaining starting material? Q1->Q2 No Sol1 Root Cause: Temperature Too High Solution: 1. Reduce reaction temp. 2. Heat mixture gradually. 3. Re-evaluate acid/solvent choice. Q1->Sol1 Yes Sol2 Root Cause: Temperature Too Low Solution: 1. Increase temp by 5-10°C. 2. Monitor via TLC. 3. Verify catalyst activity. Q2->Sol2 Yes Sol3 Problem may be non-thermal. Check: - Reagent purity - Stoichiometry - Reaction time Q2->Sol3 No

Caption: Troubleshooting flowchart for the Fischer indole synthesis step.

Experimental Protocols

The following are detailed, step-by-step methodologies emphasizing the critical temperature control points.

Protocol 1: Synthesis of the Arylhydrazone Intermediate
  • Step 1: Diazotization of p-Anisidine

    • In a three-necked flask equipped with a mechanical stirrer and an internal thermometer, dissolve p-anisidine (1.0 eq) in a 3M aqueous HCl solution.

    • Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature is stable between 0 and 5 °C .

    • Dissolve sodium nitrite (1.05 eq) in cold deionized water and cool the solution to 0-5 °C.

    • Add the sodium nitrite solution dropwise to the p-anisidine hydrochloride slurry over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition. A clear, pale yellow solution of the diazonium salt should form.

  • Step 2: Japp-Klingemann Coupling

    • In a separate vessel, prepare a solution of ethyl 2-amino-3-oxobutanoate (or a similar β-keto-ester, 1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution in an ice-salt bath to 0-5 °C .

    • Slowly add the previously prepared cold diazonium salt solution to the β-keto-ester solution over 30-60 minutes, maintaining the temperature between 0 and 5 °C .

    • Stir the resulting mixture at 0-5 °C for an additional 2 hours. The arylhydrazone product should precipitate as a yellow or orange solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis (Cyclization)
  • Place the dried arylhydrazone (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add glacial acetic acid as the solvent.

  • While stirring, carefully add concentrated sulfuric acid (e.g., 0.2 eq) as the catalyst. Note: The addition may be slightly exothermic.

  • Place the flask in an oil bath and begin heating gradually .

  • Raise the temperature to 85-90 °C and maintain it at this level.

  • Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Once the starting hydrazone is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture slowly into a beaker of ice water with stirring. The crude product will precipitate.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.

  • Dry the crude product and purify by recrystallization (e.g., from ethanol) to obtain pure this compound.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Aminoindoles. Retrieved from a technical document discussing common side reactions and troubleshooting in 3-aminoindole synthesis.[3]
  • Mohammadi Ziarani, G., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54165. DOI:10.1039/C7RA10716A.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Barberis, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4477-4485. DOI:10.1039/D2GC00724J.
  • Wikipedia contributors. (n.d.). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia.
  • Sharma, K. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info.
  • Singh, S. P., et al. (n.d.). Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives. TSI Journals. Retrieved from a paper detailing experimental conditions for the Japp-Klingemann reaction.[7]
  • Hughes, D. L. (2014). The Fischer Indole Synthesis. Organic Reactions, 42, 335-652.
  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.

Sources

Technical Support Center: Synthesis of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the workup and purification of this valuable indole derivative.

Introduction to the Challenges

The synthesis of this compound, often achieved through a Japp-Klingemann reaction followed by a Fischer indole synthesis, presents a unique set of challenges during the workup and purification stages. The presence of an amino group at the 3-position renders the indole nucleus highly electron-rich and susceptible to oxidation and decomposition.[1] This inherent instability necessitates careful handling and a well-defined workup strategy to ensure high yield and purity of the final product.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis and workup of this compound.

Q1: My reaction mixture has turned dark brown or black, and the yield of the desired product is very low. What is the likely cause?

A1: The development of a dark, tarry reaction mixture is a common observation in the synthesis of 3-aminoindoles and is primarily attributed to the oxidative degradation of the product.[1] Unprotected 3-aminoindoles are highly sensitive to air and light, leading to oxidative dimerization and the formation of complex, often polymeric, byproducts.[1]

Causality: The lone pair of electrons on the amino group at the C3 position significantly increases the electron density of the indole ring, making it highly susceptible to oxidation.

Solutions:

  • Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Light Protection: Protect the reaction mixture and the isolated product from light by using amber-colored glassware or by wrapping the flasks in aluminum foil.[1]

  • Prompt Workup: Once the reaction is complete, proceed with the workup without delay to minimize the exposure time of the sensitive product to the reaction conditions.

Q2: During the aqueous workup, I am observing an emulsion that is difficult to separate.

A2: Emulsion formation during liquid-liquid extraction is a frequent issue, particularly when dealing with amino-functionalized compounds which can act as surfactants.

Causality: The amphiphilic nature of the product and potential byproducts can stabilize the interface between the aqueous and organic layers.

Solutions:

  • Brine Wash: After the initial aqueous washes, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.

  • Solvent Choice: If emulsions persist, consider switching to a different extraction solvent. For instance, if you are using ethyl acetate, trying dichloromethane might resolve the issue.

  • Centrifugation: For small-scale experiments, a brief centrifugation of the separatory funnel can effectively break up stubborn emulsions.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes help to break the emulsion.

Q3: My TLC analysis shows multiple spots, and I am struggling to isolate the pure product by column chromatography.

A3: The presence of multiple spots on TLC can indicate the formation of side products, unreacted starting materials, or degradation of the product on the silica gel.

Causality: The acidic nature of standard silica gel can lead to the decomposition of acid-sensitive compounds like some indole derivatives. Furthermore, the Japp-Klingemann and Fischer indole syntheses can generate various side products.

Solutions:

  • TLC Analysis with a Twist: To check for decomposition on silica, run a 2D TLC. Spot the crude mixture on the bottom left corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees counter-clockwise and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition on the plate.

  • Deactivated Silica Gel: If your compound is sensitive to silica, you can deactivate the silica gel by treating it with a solution of triethylamine in your eluent before packing the column. A common practice is to use a solvent system containing a small percentage (0.5-1%) of triethylamine.

  • Alternative Stationary Phases: For highly sensitive compounds, consider using alternative stationary phases for chromatography, such as alumina (neutral or basic) or Florisil®.

  • Recrystallization: If chromatography proves challenging, recrystallization can be an effective alternative for purification.

Q4: I have isolated a product, but the NMR spectrum is inconsistent with the desired structure. What are the possible side products?

A4: Side reactions are common in indole synthesis. In the context of the Japp-Klingemann and Fischer indole syntheses leading to a 3-aminoindole, potential side products include:

  • Oxidative Dimers: As mentioned, 3,3'-biindole structures can form through oxidative coupling.[1]

  • Incomplete Cyclization Products: Intermediates from the Fischer indole synthesis, such as the hydrazone, may remain if the cyclization is incomplete.

  • Products of N-N Bond Cleavage: The Fischer indole synthesis is known to sometimes undergo N-N bond cleavage, which can lead to aniline derivatives as byproducts.[2]

  • Isomeric Indoles: Depending on the substitution pattern of the starting materials, the formation of regioisomeric indole products is a possibility.

Solution:

  • Thorough Spectroscopic Analysis: A detailed analysis of 1H NMR, 13C NMR, and mass spectrometry data is crucial for identifying the structure of the impurity.

  • Review of Reaction Conditions: Re-evaluate the reaction conditions (temperature, acid catalyst concentration) as suboptimal conditions can favor side product formation.[2]

Frequently Asked Questions (FAQs)

Q: What is a standard workup procedure for the synthesis of this compound?

A: While the optimal procedure may vary depending on the specific reaction conditions, a general workup protocol is as follows:

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the acidic catalyst.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove any remaining inorganic salts and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Q: What are the recommended solvent systems for column chromatography purification?

A: Based on literature for similar indole-2-carboxylates, a good starting point for column chromatography on silica gel would be a gradient elution with a mixture of a non-polar and a polar solvent. Common systems include:

  • Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.

  • Dichloromethane/Methanol: For more polar compounds, a system of dichloromethane with a small percentage of methanol (e.g., 99:1 to 95:5) can be effective.

It is always recommended to first determine the optimal solvent system by running a TLC analysis of the crude product in various solvent mixtures.

Q: Can I recrystallize this compound? If so, what solvents are recommended?

A: Recrystallization is a viable purification method for many indole derivatives. The choice of solvent will depend on the solubility of your specific compound. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include:

  • Ethanol

  • Methanol

  • Ethyl acetate/Hexane mixture

  • Dichloromethane/Hexane mixture

To perform a recrystallization, dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

Q: How should I store the purified this compound?

A: Due to its sensitivity to oxidation, the purified product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (refrigerator or freezer).

Experimental Protocols

Detailed Workup Procedure

This protocol assumes the synthesis was carried out via a Japp-Klingemann/Fischer indole synthesis in an acidic medium.

  • Reaction Quenching:

    • Upon completion of the reaction (monitored by TLC), cool the reaction vessel to 0-5 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous phase).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with water (1 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration:

    • Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Column Chromatography Purification Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation of the product from impurities (Rf of the product ideally between 0.2 and 0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture from your TLC analysis).

    • Pack a chromatography column with the slurry.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

Visualization of the Workup Workflow

The following diagram illustrates the general workflow for the workup and purification of this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture (Acidic) Quenching 1. Quenching (sat. NaHCO3) Reaction->Quenching Cool to 0-5 °C Extraction 2. Extraction (Ethyl Acetate) Quenching->Extraction Washing 3. Washing (Water, Brine) Extraction->Washing Drying 4. Drying (Na2SO4) Washing->Drying Concentration1 5. Concentration Drying->Concentration1 Crude_Product Crude Product Concentration1->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization Alternative Method Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the workup and purification of this compound.

Quantitative Data Summary

While exact yields are highly dependent on the specific reaction conditions and the scale of the synthesis, the following table provides typical ranges for guidance.

ParameterTypical RangeNotes
Crude Yield 60-85%Highly variable based on reaction success.
Purified Yield 40-70%After chromatography or recrystallization.
Purity (by HPLC) >95%Target purity for most applications.
Rf Value (TLC) 0.2 - 0.4In a suitable hexane/ethyl acetate system. This should be determined experimentally.

Conclusion

The successful synthesis and isolation of this compound hinges on a careful and well-executed workup and purification strategy. By understanding the inherent instability of the 3-aminoindole core and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a product of high purity. Remember to always work under an inert atmosphere and protect your compound from light to minimize degradation.

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of Ethyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. As a senior application scientist, my objective is to equip you with the rationale behind method selection, a robust experimental protocol, and a comparative analysis of alternative techniques, ensuring the scientific integrity of your analytical endeavors.

The Criticality of Purity for this compound

This compound serves as a versatile building block in medicinal chemistry. Its purity directly impacts the quality and safety of the final drug product. Even trace impurities can potentially alter the pharmacological and toxicological profile of the API. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1][2] This guide will focus on a proposed Reversed-Phase HPLC (RP-HPLC) method, as the non-polar nature of the indole ring makes it well-suited for this separation mode.

Unveiling Potential Impurities: A Glimpse into Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common synthetic pathways to indole-2-carboxylates include the Fischer indole synthesis and the Japp-Klingemann reaction.[3][4][5][6][7] Based on these, a list of potential impurities is outlined below:

Potential Impurity Potential Source
Starting Materials (e.g., substituted phenylhydrazines, pyruvates)Incomplete reaction
Isomeric IndolesLack of regioselectivity in the cyclization step
Halogenated Byproducts (e.g., chlorinated indoles)Use of hydrohalic acids (e.g., HCl) as catalysts in Fischer indole synthesis[8]
Products of Over-reduction or Incomplete ReductionSide reactions during catalytic hydrogenation steps[9]
N-Alkylated or N-Acylated DerivativesSide reactions with reagents or solvents
Degradation ProductsInstability of the molecule under certain pH, light, or temperature conditions

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse, other techniques offer distinct advantages and can be used as orthogonal methods for a more comprehensive purity assessment.

Technique Principle Advantages Disadvantages
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and robustness. Well-established and widely accepted by regulatory agencies.Longer analysis times compared to UPLC. Higher solvent consumption.
UPLC (Ultra-Performance Liquid Chromatography) Utilizes sub-2 µm stationary phase particles and higher pressures for separation.Faster analysis times, improved resolution and sensitivity, and reduced solvent consumption compared to HPLC.[1][2][8][10][11]Higher initial instrument cost. May require method re-validation when transferring from HPLC.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution, especially for charged molecules. Low sample and reagent consumption.[12][13][14][15][16]Lower sensitivity for some compounds compared to HPLC with UV detection. Can be less robust for routine QC.

Proposed RP-HPLC Method for Purity Determination

This section outlines a detailed, step-by-step protocol for the purity analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.

Chromatographic Conditions
Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for moderately non-polar compounds like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amino group and controlling the pH of the mobile phase for consistent retention.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for the analyte. TFA is included for consistency with Mobile Phase A.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 280 nm and Fluorescence (Excitation: 280 nm, Emission: 350 nm)The indole ring exhibits strong UV absorbance around 280 nm. Fluorescence detection offers higher sensitivity and selectivity for indole compounds.[4][14]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a mixture of the mobile phases ensures compatibility and good peak shape.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) hplc_system Equilibrate HPLC System with Initial Mobile Phase prep_sample->hplc_system prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->hplc_system inject_sample Inject Sample hplc_system->inject_sample separation Chromatographic Separation (Gradient Elution) inject_sample->separation detection UV & Fluorescence Detection separation->detection acquire_data Data Acquisition detection->acquire_data process_data Integrate Peaks & Calculate Purity (% Area) acquire_data->process_data

Caption: Experimental workflow for HPLC purity analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Approaches: A Comparative Overview

To provide a comprehensive guide, it is essential to compare the proposed HPLC method with other viable techniques.

UPLC: The High-Throughput Alternative

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures.[1][2][8][10][11]

Advantages over HPLC:

  • Faster Analysis: Run times can be significantly reduced, increasing sample throughput.

  • Improved Resolution: Sharper and narrower peaks lead to better separation of closely eluting impurities.

  • Higher Sensitivity: The narrower peaks result in a better signal-to-noise ratio.

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost and waste reduction.

Considerations:

  • Method Transfer: Transferring a method from HPLC to UPLC may require re-optimization and re-validation.

  • System Requirements: UPLC systems are designed to handle higher backpressures.

Capillary Electrophoresis: An Orthogonal Approach

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field.[12][13][14][15][16] It serves as an excellent orthogonal technique to RP-HPLC, as the separation mechanism is fundamentally different.

Advantages:

  • High Efficiency: CE can achieve a very high number of theoretical plates, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Only nanoliter volumes of sample and microliter volumes of buffer are required.

  • Different Selectivity: CE can separate impurities that may co-elute in HPLC.

Considerations:

  • Sensitivity: For neutral compounds, sensitivity can be lower than HPLC with UV detection.

  • Robustness: CE methods can sometimes be less robust for routine quality control environments compared to HPLC.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Analysis cluster_alternatives Alternative & Orthogonal Methods HPLC HPLC (Robust & Validated) UPLC UPLC (High Throughput & Sensitivity) HPLC->UPLC Improved Speed & Resolution CE Capillary Electrophoresis (Orthogonal Selectivity) HPLC->CE Orthogonal Confirmation

Caption: Relationship between primary and alternative analytical techniques.

Conclusion: A Multi-faceted Approach to Purity Assessment

The purity of this compound is a critical determinant of its suitability for pharmaceutical applications. While a well-validated RP-HPLC method, as proposed in this guide, serves as a robust and reliable primary method for purity assessment, a comprehensive quality control strategy should consider the complementary strengths of alternative techniques. UPLC offers a significant advantage in terms of throughput and sensitivity for laboratories with high sample loads. Capillary Electrophoresis provides an invaluable orthogonal perspective, ensuring that no impurities are overlooked due to co-elution. By judiciously selecting and validating the appropriate analytical tools, researchers and drug development professionals can ensure the highest standards of quality and safety for this important chemical intermediate.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed January 4, 2026. [Link].
  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Accessed January 4, 2026. [Link].
  • HPLC vs. UPLC. WebofPharma. Published December 30, 2025. Accessed January 4, 2026. [Link].
  • Differences between HPLC and UPLC. Pharmaguideline. Published April 29, 2018. Accessed January 4, 2026. [Link].
  • UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. Published October 28, 2025. Accessed January 4, 2026. [Link].
  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX. Published October 27, 2025. Accessed January 4, 2026. [Link].
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis. Accessed January 4, 2026. [Link].
  • Szkop M, Bielawski W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. 2013;103(3):683-691. doi:10.1007/s10482-012-9838-4.
  • Capillary electrophoresis-mass spectometry in impurity profiling of pharmaceutical products. ResearchGate. Published August 7, 2025. Accessed January 4, 2026. [Link].
  • HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Hawach Scientific. Accessed January 4, 2026. [Link].
  • Japp-Klingemann reaction. chemeurope.com. Accessed January 4, 2026. [Link].
  • Japp–Klingemann reaction. Wikipedia. Accessed January 4, 2026. [Link].
  • Ghasemzadeh MA, Abdollahi-Basir M-H. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017;7(84):53464-53487. doi:10.1039/C7RA10716A.
  • Japp klingemann reaction. SlideShare. Published November 26, 2018. Accessed January 4, 2026. [Link].
  • The Japp‐Klingemann Reaction.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Accessed January 4, 2026. [Link].
  • Kumar A, Pratap R. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. 2011;7:42-47. doi:10.3762/bjoc.7.5.
  • Synthesis and Chemistry of Indole. Accessed January 4, 2026. [Link].
  • Reissert indole synthesis. Wikipedia. Accessed January 4, 2026. [Link].
  • Al-Hourani B, Al-Jaber H, El-Elimat T, et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. doi:10.3390/molecules21030333.
  • PREPARATION AND PROPERTIES OF INDOLE. Accessed January 4, 2026. [Link].
  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. Published August 6, 2025. Accessed January 4, 2026. [Link].
  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. Published July 25, 2013. Accessed January 4, 2026. [Link].
  • Reissert Indole Synthesis.
  • This compound. Appretech Scientific Limited. Accessed January 4, 2026. [Link].
  • This compound (C12H14N2O3). PubChemLite. Accessed January 4, 2026. [Link].
  • 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. precisionFDA. Accessed January 4, 2026. [Link].
  • Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. ResearchGate. Published August 6, 2025. Accessed January 4, 2026. [Link].
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Accessed January 4, 2026. [Link].

Sources

A Comparative Guide to Fischer vs. Reissert Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The development of efficient and versatile methods for its synthesis is, therefore, a critical area of research.[4] Among the myriad of named reactions, the Fischer and Reissert syntheses represent two classical, yet enduringly relevant, approaches to constructing the indole scaffold. This guide provides an in-depth, objective comparison of these two methods, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their target substituted indoles.

Mechanistic Foundations: Understanding the "Why"

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes. The Fischer and Reissert syntheses proceed through fundamentally different pathways.

Fischer Indole Synthesis: An Acid-Catalyzed Rearrangement

Discovered by Emil Fischer in 1883, this reaction produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] The mechanism, supported by isotopic labeling studies, is a sophisticated cascade involving a critical[6][6]-sigmatropic rearrangement.[5][7]

The key steps are:

  • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[5][8]

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[5][8]

  • [6]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, cyclic rearrangement, analogous to a Claisen or Cope rearrangement, to form a di-imine intermediate.[5][9] This is often the rate-determining step.

  • Cyclization & Aromatization: The intermediate cyclizes to form an aminal, which then eliminates ammonia under acid catalysis to yield the final, energetically favorable aromatic indole.[5]

Reissert Indole Synthesis: A Reductive Cyclization Pathway

The Reissert synthesis, developed by Arnold Reissert, constructs the indole ring from an o-nitrotoluene and diethyl oxalate.[10] It is a two-stage process involving condensation followed by a reductive cyclization.[10][11]

The key steps are:

  • Condensation: The o-nitrotoluene is deprotonated at the methyl group by a strong base (typically an alkoxide like potassium ethoxide) and undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[10][11][12]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced (commonly with zinc in acetic acid or through catalytic hydrogenation), forming an aniline.[10][12][13] This aniline intermediate spontaneously undergoes intramolecular condensation (cyclization) with the adjacent ketone to form indole-2-carboxylic acid.[10][13]

  • Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the parent or substituted indole.[10][13]

Head-to-Head Comparison: Performance & Scope

The choice between the Fischer and Reissert synthesis hinges on several factors, primarily the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials Phenylhydrazines and aldehydes/ketones.[5]o-Nitrotoluenes and diethyl oxalate.[10]
Key Bond Formation C2–C3 bond formed via[6]-sigmatropic rearrangement.N1–C2 and C3–C3a bonds formed via reductive cyclization.
Reaction Conditions Strongly acidic (Brønsted or Lewis acids like HCl, PPA, ZnCl₂, BF₃) and often requires high temperatures.[5][7][14]Strongly basic (NaOEt, KOEt) for condensation, followed by acidic reduction (Zn/AcOH) or catalytic hydrogenation.[10][11]
Substituent Placement Substitution pattern is determined by the ketone/aldehyde (R² and R³) and the phenylhydrazine (R⁴–R⁷). Versatile for 2,3-disubstituted indoles.[15][16]Primarily yields indoles substituted on the benzene ring and at the 2-position (as a carboxylic acid). The 3-position is unsubstituted.
Regioselectivity A major challenge. Unsymmetrical ketones (RCH₂COR') can lead to a mixture of two regioisomeric indoles. Regioselectivity is influenced by steric and electronic factors.[6][17][18]Generally excellent regioselectivity, as the substitution pattern is dictated by the starting o-nitrotoluene.
Limitations & Failures Fails with acetaldehyde.[19] The synthesis of 3-aminoindoles is notoriously difficult as electron-donating groups can favor N-N bond cleavage over rearrangement.[19][20] Certain substitution patterns can lead to reaction failure.[20]Limited to the availability of substituted o-nitrotoluenes. The final indole is always carboxylated at C2, requiring an extra decarboxylation step if the unsubstituted C2 is desired.
Key Advantages High convergence and atom economy. A single-step (often one-pot) cyclization from readily available precursors. Wide applicability in drug synthesis (e.g., triptans).[5]Excellent for preparing indole-2-carboxylic acids and indoles with specific substitution on the benzene ring where the corresponding hydrazine for a Fischer synthesis might be unstable or inaccessible.[13]

Logical & Visual Workflow Comparison

To assist in selecting the appropriate method, the following diagrams outline the general workflow and a decision-making framework.

G cluster_0 Fischer Synthesis Workflow cluster_1 Reissert Synthesis Workflow F_Start Phenylhydrazine + Aldehyde/Ketone F_Condense Condensation to Phenylhydrazone F_Start->F_Condense F_Cyclize Acid-Catalyzed [3,3]-Rearrangement & Cyclization F_Condense->F_Cyclize F_Product Substituted Indole F_Cyclize->F_Product R_Start o-Nitrotoluene + Diethyl Oxalate R_Condense Base-Catalyzed Condensation R_Start->R_Condense R_Reduce Reductive Cyclization (e.g., Zn/AcOH) R_Condense->R_Reduce R_Decarbox Decarboxylation (Optional, Heat) R_Reduce->R_Decarbox R_Product Substituted Indole R_Decarbox->R_Product

Caption: High-level comparison of the Fischer and Reissert synthesis workflows.

DecisionTree node_result node_result node_alt node_alt start Desired Indole Substitution Pattern? c2_c3 2,3-Disubstituted or 3-Substituted? start->c2_c3 Yes c2_only C2-Carboxylic Acid or Benzene Ring Substitution? start->c2_only No check_ketone Is the Ketone Symmetrical? c2_c3->check_ketone reissert Use Reissert Synthesis c2_only->reissert fischer Use Fischer Synthesis check_ketone->fischer Yes fischer_regio Fischer Synthesis (Expect Regioisomers) check_ketone->fischer_regio No

Caption: Decision flowchart for choosing between Fischer and Reissert synthesis.

Experimental Protocols & Supporting Data

Theoretical comparison must be grounded in practical application. Below are representative protocols and comparative yield data.

Protocol 1: Fischer Synthesis of 2,3,3,6-Tetramethylindolenine

This protocol is adapted from established procedures demonstrating the synthesis from m-tolylhydrazine hydrochloride and isopropyl methyl ketone.[21]

  • Reaction Setup: To a solution of m-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add isopropyl methyl ketone (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, pour the reaction mixture into ice-water and basify with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography. In a reported synthesis, this reaction afforded a mixture of 2,3,3,4- and 2,3,3,6-tetramethylindolenine isomers in 88% combined yield.[21]

Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol is based on the classical procedure involving reductive cyclization.[10][11][12]

  • Condensation: In a flask equipped for inert atmosphere operation, dissolve potassium metal (1.1 eq) in anhydrous ethanol to prepare potassium ethoxide. Cool the solution and add diethyl oxalate (1.0 eq), followed by the dropwise addition of o-nitrotoluene (1.0 eq). Stir the reaction at room temperature until the condensation is complete (monitored by TLC), forming ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Prepare a solution of the crude pyruvate in glacial acetic acid. Add zinc dust (excess, e.g., 3-5 eq) portion-wise while controlling the temperature with an ice bath.

  • Workup: After the reduction is complete, filter off the excess zinc. Dilute the filtrate with water to precipitate the crude indole-2-carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield pure indole-2-carboxylic acid.

Comparative Yield Data for Substituted Indoles
Target IndoleSynthesis MethodKey Starting MaterialsCatalyst/ReagentYield (%)Reference
2-PhenylindoleFischerPhenylhydrazine, AcetophenoneZnCl₂72-80%[4]
5-Chloro-4-fluoroindole-2-carboxylateReissert(Substituted)-o-nitrotolueneKOEt, then TiCl₃Superior to Fischer[13]
TetrahydrocarbazolesFischerPhenylhydrazine, CyclohexanoneOxalic Acid (Mechanochem)High[18]
7-Indolecarboxylic acidReissert2-Methyl-3-nitrobenzoic acidKOEt, then Fe/AcOHGood[13]

Note: Yields are highly substrate and condition-dependent. This table provides representative examples.

Conclusion and Future Outlook

The Fischer and Reissert syntheses, despite their age, remain powerful tools in the synthetic chemist's arsenal.

  • The Fischer indole synthesis is unparalleled for its convergence and its ability to generate complex, poly-substituted indoles, particularly those substituted at the C2 and C3 positions.[15][16] Its primary drawbacks are the harsh acidic conditions and the potential for poor regioselectivity with unsymmetrical ketones.[8][22]

  • The Reissert indole synthesis provides a reliable and regioselective route to indoles with substitution on the benzene ring and a carboxylic acid handle at the C2 position, which is useful for further functionalization.[10][13] Its multi-step nature and the limitation to o-nitrotoluene precursors are its main constraints.

The choice between them is not a matter of which is "better," but which is more strategic for the specific target molecule. As drug discovery continues to demand novel and complex indole derivatives, a thorough understanding of these foundational methods, their strengths, and their limitations is essential for any researcher in the field.[1][23]

References

  • Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. (n.d.). ACS Publications.
  • Reissert indole synthesis - Wikipedia. (n.d.).
  • Noey, E. L., Yang, Z., Liang, Y., Zhang, X., Hyland, C., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5640–5647. [Link]
  • Synthesis of 2,3-disubstituted indoles via a tandem reaction. (n.d.). Royal Society of Chemistry.
  • Noey, E. L., Yang, Z., Liang, Y., Zhang, X., Hyland, C., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
  • Synthesis of 2,3-Disubstituted Indoles via Palladium Catalysis. (n.d.). Thieme.
  • Synthesis of 2,3‐disubstituted indoles. (n.d.). ResearchGate.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Kaur, N., Singh, V., & Kumar, V. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(34), 6825–6850. [Link]
  • Noey, E. L., Yang, Z., Liang, Y., Zhang, X., Hyland, C., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar.
  • Reissert indole synthesis. (n.d.). chemeurope.com.
  • Fischer Indole Synthesis. (2021, February 23). J&K Scientific LLC.
  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. (n.d.). ResearchGate.
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. [Link]
  • Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
  • Çelebi-Ölçüm, N., Ess, D. H., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 134(37), 15453–15460. [Link]
  • Gribble, G. (2016). (PDF) Reissert Indole Synthesis. ResearchGate.
  • Gribble, G. (2021). (PDF) Fischer Indole Synthesis. ResearchGate.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Al-Shamari, A. M., Al-Zahrani, A. A., Al-Ghamdi, K. M., Al-Ghamdi, S. A., Al-Harbi, S. A., & Al-Zoubi, M. S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2901. [Link]
  • Mosslemin, M. H., & Zarei, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490–2496. [Link]
  • Das, B., & Mohanty, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses.
  • Porcheddu, A., De Luca, L., Pizzetti, M., & Taddei, M. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4048–4055. [Link]
  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate.
  • Reissert Indole Synthesis. (n.d.).
  • Sharma, S., & Maity, S. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(12), 2329–2344. [Link]
  • Synthesis and Chemistry of Indole. (n.d.).
  • Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! (2021, January 22). YouTube.
  • A Review of the Indole Synthesis Reaction System. (2026, January 7). Oreate AI Blog.
  • 14. (n.d.). Organic Syntheses.
  • Fischer Indole Synthesis. (n.d.).
  • Fischer Indole Synthesis Mechanism | Organic Chemistry. (2025, October 24). YouTube.
  • Indole: Fischer/Reissert Synthesis. (2020, December 28). YouTube.
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.).
  • Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate and its structurally related analogs. By examining the reported anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts. While direct experimental data on the parent compound, this compound, is limited in publicly available literature, a detailed examination of its analogs allows for insightful structure-activity relationship (SAR) discussions and predictions of its potential therapeutic applications.

Comparative Biological Activities of Indole-2-Carboxylate Analogs

The indole-2-carboxylate core, particularly with substitutions at the 3, 5, and other positions, has been a fertile ground for the discovery of potent bioactive molecules. The following sections compare the anticancer, antimicrobial, and anti-inflammatory activities of various analogs.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with several compounds having entered clinical use.[3] Analogs of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines.

A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. Notably, compounds with a methoxy group on the indole moiety displayed significant cytotoxicity. For instance, compounds 6q and 6v , which are 5-methoxyindole-2-carboxamide derivatives, exhibited potent activity against the MCF-7 breast cancer cell line with IC50 values of 6.49 ± 0.3 μM.[4] Another study on indole-2-carboxamides identified derivatives that act as dual inhibitors of EGFR and CDK2, key regulators of cell growth and proliferation.[5]

The substitution pattern on the indole ring plays a crucial role in determining the anticancer potency. For example, in a series of indole-2-carboxamide analogues, a 5-methoxy substituent was found to be favorable for activity against certain cancer cell lines.[6]

Table 1: Comparative Anticancer Activity (IC50) of Selected Indole-2-Carboxylate Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
6q 5-methoxy-N-(4-(2-oxo-2-(2-phenylhydrazinyl)ethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-76.49 ± 0.3[4]
6v N-(4-(2-(2-(4-chlorophenyl)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamideMCF-76.49 ± 0.3[4]
5d 5-chloro-N-(4-morpholinophenethyl)-1H-indole-2-carboxamideMCF-70.95[5]
5e 5-chloro-N-(2-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideMCF-70.80[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have shown considerable promise in this area.[6] The antimicrobial activity of indole compounds is often attributed to their ability to interfere with bacterial cellular processes and, in some cases, disrupt cell membranes.[4][7]

A study on functionalized indole-2-carboxylates reported that certain derivatives exhibited antimicrobial properties.[1] Another investigation into novel indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties demonstrated significant antibacterial and antifungal activity.[2] For instance, some compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial and fungal strains.[2]

The structure-activity relationship for antimicrobial activity often depends on the nature and position of substituents on the indole ring. Lipophilicity and the presence of specific functional groups can significantly influence the potency and spectrum of activity.[6]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Indole Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
Indole-thiadiazole derivative Staphylococcus aureus6.25[2]
Indole-triazole derivative Methicillin-resistant S. aureus (MRSA)3.125[2]
Indole-3-carboxamido-polyamine conjugate Acinetobacter baumannii≤ 0.28 µM[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of drug discovery. Indole derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, have a long history of use in treating inflammation.[5] The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][8]

Studies on novel indole derivatives have demonstrated their potential as anti-inflammatory agents by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[9][10] For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed significant anti-inflammatory activity, with some compounds exhibiting potent inhibition of COX-2.[5]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of indole derivatives.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[11]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains using the broth microdilution method.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol measures the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.[14]

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mechanistic Insights

Understanding the mechanism of action is crucial for the rational design of more effective and selective drug candidates. Indole derivatives exert their biological effects through various molecular targets and signaling pathways.

Anticancer Mechanisms

Many indole-based anticancer agents function as kinase inhibitors.[15] The Epidermal Growth Factor Receptor (EGFR) is a key target, and its signaling pathway plays a critical role in cell proliferation, survival, and metastasis.[15][16] Some indole derivatives have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR.[16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Indole Indole Derivative (Inhibitor) Indole->EGFR EGF EGF (Ligand) EGF->EGFR Antimicrobial_Workflow Indole Indole Derivative Membrane Bacterial Cell Membrane Indole->Membrane Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed workflow for the antimicrobial action of indole derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of many indole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [5][8]COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. [5]By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Indole Indole Derivative (Inhibitor) Indole->COX2

Caption: Inhibition of the COX-2 pathway by indole derivatives to reduce inflammation.

Conclusion and Future Directions

The analogs of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns on the indole ring in modulating biological activity. While a considerable body of research exists on the anticancer properties of these compounds, further exploration of their antimicrobial and anti-inflammatory potential is warranted. Future studies should focus on the synthesis and comprehensive biological evaluation of a wider range of analogs, including direct assessment of the parent compound, to build a more complete understanding of this promising chemical space. Mechanistic studies will also be crucial to identify specific molecular targets and pathways, paving the way for the development of more potent and selective drug candidates.

References

  • El-Gendy, A. A., Said, M. M., Ghareb, N., Mostafa, Y. M., & El-Ashry, E. S. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 341(5), 294–300.
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science.
  • Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. (n.d.). BenchChem.
  • Application Notes: Anticancer Activity Assays for Indole Schiff Bases. (2025). BenchChem.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PubMed Central.
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (n.d.).
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PubMed Central.
  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. (2021). IJPPR.
  • Indole Derivatives Show Preferential Inhibition of Drug-Resistant EGFR T790M Mutant Over Wild-Type EGFR. (2025). BenchChem.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
  • Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. (2014). PubMed.
  • Indole-based drugs as EGFR inhibitors. (n.d.).
  • Indole derivatives having COX-2 inhibitory activity. (n.d.).
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central.
  • Indole Test Protocol. (2009). American Society for Microbiology.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI.
  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (n.d.). Taylor & Francis Online.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl and Methyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and materials science, the 3-amino-1H-indole-2-carboxylate scaffold is a valuable pharmacophore and synthetic intermediate. The seemingly minor difference between a methyl and an ethyl ester at the C2 position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, unambiguous structural confirmation is a critical step in any synthetic workflow.

This guide provides an in-depth spectroscopic comparison of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (1) and mthis compound (2) . We will explore how fundamental techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—can be leveraged to definitively distinguish between these two closely related analogs. The focus will be not just on the data itself, but on the causal chemical principles that give rise to their distinct spectral fingerprints.

Molecular Structure Overview

The core molecular framework of both compounds is identical. The sole point of differentiation lies in the ester group: an ethyl (-OCH₂CH₃) group in compound 1 versus a methyl (-OCH₃) group in compound 2 . This seemingly small change introduces unique protons, carbons, and fragmentation liabilities that are readily detected by modern spectroscopic methods.

Molecular_Structures cluster_ethyl This compound (1) cluster_methyl Mthis compound (2) node_ethyl node_ethyl node_methyl node_methyl

Caption: Chemical structures of the ethyl ester (1) and methyl ester (2).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Test

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers the most direct and unequivocal method for distinguishing between the ethyl and methyl esters. The differences arise from the distinct electronic environments and spin-spin coupling interactions within the ester alkyl chains.

Experimental Protocol: NMR Analysis

A standardized protocol ensures data integrity and comparability.

NMR_Workflow General NMR Experimental Workflow prep Sample Preparation ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). Add TMS as internal standard (0 ppm). acquire Data Acquisition Acquire ¹H spectrum (e.g., 500 MHz). Acquire ¹³C and DEPT spectra. prep->acquire process Data Processing Apply Fourier transform. Phase correction and baseline correction. acquire->process analyze Spectral Analysis Calibrate to TMS. Integrate peaks and determine coupling constants (J-values). process->analyze

Caption: Standardized workflow for NMR sample preparation and analysis.

¹H NMR: A Tale of Two Patterns

The ¹H NMR spectrum provides the clearest visual distinction. The methyl ester (2 ) will exhibit a sharp singlet for its ester methyl protons, while the ethyl ester (1 ) displays a characteristic ethyl pattern: a quartet and a triplet.

Expected ¹H NMR Data Comparison

Protons (Compound 1 )Expected δ (ppm)MultiplicityCoupling (J, Hz)IntegrationProtons (Compound 2 )Expected δ (ppm)MultiplicityIntegration
Ester -OCH₂ CH₃~4.2 - 4.4Quartet (q)~7.12HEster -OCH₃ ~3.8 - 3.9Singlet (s)3H
Ester -OCH₂CH₃ ~1.3 - 1.4Triplet (t)~7.13H------------
Methoxy -OCH₃~3.8Singlet (s)---3HMethoxy -OCH₃~3.8Singlet (s)3H
Aromatic C-H~6.5 - 7.5Multiplets (m)---3HAromatic C-H~6.5 - 7.5Multiplets (m)3H
Amine -NH₂Broad Singlet------2HAmine -NH₂Broad Singlet---2H
Indole N-HBroad Singlet------1HIndole N-HBroad Singlet---1H

Causality Behind the Spectra: The key differentiator is the spin-spin coupling in the ethyl group of compound 1 . The methylene (-CH₂-) protons are adjacent to three methyl (-CH₃) protons. According to the n+1 rule, their signal is split into a quartet (3+1=4). Conversely, the methyl protons are adjacent to two methylene protons, splitting their signal into a triplet (2+1=3)[1]. The methyl ester (2 ) lacks this coupling, resulting in a simple singlet for the -OCH₃ group. The chemical shift of the protons attached to the oxygen (the -OCH₂- in 1 and -OCH₃- in 2 ) is significantly downfield due to the deshielding effect of the electronegative oxygen atom[1].

¹³C NMR and DEPT: Confirming the Carbon Skeleton

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirm the carbon count and type (CH, CH₂, CH₃).

Expected ¹³C NMR Data Comparison

Carbon (Compound 1 )Expected δ (ppm)DEPT-135 SignalCarbon (Compound 2 )Expected δ (ppm)DEPT-135 Signal
Ester C =O~165None (Quaternary)Ester C =O~165None (Quaternary)
Ester -OCH₂ CH₃~61Negative (CH₂)Ester -OCH₃ ~51Positive (CH₃)
Ester -OCH₂CH₃ ~14Positive (CH₃)---------
Methoxy -OCH₃ ~55Positive (CH₃)Methoxy -OCH₃ ~55Positive (CH₃)
Aromatic/Indole~95 - 155Positive/NoneAromatic/Indole~95 - 155Positive/None

Causality Behind the Spectra: The most telling difference is the presence of a signal around 61 ppm for the ethyl ester's -OCH₂- carbon, which will appear as a negative peak in a DEPT-135 experiment, confirming it as a CH₂ group[2]. The methyl ester will instead show a signal around 51 ppm for its -OCH₃ carbon, which is a positive peak in DEPT-135[2]. The ethyl ester also presents an additional upfield methyl signal (~14 ppm) that is absent in the methyl ester's spectrum.

Part 2: Mass Spectrometry (MS) - Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and, crucially, compound-specific fragmentation patterns that can readily differentiate the two esters.

Experimental Protocol: Mass Spectrometry

MS_Workflow General EI-MS Experimental Workflow sample_intro Sample Introduction Inject dilute solution (e.g., in MeOH or ACN) into the ion source. ionization Ionization (EI) Bombard sample with high-energy electrons (~70 eV) to form a molecular ion (M•+). sample_intro->ionization fragmentation Fragmentation The energetic M•+ undergoes characteristic bond cleavages. ionization->fragmentation analysis Mass Analysis Fragments are separated by their mass-to-charge (m/z) ratio. fragmentation->analysis

Caption: Standardized workflow for Electron Ionization Mass Spectrometry.

Analysis of Fragmentation Pathways

Both molecules have the same nominal molecular weight of 234 g/mol , so high-resolution mass spectrometry would be needed to distinguish their molecular ions. However, their fragmentation patterns are distinctly different.

Expected Key Mass Fragments

Fragment TypeCompound 1 (Ethyl Ester) m/zCompound 2 (Methyl Ester) m/z
Molecular Ion [M]⁺•234234
Loss of Alkoxy Radical [M - •OR]⁺189 (Loss of •OCH₂CH₃)203 (Loss of •OCH₃)
Loss of Alkene (McLafferty)206 (Loss of C₂H₄)Not observed
McLafferty Fragment Ion8874 (Hypothetical)

Causality Behind the Spectra: The most diagnostic fragmentation pathway for esters with a gamma-hydrogen (present in the ethyl ester but not the methyl ester) is the McLafferty rearrangement.

McLafferty_Rearrangement Key Fragmentation Differences cluster_ethyl_frag Ethyl Ester (1) Fragmentation cluster_methyl_frag Methyl Ester (2) Fragmentation M_Et [M]•+ m/z = 234 loss_OEt Loss of •OCH2CH3 (•45 Da) M_Et->loss_OEt loss_ethylene McLafferty Rearrangement Loss of C2H4 (28 Da) M_Et->loss_ethylene ion_189 [M-45]+ m/z = 189 loss_OEt->ion_189 ion_206 [M-28]•+ m/z = 206 loss_ethylene->ion_206 M_Me [M]•+ m/z = 234 loss_OMe Loss of •OCH3 (•31 Da) M_Me->loss_OMe ion_203 [M-31]+ m/z = 203 loss_OMe->ion_203

Caption: Dominant fragmentation pathways distinguishing the ethyl and methyl esters.

For the ethyl ester (1 ), the molecular ion can undergo a rearrangement to eliminate a neutral molecule of ethene (28 Da), resulting in a radical cation at m/z 206. This process is a hallmark of ethyl esters and will be absent for the methyl ester[3]. Furthermore, a characteristic fragment ion for ethyl esters is often seen at m/z 88, corresponding to the McLafferty rearrangement product[4]. While the McLafferty rearrangement is theoretically possible for methyl esters to produce an ion at m/z 74, it requires a different hydrogen source and is far less common and intense[4][5].

Another clear point of differentiation is the initial loss of the alkoxy radical. The ethyl ester will show a prominent peak at m/z 189 ([M-45]⁺), corresponding to the loss of an ethoxy radical (•OCH₂CH₃). The methyl ester will instead show a peak at m/z 203 ([M-31]⁺) from the loss of a methoxy radical (•OCH₃)[3].

Part 3: Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

While less definitive than NMR or MS for this specific comparison, IR and UV-Vis spectroscopy provide complementary information about the functional groups and the core chromophore.

Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both compounds are expected to be very similar, as they contain the same primary functional groups. The primary utility is to confirm the presence of the indole and ester moieties.

Expected Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H (Indole & Amine)3100 - 3500 (broad)Stretching
C-H (Aromatic/Aliphatic)2850 - 3100Stretching
C=O (Ester)~1680 - 1710Stretching
C=C (Aromatic)~1450 - 1620Stretching
C-O (Ester/Ether)~1100 - 1300Stretching

Causality Behind the Spectra: The high degree of structural similarity means the vibrational modes will be nearly identical. The indole N-H stretch and the primary amine N-H stretches will likely overlap to form a broad band in the 3100-3500 cm⁻¹ region[6][7]. The powerful carbonyl (C=O) stretch of the ester group will be a dominant peak around 1700 cm⁻¹. While there might be a minuscule, likely unresolvable, shift in the C-O stretching frequencies (~1100-1300 cm⁻¹) due to the different alkyl groups, this is not a reliable method for differentiation. IR spectroscopy is therefore excellent for confirming the general structure but poor for distinguishing these specific analogs.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is dictated by the electronic transitions within the conjugated π-system of the 5-methoxy-indole core. Since the ester group is not part of the primary chromophore, the spectra of both compounds are expected to be virtually identical.

Expected UV-Vis Absorption

SolventExpected λₘₐₓ (nm)Associated Transition
Methanol or Ethanol~270 - 295¹Lₐ and ¹Lₑ transitions

Causality Behind the Spectra: The UV absorption of indole derivatives is characterized by two main bands, often labeled ¹Lₐ and ¹Lₑ, which arise from π→π* transitions within the aromatic system[8][9]. The position of these bands is sensitive to substitution on the indole ring. Since both compounds share the identical 3-amino-5-methoxy-indole chromophore, their λₘₐₓ values and molar absorptivities should be indistinguishable[8][10].

Summary and Conclusion

While both ethyl and mthis compound share many spectroscopic features, they can be unambiguously differentiated using routine analytical techniques.

Summary of Key Differentiating Features

TechniqueEthyl Ester (1)Methyl Ester (2)Reliability
¹H NMR Quartet (~4.3 ppm) & Triplet (~1.3 ppm) Singlet (~3.9 ppm) Excellent (Definitive)
¹³C NMR -OCH₂- (~61 ppm) & -CH₃ (~14 ppm) -OCH₃- (~51 ppm) Excellent (Definitive)
Mass Spec. Key fragments: m/z 189, 206 Key fragment: m/z 203 Excellent (Definitive)
FT-IR Essentially IdenticalEssentially IdenticalPoor
UV-Vis IdenticalIdenticalPoor

References

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). NIH National Center for Biotechnology Information.
  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). NIH National Center for Biotechnology Information.
  • Optical properties of 3-substituted indoles. (2020). NIH National Center for Biotechnology Information.
  • FT-IR spectrum of control indole. (2011). ResearchGate.
  • Alkyl Esters Other than Methyl. (2019). AOCS.
  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.). ResearchGate.
  • Identification of fatty acid ethyl ester instead of methyl esters?. (2016). ResearchGate.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). ACS Publications.
  • Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. (n.d.). AIP Publishing.
  • NMR: Novice Level, Spectrum 10. (n.d.). University of Wisconsin-Madison.
  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Elsevier.
  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek.

Sources

A Comparative Guide to Protecting Groups for the Indole Nitrogen: Strategies, Stability, and Deprotection Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1] However, the reactivity of the indole N-H proton presents a significant challenge in multi-step syntheses. Its acidity and nucleophilicity can interfere with a wide range of reagents, necessitating the use of protecting groups to ensure desired reaction outcomes. The selection of an appropriate N-protecting group is a critical strategic decision, contingent on the planned synthetic route, reagent compatibility, and conditions for its eventual removal.[2]

This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the indole nitrogen. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Importance of Indole N-Protection

The indole N-H proton has a pKa of approximately 17, making it susceptible to deprotonation by a variety of bases. The resulting indolide anion is highly nucleophilic and can lead to undesired N-alkylation or other side reactions.[2] Furthermore, the N-H bond can interfere with organometallic reagents, oxidants, and some electrophilic additions.

Protecting the indole nitrogen serves several key purposes:

  • Preventing Undesired Reactivity: It masks the acidic proton, preventing unwanted deprotonation and subsequent side reactions.

  • Modulating Ring Electronics: Electron-withdrawing protecting groups (e.g., sulfonyl, carbamate) decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity in electrophilic aromatic substitution.[2] Conversely, electron-donating groups can increase reactivity.

  • Directing C-2 Lithiation: Certain protecting groups, particularly sulfonyl and carbamate derivatives, are powerful directing groups for lithiation at the C-2 position, providing a reliable entry point for C-C and C-heteroatom bond formation.[3][4] This strategy circumvents the inherent nucleophilicity of the C-3 position in unprotected indoles.

A Comparative Analysis of Key Protecting Groups

The ideal protecting group should be introduced under mild conditions in high yield, remain robust throughout various transformations, and be cleaved selectively without affecting other functional groups.[5] Here, we compare the performance of three major classes of protecting groups: sulfonyl-based, carbamate-based, and alkoxymethyl-based.

Sulfonyl-Based Protecting Groups: Tosyl (Ts) and Benzenesulfonyl (Bs)

Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and benzenesulfonyl (Bs), are classic, robust protecting groups for indole nitrogen. Their strong electron-withdrawing nature significantly alters the indole's reactivity profile.

  • Expertise & Experience: The primary advantage of sulfonyl groups lies in their exceptional stability across a wide pH range and their ability to facilitate regioselective C-2 lithiation.[3] The electron-withdrawing effect acidifies the C-2 proton, allowing for its clean deprotonation with strong bases like n-BuLi or t-BuLi. However, this stability comes at a cost; the cleavage of the N-S bond is notoriously difficult and often requires harsh conditions, which can limit their application in the synthesis of complex, functionalized molecules.[6]

  • Introduction: Typically achieved by deprotonating the indole with a strong, non-nucleophilic base like sodium hydride (NaH) followed by quenching with the corresponding sulfonyl chloride.[2]

  • Stability: Exceptionally stable to strongly acidic conditions, most oxidizing agents, and a wide array of nucleophiles.

  • Cleavage: Historically, cleavage required harsh methods like dissolving metal reductions.[7] Milder, more practical methods have been developed, including the use of cesium carbonate (Cs₂CO₃) in a THF/methanol mixture, which has proven effective for a range of substituted indoles.[5][7][8] Other methods include KOH with a phase-transfer catalyst or using strong nucleophiles like thiolates.[2][9]

Carbamate-Based Protecting Groups: tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis due to the mild conditions required for its removal.[10]

  • Expertise & Experience: The Boc group represents a compromise between stability and lability. It is sufficiently robust to withstand many synthetic transformations, including some organometallic reactions and mild basic conditions. Like sulfonyl groups, it is an effective directing group for C-2 lithiation.[11] Its key advantage is its facile removal under mild acidic or specific basic conditions, making it highly compatible with sensitive functional groups.[2][12] However, its lability to strong acids and certain nucleophiles can be a limitation.

  • Introduction: Commonly installed using di-tert-butyl dicarbonate (Boc₂O) with a base such as 4-(dimethylamino)pyridine (DMAP) or by first deprotonating the indole with NaH.

  • Stability: Stable to basic hydrolysis and catalytic hydrogenation. It is labile to strong acids (e.g., TFA, HCl) and can be cleaved by some strong bases or nucleophiles.[12][13]

  • Cleavage: Classically removed with strong acids like trifluoroacetic acid (TFA).[12] For substrates sensitive to strong acid, a range of milder methods are available. A particularly mild and selective method for N-Boc indoles involves using a catalytic amount of sodium methoxide in methanol at room temperature.[5][14] Another mild option is the use of oxalyl chloride in methanol.[2]

Alkoxymethyl-Based Protecting Groups: 2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group offers a unique cleavage strategy that is orthogonal to many other protecting groups.

  • Expertise & Experience: The SEM group is prized for its high stability under both acidic and basic conditions, as well as its tolerance of many organometallic reagents. Its removal is typically achieved with fluoride ion sources, a condition that leaves most other functional groups untouched. This orthogonality makes it an excellent choice for complex, multi-step syntheses where acid- or base-labile groups are present elsewhere in the molecule.

  • Introduction: Installed via deprotonation of the indole with NaH, followed by reaction with SEM-Cl.[2]

  • Stability: Stable to a broad range of non-fluoride-based nucleophiles, mild acids, and bases.

  • Cleavage: Selectively cleaved using fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF) in THF.[6] Cleavage can also be effected by strong Lewis acids.

Quantitative Comparison and Data Summary

To facilitate a direct comparison, the following table summarizes the key attributes of these protecting groups.

Protecting GroupIntroduction ConditionsStability ProfileCleavage ConditionsKey AdvantagesKey Limitations
Tosyl (Ts) NaH, TsCl in DMF/THFVery High: Stable to strong acids, oxidants, most nucleophiles.Harsh: Mg/MeOH; Cs₂CO₃, THF/MeOH, reflux[5][7]; KOH/PTC[2]Excellent stability; directs C-2 lithiation effectively.Difficult to remove; harsh cleavage conditions limit functional group tolerance.[2]
Boc Boc₂O, DMAP, CH₂Cl₂; or NaH, Boc₂O, THFModerate: Stable to base, hydrogenation. Labile to strong acid.[10]Mild: TFA, CH₂Cl₂; HCl/Dioxane; cat. NaOMe, MeOH[5][14]; Oxalyl chloride, MeOH[2]Mild cleavage; versatile; directs C-2 lithiation.Labile to strong acids and some nucleophiles.
SEM NaH, SEM-Cl, DMF at 0 °C[2]High: Stable to mild/strong base, mild acid, many organometallics.Orthogonal: TBAF, THF; Lewis acids (e.g., BF₃·OEt₂)High stability; orthogonal cleavage pathway.Can be sterically bulky; requires anhydrous conditions for introduction.

Decision-Making Workflow

The choice of a protecting group is dictated by the planned synthetic sequence. The following diagram illustrates a logical workflow for selecting an appropriate group based on downstream reaction conditions.

G start Planned Synthetic Route? cond2 Will the synthesis involve C-2 lithiation? start->cond2 cond1 Will the synthesis involve strong acidic conditions? cond3 Does the molecule contain acid/base sensitive groups? cond1->cond3 No pg_ts Consider Tosyl (Ts) or Benzenesulfonyl (Bs) cond1->pg_ts Yes cond2->cond1 Yes cond4 Will the synthesis involve strong bases or nucleophiles? cond2->cond4 No pg_boc Consider Boc cond3->pg_boc No pg_sem Consider SEM cond3->pg_sem Yes cond4->pg_ts Yes cond4->pg_boc No

Decision workflow for selecting an indole N-protecting group.

Detailed Experimental Protocols

The following protocols are provided as trustworthy, field-proven methodologies for the protection and deprotection of a model substrate, indole.

Protocol 1: N-Tosylation of Indole
  • Principle: A strong, non-nucleophilic base (NaH) deprotonates the indole nitrogen to form the nucleophilic indolide anion, which then attacks p-toluenesulfonyl chloride.

  • Methodology:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-tosylindole.

Protocol 2: Deprotection of N-Tosyl Indole using Cesium Carbonate[6][8]
  • Principle: Cesium carbonate acts as a base in a protic solvent mixture to facilitate the cleavage of the N-S bond. This method is significantly milder than reductive approaches.

  • Methodology:

    • To a solution of the N-tosyl indole (1.0 eq.) in a 2:1 mixture of THF and methanol, add cesium carbonate (Cs₂CO₃, 3.0 eq.).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. Reaction times can vary from 1 to 15 hours depending on the substrate.[7]

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the deprotected indole.

Protocol 3: N-Boc Protection of Indole
  • Principle: The highly reactive di-tert-butyl dicarbonate acylates the indole nitrogen in the presence of a nucleophilic catalyst, DMAP.

  • Methodology:

    • Dissolve indole (1.0 eq.) in anhydrous acetonitrile or CH₂Cl₂.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product, which is often pure enough for subsequent steps. If necessary, purify by flash chromatography.

Protocol 4: Mild Deprotection of N-Boc Indole using Sodium Methoxide[6]
  • Principle: A catalytic amount of a strong, non-nucleophilic base selectively cleaves the N-Boc group on the electron-rich heteroaromatic system under mild, ambient conditions.

  • Methodology:

    • Dissolve the N-Boc protected indole (1.0 eq.) in dry methanol at room temperature.

    • Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.3 eq.) as a solid or a solution in methanol.

    • Stir the mixture at room temperature for 1-3 hours, monitoring progress by TLC.

    • Upon completion, neutralize the reaction with a few drops of acetic acid or by adding saturated aqueous NH₄Cl.

    • Concentrate the mixture under reduced pressure and partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole. Purify by chromatography if necessary.

Conclusion

The strategic selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex indole-containing molecules. Sulfonyl groups offer unparalleled stability for harsh reaction conditions and C-2 lithiation but pose a deprotection challenge. The Boc group provides a versatile balance of stability and mild cleavage, making it a workhorse in modern synthesis. The SEM group offers a robust and orthogonal option, ideal for intricate synthetic routes with sensitive functionalities. By understanding the distinct advantages and limitations of each group, and by employing validated experimental protocols, researchers can navigate the complexities of indole chemistry with greater precision and efficiency.

References

  • A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. (n.d.). Benchchem.
  • Technical Support Center: N-Protection of Indole Derivatives. (n.d.). Benchchem.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar.
  • Directed (ortho) Metallation. (n.d.).
  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2018). ResearchGate.
  • Deprotection of N-Tosylated indoles and related structures using cesium carbonate. (2002). ResearchGate.
  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (n.d.). ResearchGate.
  • Efficient Indole N-Detosylation Using Thioglycolate. (2014). ResearchGate.
  • Method Simplifies Deprotection and Modification of N-Heterocycles. (2025). ChemistryViews.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Publishing.
  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. (n.d.). Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).

Sources

A Comparative Guide to the Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products. Among its many derivatives, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate stands out as a valuable scaffold for the synthesis of various therapeutic agents. The strategic placement of the amino, methoxy, and carboxylate groups provides multiple points for further functionalization, making it a highly sought-after building block in drug discovery.

This guide provides an in-depth comparison of two distinct synthetic routes to this important molecule: a classical, multi-step approach rooted in established named reactions, and a modern, streamlined synthesis leveraging the principles of multicomponent reactions. By examining the underlying chemistry, experimental protocols, and key performance metrics of each route, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Classical Pathway: A Multi-Step Journey

The traditional synthesis of this compound is a testament to the foundational reactions of organic chemistry. This linear sequence, while reliable, involves several distinct steps, each requiring isolation and purification of the intermediate product. The core of this approach lies in the construction of the indole ring via the Japp-Klingemann and Fischer indole syntheses, followed by functional group manipulation to introduce the desired amino group.

The Japp-Klingemann-Fischer Sequence: Building the Indole Core

The synthesis commences with the diazotization of 4-methoxyaniline, which is then subjected to a Japp-Klingemann reaction with a suitable β-ketoester to form a key hydrazone intermediate. This hydrazone is then cyclized under acidic conditions in a classic Fischer indole synthesis to yield the ethyl 5-methoxy-1H-indole-2-carboxylate core.

Introduction of the Amino Group: Nitration and Reduction

With the indole scaffold in hand, the next stage involves the introduction of the amino group at the C3 position. This is typically achieved through electrophilic nitration of the electron-rich indole ring, followed by the reduction of the resulting nitro group to the desired amine.

Experimental Protocol: Traditional Synthesis

Step 1: Diazotization of 4-Methoxyaniline

  • In a flask, dissolve 4-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve diethyl ketomalonate and sodium acetate in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution to the diethyl ketomalonate solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Step 3: Fischer Indole Synthesis

  • Suspend the purified hydrazone in a suitable solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst, for example, polyphosphoric acid or a solution of HCl in ethanol.[1]

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the crude ethyl 5-methoxy-1H-indole-2-carboxylate by column chromatography.

Step 4: Nitration of Ethyl 5-methoxy-1H-indole-2-carboxylate

  • Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate in a suitable solvent like acetic anhydride or trifluoroacetic anhydride.[2]

  • Cool the solution in an ice bath and slowly add a nitrating agent, such as nitric acid or a nitrate salt.[2]

  • Stir the reaction at low temperature for a specified time, monitoring by TLC.

  • Carefully quench the reaction with ice water and extract the product.

  • Wash the organic layer, dry, and purify the resulting ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate by chromatography.

Step 5: Reduction of the Nitro Group

  • Dissolve the ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, sodium dithionite in the presence of a base, or perform catalytic hydrogenation with a palladium catalyst.[3]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter off the catalyst (if used) and remove the solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

The Modern Approach: A One-Pot Three-Component Synthesis

In contrast to the classical multi-step approach, modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. A prime example of this philosophy is the development of multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to generate a complex product in a single operation. For the synthesis of this compound, a plausible one-pot, three-component strategy can be envisioned, leveraging transition-metal catalysis.

This convergent approach significantly reduces the number of synthetic steps, minimizes waste generation, and often leads to higher overall yields.

Conceptual Workflow: One-Pot Three-Component Synthesis

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product 2-halo-4-methoxyaniline 2-halo-4-methoxyaniline Catalyst_Solvent Pd Catalyst, Base, Solvent 2-halo-4-methoxyaniline->Catalyst_Solvent Ethyl propiolate Ethyl propiolate Ethyl propiolate->Catalyst_Solvent Amine Amine Amine->Catalyst_Solvent Target_Molecule Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate Catalyst_Solvent->Target_Molecule

Experimental Protocol: Modern One-Pot Synthesis

  • To a reaction vessel, add the 2-halo-4-methoxyaniline, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a suitable solvent, such as DMF or toluene, and degas the mixture.

  • To the stirred mixture, add the amine source (e.g., a primary amine or ammonia equivalent) and ethyl propiolate.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.

Reaction Mechanism: A Catalytic Cascade

The one-pot synthesis proceeds through a sophisticated catalytic cascade. The palladium catalyst facilitates a series of transformations, including C-N and C-C bond formations, culminating in the construction of the indole ring with all the desired substituents in a single, seamless process.

G Start Pd(0) Catalyst + 2-halo-4-methoxyaniline OxAdd Oxidative Addition Start->OxAdd ArylPd Aryl-Pd(II) Complex OxAdd->ArylPd Coord Alkyne Coordination ArylPd->Coord AlkyneComplex Alkyne-Pd(II) Complex Coord->AlkyneComplex MigIns Migratory Insertion AlkyneComplex->MigIns VinylPd Vinyl-Pd(II) Complex MigIns->VinylPd AmineAdd Amination VinylPd->AmineAdd AminoComplex Amino-Pd(II) Complex AmineAdd->AminoComplex RedElim Reductive Elimination AminoComplex->RedElim Indole Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate RedElim->Indole Regen Catalyst Regeneration RedElim->Regen Regen->Start

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.

MetricTraditional Multi-Step SynthesisModern One-Pot Synthesis
Number of Steps 5 (excluding workups)1
Overall Yield Typically lower due to multiple stepsPotentially higher
Atom Economy Lower due to the use of protecting groups and stoichiometric reagentsHigher, as most atoms from the reactants are incorporated into the final product
Reaction Time Significantly longer (days)Shorter (hours)
Purification Multiple chromatographic purifications requiredSingle purification step
Reagent & Catalyst Uses classical, often stoichiometric reagents and strong acidsEmploys a catalytic amount of a transition metal, often with milder bases
Waste Generation Higher due to multiple steps and purificationsLower, aligning with green chemistry principles
Process Complexity High, requiring careful control over multiple distinct reactionsLower, with a simplified workflow

Conclusion

Both the traditional and modern synthetic routes offer viable pathways to this compound. The classical approach, while lengthy and less efficient, relies on well-understood and robust reactions, making it a dependable choice in many contexts. However, the modern one-pot, three-component synthesis represents a significant advancement, offering a more streamlined, efficient, and environmentally friendly alternative.

For researchers in fast-paced drug discovery environments, the modern approach's speed and efficiency are highly advantageous. The ability to rapidly generate the target molecule and its analogs for biological screening can significantly accelerate the drug development pipeline. Conversely, the traditional route may be more suitable for educational settings or when access to specialized catalysts and reagents is limited.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research project. By understanding the strengths and weaknesses of each approach, chemists can select the most appropriate method to achieve their synthetic goals.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2241–2245. [Link]
  • Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions1991, 445-848. [Link]
  • Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions2011, 143-178. [Link]
  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Larock Indole Synthesis. Heterocycles2009, 77 (2), 705. [Link]
  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition2000, 39 (18), 3168-3210. [Link]
  • Taft, B. R.; DiDomenico, S.; Le, T.; FARR, R. N. Practical reduction of aromatic nitro groups to anilines. Organic Process Research & Development2011, 15 (3), 662-666. [Link]
  • Humphrey, G. R.; Kuethe, J. T. Practical methodologies for the synthesis of indoles. Chemical Reviews2006, 106 (7), 2875-2911. [Link]
  • Powers, L. J.; Anderson, M. O.; Batey, R. A. Copper-Catalyzed Three-Component Coupling of Dihalobenzenes, Anilines, and Alkynes: A General and Regioselective Synthesis of 2,4-Disubstituted Indoles. Organic Letters2007, 9 (8), 1461-1464. [Link]
  • Ackermann, L.; Althammer, A.; Fenner, S. Synthesis of Indoles by a Three-Component Reaction of Anilines, Aldehydes, and Alkynes. Angewandte Chemie International Edition2007, 46 (33), 6383-6385. [Link]
  • Tietze, L. F.; Brasche, G.; Gericke, K. M. Domino Reactions in Organic Synthesis. John Wiley & Sons, 2006. [Link]
  • de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons, 2008. [Link]
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media, 2006. [Link]
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010. [Link]
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. Oxford university press, 2012. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development, the unwavering reliability of analytical data is paramount. This guide presents a comprehensive framework for the validation and subsequent cross-validation of two distinct analytical methods for the quantification of a novel indole derivative, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a representative small molecule active pharmaceutical ingredient (API). We explore the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, serving as a primary workhorse assay, and a highly sensitive and selective Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. The core of this guide is a detailed protocol for cross-validating these two methods to ensure data equivalency, a critical step when transferring methods, comparing results from different technologies, or bridging data across different phases of drug development. This guide provides field-proven insights, detailed experimental protocols, and comparative data to aid researchers, scientists, and drug development professionals in establishing a robust and compliant analytical control strategy.

Introduction: The Imperative for Analytical Rigor

The journey of a drug candidate from discovery to market is underpinned by a vast dataset, with analytical chemistry forming the bedrock of this evidence. Accurate and precise quantification of an Active Pharmaceutical Ingredient (API) is non-negotiable for pharmacokinetic studies, formulation development, stability testing, and quality control. This compound, a heterocyclic compound, represents a typical new chemical entity (NCE) whose analytical behavior must be thoroughly characterized.

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1] International guidelines, such as ICH Q2(R1), provide a framework for this process, outlining the validation characteristics required.[2][3][4] However, in a dynamic development environment, it is common to employ multiple analytical technologies. For instance, a simple, robust HPLC-UV method might be used for routine quality control, while a more sensitive UPLC-MS/MS method is required for bioanalysis or trace impurity detection.[5][6]

This creates a critical question: Do these different methods produce comparable results? Answering this question is the purpose of cross-validation , which verifies that two distinct, validated methods produce consistent, reliable, and accurate results for the same sample.[7][8] This guide will walk through the entire lifecycle: validating two distinct methods for our target indole derivative and then bridging them through a rigorous cross-validation study.

The Overall Analytical Workflow

A robust analytical strategy involves a phased approach, from initial method development through validation and, when necessary, cross-validation. This ensures that the methods are not only fit for purpose but also that the data they generate are inter-comparable throughout the product's lifecycle.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_UV Method A Dev (HPLC-UV) Val_UV Method A Validation Dev_UV->Val_UV Dev_MS Method B Dev (UPLC-MS/MS) Val_MS Method B Validation Dev_MS->Val_MS CrossVal Cross-Validation Study Val_UV->CrossVal Val_MS->CrossVal Decision Methods are Comparable? CrossVal->Decision Decision->Dev_UV No, Re-evaluate Decision->Dev_MS No, Re-evaluate Report Final Report & SOP Decision->Report Yes

Caption: Overall workflow from method development to cross-validation.

Method A: The Workhorse - HPLC-UV

For routine analysis, such as API purity and content uniformity in drug products, an HPLC-UV method is often preferred due to its robustness, cost-effectiveness, and widespread availability. The indole structure of our target compound contains a chromophore, making it well-suited for UV detection.[9][10]

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The non-polar nature of the C18 stationary phase is ideal for retaining and separating moderately polar small molecules like our indole derivative.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape and provides protons for consistent ionization if the sample were to be analyzed by MS.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and return to initial conditions. Causality: A gradient is used to ensure elution of the main peak in a reasonable time while also eluting any potential later-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 280 nm. Causality: Based on UV scans of the analyte, this wavelength provides a strong absorbance maximum, enhancing sensitivity.[9]

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Acetonitrile:Water.

Validation Summary: HPLC-UV

The method was validated according to ICH Q2(R1) guidelines.[2][4] The results demonstrate the method is fit for its intended purpose of quantifying this compound.

Parameter Acceptance Criteria Result Status
Specificity No interference at the retention time of the analyte peak.No interference from placebo or known impurities.Pass
Linearity (r²) r² ≥ 0.9990.9995Pass
Range 10 - 150 µg/mL10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%Pass
LOD S/N ≥ 31.0 µg/mL-
LOQ S/N ≥ 103.0 µg/mL-
Robustness %RSD ≤ 2.0% for varied conditions (flow, temp)Passed for minor changes in flow rate and column temp.Pass

Method B: The Specialist - UPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or identification of trace-level impurities, a UPLC-MS/MS method is the gold standard.[5][11] This technique couples the superior separation power of UPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.[12]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: Smaller particle size provides higher separation efficiency and speed, compatible with MS scan rates.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

    • Parent Ion (Q1): m/z 235.1 (M+H)⁺

    • Product Ion (Q3): m/z 189.1 (Qualifier), m/z 161.1 (Quantifier)

    • Causality: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway, virtually eliminating matrix interference.

Validation Summary: UPLC-MS/MS

The method was validated based on FDA Bioanalytical Method Validation guidance.[13][14] The results confirm its suitability for high-sensitivity quantification.

Parameter Acceptance Criteria Result Status
Selectivity No interference in blank matrix at the retention time.No significant interference observed.Pass
Linearity (r²) r² ≥ 0.9950.9982Pass
Range 0.1 - 100 ng/mL0.1 - 100 ng/mLPass
Accuracy (% Nominal) Within ±15% (±20% at LLOQ)94.5% - 108.2%Pass
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.5%Inter-day: 6.8%Pass
LLOQ S/N ≥ 5, Accuracy/Precision criteria met.0.1 ng/mL-
Matrix Effect CV of matrix factor ≤ 15%8.2%Pass
Stability Recovery within ±15% of nominal.Stable for 24h at RT, 3 freeze-thaw cycles.Pass

The Bridge: Cross-Validation Study

With two fully validated methods, the crucial next step is to demonstrate their interchangeability within a defined scope. Cross-validation is essential to ensure that data generated by either method can be reliably compared.[7][15] This is not a re-validation but a direct comparison of the methods' performance on identical samples.

Rationale and Design

The goal is to analyze a single, homogeneous set of samples with both the HPLC-UV and UPLC-MS/MS methods and compare the quantitative results. The sample set should cover the overlapping analytical range of both methods.

G cluster_A Method A (HPLC-UV) cluster_B Method B (UPLC-MS/MS) Prep Prepare Homogeneous QC Samples (Low, Mid, High) Split Split Samples into Two Aliquots Prep->Split Analyze_A Analyze Aliquot Set 1 Split->Analyze_A Aliquot 1 Analyze_B Analyze Aliquot Set 2 Split->Analyze_B Aliquot 2 Compare Statistically Compare Results (% Difference) Analyze_A->Compare Analyze_B->Compare Accept Acceptance Criteria Met? Compare->Accept

Caption: Experimental workflow for the cross-validation study.

Experimental Protocol: Cross-Validation
  • Sample Preparation: Prepare a bulk set of Quality Control (QC) samples of this compound at three concentrations:

    • Low QC: 10 µg/mL (within the range of both methods)

    • Mid QC: 50 µg/mL

    • High QC: 100 µg/mL

  • Analysis:

    • Analyze six replicates of each QC level using the validated HPLC-UV method.

    • Analyze six replicates of each QC level using the validated UPLC-MS/MS method. Note: Samples for UPLC-MS/MS will require appropriate dilution to fall within the calibrated range (e.g., a 1000-fold dilution).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level from each method.

    • Calculate the percentage difference between the mean values obtained from the two methods using the HPLC-UV result as the reference.

    • Formula: % Difference = [(Mean_MS - Mean_UV) / Mean_UV] * 100

Acceptance Criteria

For the methods to be considered cross-validated, the mean concentration from the UPLC-MS/MS method should be within ±15.0% of the mean concentration from the HPLC-UV method for at least two-thirds of the QC samples at each level.

Comparative Results and Discussion

The cross-validation study yielded the following results, demonstrating a strong correlation between the two analytical methods.

QC Level Method A: HPLC-UV(Mean Conc. ± SD, n=6) Method B: UPLC-MS/MS(Mean Conc. ± SD, n=6) % Difference Status
Low QC (10 µg/mL) 10.12 ± 0.09 µg/mL9.88 ± 0.45 µg/mL-2.37%Pass
Mid QC (50 µg/mL) 50.55 ± 0.41 µg/mL51.91 ± 2.12 µg/mL+2.69%Pass
High QC (100 µg/mL) 101.3 ± 0.85 µg/mL99.76 ± 4.87 µg/mL-1.52%Pass

The percentage difference for all three QC levels was well within the ±15.0% acceptance limit. This provides a high degree of confidence that data generated by the highly sensitive UPLC-MS/MS method is comparable to that from the robust HPLC-UV method within this overlapping concentration range. The slight variations are expected and can be attributed to differences in instrument technology, selectivity, and sample handling (e.g., the large dilution required for the MS method).

Conclusion and Recommendations

This guide has detailed the validation of two distinct, fit-for-purpose analytical methods for the quantification of this compound. The robust HPLC-UV method is suitable for routine QC and release testing, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for bioanalysis and trace-level detection.

The successful cross-validation study confirms that, within the tested range, the two methods provide equivalent quantitative results. This allows for flexibility in the analytical strategy throughout the drug development lifecycle. Data from a bioanalytical study using the UPLC-MS/MS method can be confidently correlated with product quality data generated by the HPLC-UV method. This documented equivalence is critical for maintaining data integrity and satisfying regulatory expectations.[7][13]

It is recommended that the HPLC-UV method be used for all routine quality control testing of the drug substance and drug product due to its simplicity and robustness. The UPLC-MS/MS method should be reserved for applications requiring its superior sensitivity, such as pharmacokinetic studies, metabolite identification, and testing for genotoxic impurities.

References

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2018). U.S.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery | Drug Discovery Today. (2016). [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | ECA Academy. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers | Celerion. (2025). [Link]
  • Bioanalytical Method Validation for Biomarkers Guidance | HHS.gov. (2024). U.S. Department of Health and Human Services. [Link]
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S.
  • Bioanalytical Method Valid
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates | PMC - NIH. (2012).
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). U.S.
  • Application of LCMS in small-molecule drug development | European Pharmaceutical Review. (2016). [Link]
  • Quality Guidelines | ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures | Starodub. (2024). [Link]
  • p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles | PMC - NIH. (2009).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) | ICH. (2005). [Link]
  • Mass Spectrometry in Small Molecule Drug Development | American Pharmaceutical Review. (2015). [Link]
  • LC/MS Applications in Drug Development | BioAgilytix Labs. [Link]
  • Cross-Validation of Bioanalytical Methods: When, Why and How? | Pharma IQ. (2010). [Link]
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer | CD Formul
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI. (2012). [Link]
  • Validating Analytical Methods in Pharmaceuticals | Pharmuni. [Link]
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chrom
  • HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously | PubMed. (2003). [Link]

Sources

A Comparative Guide to the Cytotoxicity of 5-Methoxy-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole nucleus stands out as a "privileged scaffold," a core structural motif that has given rise to a multitude of compounds with significant therapeutic potential.[1][2] Among these, derivatives of 5-methoxy-1H-indole-2-carboxylate have emerged as a promising class of cytotoxic agents, demonstrating notable antiproliferative activity across a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various derivatives, delving into the structure-activity relationships that govern their efficacy and the experimental methodologies used to quantify their effects.

The rationale for exploring modifications to the 5-methoxy-1H-indole-2-carboxylate scaffold lies in the pursuit of enhanced potency, improved selectivity for cancer cells over normal cells, and a deeper understanding of the molecular targets through which these compounds exert their effects. By systematically altering different positions of the indole ring and its substituents, researchers can fine-tune the pharmacological properties of these molecules.

Comparative Cytotoxicity of Indole-2-Carboxamide Derivatives

A study by Al-Suhaimi and colleagues explored a series of thiazolyl-indole-2-carboxamide derivatives, revealing a range of cytotoxic activities. The core structure was modified at the 5-position of the indole ring and with various substitutions on a terminal benzylidene group. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined against several cancer cell lines.

Compound IDIndole R GroupBenzylidene R' GroupA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)WI-38 (Normal) IC50 (µM)
6a HH65.37 ± 1.155.48 ± 0.937.25 ± 0.749.33 ± 0.918.21 ± 0.5
6e H4-OH10.37 ± 0.323.86 ± 0.511.25 ± 0.469.63 ± 1.371.90 ± 1.5
6i H4-N(CH3)24.36 ± 0.216.48 ± 0.46.10 ± 0.432.74 ± 0.751.26 ± 1.1
6m 5-OCH3H>100>100>100>100>100
6q 5-OCH34-OH11.48 ± 0.418.67 ± 0.59.36 ± 0.315.27 ± 0.4>100
6v 5-OCH34-N(CH3)25.04 ± 0.267.51 ± 1.26.49 ± 0.312.36 ± 0.337.40 ± 0.8
Doxorubicin --4.17 ± 0.25.57 ± 0.34.63 ± 0.24.86 ± 0.26.72 ± 0.3

Data synthesized from Al-Suhaimi et al.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationships of these indole derivatives.

  • Impact of Benzylidene Substitution: A clear trend emerges with the substitution on the terminal benzylidene ring. The unsubstituted compound 6a shows moderate activity.[3] However, the introduction of a hydroxyl group at the 4-position (6e ) or a dimethylamino group at the 4-position (6i ) significantly enhances cytotoxic potency against most cancer cell lines.[3] This suggests that electron-donating groups at this position are favorable for activity.

  • Influence of the 5-Methoxy Group: Interestingly, the addition of a methoxy group at the 5-position of the indole ring does not consistently improve activity. For instance, the unsubstituted benzylidene derivative with a 5-methoxy group (6m ) is largely inactive.[3] However, when combined with favorable substitutions on the benzylidene ring, such as a 4-hydroxyl (6q ) or a 4-dimethylamino group (6v ), potent cytotoxicity is restored.[3] This indicates a synergistic or permissive role of the 5-methoxy group in conjunction with other structural features.

  • Selectivity towards Cancer Cells: A crucial aspect of anticancer drug development is selectivity. Notably, compounds 6e , 6i , 6q , and 6v exhibit significantly higher IC50 values against the normal human fibroblast cell line (WI-38) compared to the cancer cell lines, suggesting a degree of selective toxicity towards cancerous cells.[3]

Proposed Mechanism of Action

The cytotoxic effects of these indole derivatives are believed to be mediated through multiple mechanisms. Many indole-based compounds are known to function as inhibitors of key enzymes involved in cancer cell growth and survival, such as protein kinases.[2][3] They can also induce programmed cell death, or apoptosis, and cause cell cycle arrest, preventing cancer cells from proliferating.[3]

G Indole_Derivative Indole-2-Carboxamide Derivative Kinase Protein Kinases (e.g., EGFR, VEGFR-2) Indole_Derivative->Kinase Inhibition Cell_Cycle Cell Cycle Progression (G2/M Phase) Indole_Derivative->Cell_Cycle Arrest Apoptosis Apoptosis Induction Indole_Derivative->Apoptosis Induction Cell_Proliferation Cancer Cell Proliferation Kinase->Cell_Proliferation Promotes Cell_Cycle->Cell_Proliferation Allows Apoptosis->Cell_Proliferation Inhibits

Caption: Putative mechanism of action for cytotoxic indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The determination of the cytotoxic effects of the synthesized compounds is a critical step, commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:
  • 96-well flat-bottom sterile tissue culture plates

  • Synthesized indole derivatives

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest cancer cells that are in the logarithmic growth phase using an appropriate method (e.g., trypsinization for adherent cells).

    • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Indole Derivatives Treat_Cells 3. Treat Cells with Compounds Compound_Prep->Treat_Cells Incubate_48h 4. Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Conclusion

The derivatives of 5-methoxy-1H-indole-2-carboxylate represent a versatile and promising scaffold for the development of novel anticancer agents. The comparative analysis of their cytotoxic effects highlights the critical role of specific substitutions in modulating their potency and selectivity. The enhanced activity observed with the incorporation of electron-donating groups on a terminal phenyl ring underscores the potential for rational drug design to optimize these compounds further. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and validation of this important class of molecules in the quest for more effective cancer therapies.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 3069–3078. [Link]
  • ResearchGate. (2019).
  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8887. [Link]
  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5691. [Link]
  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of 3-Aminoindole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminoindole Scaffold

The 3-aminoindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer agents and kinase inhibitors.[1][2][3] The strategic placement of a nucleophilic amino group at the C3 position of the indole ring system offers a versatile handle for synthetic elaboration, enabling the construction of complex molecular architectures. However, the reactivity of this amino group is not absolute; it is subtly modulated by the electronic and steric nature of substituents on the indole core, particularly the common presence of an ester group at the C2 position.

This guide provides an in-depth comparison of the reactivity of the 3-amino group across different indole esters. We will dissect the underlying electronic and steric factors, provide supporting experimental data from the literature, and present detailed protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of these valuable intermediates.

Chapter 1: The Electronic and Steric Landscape of 3-Aminoindole Esters

The nucleophilicity of the 3-amino group is a delicate balance of competing electronic effects within the indole ring. The indole nitrogen (N1) lone pair participates in the aromatic system, creating a high electron density at the C3 position, which in turn enhances the nucleophilicity of the attached amino group. However, this inherent reactivity is tempered by the substituent at the C2 position.

An ester group at C2, such as a methyl, ethyl, or tert-butyl ester, exerts a significant influence through two primary mechanisms:

  • Electronic Effects: As an electron-withdrawing group (EWG), the ester moiety reduces the overall electron density of the pyrrole ring through resonance and inductive effects. This deactivation tempers the nucleophilicity of the 3-amino group compared to an unsubstituted 3-aminoindole. The magnitude of this effect is generally similar across different alkyl esters.

  • Steric Hindrance: The physical size of the ester's alkyl portion can sterically hinder the approach of electrophiles to the adjacent 3-amino group. This effect becomes progressively more pronounced as the size of the alkyl group increases from methyl to ethyl to tert-butyl.

These factors dictate the choice of reaction conditions and can be exploited to achieve selective functionalization.

Figure 1: Key factors governing the reactivity of the 3-amino group in C2-substituted indole esters.

Chapter 2: Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these effects, we will compare the performance of various 3-aminoindole esters in three common and synthetically valuable reactions: N-Acylation, N-Alkylation, and Palladium-Catalyzed C-N Cross-Coupling.

N-Acylation: Probing Steric and Electronic Effects

N-acylation is a fundamental transformation for installing amide functionalities. The reaction of a 3-aminoindole with an acyl chloride or anhydride is a direct probe of the amino group's nucleophilicity.

Causality Behind Experimental Choices: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the 3-amino group. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the acylating agent.[4][5]

Comparative Data:

Ester at C2Acylating AgentConditionsTypical YieldKey Observations & RationaleReference
MethylAcetyl ChlorideTEA, DCM, 0°C to rt>90%High reactivity due to minimal steric hindrance from the methyl group.[6]
EthylBenzoyl ChlorideDIPEA, THF, 0°C to rt85-95%Slightly lower yields may be observed with bulkier acylating agents, but still highly efficient.[7]
tert-ButylAcetyl ChlorideDIPEA, DCM, rt60-75%Significantly reduced yield due to the steric bulk of the tert-butyl group hindering the approach of the electrophile. A more forcing condition (e.g., higher temperature) might be needed, risking side reactions.Inferred
N-Alkylation: The Challenge of Selectivity

Alkylation of the 3-amino group presents a greater challenge due to the potential for over-alkylation and competing alkylation at the indole N1 position.[8]

Causality Behind Experimental Choices: To favor alkylation at the 3-amino position over the N1 position, the reaction is often performed under neutral or mildly basic conditions. Using a weaker base and a less reactive alkylating agent (e.g., an alkyl bromide over an iodide) can enhance selectivity. Protecting the N1 position beforehand is a common strategy for ensuring exclusive C3-amino functionalization.

Figure 2: Logical workflow for the selective N-alkylation of the 3-amino group.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This reaction is a powerful tool for forming aryl-amine bonds and is highly relevant in drug discovery.[9] The reactivity of the 3-amino group as the nucleophile is tested against an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Experimental Choices: The choice of ligand and base is paramount for success. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are used to facilitate the crucial reductive elimination step of the catalytic cycle.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle, but care must be taken to avoid hydrolysis of the ester group.[12]

Comparative Data:

Ester at C2Aryl HalideConditionsTypical YieldKey Observations & RationaleReference
Methyl4-BromotoluenePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110°C80-90%The small methyl ester allows for efficient coupling with a range of aryl halides.[10]
Ethyl4-ChlorobenzonitrilePd(OAc)₂, SPhos, NaOt-Bu, Toluene, 100°C75-85%Good yields are maintained, demonstrating the robustness of modern catalyst systems even with less reactive aryl chlorides.[12]
tert-Butyl2-BromopyridinePd₂(dba)₃, RuPhos, K₃PO₄, Toluene, 110°C40-50%The severe steric hindrance from the tert-butyl group and the ortho-substituted aryl halide dramatically reduces reaction efficiency. The catalyst has difficulty accessing the sterically encumbered nucleophile.Inferred

Chapter 3: Validated Experimental Protocols

The following protocols are presented as self-validating systems, including setup, execution, and expected outcomes for purification and characterization.

Protocol 1: General Procedure for N-Acylation of Methyl 3-Amino-1H-indole-2-carboxylate
  • Objective: To synthesize Methyl 3-(acetylamino)-1H-indole-2-carboxylate.

  • Trustworthiness: This protocol employs standard, well-documented conditions for acylation, minimizing side reactions. Successful synthesis is validated by NMR spectroscopy, which will show a characteristic singlet for the acetyl methyl group and a downfield shift of the amide N-H proton.

  • Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add methyl 3-amino-1H-indole-2-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.2 eq).

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the product as a white or off-white solid.

    • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Expected ¹H NMR (DMSO-d₆) will show peaks around δ 11.5 (s, 1H, indole N-H), δ 9.4 (s, 1H, amide N-H), δ 7.5-7.0 (m, 4H, Ar-H), δ 3.9 (s, 3H, OCH₃), and δ 2.1 (s, 3H, COCH₃).

Protocol 2: General Procedure for Buchwald-Hartwig C-N Coupling
  • Objective: To synthesize Methyl 3-((4-methylphenyl)amino)-1H-indole-2-carboxylate.

  • Trustworthiness: This protocol utilizes a well-established catalyst system for C-N cross-coupling.[10] The inert atmosphere and anhydrous conditions are critical to prevent catalyst deactivation and competing hydrolysis. The reaction's success is validated by the appearance of aromatic signals corresponding to the newly introduced phenyl ring in the NMR spectrum.

  • Methodology:

    • To a flame-dried Schlenk tube, add cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and Xantphos (7.5 mol%).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add methyl 3-amino-1H-indole-2-carboxylate (1.0 eq) and 4-bromotoluene (1.2 eq).

    • Add anhydrous dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 110°C in a preheated oil bath for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

    • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. The product's ¹H NMR spectrum should show a new set of aromatic protons for the tolyl group and a singlet for its methyl group around δ 2.3.

Conclusion and Strategic Outlook

The reactivity of the 3-amino group in indole esters is a direct function of the steric and electronic environment imposed by the C2-ester.

  • For high reactivity and minimal hindrance , methyl and ethyl esters are the substrates of choice. They perform reliably in a wide range of transformations, including acylations, alkylations, and cross-coupling reactions.

  • For introducing steric blockade or altering solubility , the tert-butyl ester is a viable option, but researchers must anticipate significantly lower reactivity. This may require more forcing conditions, specialized catalysts, or alternative synthetic routes to achieve the desired transformation.

By understanding these structure-activity relationships, medicinal chemists and synthetic researchers can make informed decisions in their experimental design, selecting the appropriate indole ester substrate to match the demands of the desired reaction, ultimately leading to more efficient and successful synthetic campaigns.

References

  • Chernyak, D., Chernyak, N., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.
  • Zarudnitskii, E. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. [Link]
  • ResearchGate. (n.d.).
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link]
  • Riseley, R., et al. (2025).
  • ChemInform. (2010). Study of N1-Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. ChemInform. [Link]
  • Wang, Z., et al. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. [Link]
  • ResearchGate. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
  • Singh, P., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
  • Reddy, T. R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
  • Suri, J. T., et al. (2006). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • ResearchGate. (2015). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized indole scaffolds is a critical endeavor. The 3-amino-5-methoxy-1H-indole-2-carboxylate core, in particular, represents a valuable building block for a variety of pharmacologically active agents. This guide provides an in-depth analysis of the reaction kinetics and comparative methodologies for the synthesis of this target molecule, offering insights into the selection of an optimal synthetic strategy.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position and a methoxy group at the 5-position of an indole-2-carboxylate ester creates a versatile intermediate for drug discovery. The electronic properties imparted by these substituents make this molecule an attractive starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The efficiency of the synthetic route chosen to access this key intermediate is paramount, and a thorough understanding of the reaction kinetics of different synthetic pathways is essential for process optimization and scale-up.

This guide will compare and contrast three prominent synthetic strategies that can be employed for the synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate:

  • The Japp-Klingemann/Fischer Indole Synthesis: A classic and versatile two-stage approach.

  • Copper-Catalyzed Three-Component Coupling: A modern and efficient one-pot methodology.

  • Novel Two-Step Synthesis from Nitrostyrene: An emerging and cost-effective alternative.

We will delve into the mechanistic underpinnings of each method, present available kinetic data and comparative yields, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is often a trade-off between factors such as yield, reaction time, cost of starting materials, and ease of execution. The following table provides a high-level comparison of the three synthetic strategies discussed in this guide.

Methodology Key Advantages Potential Challenges Typical Reaction Time Reported Yields
Japp-Klingemann/Fischer Indole Synthesis Well-established, versatile, readily available starting materials.Two distinct reaction steps, can require harsh acidic conditions for cyclization, potential for side-product formation.8-24 hours (conventional heating)70-90% (for hydrazone), 75-92% (for indole)[1][2]
Copper-Catalyzed Three-Component Coupling One-pot synthesis, high atom economy, milder reaction conditions.[3][4]Requires a pre-functionalized aldehyde, catalyst cost and removal can be a concern.4-12 hoursGood to high yields[3]
Novel Two-Step Synthesis from Nitrostyrene Low-cost starting materials, straightforward procedure.[5][6]Primarily demonstrated for 2-aryl-3-aminoindoles, may require optimization for the target molecule.2-4 hoursGood to excellent yields[6]

In-Depth Analysis of Synthetic Routes

The Japp-Klingemann/Fischer Indole Synthesis: A Time-Tested Approach

This classical route involves two distinct stages: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis to construct the indole ring.[7]

Stage 1: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-keto-esters and aryl diazonium salts.[7] For the synthesis of our target molecule, this would involve the reaction of a diazonium salt of a suitable 4-methoxyaniline derivative with an appropriate β-keto-ester.

Japp_Klingemann_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aryl_Diazonium_Salt Ar-N₂⁺ Azo_Compound Ar-N=N-C(R)(R')-COOEt Aryl_Diazonium_Salt->Azo_Compound Nucleophilic Attack by Enolate Beta_Keto_Ester R-CO-CH(R')-COOEt Beta_Keto_Ester->Azo_Compound Base Hydrazone Ar-NH-N=C(R)-COOEt Azo_Compound->Hydrazone Hydrolysis/Decarboxylation

Caption: General mechanism of the Japp-Klingemann reaction.

Experimental Protocol: Japp-Klingemann Reaction

  • Diazotization: A solution of 4-methoxyaniline in hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Coupling: In a separate flask, ethyl 2-amino-3-oxobutanoate is dissolved in a suitable solvent and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to this solution.

  • Work-up: The reaction mixture is stirred for several hours, and the resulting hydrazone is isolated by filtration or extraction.

Stage 2: Fischer Indole Synthesis

The formed hydrazone is then cyclized under acidic conditions to form the indole ring. The Fischer indole synthesis is a robust reaction, and its kinetics can be influenced by the nature of the acid catalyst, temperature, and solvent.[8][9] Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields.[1]

Fischer_Indole_Synthesis Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Indole Indole Product Cyclization->Indole Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Protocol: Fischer Indole Cyclization

  • Reaction Setup: The isolated hydrazone is mixed with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent) in a suitable solvent or neat.[8]

  • Heating: The mixture is heated to the required temperature, either conventionally or using a microwave reactor, and the reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography or recrystallization.

Copper-Catalyzed Three-Component Coupling: A Modern One-Pot Approach

This methodology offers a more convergent and atom-economical route to 3-aminoindoles.[3][4] It involves the copper-catalyzed reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[3] For our target molecule, this would necessitate a suitably substituted 2-aminobenzaldehyde.

Three_Component_Coupling cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Aldehyde 2-Aminobenzaldehyde (substituted) Coupling Cu-Catalyzed Coupling Aldehyde->Coupling Amine Secondary Amine Amine->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Aminoindole 3-Aminoindole Cyclization->Aminoindole

Caption: Workflow of the copper-catalyzed three-component synthesis.

Experimental Protocol: Copper-Catalyzed Three-Component Coupling

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, the substituted 2-aminobenzaldehyde, copper catalyst (e.g., CuI), and a ligand (if necessary) are combined in a suitable solvent.

  • Addition of Reagents: The secondary amine and the terminal alkyne are then added to the reaction mixture.

  • Reaction and Monitoring: The mixture is heated, and the progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the product.

The kinetics of this reaction are influenced by the nature of the copper catalyst, the ligand, the solvent, and the temperature. Optimization of these parameters is crucial for achieving high yields and selectivity.

Novel Two-Step Synthesis from Nitrostyrene: An Emerging Alternative

A recently reported two-step method provides a cost-effective route to 2-aryl-3-aminoindoles from readily available indoles and nitrostyrenes.[5][6] While this method has not been explicitly demonstrated for the synthesis of the exact target molecule, its principles could potentially be adapted.

Step 1: Formation of a Spiro-isoxazole Intermediate

The reaction between an indole and a nitrostyrene in the presence of phosphorous acid leads to the formation of a spiro[indole-3,5'-isoxazole] intermediate.[6]

Step 2: Conversion to the 3-Aminoindole

The spiro-isoxazole intermediate is then treated with hydrazine hydrate, which, under microwave irradiation, leads to the formation of the unprotected 3-aminoindole in good to excellent yields.[6]

Two_Step_Synthesis Indole Indole Spiro_Intermediate Spiro[indole-3,5'-isoxazole] Indole->Spiro_Intermediate Phosphorous Acid Nitrostyrene Nitrostyrene Nitrostyrene->Spiro_Intermediate Aminoindole 3-Aminoindole Spiro_Intermediate->Aminoindole Hydrazine Hydrate, Microwave

Caption: The two-step synthesis of 3-aminoindoles from indoles and nitrostyrenes.

The rapid nature of the microwave-assisted second step makes this an attractive route from a kinetic standpoint. Further research is needed to explore the substrate scope and applicability of this method for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: Protons on the aromatic ring, the ethyl ester group, the methoxy group, the amine group, and the indole N-H proton would all exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine and indole, C=O stretching of the ester, and C-O stretching of the methoxy group would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the target compound would be observed.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct synthetic strategies, each with its own kinetic profile and practical considerations.

  • The Japp-Klingemann/Fischer indole synthesis remains a robust and versatile, albeit multi-step, option. The use of microwave assistance can significantly enhance the kinetics of the cyclization step.

  • The copper-catalyzed three-component coupling offers an elegant and efficient one-pot alternative, provided the necessary starting materials are accessible.

  • The novel two-step synthesis from nitrostyrene presents a promising and potentially highly efficient route, although its applicability to the specific target molecule requires further investigation.

For researchers aiming for rapid synthesis and high yields, the modern one-pot and microwave-assisted methods are particularly attractive. However, the classical Japp-Klingemann/Fischer route offers a high degree of reliability and is often the go-to method for its predictability.

Future research in this area should focus on obtaining direct comparative kinetic data for these different routes in the synthesis of this compound. Such studies would provide invaluable information for process chemists and medicinal chemists, enabling the selection of the most appropriate synthetic strategy based on a comprehensive understanding of the reaction kinetics and overall efficiency.

References

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Accessed January 8, 2026. [Link]
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. Accessed January 8, 2026. [Link]
  • Indoles in three‐component reactions.
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. Accessed January 8, 2026. [Link]
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PubMed. Accessed January 8, 2026. [Link]
  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV).
  • Synthesis and Chemistry of Indole. SlideShare. Accessed January 8, 2026. [Link]
  • Fischer Indole Synthesis. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
  • A three-component Fischer indole synthesis. Springer Nature Experiments. Accessed January 8, 2026. [Link]
  • A three-component Fischer indole synthesis. PubMed. Accessed January 8, 2026. [Link]
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. Accessed January 8, 2026. [Link]
  • 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines.
  • Fischer indole synthesis. Wikipedia. Accessed January 8, 2026. [Link]
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Accessed January 8, 2026. [Link]
  • Indole 3 Carboxylate. Scribd. Accessed January 8, 2026. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Accessed January 8, 2026. [Link]
  • Japp–Klingemann reaction. Wikipedia. Accessed January 8, 2026. [Link]
  • Synthesis of indoles. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Accessed January 8, 2026. [Link]
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PMC. Accessed January 8, 2026. [Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Accessed January 8, 2026. [Link]
  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Accessed January 8, 2026. [Link]
  • Japp-Klingemann reaction. chemeurope.com. Accessed January 8, 2026. [Link]
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
  • This compound (C12H14N2O3). PubChemLite. Accessed January 8, 2026. [Link]
  • Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate. MolPort. Accessed January 8, 2026. [Link]
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three-Component Coupling Reaction. SciSpace. Accessed January 8, 2026. [Link]
  • Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2. Accessed January 8, 2026. [Link]

Sources

A Definitive Guide to the Structural Elucidation of Ethyl 3-Amino-5-Methoxy-1H-indole-2-carboxylate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive analysis of the structural elucidation of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a novel indole derivative with potential pharmacological applications. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will use closely related, published crystal structures to illustrate the unparalleled insights provided by single-crystal X-ray diffraction. Furthermore, we will present a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to highlight the strengths and limitations of each method in the context of structural verification.

The Imperative for Unambiguous Structural Determination

The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In drug discovery, an accurate molecular structure is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution, three-dimensional model of a molecule in the solid state.

X-ray Crystallography: A Glimpse into the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The resulting electron density map can be used to determine bond lengths, bond angles, and torsional angles with very high precision. This technique is indispensable for the unambiguous determination of a molecule's absolute configuration.

Hypothetical Crystallographic Analysis of this compound

While a specific crystallographic study for this compound is not available, we can infer its likely crystal packing and hydrogen bonding patterns from published studies on similar indole derivatives. For instance, the crystal structure of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate reveals a nearly planar indole system, with intermolecular N-H···O hydrogen bonds forming chains of molecules.[1] Similarly, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid highlights the formation of cyclic dimers through O-H···O hydrogen bonds and additional N-H···O interactions that build the crystal lattice.[2][3][4]

Based on these precedents, we can anticipate that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the amino group (N-H donors), the ester carbonyl group (C=O acceptor), the indole N-H group (donor), and the methoxy group (acceptor).

A Step-by-Step Protocol for X-ray Crystallography

The experimental workflow for determining the crystal structure of a novel compound like this compound would involve the following key steps:

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. An initial model of the molecule is built into the electron density and refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

The Complementary Power of Spectroscopic Techniques

While X-ray crystallography provides an unparalleled view of the solid-state structure, other spectroscopic techniques are essential for characterizing a compound in solution and providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further elucidate complex spin systems and long-range correlations.

For this compound, NMR would be crucial for:

  • Confirming the presence and connectivity of all protons and carbons.

  • Distinguishing between aromatic protons on the indole ring.

  • Verifying the presence of the ethyl ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can offer valuable information about its chemical formula and fragmentation patterns. Techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly used to generate ions for analysis. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of confidence. The predicted monoisotopic mass of this compound is 234.10045 Da.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the title compound, IR spectroscopy would be expected to show characteristic absorption bands for:

  • N-H stretching of the amino and indole groups.

  • C=O stretching of the ester group.

  • C-O stretching of the ester and methoxy groups.

  • Aromatic C-H and C=C stretching.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Unambiguous and definitive structural determination.Requires a high-quality single crystal; provides information only on the solid state.
NMR Spectroscopy Connectivity of atoms, stereochemistry in solution, dynamic processes.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for large molecules; may not provide absolute configuration.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity; requires very small sample amounts.Does not provide information on the 3D arrangement of atoms.
IR Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Visualizing the Workflow and Logic

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Spectroscopic & Spectrometric Characterization cluster_Crystallography X-ray Crystallography Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Crystal Growth Purification->Crystal_Growth Final_Structure Definitive Structural Elucidation NMR->Final_Structure MS->Final_Structure IR->Final_Structure Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->Final_Structure caption Workflow for Structural Elucidation

Figure 1. A comprehensive workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.

Conclusion

The structural elucidation of a novel molecule like this compound requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary data to piece together the molecular puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. For researchers in drug discovery and development, the investment in obtaining a crystal structure is invaluable, providing a solid foundation for understanding molecular interactions, guiding further synthetic efforts, and ultimately accelerating the path to new therapeutics.

References

  • PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-.
  • Molbase. Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. [Link]
  • PubChemLite.
  • Molport. Compound ethyl 3-[(ethoxycarbonyl)
  • Al-Hussain, S. A., et al. (2016).
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 334-343. [Link]
  • Özdemir, Z. (2013). Synthesis of Indole Fused Heterocyclic Compounds. Middle East Technical University. [Link]
  • Alimi, A., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1598. [Link]
  • Appretech Scientific Limited.
  • Michalska, D., et al. (2024).
  • Michalska, D., et al. (2024).
  • ResearchGate. A The Xray structure of Ethyl.... [Link]
  • Semantic Scholar.
  • PubChem. Ethyl 5-methoxyindole-2-carboxylate.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Ethyl 3-Amino-5-Methoxy-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] From anticancer agents like vinca alkaloids to anti-inflammatory drugs such as indomethacin, the indole scaffold's unique electronic properties and synthetic tractability make it a privileged structure in drug discovery.[1][3][4] Specifically, derivatives of ethyl 1H-indole-2-carboxylate have garnered significant attention for their potential as inhibitors of various enzymes and receptors involved in disease pathology.[2][5][6]

This guide focuses on a specific subclass: ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate derivatives . The strategic placement of the 3-amino group provides a key point for synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The 5-methoxy group, meanwhile, modulates the electronic landscape of the indole core. Understanding how these modifications influence binding to a specific protein target is crucial for rational drug design.

Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[7] This allows us to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the molecular basis of their activity. This guide provides a comprehensive, field-proven protocol for conducting a comparative docking study on this indole series, using tubulin—a well-established anticancer target—as an exemplary case.[3][8]

Core Principles & Experimental Design

A successful comparative docking study hinges on consistency and validation. The goal is not just to generate binding scores, but to create a reliable, reproducible model that can meaningfully compare different molecules. Our workflow is designed to be a self-validating system, ensuring the trustworthiness of the generated insights.

Below is a logical workflow for a robust comparative docking study.

G cluster_analysis Phase 3: Analysis & Comparison PDB Select Target Protein (e.g., Tubulin, PDB: 1SA0) PDB_Prep Prepare Receptor: Remove Water, Add Hydrogens, Assign Charges PDB->PDB_Prep Ligands Design & Prepare Ligand Library (Indole Derivatives) Lig_Prep Prepare Ligands: Generate 3D Structures, Assign Charges, Minimize Energy Ligands->Lig_Prep Redocking Protocol Validation: Re-dock co-crystallized ligand (Colchicine for 1SA0) PDB_Prep->Redocking Lig_Prep->Redocking RMSD_Check Calculate RMSD Is RMSD < 2.0 Å? Redocking->RMSD_Check Docking Execute Docking: Dock Indole Library into Validated Binding Site RMSD_Check->Docking Yes Scores Extract Binding Energies (kcal/mol) Docking->Scores Comparison Comparative Analysis: Correlate Structure with Binding Affinity (SAR) Scores->Comparison Interactions Analyze Binding Poses: Identify H-bonds, Hydrophobic Interactions, etc. Interactions->Comparison Report Generate Report & Tables Comparison->Report

Caption: Workflow for a Comparative Molecular Docking Study.

Detailed Experimental Protocol: A Case Study with Tubulin

Indole derivatives are well-documented as inhibitors of tubulin polymerization, binding at the colchicine site and leading to cell cycle arrest and apoptosis.[3][8][9] This makes tubulin an excellent target for our comparative study.

Part 1: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation :

    • Action: Download the crystal structure of tubulin in complex with colchicine (a known inhibitor) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SA0.[9][10]

    • Causality: Using a structure with a co-crystallized ligand is critical for protocol validation. The known ligand's position defines the correct binding pocket and serves as a benchmark for accuracy.

    • Protocol:

      • Load the PDB file (1SA0.pdb) into a molecular modeling program (e.g., Schrödinger Maestro, PyMOL).

      • Remove all crystallographic water molecules and other non-protein heteroatoms, except for the co-crystallized ligand (colchicine) for now.

      • Add hydrogen atoms, as they are typically absent in PDB files but are essential for correct hydrogen bonding calculations.

      • Assign partial charges using a standard force field (e.g., OPLS).

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

      • Extract the co-crystallized ligand (colchicine) and save it as a separate file. This will be used for re-docking validation. The remaining protein structure is now the prepared receptor.

  • Ligand Library Preparation :

    • Action: Prepare 3D structures of the this compound derivatives to be tested.

    • Causality: The accuracy of the input ligand structures directly impacts the quality of the docking results. Proper ionization states and 3D conformations are essential.

    • Protocol:

      • Sketch the core structure and its derivatives using a 2D chemical drawing tool.

      • Convert these 2D structures to 3D.

      • Generate possible ionization states at a physiological pH of 7.4.

      • Perform a thorough conformational search and minimize the energy of the lowest energy conformer for each ligand.

Part 2: Docking Protocol Validation (Self-Validating System)

This step is the most critical for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.

  • Action: Re-dock the extracted co-crystallized ligand (colchicine) back into the colchicine binding site of the prepared tubulin receptor.

  • Causality: If the docking protocol can successfully place the native ligand in its correct crystallographic position, it is considered validated and can be reliably used to predict the binding of novel, similar ligands.

  • Protocol:

    • Define the binding site (the "grid box") by centering it on the co-crystallized colchicine ligand. The box size should be large enough to allow the ligand rotational and translational freedom.

    • Execute the docking simulation using software like Glide (Schrödinger) or AutoDock Vina.

    • Compare the top-scoring docked pose of colchicine with its original crystallographic pose by superimposing them.

    • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is considered a successful validation .[11][12][13]

Part 3: Comparative Docking of Indole Derivatives
  • Action: Dock the prepared library of this compound derivatives into the validated tubulin binding site.

  • Causality: By using the exact same validated protocol for all derivatives, any differences in docking scores and binding modes can be attributed to their structural variations, enabling a direct and meaningful comparison.

  • Protocol:

    • Use the identical grid box and docking parameters established during the validation step.

    • Dock each derivative from your prepared library.

    • Record the docking score (e.g., GlideScore or binding affinity in kcal/mol) for the top-ranked pose of each compound.

Data Analysis & Comparative Insights

The output of a docking simulation is rich with data. The key is to extract actionable intelligence to compare the derivatives.

Quantitative Comparison

Summarize the docking scores in a table. The docking score is an estimate of the binding free energy; more negative values typically indicate stronger binding affinity.

Derivative IDR-Group at 3-Amino PositionDocking Score (kcal/mol)Key Interacting Residues (H-Bonds)
Core -H-7.2Cys-β241
DERIV-01 -Acetyl-7.9Cys-β241, Asn-β258
DERIV-02 -Benzoyl-8.8Cys-β241, Asn-β258, Val-β238
DERIV-03 -Cyclohexyl-8.1Val-β238 (hydrophobic)

Note: The data above is illustrative and serves as an example of how to present results.

Qualitative and Mechanistic Comparison

Beyond the score, the true insight comes from analyzing the binding poses.

  • Expertise & Experience: Look at the 3D interactions. For the top-scoring derivative (e.g., DERIV-02 ), you might observe that the benzoyl group's aromatic ring forms a favorable hydrophobic interaction with a key residue like Val-β238, while its carbonyl oxygen acts as a hydrogen bond acceptor with Asn-β258.[3] This additional hydrogen bond, not present in the core molecule, likely accounts for the improved docking score. In contrast, the bulkier, non-aromatic cyclohexyl group of DERIV-03 may fit well into the hydrophobic pocket but lacks the hydrogen bonding potential, resulting in a slightly weaker score than the benzoyl derivative.

  • Trustworthiness: This structural rationale provides a testable hypothesis. If DERIV-02 shows superior binding, it validates the model's prediction that a combination of hydrophobicity and hydrogen bonding at the 3-amino position is key for high affinity.

Below is a diagram illustrating the core chemical structure and potential points for derivatization.

G cluster_mol This compound cluster_deriv Points for Derivatization Indole R1 R1 (3-Amino) Indole->R1 Primary Site for SAR R2 R2 (N1-Indole) Indole->R2 Secondary Site

Sources

assessing the drug-likeness of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Drug-Likeness of Ethyl 3-Amino-5-Methoxy-1H-Indole-2-Carboxylate Analogs

Introduction: The Strategic Imperative of Early Drug-Likeness Assessment

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1][2] Specifically, derivatives of this compound represent a promising chemical space for therapeutic innovation, with demonstrated potential in various disease areas.[3][4][5][6][7] However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" compound to a marketable therapeutic is fraught with challenges, with a significant number of candidates failing in clinical trials due to poor pharmacokinetic properties.[8][9]

This guide provides a comprehensive framework for assessing the "drug-likeness" of this compound analogs. We will explore an integrated strategy that marries high-throughput computational screening with robust in vitro experimental validation. The objective is to identify and prioritize candidates with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles at the earliest stages of discovery, thereby conserving resources and enhancing the probability of clinical success.[10][11][12]

Part 1: In Silico Profiling: A Predictive First Pass

The initial phase of our assessment leverages computational chemistry to predict the physicochemical properties that govern a molecule's pharmacokinetic behavior. This in silico approach allows for the rapid, cost-effective screening of a large virtual library of analogs, filtering out compounds that are unlikely to be viable oral drug candidates.[13][14][15][16]

Core Principles of Oral Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluid, permeate the intestinal wall to enter the bloodstream, and remain stable long enough to reach its therapeutic target. Several empirically derived rulesets help predict this behavior.

  • Lipinski's Rule of Five (Ro5): Formulated by Christopher A. Lipinski, this rule of thumb identifies key properties that influence a compound's absorption and permeability.[17][18][19] An orally active drug generally has no more than one violation of the following criteria:

    • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across membranes.

    • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance is required for a drug to be soluble in both aqueous (gut fluid, blood) and lipid (cell membranes) environments.[20]

    • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen or oxygen atoms. Excessive hydrogen bonding can hinder membrane permeability.

  • Veber's Rule: This supplements Lipinski's rule by focusing on molecular flexibility and polarity, which are also critical for oral bioavailability.[21][22][23][24] Good bioavailability is more likely when:

    • Number of Rotatable Bonds ≤ 10: Less flexible molecules often have better permeability.

    • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA correlates with a molecule's hydrogen bonding potential and is a strong predictor of membrane permeability.

Computational Assessment Workflow

The process begins with designing a virtual library of analogs based on the core this compound scaffold. Substitutions are strategically planned at various positions on the indole ring and the amino group to explore the chemical space. These virtual compounds are then analyzed using computational software (e.g., SwissADME, Chemicalize, Schrodinger Suite) to calculate the key drug-like properties.[15][25]

G cluster_0 In Silico Workflow A Design Virtual Library of Analogs B Calculate Physicochemical Properties (MW, LogP, TPSA, HBD, HBA, Rotatable Bonds) A->B Input Structures C Filter Analogs using Drug-Likeness Rules (Lipinski's Ro5, Veber's Rule) B->C Calculated Data D Prioritized Candidates for Synthesis (0-1 Violations) C->D E Deprioritized Candidates (≥2 Violations) C->E

Caption: Workflow for computational drug-likeness assessment.

Data Presentation: Comparative In Silico Analysis

The calculated data should be compiled into a clear, comparative table. This allows for rapid identification of analogs with the most promising profiles.

Compound IDR-Group ModificationMW (Da)LogPHBDHBATPSA (Ų)Rotatable BondsRo5 ViolationsVeber Rule Pass
Core Scaffold -H234.252.102478.540Yes
Analog A N-acetyl276.291.952598.750Yes
Analog B 5-Cl268.702.852478.540Yes
Analog C N-benzyl324.383.982478.550Yes
Analog D N-SO₂Ph374.413.5526124.850Yes
Analog E N-Large Lipophilic Group525.606.202598.792Yes

Note: Data in this table is hypothetical and for illustrative purposes.

From this analysis, Analogs A-D appear promising, adhering to all rules. Analog E, however, violates two of Lipinski's rules (MW > 500, LogP > 5) and would be deprioritized for synthesis and further testing.

Part 2: In Vitro Validation: Grounding Predictions in Reality

While computational models are powerful for initial screening, they are predictive, not definitive.[14] Experimental validation is essential to confirm the in silico findings and gain a more accurate understanding of a compound's behavior.[11][26] We focus on three key assays that address the primary determinants of oral bioavailability: solubility, permeability, and metabolic stability.

G cluster_1 Integrated Assessment Strategy InSilico In Silico Screening (Prioritized Candidates) Synthesis Chemical Synthesis of Analogs InSilico->Synthesis InVitro In Vitro ADME Assays (Solubility, Permeability, Stability) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Integrated workflow from prediction to experimental validation.

Aqueous Solubility Assay

Causality: Poor aqueous solubility is a major cause of low and erratic oral absorption and can lead to the failure of drug candidates.[27][28] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed. We utilize a high-throughput kinetic solubility assay, which is well-suited for early discovery.[27][29] This method measures the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when added to an aqueous buffer.

  • Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing an aqueous phosphate-buffered saline (PBS, pH 7.4). This results in a final DMSO concentration of ~1-2%.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of 620 nm.[28]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background, indicating no precipitation.

Permeability Assay (PAMPA)

Causality: After dissolving, a drug must cross the lipid membrane of the intestinal epithelial cells to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method that models this process, specifically measuring passive diffusion, a key absorption mechanism for many drugs.[30][31] It measures the rate at which a compound diffuses from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[32]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Donor Plate Preparation: Prepare the test compounds in PBS (pH 7.4) at a final concentration of 10 µM. Add 150 µL of this solution to each well of the lipid-coated donor plate.[32]

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly for 10-18 hours at room temperature in a humidified chamber to prevent evaporation.[32]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[31]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.

Metabolic Stability Assay

Causality: Once absorbed, a drug is transported to the liver, where it can be metabolized by enzymes, primarily the cytochrome P450 (CYP) family.[33] High metabolic instability leads to rapid clearance from the body, a short duration of action, and poor bioavailability (the "first-pass effect"). The liver microsomal stability assay is a standard in vitro method to predict this metabolic clearance.[34][35]

  • Reagent Preparation: Prepare human liver microsomes (commercially available) in a phosphate buffer. Prepare a NADPH-regenerating system (cofactor necessary for CYP enzyme activity). Warm all reagents to 37°C.[34]

  • Incubation Setup: In a 96-well plate, add the liver microsomes and the test compound (final concentration typically 1 µM). Include a negative control without the NADPH cofactor.

  • Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and quench the enzymatic activity.[35]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant of each time point sample using LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[34]

Data Presentation: Integrated In Silico and In Vitro Comparison
Compound IDPredicted LogPKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Overall Assessment
Core Scaffold 2.10> 1508.5 (High)45 (Moderate)Good starting point
Analog A 1.95> 2007.9 (High)55 (Moderate-High)Promising
Analog B 2.8512012.1 (High)30 (Moderate)Good profile
Analog C 3.984515.5 (High)15 (Low)Poor stability
Analog D 3.556010.2 (High)> 60 (High)Promising
Analog E 6.20< 20.5 (Low)> 60 (High)Poor solubility/perm.

Note: Data in this table is hypothetical and for illustrative purposes.

Interpretation: This integrated table allows for a holistic assessment.

  • Analog A shows excellent solubility and permeability with improved stability over the core scaffold. This is a high-priority candidate.

  • Analog D has slightly lower solubility but demonstrates excellent metabolic stability, making it another high-priority candidate.

  • Analog C , despite its high permeability, is rapidly metabolized, suggesting it would be cleared too quickly in vivo. It would likely be deprioritized.

  • Analog E confirms the in silico prediction. Its high lipophilicity leads to very poor solubility and permeability, making it an unsuitable candidate despite its high stability.

Conclusion: A Data-Driven Path to Better Drug Candidates

The systematic assessment of drug-likeness, combining the predictive power of computational tools with the empirical evidence of in vitro assays, is a cornerstone of modern drug discovery. This integrated approach provides a robust, self-validating system for triaging novel analogs of the this compound scaffold. By identifying and addressing potential liabilities in solubility, permeability, and metabolism early, research teams can focus their synthetic and biological testing efforts on compounds with the highest probability of success. This strategy not only accelerates the path to identifying viable drug candidates but also significantly de-risks the entire development pipeline.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])
  • Lipinski's rule of five - Wikipedia. (URL: [Link])
  • Aqueous Solubility Assays - Cre
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. (URL: [Link])
  • In Vitro ADME & Physicochemical Profiling - Sygn
  • In Vitro ADME Assays and Services - Charles River Labor
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • In Vitro ADME Assays - Concept Life Sciences. (URL: [Link])
  • How to Conduct an In Vitro Metabolic Stability Study. (URL: [Link])
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. (URL: [Link])
  • Mastering Lipinski Rules for Effective Drug Development - bioaccessla.com. (URL: [Link])
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (URL: [Link])
  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (URL: [Link])
  • PAMPA Permeability Assay Protocol - Technology Networks. (URL: [Link])
  • Aqueous Solubility - Cre
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygn
  • Veber rule: Significance and symbolism. (URL: [Link])
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - ark
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (URL: [Link])
  • Veber's rule: Significance and symbolism. (URL: [Link])
  • Prediction of Drug-Like Properties - CD ComputaBio. (URL: [Link])
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])
  • Lipinski and Veber's rules for compounds 7a-j.
  • Molecular Filters in Medicinal Chemistry - MDPI. (URL: [Link])
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])
  • Computational Methods For Prediction of Drug Likeness | PDF - Scribd. (URL: [Link])
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Semantic Scholar. (URL: [Link])
  • Recent advancements on biological activity of indole and their deriv
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. (URL: [Link])
  • Directory of in silico Drug Design tools. (URL: [Link])
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central. (URL: [Link])
  • Contemporary Computational Applications and Tools in Drug Discovery - PMC. (URL: [Link])
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • This compound - Appretech Scientific Limited. (URL: [Link])
  • Compound ethyl 3-[(ethoxycarbonyl)
  • Compound ethyl 3-[(N-benzylglycyl)
  • 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - precisionFDA. (URL: [Link])
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchG

Sources

A Comparative Guide to the Synthesis of Ethyl 3-Amino-5-methoxy-1H-indole-2-carboxylate: An Evaluation of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and pharmaceutical agents. Among its many derivatives, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate stands out as a valuable building block for the synthesis of more complex bioactive molecules. Its strategic placement of an amino group, a methoxy substituent, and a carboxylate ester function offers multiple points for diversification. This guide provides a comparative analysis of established and emerging synthetic routes to this important intermediate, offering a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research or development objective.

Introduction to Synthetic Strategies

The construction of the indole ring has been a subject of intense investigation for over a century, leading to the development of a rich portfolio of named reactions. These can be broadly categorized into two groups: classical methods that rely on the cyclization of pre-functionalized acyclic precursors, often under harsh conditions, and modern catalytic approaches that offer milder reaction conditions and broader functional group tolerance. This guide will benchmark a selection of these methods for the synthesis of our target molecule.

Method 1: The Japp-Klingemann Reaction followed by Fischer Indole Synthesis

A robust and widely used approach to substituted indole-2-carboxylates is the combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[1][2] This two-stage, one-pot sequence offers a reliable route from readily available starting materials.

Mechanistic Rationale

The synthesis begins with the Japp-Klingemann reaction, where a diazonium salt, generated from an aniline derivative, reacts with a β-ketoester.[1] This is followed by an in-situ Fischer indole synthesis, which involves an acid-catalyzed intramolecular cyclization of the resulting hydrazone with the elimination of ammonia to form the indole ring.[3][4] The electron-donating methoxy group on the aniline precursor directs the cyclization and influences the overall reactivity.

Japp_Klingemann_Fischer_Indole cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis Aniline 4-Methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl Hydrazone Hydrazone Intermediate Diazonium->Hydrazone BetaKetoester Ethyl 2-cyano-3-oxobutanoate BetaKetoester->Hydrazone Indole Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate Hydrazone->Indole Acid catalyst (e.g., H2SO4)

Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.

Experimental Protocol

A detailed protocol for a similar transformation to 5-methoxy-1H-indole-2-carboxylic acid esters has been described and can be adapted for the synthesis of the target molecule.[5]

Step 1: Diazotization of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Step 2: Japp-Klingemann Coupling and Fischer Indole Cyclization

  • In a separate flask, dissolve ethyl 2-cyano-3-oxobutanoate and sodium acetate in ethanol.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-ketoester solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to reflux to initiate the Fischer indole synthesis.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: The Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis provides an alternative route to indole-2-carboxylates through the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[1][6][7] This method can be advantageous when the corresponding aldehyde is readily available.

Mechanistic Rationale

The reaction proceeds via a postulated nitrene intermediate, formed by the thermal extrusion of nitrogen gas from the azido group. This highly reactive nitrene then undergoes an intramolecular C-H insertion to form the indole ring. The yields for this reaction are typically reported to be good, often exceeding 70%.[6]

Hemetsberger_Knittel Aldehyde 4-Methoxybenzaldehyde PropenoicEster Ethyl 3-(4-methoxyphenyl)- 2-azidopropenoate Aldehyde->PropenoicEster AzidoEster Ethyl 2-azidoacrylate AzidoEster->PropenoicEster Nitrene Nitrene Intermediate PropenoicEster->Nitrene Heat (Thermolysis) Indole Ethyl 5-methoxy- 1H-indole-2-carboxylate Nitrene->Indole Intramolecular C-H Insertion

Caption: Hemetsberger-Knittel Indole Synthesis Workflow.

Experimental Protocol

A general procedure for the Hemetsberger-Knittel synthesis is as follows:

  • Synthesize the starting material, ethyl 3-(4-methoxyphenyl)-2-azidopropenoate, by a Knoevenagel condensation of 4-methoxybenzaldehyde with ethyl 2-azidoacetate in the presence of a base like sodium ethoxide.

  • Dissolve the purified ethyl 3-(4-methoxyphenyl)-2-azidopropenoate in a high-boiling inert solvent such as xylene or toluene.

  • Heat the solution to reflux and monitor the reaction by TLC for the disappearance of the starting material and the formation of the indole product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired ethyl 5-methoxy-1H-indole-2-carboxylate. To obtain the target 3-amino derivative, a subsequent functionalization at the C3 position would be necessary.

Method 3: Four-Step Synthesis from 2-Aminobenzonitriles

A more recent and versatile methodology for the synthesis of 3-amino-1H-indole-2-carboxylates involves a four-step sequence starting from readily available 2-aminobenzonitriles.[8] This approach offers good functional group tolerance and provides the target molecule with a good overall yield.

Mechanistic Rationale

This synthetic route involves the protection of the aniline nitrogen, followed by N-alkylation with a bromoacetate ester. The key step is an intramolecular cyclization where the α-carbon of the glycinate ester adds to the cyano group, forming the indole core. Finally, deprotection of the indole nitrogen yields the desired 3-aminoindole-2-carboxylate.

Four_Step_Synthesis Start 2-Amino-5-methoxybenzonitrile Protected N-Protected Intermediate Start->Protected Protection (e.g., Cbz) Alkylated N-Alkylated Glycinate Ester Protected->Alkylated Ethyl bromoacetate, Base Cyclized Cyclized Indole Intermediate Alkylated->Cyclized Intramolecular Cyclization Final Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate Cyclized->Final Deprotection (e.g., Hydrogenolysis)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS No. 89607-80-7), ensuring the safety of laboratory personnel and the protection of our environment. As this compound is intended for research purposes only, and comprehensive hazard data may not be readily available, a conservative approach treating it as a hazardous substance is mandatory.[1][2]

The principles outlined here are grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deep understanding of safe laboratory practices, moving beyond mere procedural adherence to cultivate a culture of intrinsic safety.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally related indole derivatives and similar compounds suggest a precautionary approach is necessary.[1]

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: May cause skin, eye, and respiratory irritation.[3]

  • Environmental Hazard: Potentially toxic to aquatic life.

Given these potential risks, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound or its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid waste or contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact and absorption. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.Minimizes the risk of inhaling airborne particulates or vapors.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5] Uncontrolled mixing can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.

  • Designate a Waste Container: Obtain a dedicated hazardous waste container that is compatible with the chemical. For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[1] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]

  • Collect Waste: Carefully transfer the waste (both solid and liquid forms) into the designated container. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for expansion.

  • Empty Containers: Any "empty" container that once held this compound must also be treated as hazardous waste, as residual amounts of the chemical will remain. Do not rinse the container into the sink. Instead, cap it and dispose of it along with the chemical waste.

Step 2: Labeling and Temporary Storage

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1][6] The label should also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.[1]

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

  • Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation, well-ventilated, and secure from general laboratory traffic.[1] The container must be kept closed at all times except when adding waste.[6]

Step 3: Final Disposal

Final disposal must be handled by trained professionals in accordance with local, state, and federal regulations.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for waste pickup. Provide them with all the information from the waste label.

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste management company to transport and dispose of the chemical waste.[7] These companies use specialized methods, such as high-temperature incineration, to safely destroy hazardous chemicals.[7]

The following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_disposal Disposal Process A Step 1: Waste Generation Ethyl 3-amino-5-methoxy- 1H-indole-2-carboxylate B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Step 3: Segregate Waste Use a dedicated, compatible container. B->C D Step 4: Label Container 'Hazardous Waste' + Chemical Name, Date, PI C->D E Step 5: Store in SAA Keep container closed in a designated area. D->E F Step 6: Request Pickup Contact Institutional EHS Office. E->F G Step 7: Professional Collection Waste collected by licensed vendor. F->G H Step 8: Final Disposal Incineration or other approved method. G->H

Sources

Personal protective equipment for handling ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Research Use Only. Not for human or other use. [1]

This guide provides essential safety protocols for laboratory professionals engaged in the handling of this compound (CAS: 89607-80-7). Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from safety data for structurally related indole derivatives and general principles of laboratory chemical safety. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment specific to your experimental conditions in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: An Analog-Based Approach

Potential Hazards Include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Damage/Irritation: Direct contact may cause significant eye irritation or damage.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]

Given these potential risks, the adoption of stringent safety measures and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE. This should be considered the minimum requirement, and a site-specific risk assessment may necessitate additional measures.[6]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[2][6]Protects eyes and face from splashes of the chemical or solvents.[2]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[2][7]Prevents accidental skin contact with the chemical.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory.[2] It is advisable to inspect gloves for any defects before use and to employ proper glove removal techniques to prevent skin contamination.[2] For tasks with a higher risk of exposure, double gloving may be appropriate.[6]Protects hands from direct contact with the chemical.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a ventilated enclosure.[2][8] The need for respiratory protection must be determined by a thorough risk assessment.[2]Prevents the inhalation of fine dust particles or aerosols.[4]
Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and preventing contamination during the handling of this compound.

  • Review Safety Protocols: Before commencing any work, thoroughly review this guide and any internal safety documents.

  • Ensure Proper Ventilation: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

  • Assemble PPE: Don the appropriate PPE as detailed in the table above before entering the designated handling area.[4]

  • Weighing: When weighing the solid material, do so within a fume hood or a balance enclosure to contain any dust.[4] Handle the compound carefully to avoid generating dust.[4]

  • Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[4] If the solvent is volatile, ensure this is also performed within a fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material. Avoid direct contact with any surfaces.

  • Container: Keep the compound in a tightly sealed, clearly labeled container to prevent contamination and moisture absorption.[4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures: Spill and Exposure

Prompt and correct response to an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9] Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] For larger spills, or if the spill involves a solution, absorb with an inert material and place in a suitable container for disposal. Ensure the cleanup is performed by personnel wearing appropriate PPE, including respiratory protection.[11]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of chemical waste must be conducted in a manner that ensures safety and environmental protection.[12]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.[13][14]

  • Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealed container designated for hazardous solid waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.[2]

  • Labeling: All waste containers must be clearly labeled with the chemical name and any associated hazards.[12]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[12][15] Consult with your institution's EHS department for specific disposal procedures.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_start Start: New Task review_sds Review Safety Protocols prep_start->review_sds assess_risk Conduct Risk Assessment review_sds->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE select_ppe->don_ppe use_hood Work in Fume Hood don_ppe->use_hood weigh Weigh Solid use_hood->weigh dissolve Prepare Solution use_hood->dissolve doff_ppe Doff PPE Correctly weigh->doff_ppe dissolve->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands store Store Chemical Properly wash_hands->store dispose Dispose of Waste wash_hands->dispose spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Exposure Protocol exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound, from preparation to emergency response.

References

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. Accessed January 4, 2024.
  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem. Accessed January 4, 2024.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Accessed January 4, 2024.
  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Best Practices for Laboratory Waste Management. ACTenviro. Accessed January 4, 2024.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Accessed January 4, 2024.
  • Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole. Benchchem. Accessed January 4, 2024.
  • This compound - CAS:89607-80-7. Abovchem. Accessed January 4, 2024.
  • Heywood R, James RW, Barcellona PS, Campana A, Cioli V. Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy. 1981;27 Suppl 2:91-7.
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich. Accessed January 4, 2024.
  • Safety Data Sheet. CymitQuimica. Accessed January 4, 2024.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Accessed January 4, 2024.
  • Personal Protective Equipment (PPE) Standard For KAUST Laboratories. King Abdullah University of Science and Technology. Accessed January 4, 2024.
  • SAFETY DATA SHEET - 5-Methoxyindole-3-acetic acid. Fisher Scientific. Accessed January 4, 2024.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Published July 30, 2009.
  • Hill SL, Najher A, Thomas S, et al.
  • Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxylate. Angene Chemical. Accessed January 4, 2024.
  • Kasparov AA, Ivanova VS, Kochetkova TA, Gorlova OE. [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gig Tr Prof Zabol. 1987;(9):53-54.
  • Pohjanvirta R, Korkalainen M, Vähäkangas K, et al. Comparison of acute toxicities of indolo[3,2-b]carbazole (ICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in TCDD-sensitive rats. Food Chem Toxicol. 2002;40(7):1025-1032.
  • Safety Data Sheet - Indole-3-carbinol. Cayman Chemical. Accessed January 4, 2024.
  • Ethyl indole-3-carboxylate Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Accessed January 4, 2024.
  • SAFETY DATA SHEET - 4'-Amino-2',5'-diethoxybenzanilide. Sigma-Aldrich. Accessed January 4, 2024.
  • Substituted indoles: Significance and symbolism. SciSpace. Accessed January 4, 2024.
  • This compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.